molecular formula C14H16F3N2O3PS B041365 Flupyrazofos CAS No. 122431-24-7

Flupyrazofos

Cat. No.: B041365
CAS No.: 122431-24-7
M. Wt: 380.32 g/mol
InChI Key: JZUKGAJJLZRHGL-UHFFFAOYSA-N
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Description

Flupyrazofos is a selective, systemic organophosphate insecticide and acaricide belonging to the pyrazolopyrimidine class, primarily utilized in agricultural chemistry and entomology research. Its core research value lies in its specific mechanism of action as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mites. By irreversibly phosphorylating the serine residue within the enzyme's active site, this compound disrupts cholinergic neurotransmission, leading to acetylcholine accumulation, uncontrolled nerve excitation, paralysis, and ultimately death of the pest. This makes it an invaluable tool for scientists investigating insecticide mode of action, resistance mechanisms, and the development of novel pest control strategies. Researchers employ this compound in studies focused on metabolic pathways, cross-resistance patterns within organophosphates, and its environmental fate and behavior, including degradation kinetics and soil metabolism. It is presented as a high-purity analytical standard or research-grade material to ensure reliable and reproducible results in both in vitro enzymatic assays and in vivo bioefficacy trials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUKGAJJLZRHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058294
Record name Flupyrazofos
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Molecular Weight

380.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122431-24-7
Record name Flupyrazofos
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupyrazofos
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Record name Flupyrazofos
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Foundational & Exploratory

An In-Depth Technical Guide to Flupyrazofos: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrazofos is a noteworthy organophosphate insecticide, distinguished by its pyrazole moiety.[1] As a member of the aryl organothiophosphate class of insecticides, it demonstrates significant efficacy against specific agricultural pests, such as the diamond-back moth (Plutella xylostella).[2] This guide provides a comprehensive technical overview of this compound, delving into its chemical architecture, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies. The information presented herein is intended to support research, development, and risk assessment activities related to this compound.

Chemical Identity and Structure

This compound is chemically designated as O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate.[3] Its unique structure, featuring a trifluoromethyl-substituted pyrazole ring linked to a diethyl phosphorothioate group, is central to its insecticidal activity.

Key Identifiers:

  • IUPAC Name: O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[3]

  • CAS Number: 122431-24-7[4]

  • Molecular Formula: C₁₄H₁₆F₃N₂O₃PS[4]

  • Molecular Weight: 380.32 g/mol [4]

  • Synonyms: KH 502; O,O-Diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazolyl) Thiophosphate[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 380.32 g/mol [5]
XLogP3-AA (LogP) 5[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 6[5]
Rotatable Bond Count 6[5]
Topological Polar Surface Area 77.6 Ų[5]
Physical State Solid (Form)[6]
Storage Temperature Room Temperature[6]

Note: The LogP value suggests a high potential for bioaccumulation. The absence of hydrogen bond donors indicates it is a non-protic molecule.

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at synaptic clefts.

The process of inhibition involves the phosphorylation of a serine residue within the active site of AChE by the organophosphate. This covalent modification inactivates the enzyme, leading to an accumulation of ACh in the synapse. The resulting overstimulation of cholinergic receptors disrupts nerve impulse transmission, causing a range of neurotoxic effects that can ultimately lead to the death of the organism.[7]

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Receptors Postsynaptic Receptors ACh->Receptors Binding & Signal AChE_inhibited Inhibited AChE (Phosphorylated) Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate This compound This compound This compound->AChE_active Inhibition (Phosphorylation) AChE_inhibited->Receptors Continuous Stimulation (due to ACh accumulation)

Caption: Mechanism of Acetylcholinesterase inhibition by this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of related pyrazole and organophosphate compounds suggests a likely synthetic route. The synthesis of the core pyrazole structure is a key step, which can be achieved through various methods, often involving the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.

For instance, the synthesis of 1-phenyl-3-methyl-5-pyrazolone involves the reaction of phenylhydrazine with methyl acetoacetate.[8] A plausible route for the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate of this compound would involve the reaction of phenylhydrazine with a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

The final step would then be the phosphorylation of the pyrazolol intermediate with O,O-diethyl phosphorochloridothioate in the presence of a base to yield this compound.

Flupyrazofos_Synthesis Phenylhydrazine Phenylhydrazine Pyrazolol 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Phenylhydrazine->Pyrazolol Condensation Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Pyrazolol Condensation This compound This compound Pyrazolol->this compound Phosphorylation Phosphorochloridothioate O,O-Diethyl phosphorochloridothioate Phosphorochloridothioate->this compound Phosphorylation Base Base Base->this compound Phosphorylation

Caption: Plausible synthetic pathway for this compound.

Toxicological Profile

Toxicological studies are essential for assessing the potential risks of this compound to non-target organisms, including mammals. A developmental toxicity study in Sprague-Dawley rats provides key insights into its maternal and fetal effects.

In this study, pregnant rats were administered this compound by gavage from days 7-17 of gestation at doses of 0, 5, 12, and 30 mg/kg/day.[2]

Key Findings:

  • 30 mg/kg/day: Maternal toxicity was observed, including mortality (4.3%), clinical signs of toxicity, decreased food intake, and suppressed body weight. Fetal effects included reduced weight and an increased incidence of skeletal retardations.[2]

  • 12 mg/kg/day: Toxic effects in dams, including mortality (4.2%) and nasal discharge, were noted, along with some fetal skeletal retardation.[2]

  • 5 mg/kg/day: No signs of maternal or embryotoxicity were observed.[2]

Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal toxicity in rats was determined to be 5 mg/kg/day .[2]

Environmental Fate

The environmental fate of a pesticide determines its persistence, mobility, and potential for contamination of soil, water, and air. Key processes governing the environmental fate of pesticides like this compound include degradation (microbial and chemical), adsorption to soil particles, and transport (leaching, runoff, and volatilization).[9]

While specific environmental fate data for this compound is limited in the public domain, general principles for organophosphate pesticides can be applied. Organophosphates can undergo hydrolysis, with the rate being influenced by pH and temperature.[10] Photodegradation by sunlight can also contribute to their breakdown in the environment.[9]

The persistence of a pesticide in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial amount to dissipate.[11] Pesticides can be categorized based on their soil half-life as non-persistent (<30 days), moderately persistent (30-100 days), or persistent (>100 days).[12] Given the lack of specific data for this compound, its environmental persistence remains an area for further investigation.

Analytical Methodologies

The accurate detection and quantification of this compound and its metabolites in various matrices are crucial for toxicokinetic studies, residue analysis, and environmental monitoring. A validated analytical method using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been developed for the simultaneous determination of this compound and its metabolites, 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon, in rat plasma.[3]

Experimental Protocol: HPLC Analysis of this compound in Rat Plasma[3]

1. Chromatographic Conditions:

  • System: Isocratic High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Column: Phenyl bonded phase analytical cartridge.
  • Mobile Phase: 50 mM phosphate buffer (pH 3.0) - acetonitrile (40:60, v/v).
  • Detection Wavelength: 232 nm.

2. Sample Preparation:

  • Details of the plasma extraction procedure are not provided in the abstract but would typically involve protein precipitation followed by centrifugation and filtration of the supernatant.

3. Performance:

  • Separation: The method provides good separation of this compound and its metabolites.
  • Run Time: Complete separation is achieved in less than 12 minutes.
  • Limit of Quantitation (LOQ): 40 ng/mL for this compound and 20 ng/mL for its metabolite, 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP).
  • Recovery: Greater than 90% from rat plasma.

This method has been successfully applied to a toxicokinetic study in rats, demonstrating its utility for in vivo research.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Rat Plasma Sample Extraction Extraction Plasma->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Column Phenyl Column Injection->Column Detection UV Detector (232 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a potent organophosphate insecticide with a distinct chemical structure that dictates its biological activity. Its primary mechanism of action through the inhibition of acetylcholinesterase is well-understood within the broader context of organophosphate toxicology. While some toxicological and analytical data are available, further research is warranted to fully characterize its physicochemical properties, delineate its specific synthesis pathway, and comprehensively assess its environmental fate and behavior. The information compiled in this guide serves as a foundational resource for scientists and professionals engaged in the study and application of this compound.

References

  • Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. (1998). Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61-68. [Link]

  • Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. (2002). Food and Chemical Toxicology, 40(4), 563-570. [Link]

  • This compound. PubChem. [Link]

  • Understanding Pesticide Persistence and Mobility for Groundwater and Surface Water Protection. Oregon State University. [Link]

  • The Fate of Fluopyram in the Soil–Water–Plant Ecosystem: A Review. [Link]

  • Pesticide Half-life. National Pesticide Information Center. [Link]

  • PPDB: Pesticide Properties DataBase. Agriculture & Environment Research Unit (AERU). [Link]

  • Pesticide properties. Food and Agriculture Organization of the United Nations. [Link]

  • Pesticide Properties Database Overview. Scribd. [Link]

  • Calculation of Pesticide Half-Life from a Terrestrial Field Dissipation Study. California Department of Pesticide Regulation. [Link]

  • This compound data sheet. Compendium of Pesticide Common Names. [Link]

  • Environmental Fate & Ecotoxicology of Pesticides. Cambridge Environmental. [Link]

  • environmental fate of pesticides. Golf Course Superintendents Association of America. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2012). Current Neuropharmacology, 10(4), 325-337. [Link]

  • Environmental Fate & Behaviour. Blue Frog Scientific. [Link]

  • Environmental Fate. Enviresearch. [Link]

  • (PDF) Environmental fate and effects assessment of human pharmaceuticals: lessons learnt from regulatory data Highlights Open Access. ResearchGate. [Link]

  • This compound (C14H16F3N2O3PS). PubChemLite. [Link]

  • Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. (2021). Frontiers in Environmental Science, 9. [Link]

  • Environmental fate of chlorpyrifos. (1993). Reviews of Environmental Contamination and Toxicology, 131, 1-150. [Link]

  • Environmental fate parameters. ResearchGate. [Link]

  • 2.3. General physicochemical properties related to environmental fate. [Link]

  • Photolysis processes. UKCA. [Link]

  • Basics of Photochemistry: Photolysis Calculations. University of Colorado Boulder. [Link]

  • Calculating photolysis rates and estimating photolysis lifetimes. The Royal Society of Chemistry. [Link]

  • Photolysis rates of cycloxaprid (a), flupyradifurone (b) and sulfoxaflor (c) in pure water. ResearchGate. [Link]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2022). Environmental Science and Pollution Research, 29(53), 80031-80041. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. (2016). Environmental Science and Pollution Research, 23(23), 23595-23625. [Link]

  • Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. (2013). Water Science and Technology, 68(10), 2279-2286. [Link]

  • Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. (2022). Molecules, 27(24), 8888. [Link]

  • Removal from Water of Some Pharmaceuticals by Photolysis and Photocatalysis: Kinetic Models. (2023). Catalysts, 13(12), 1496. [Link]

  • 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. [Link]

  • (PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. [Link]

  • Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. (2004). Pest Management Science, 60(10), 1013-1018. [Link]

  • Kinetic analysis of acetylcholinesterase inhibition by combinations of acephate and methamidophos. (1986). Toxicology, 42(2-3), 143-156. [Link]

  • Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine.
  • HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Beilstein Journal of Organic Chemistry, 14, 274-282. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of Flupyrazofos in Insects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Flupyrazofos is a pyrazole organophosphate insecticide.[1] Its primary mechanism of action, characteristic of the organophosphate class, is the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the termination of nerve impulses in the cholinergic synapses of the insect central nervous system.[4][5] By phosphorylating a key serine residue in the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh).[6][7] The resulting accumulation of ACh in the synaptic cleft leads to a state of constant, uncontrolled nerve firing—a cholinergic crisis—which manifests as hyperexcitation, muscle tremors, paralysis, and ultimately, the death of the insect.[8][9] This guide provides a detailed examination of the biochemical and physiological cascade initiated by this compound, contextualized within the normal function of the insect nervous system. It further outlines established experimental protocols for quantifying the inhibitory effects of such compounds on AChE activity.

Introduction to this compound

This compound is a synthetic organophosphate insecticide specifically designed for agricultural applications.[1] As a member of the organophosphate chemical class, its insecticidal efficacy is rooted in its ability to disrupt the nervous system.[2] These compounds are esters of phosphoric acid and are among the most widely used insecticides globally due to their high acute toxicity to insects.[7] The primary molecular target for this entire class of compounds within insects is the enzyme acetylcholinesterase (AChE).[3][10]

The Primary Target: Acetylcholinesterase (AChE) in the Insect Nervous System

To comprehend the mechanism of this compound, one must first understand the physiological role of its target. In insects, the central nervous system (CNS) relies heavily on nicotinic acetylcholine receptors (nAChRs) for fast, excitatory synaptic transmission.[4][5] This makes the regulation of the neurotransmitter acetylcholine (ACh) a matter of life and death.

The Critical Role of AChE in Cholinergic Synapses

A cholinergic synapse is the junction where a nerve impulse is transmitted from one neuron to another via acetylcholine. The process unfolds as follows:

  • An electrical signal (action potential) arrives at the presynaptic terminal.

  • Acetylcholine is released into the synaptic cleft, the space between the neurons.[2]

  • ACh molecules diffuse across the cleft and bind to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron.[11]

  • This binding opens ion channels, causing depolarization of the postsynaptic membrane and propagating the nerve signal.[4]

  • To terminate the signal and allow the synapse to reset for the next impulse, the enzyme acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into inactive choline and acetate.[7][12]

This rapid degradation of ACh is essential for preventing continuous, uncontrolled stimulation of the postsynaptic neuron.[8]

Diagram: Normal Function of an Insect Cholinergic Synapse

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft pre_terminal Axon Terminal vesicle Vesicle with Acetylcholine (ACh) ACh ACh vesicle->ACh 1. ACh Release post_terminal Dendrite receptor Nicotinic ACh Receptor (nAChR) receptor->post_terminal 3. Signal Propagation ACh->receptor 2. ACh Binds to Receptor AChE AChE ACh->AChE 4. ACh Approaches Enzyme Choline AChE->Choline 5. Hydrolysis Acetate AChE->Acetate Choline->pre_terminal 6. Choline Reuptake

Caption: Workflow of normal signal transmission at an insect cholinergic synapse.

Core Mechanism of Action: Irreversible Inhibition of AChE

Organophosphates like this compound function as suicide substrates for acetylcholinesterase. They mimic the structure of acetylcholine, allowing them to enter the active site of the enzyme.[13] However, unlike the natural substrate, they form a highly stable, covalent bond that renders the enzyme permanently non-functional.[7][14]

The Biochemical Interaction: Phosphorylation

The active site of AChE contains a catalytic triad of amino acids, including a critical serine residue.[6] The mechanism of inhibition by this compound proceeds as follows:

  • Binding: The this compound molecule binds to the active site of AChE.

  • Phosphorylation: The organophosphate phosphorylates the hydroxyl group of the serine residue within the active site, forming a stable, covalent phosphorus-oxygen bond.[2][8] A part of the original this compound molecule, known as the "leaving group," is released in this process.[7]

  • Irreversible Inactivation: This phosphorylation effectively blocks the active site.[6] The enzyme is now unable to bind and hydrolyze acetylcholine. The process of dephosphorylation (the natural removal of the phosphate group) is extremely slow, on the order of hours to days, making the inhibition effectively irreversible for the insect's lifespan.[7]

The "Aging" Process

The phosphorylated enzyme can undergo a subsequent chemical rearrangement known as "aging."[14] This process involves the loss of an alkyl group from the phosphorus atom, which further strengthens the bond between the organophosphate and the enzyme.[14] Once aging has occurred, the enzyme cannot be reactivated, even by therapeutic antidotes like oximes that are used in vertebrate poisoning cases.[2]

Diagram: AChE Inhibition by this compound

G cluster_enzyme AChE Active Site cluster_inhibitor Inhibitor cluster_result Result AChE Active AChE (with Serine-OH) Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE 1. Phosphorylation (Irreversible) OP This compound (Organophosphate) ACh Acetylcholine (Accumulates) Inhibited_AChE->ACh 2. Fails to Hydrolyze ACh

Caption: Biochemical mechanism of irreversible AChE inhibition by this compound.

Physiological Consequences of AChE Inhibition

The biochemical inactivation of AChE sets off a catastrophic chain of events at the physiological level.

Hyperexcitation of the Nervous System

With AChE inhibited, acetylcholine accumulates to high concentrations in the synaptic clefts.[3][8] This leads to the continuous and repetitive stimulation of nicotinic acetylcholine receptors on postsynaptic neurons.[7] The insect's nervous system is thrown into a state of uncontrolled firing, leading to a cholinergic crisis.[9]

Symptoms of Toxicity in Insects

The physiological effects of organophosphate poisoning are severe and manifest rapidly. The typical symptoms observed in insects include:

  • Muscle tremors and fasciculations (involuntary twitching)

  • Lack of coordination and erratic movement

  • Convulsions and seizures

  • Paralysis

  • Eventual death, typically from respiratory failure as the muscles controlling respiration become paralyzed.[15]

These symptoms are the direct result of the overstimulation of the cholinergic system throughout the insect's body.[15][16]

Quantitative Toxicity Data
CompoundTest OrganismExposure RouteValueSource
This compoundSprague-Dawley Rat (Dam)GavageNOAEL: 5 mg/kg[1]
This compoundSprague-Dawley Rat (Fetus)GavageNOAEL: 5 mg/kg[1]
This compoundSprague-Dawley Rat (Dam)GavageMortality (4.2-4.3%) at 12-30 mg/kg[1]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols for Assessing AChE Inhibition

The primary method for quantifying the inhibitory potential of compounds like this compound is through in vitro enzyme activity assays. The most common and widely accepted method is the Ellman's assay.[10][17]

Ellman's Assay for AChE Activity Measurement

This spectrophotometric assay provides a rapid and reliable way to measure AChE activity.[12][18]

Principle: The assay uses a synthetic substrate, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine.[18] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[12] The rate of color formation is directly proportional to the AChE activity and can be measured by monitoring the absorbance at 412 nm.[17][18] When an inhibitor is present, the rate of color development decreases.

Step-by-Step Methodology (96-well plate format):

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0.[12]

    • DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

    • ATCh Substrate Solution: Prepare a stock solution of acetylthiocholine iodide (ATChI) in deionized water. This should be prepared fresh.[18]

    • Enzyme Solution: Prepare a solution of purified AChE (from a source like electric eel or recombinant insect AChE) in assay buffer. The final concentration should be optimized to yield a linear reaction rate.

    • Inhibitor (this compound) Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the various dilutions of the this compound solution to the "test" wells.

    • Add an equivalent volume of buffer (with the same percentage of solvent) to the "positive control" (uninhibited) wells.

    • Add buffer to "blank" wells (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add the AChE enzyme solution to all wells except the blanks.

    • Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.[18]

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[18]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: Experimental Workflow for Ellman's Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Reagents: Buffer, DTNB, ATCh B Prepare Serial Dilutions of this compound C Prepare AChE Solution D Add Buffer, Inhibitor, and Control Solutions to Wells C->D E Add AChE Enzyme to Wells (not blank) D->E F Pre-incubate to Allow Inhibitor-Enzyme Interaction E->F G Add DTNB and then ATCh Substrate to Start Reaction F->G H Measure Absorbance (412 nm) Kinetically in Plate Reader G->H I Calculate Reaction Rates (ΔAbs/min) H->I J Calculate % Inhibition for Each Concentration I->J K Plot Dose-Response Curve and Determine IC50 J->K

Caption: A four-stage workflow for determining AChE inhibition via the Ellman's assay.

Conclusion

The mechanism of action of this compound is a well-defined example of targeted biochemical disruption. As an organophosphate insecticide, it acts as an irreversible inhibitor of acetylcholinesterase, a vital enzyme in the insect central nervous system.[2][7] By preventing the degradation of acetylcholine, this compound induces a state of cholinergic hyperexcitation, leading to uncontrolled nerve signaling, paralysis, and death.[8][9] The specificity of this target and the irreversible nature of the inhibition are the cornerstones of its insecticidal potency. Understanding this core mechanism is fundamental for the development of new insect control strategies, the management of insecticide resistance, and the assessment of toxicological risks.

References

  • Acetylcholinesterase inhibitor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • JoVE. (2023). Anticholinesterase Agents: Poisoning and Treatment. Journal of Visualized Experiments. Retrieved January 12, 2026, from [Link]

  • Jokanovic, M. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved January 12, 2026, from [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved January 12, 2026, from [Link]

  • Musilek, K., et al. (2012). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Accounts of Chemical Research, 45(11), 1985-1995. Retrieved January 12, 2026, from [Link]

  • Gao, J., et al. (2019). Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology. Frontiers in Physiology, 10, 119. Retrieved January 12, 2026, from [Link]

  • Figueiredo, T. H., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 866. Retrieved January 12, 2026, from [Link]

  • Thany, S. H. (2010). Identification of Cholinergic Synaptic Transmission in the Insect Nervous System. Methods in Molecular Biology, 623, 1-11. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Retrieved January 12, 2026, from [Link]

  • YouTube. (2011). Organophosphate Insecticide Action. Retrieved January 12, 2026, from [Link]

  • Thany, S. H. (2010). Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors. Current Neuropharmacology, 8(4), 407–417. Retrieved January 12, 2026, from [Link]

  • MSD Manual Consumer Version. (n.d.). Insecticide Poisoning. Retrieved January 12, 2026, from [Link]

  • PubMed. (2010). Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors. Retrieved January 12, 2026, from [Link]

  • SlideShare. (n.d.). PHARMACOLOGY Irreversible Anticholinesterase Agents. Retrieved January 12, 2026, from [Link]

  • Nauen, R., et al. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862. Retrieved January 12, 2026, from [Link]

  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(7), 603-611. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic of insect cholinergic and glutamergic synapses. Retrieved January 12, 2026, from [Link]

  • Medical News Today. (2021). Organophosphate poisoning: Symptoms and treatment. Retrieved January 12, 2026, from [Link]

  • Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(5), 723-728. Retrieved January 12, 2026, from [Link]

  • WebMD. (2024). Organophosphate Poisoning: What You Should Know. Retrieved January 12, 2026, from [Link]

  • Washington State University. (n.d.). Pesticide Poisoning. WSU Production Guide. Retrieved January 12, 2026, from [Link]

  • Ghorbani, M., et al. (2019). Toxicological Analysis of Insects on the Corpse: A Valuable Source of Information in Forensic Investigations. International Journal of Forensic Science & Pathology, 7(1), 350-354. Retrieved January 12, 2026, from [Link]

  • Purać, J., et al. (2024). Insects as a Prospective Source of Biologically Active Molecules and Pharmaceuticals-Biochemical Properties and Cell Toxicity of Tenebrio molitor and Zophobas morio Cell-Free Larval Hemolymph. International Journal of Molecular Sciences, 25(13), 7491. Retrieved January 12, 2026, from [Link]

Sources

IUPAC name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate (Flupyrazofos)

Authored by: A Senior Application Scientist

Foreword: The landscape of pest management is in a constant state of evolution, driven by the dual needs for robust crop protection and stringent environmental and toxicological standards. Within the broad class of organophosphorus insecticides, compounds with heterocyclic moieties have garnered significant attention for their unique activity spectra and potential for tailored efficacy. This guide provides a comprehensive technical overview of O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, a molecule at the intersection of pyrazole chemistry and organophosphate action. Known by its common name this compound, this insecticide presents a case study in targeted chemical design.[1] This document is intended for researchers, chemists, and toxicologists in the agrochemical and pharmaceutical sciences, offering an in-depth exploration of its chemical properties, synthesis, mechanism of action, and analytical characterization.

Chemical Identity and Physicochemical Properties

This compound is an aryl organothiophosphate insecticide.[1] Its chemical identity is defined by a pyrazole ring substituted with phenyl and trifluoromethyl groups, linked to a diethyl phosphorothioate moiety. This combination of a stable heterocyclic core and a reactive organophosphate group is central to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[1]
Common Name This compound[1]
CAS Registry No. 122431-24-7[1]
Molecular Formula C₁₄H₁₆F₃N₂O₃PS[1]
Molecular Weight 396.32 g/mol Calculated from Formula
Physical State Waxy solid (typical for similar organophosphates)[2]
Solubility Moderately soluble in water; soluble in organic solvents like dichloromethane, isopropanol, and toluene.[2]
Stability Stable under neutral to slightly acidic conditions (pH 5-7).[2]

Mechanism of Action: Beyond Acetylcholinesterase Inhibition

As an organophosphate, the primary mode of action for this compound and related compounds is the inhibition of the enzyme acetylcholinesterase (AChE).[3] This enzyme is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

Acetylcholinesterase (AChE) Inhibition

The phosphorothioate undergoes metabolic activation (oxidative desulfuration) in the target organism, converting the P=S bond to a more reactive P=O bond (oxon analog). This oxon metabolite is a potent inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, rendering it inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in hyper-excitation, paralysis, and ultimately, death of the insect.[4] This is a hallmark of organophosphate toxicity.[5]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron ACh_Vesicles ACh Vesicles Postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Vesicles->ACh Release ACh_Receptor ACh Receptor ACh_Receptor->Postsynaptic Signal Propagation ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChE->Presynaptic Choline Recycle Flupyrazofos_Oxon This compound-Oxon (Active Metabolite) Flupyrazofos_Oxon->AChE Inhibits

Caption: Mechanism of AChE inhibition by this compound active metabolite.

Potential Multi-Target Activity

Research on structurally similar, novel organophosphorus insecticides suggests that the mode of action may be more complex than simple AChE inhibition. A study on the compound O,O-diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) revealed synergistic effects involving the blockage of voltage-gated potassium (Kv) and sodium (Nav) channels, in addition to AChE inhibition.[4][6] This multi-target action could delay the development of resistance and contribute to a broader activity spectrum.[4][6] While direct evidence for this compound is pending, its structural similarity makes this a plausible area for further investigation. Molecular docking studies on XP-1408 suggested it could fit into the active sites of both AChE and voltage-gated sodium channels.[4]

Synthesis and Characterization

The synthesis of this compound involves a multi-step process typical for complex heterocyclic pesticides. The core of the synthesis is the formation of the substituted pyrazole ring, followed by the attachment of the phosphorothioate group.

General Synthetic Workflow

A plausible synthetic route, based on established pyrazole synthesis and phosphorylation methods, is outlined below.[7][8][9]

  • Step 1: Synthesis of the Pyrazole Core. The key intermediate, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is synthesized. This is often achieved through the condensation reaction of a β-ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with phenylhydrazine. This reaction is a variation of the Knorr pyrazole synthesis.[8]

  • Step 2: Phosphorylation. The resulting pyrazolol is then reacted with O,O-diethyl phosphorochloridothioate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).[10] The base deprotonates the hydroxyl group of the pyrazole, creating a nucleophile that attacks the phosphorus atom of the phosphorochloridothioate, displacing the chloride and forming the final product.

Synthesis_Workflow Start_Materials Ethyl 4,4,4-trifluoro-3-oxobutanoate + Phenylhydrazine Step1 Step 1: Condensation (Knorr Pyrazole Synthesis) Start_Materials->Step1 Intermediate 1-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-ol Step1->Intermediate Step2 Step 2: Phosphorylation Intermediate->Step2 Reagent2 O,O-diethyl phosphorochloridothioate + Base (K₂CO₃) Reagent2->Step2 Product This compound Step2->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final_Product Final Product Purification->Final_Product

Caption: General synthetic workflow for this compound.

Structural Elucidation and Quality Control

The structure of the final compound and its intermediates must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy are used to confirm the connectivity of atoms and the presence of the key functional groups (diethyl, phenyl, trifluoromethyl, and phosphorothioate).[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[4]

  • Chromatography (HPLC/GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess the purity of the final product and to separate it from any starting materials or byproducts, such as regioisomers that can form during the pyrazole synthesis.[8][9]

Analytical Methodologies for Detection

The detection and quantification of this compound in environmental and biological matrices are crucial for regulatory compliance, exposure assessment, and environmental fate studies. Standard methods for organophosphate pesticide analysis are applicable.[11]

Sample Preparation
  • Extraction: The first step involves extracting the analyte from the sample matrix. For water samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) is common.[11] For soil or tissue samples, solvent extraction followed by cleanup is required.

  • Cleanup and Concentration: The raw extract is often "cleaned up" to remove interfering compounds using techniques like SPE. The solvent is then evaporated to concentrate the analyte before analysis.

Instrumental Analysis

Gas chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile organophosphates.[11]

  • Detectors:

    • Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen- and phosphorus-containing compounds.[11]

    • Flame Photometric Detector (FPD): Selective for sulfur or phosphorus, depending on the filter used.[11]

    • Mass Spectrometry (MS): Provides definitive identification based on the mass spectrum of the compound and its fragments, offering the highest level of confidence.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or MS detection can also be used, particularly for less volatile metabolites or when derivatization for GC is not desirable.[12]

Analytical_Workflow Sample Environmental Sample (Water, Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GC_NPD GC-NPD/FPD Analysis->GC_NPD Primary Screening GC_MS GC-MS (Confirmation) Analysis->GC_MS Identification HPLC HPLC-UV/MS Analysis->HPLC Alternative Data Quantification & Reporting GC_NPD->Data GC_MS->Data HPLC->Data

Caption: Workflow for the analytical detection of this compound.

Toxicology and Environmental Fate

Like all organophosphorus insecticides, this compound poses toxicological risks to non-target organisms, including mammals, birds, and aquatic life. The primary hazard is neurotoxicity due to AChE inhibition.[2][3]

Mammalian Toxicity
  • Acute Toxicity: this compound is expected to be highly toxic to mammals via oral, dermal, and inhalation routes of exposure.[3] Symptoms of acute poisoning are typical of organophosphate exposure and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory failure.[13]

  • Hepatotoxicity: Studies on similar phosphorothionates have shown the potential for hepatotoxicity.[14] The oxidative desulfuration process that activates the insecticide can also release a reactive sulfur atom, which may covalently bind to liver macromolecules, such as cytochrome P-450, leading to liver damage.[14]

Environmental Fate and Ecotoxicity
  • Persistence: Organophosphates are generally not persistent in the environment.[3] this compound is susceptible to degradation through hydrolysis and microbial action in soil and water.[13] However, its persistence can be influenced by factors such as soil type, pH, and temperature.[13]

  • Mobility: With moderate water solubility, there is a potential for leaching into groundwater, a concern for many organophosphate pesticides.[3][13]

  • Ecotoxicity: The compound is expected to be highly toxic to aquatic organisms and birds, which are sensitive to AChE inhibitors.[5]

Conclusion and Future Directions

O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate (this compound) is a potent insecticide that leverages the established organophosphate mechanism of AChE inhibition. Its unique pyrazole-based structure may confer a specific activity spectrum and could potentially involve additional mechanisms of action, such as ion channel modulation, an area that warrants further investigation.

The development of such complex molecules highlights the ongoing effort to create more effective pest control agents. However, the inherent toxicity of the organophosphate class necessitates a thorough understanding of its toxicological profile and environmental behavior. Future research should focus on:

  • Elucidating Multi-Target Mechanisms: Confirming whether this compound exhibits synergistic activity against neuronal targets beyond AChE.

  • Developing Safer Analogs: Designing derivatives with improved selectivity for insect pests over non-target species.

  • Resistance Management: Studying potential resistance mechanisms to proactively manage the long-term efficacy of this chemical class.

This guide serves as a foundational document for professionals engaged in the research and development of next-generation agrochemicals, providing the technical basis for informed experimentation and risk assessment.

References

  • Molecular Expressions. (n.d.). The Pesticide Collection - Fenamiphos (Nemacure). Retrieved from The Pesticide Collection - Fenamiphos (Nemacure) - Molecular Expressions
  • Homeyer, B., & Wagner, K. (n.d.). MODE OF ACTION OF FENAMIPHOS AND ITS BEHAVIOUR IN SOIL. Bayer AG. Retrieved from MODE OF ACTION OF FENAMIPHOS AND ITS BEHAVIOUR IN SOIL BY B. HOMEYER and K. WAGNER Bayer AG, Pflanzenschutz Anwendungstechnik, B - Brill
  • AERU. (n.d.). Fenamiphos (Ref: BAY 68138). University of Hertfordshire.
  • Australian Pesticides and Veterinary Medicines Authority. (2013). Fenamiphos review findings report and regulatory decision. APVMA. Retrieved from Fenamiphos review findings report and regulatory decision - Australian Pesticides and Veterinary Medicines Authority
  • National Center for Biotechnology Information. (n.d.). Fenamiphos. PubChem. Retrieved from Fenamiphos | C13H22NO3PS | CID 31070 - PubChem - NIH
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from 6.
  • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from this compound data sheet - Compendium of Pesticide Common Names
  • Zhang, Y., et al. (2017). Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides. Scientific Reports, 7(1), 3485. Retrieved from Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC - PubMed Central
  • Seawright, A. A., Hrdlicka, J., & De Matteis, F. (1976). The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat. British Journal of Experimental Pathology, 57(1), 16–22. Retrieved from The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1)
  • PrepChem. (2026). Synthesis of O,O-Diethyl O-(1-(6-fluoro-2-pyridinyl)-5-methyl-1H-1,2,4-triazol-3-yl) phosphorothioate. Retrieved from Synthesis of O,O-Diethyl O-(1-(6-fluoro-2-pyridinyl)-5-methyl-1H-1,2,4-triazol-3-yl)
  • Zhang, Y., et al. (2017). Discovery and Identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) Phenyl) Phosphorothioate (XP-1408) as a Novel Mode of Action of Organophosphorus Insecticides. Scientific Reports, 7, 3485. Retrieved from Discovery and Identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) Phenyl) Phosphorothioate (XP-1408) as a Novel Mode of Action of Organophosphorus Insecticides - PubMed
  • ResearchGate. (n.d.). Environmental fate parameters. Retrieved from Environmental fate parameters.
  • Bou-Salah, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36. Retrieved from Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities
  • AERU. (n.d.). Diazinon (Ref: OMS 469). University of Hertfordshire.
  • U.S. Environmental Protection Agency. (n.d.). Phosphorothioic acid, O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) ester. EPA. Retrieved from Phosphorothioic acid, O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) ester - EPA
  • Martins, M. A. P., et al. (2004). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2086–o2087. Retrieved from 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC - NIH
  • Chemical Synthesis Database. (2025). 5-(trifluoromethyl)-1H-pyrazol-3-ol. Retrieved from 5-(trifluoromethyl)
  • Jabbar, A., et al. (2014). Diazinon-Chemistry and Environmental Fate: A California Perspective. Reviews of environmental contamination and toxicology, 230, 1-32. Retrieved from (PDF)
  • Wolff, M., et al. (2004). Detection of Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) by HPLC in insects of forensic importance in Medellín, Colombia. Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology, 5(1). Retrieved from Detection of Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) by HPLC in insects of forensic importance in Medellín, Colombia | Semantic Scholar
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. ATSDR.
  • ResearchGate. (n.d.). Structure of triazophos (O,O-diethyl-O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate).
  • BenchChem. (n.d.). Resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. Retrieved from resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product - Benchchem
  • National Pesticide Information Center. (n.d.). Diazinon Technical Fact Sheet. NPIC.
  • U.S. Environmental Protection Agency. (n.d.). Oxathiapiprolin Human Health Risk Assessment. Regulations.gov.
  • Google Patents. (n.d.). US4439430A - O,O-Diethyl O-[(p-tertiarybutylthio)phenyl]phosphorothioates and its insecticidal use. Retrieved from US4439430A - O,O-Diethyl O-[(p-tertiarybutylthio)
  • Smolecule. (n.d.). Buy Phosphorothioic acid, O,O-diethyl O-phenyl ester. Retrieved from Buy Phosphorothioic acid, O,O-diethyl O-phenyl ester | 32345-29-2 - Smolecule
  • Oh-Shin, Y. S., Ko, M., & Shin, H. S. (1997). Simultaneous determination of five insecticides in drinking water by gas chromatography with column switching. Journal of Chromatography A, 769(2), 285-291. Retrieved from Journal of Chromatography A, 769 (1997) 285-291 - ElectronicsAndBooks
  • Schrama, D., et al. (2018). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. Cancers, 10(11), 414. Retrieved from 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A - MDPI
  • National Oceanic and Atmospheric Administration. (n.d.). Diazinon. CAMEO Chemicals. Retrieved from diazinon - Report | CAMEO Chemicals | NOAA
  • Ma, Y., et al. (2022). Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Plant Science, 12, 798839. Retrieved from Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease - PubMed Central
  • Abd El-All, A. S., et al. (2024). New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(13), e33160.
  • Abd El-All, A. S., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(13), e33160.
  • Honnavar, P., et al. (2021). Azole resistance mechanisms in pathogenic M. furfur. Antimicrobial Agents and Chemotherapy, 65(5), e01975-20.
  • Popova, Y., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(14), 5343. Retrieved from (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC - NIH

Sources

The Genesis and Synthesis of Flupyrazofos: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthetic Pathway, and Scientific Rationale Behind a Potent Pyrazole Organothiophosphate Nematicide and Insecticide

Abstract

Flupyrazofos, chemically known as O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, stands as a significant molecule within the organophosphate class of pesticides. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemistry. The narrative delves into the scientific rationale behind its molecular design, a detailed, step-by-step synthesis pathway with experimental protocols, and an exploration of its biological mode of action. By elucidating the causality behind experimental choices and grounding the information in authoritative references, this guide aims to be a definitive resource on the core scientific principles underpinning this compound.

Introduction: The Emergence of a Pyrazole-Based Organothiophosphate

The ongoing challenge of managing agricultural pests and parasitic nematodes necessitates the continuous development of novel and effective pesticides. The story of this compound is rooted in the strategic combination of two well-established pharmacophores: the pyrazole ring and the organothiophosphate moiety. Pyrazole derivatives have a rich history in the development of pesticides, with many exhibiting potent insecticidal, herbicidal, and fungicidal properties. Similarly, organophosphates have long been a cornerstone of pest control due to their potent inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects and nematodes.[1][2]

The design of this compound represents a thoughtful molecular hybridization approach, aiming to synergize the biological activity of both core structures. The inclusion of a trifluoromethyl group on the pyrazole ring is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability and biological efficacy. This guide will dissect the key milestones in the conceptualization and realization of this potent pesticide.

Discovery and Developmental Context

While a precise, publicly documented "discovery narrative" of this compound is not extensively detailed in readily available literature, its development can be understood within the broader context of research into pyrazole-containing organophosphate insecticides.[3] The American National Standards Institute (ANSI) has approved the name "this compound," although it does not have an ISO common name.[4]

The core innovation lies in the specific arrangement of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl moiety as the leaving group in the organothiophosphate ester. This structural feature was likely the result of systematic structure-activity relationship (SAR) studies aimed at optimizing potency against target pests while potentially modulating the toxicity profile. Early toxicological studies identified this compound as a new type of pyrazole organophosphorus insecticide with high activity against pests such as the diamond-back moth (Plutella xylostella).[3]

The Synthetic Pathway of this compound

The synthesis of this compound is a two-stage process that is both elegant and efficient. The first stage involves the construction of the core heterocyclic structure, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. The second stage is the phosphorylation of this intermediate to yield the final active ingredient.

Stage 1: Synthesis of the Key Intermediate: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The cornerstone of the this compound molecule is the pyrazole ring, which is synthesized via a classical condensation reaction.

Reaction Scheme:

Synthesis_of_Pyrazole_Intermediate ethyl_acetoacetate Ethyl 4,4,4-trifluoroacetoacetate intermediate Hydrazone Intermediate ethyl_acetoacetate->intermediate + Phenylhydrazine (Acid or Base Catalyst) phenylhydrazine Phenylhydrazine pyrazolol 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate->pyrazolol Intramolecular Cyclization & Dehydration

Figure 1: Synthesis of the Pyrazole Intermediate.

This reaction is a well-established method for the formation of pyrazolones. The causality behind the experimental choices is critical for maximizing yield and purity.

Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with ethyl 4,4,4-trifluoroacetoacetate.

  • Solvent and Catalyst: An appropriate solvent, such as ethanol or acetic acid, is added. The choice of solvent influences reaction kinetics and solubility of reactants and products. An acid or base catalyst can be employed to facilitate the initial condensation.

  • Addition of Phenylhydrazine: Phenylhydrazine is added dropwise to the stirred solution at room temperature. This controlled addition is crucial to manage the exothermic nature of the initial condensation reaction.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours to drive the intramolecular cyclization and dehydration, leading to the formation of the pyrazole ring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation or extraction. The crude product is then purified by recrystallization from a suitable solvent system to yield pure 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Rationale for Experimental Choices:

  • Ethyl 4,4,4-trifluoroacetoacetate as a Precursor: This β-ketoester provides the necessary carbon backbone and the trifluoromethyl group, which is integral to the final product's biological activity.

  • Phenylhydrazine as the Nitrogen Source: Phenylhydrazine provides the two adjacent nitrogen atoms required for the pyrazole ring and introduces the N-phenyl substituent.

  • Heating under Reflux: The elevated temperature provides the activation energy necessary for the intramolecular cyclization, which is the rate-determining step in many cases.

Stage 2: Phosphorylation of the Pyrazole Intermediate

The second and final stage of the synthesis involves the formation of the organothiophosphate ester.

Reaction Scheme:

Phosphorylation_of_Pyrazole pyrazolol 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol This compound This compound pyrazolol->this compound + O,O-Diethyl phosphorochloridothioate (Base, e.g., K2CO3) diethyl_phosphorochloridothioate O,O-Diethyl phosphorochloridothioate

Figure 2: Final Phosphorylation Step.

This reaction is a nucleophilic substitution where the hydroxyl group of the pyrazole attacks the phosphorus atom of the phosphorochloridothioate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is prepared in an inert aprotic solvent such as acetonitrile or acetone in a reaction vessel.

  • Addition of Base: A suitable base, typically potassium carbonate or triethylamine, is added to the solution. The base deprotonates the hydroxyl group of the pyrazole, forming a more nucleophilic pyrazolate anion.

  • Addition of Phosphorylating Agent: O,O-Diethyl phosphorochloridothioate is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at an elevated temperature for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude product is purified, often by column chromatography, to yield pure this compound.

Rationale for Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is used to avoid any unwanted side reactions with the highly reactive phosphorylating agent.

  • Use of a Base: The base is essential to activate the pyrazole hydroxyl group, making it a potent nucleophile for the attack on the phosphorus center.

  • O,O-Diethyl phosphorochloridothioate: This reagent provides the diethyl thiophosphate moiety, which is the active component responsible for acetylcholinesterase inhibition.

Mode of Action: Inhibition of Acetylcholinesterase

As an organophosphate, the primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft of the nervous system.

Mechanism of Inhibition:

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Binds to Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolyzes to This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Irreversibly Binds ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents ACh Breakdown caption Figure 3: Mechanism of Acetylcholinesterase Inhibition.

Figure 3: Mechanism of Acetylcholinesterase Inhibition.

The phosphorus atom of this compound is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The consequence of this irreversible inhibition is the accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation. In insects and nematodes, this results in hyperexcitation, paralysis, and ultimately, death.

Biological Activity: A Dual-Action Pesticide

This compound exhibits both insecticidal and nematicidal properties, making it a versatile tool in crop protection.

Insecticidal Activity

As previously mentioned, this compound has demonstrated high efficacy against the diamond-back moth (Plutella xylostella), a notoriously difficult pest to control due to its resistance to many conventional insecticides.[3] Its spectrum of activity likely extends to other lepidopteran and coleopteran pests.

Nematicidal Activity

The organophosphate class, in general, has a history of use as nematicides.[5] this compound's ability to inhibit acetylcholinesterase is also effective against a wide range of plant-parasitic nematodes, which rely on this enzyme for their neuromuscular function.

Table 1: Summary of this compound Properties

PropertyDescription
Chemical Name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate
CAS Number 122431-24-7
Molecular Formula C₁₄H₁₆F₃N₂O₃PS
Mode of Action Acetylcholinesterase (AChE) Inhibitor
Primary Activity Insecticide, Nematicide
Key Precursors Ethyl 4,4,4-trifluoroacetoacetate, Phenylhydrazine, O,O-Diethyl phosphorochloridothioate

Conclusion and Future Perspectives

This compound exemplifies a successful application of rational drug design in the field of agrochemicals. By combining the established insecticidal and nematicidal properties of the organothiophosphate group with the versatile pyrazole scaffold, a potent and effective active ingredient was created. The synthesis pathway is robust and relies on well-understood chemical transformations, making it amenable to industrial-scale production.

Future research in this area may focus on the development of new pyrazole-based organophosphates with improved selectivity, lower environmental persistence, and novel modes of action to combat the ever-present challenge of pesticide resistance. The foundational chemistry and biological principles outlined in this guide will continue to be relevant in the ongoing quest for safer and more effective crop protection solutions.

References

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Acetylcholinesterase inhibitors. (n.d.). Sketchy. Retrieved January 12, 2026, from [Link]

  • Choi, H., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 543-549.
  • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved January 12, 2026, from [Link]

  • Oka, Y. (2020).
  • Pesticidal mixtures containing fluxapyroxad. (n.d.). Google Patents.
  • Process for the production of particles comprising active agrochemical ingredients in amorphous form. (n.d.). Justia Patents. Retrieved January 12, 2026, from [Link]

  • Zhang, J., et al. (2023). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters, 34(6), 108021.

Sources

Flupyrazofos: A Technical Guide on the Pyrazole Organophosphorus Insecticide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Chemical Identity

Flupyrazofos is a novel organophosphorus insecticide distinguished by its pyrazole chemical scaffold.[1] This structural feature places it in a significant class of agrochemicals, designed for high efficacy against specific agricultural pests. As an organothiophosphate, its mode of action is rooted in the potent inhibition of a critical enzyme in the nervous system, a characteristic of this chemical family.[2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and mechanism of action to its metabolic fate, toxicological profile, and the analytical methodologies required for its detection and quantification. It is intended for researchers and professionals engaged in insecticide development, toxicology, and environmental science.

One of the primary documented targets for this compound is the diamondback moth (Plutella xylostella), a pest known for causing significant damage to cruciferous crops.[1][4] The development of such targeted insecticides is critical in the ongoing effort to manage agricultural pests while navigating the complex challenge of insecticide resistance.

Physicochemical Properties of this compound

The behavior, bioavailability, and environmental fate of a compound are dictated by its physicochemical properties.[5][6] The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 122431-24-7[1][7][8][9]
Molecular Formula C₁₄H₁₆F₃N₂O₃PS[7][8][9]
Molecular Weight 380.32 g/mol [7][9][10]
IUPAC Name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[3]
Synonyms KH 502, O,O-Diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazolyl) Thiophosphate[1][7]
Form Solid[10]

Mechanism of Action: Irreversible Acetylcholinesterase Inhibition

The primary insecticidal activity of this compound, like other organophosphorus compounds, stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[2] AChE plays a crucial role in the central nervous system of insects by terminating nerve impulses at cholinergic synapses.[11] It achieves this by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate.

The Process of Inhibition
  • Bioactivation: this compound itself is a phosphorothioate, which is a relatively weak inhibitor of AChE. In the insect's body, it undergoes metabolic bioactivation, primarily through oxidative desulfuration mediated by cytochrome P450 enzymes.[12] This process converts the P=S (thion) group to a P=O (oxon) group, forming the metabolite This compound oxon .[12] This oxon analog is a much more potent inhibitor of AChE.

  • Enzyme Binding and Phosphorylation: The this compound oxon metabolite then binds to the active site of AChE. The active site contains a critical serine residue. The organophosphate phosphorylates this serine residue, forming a stable, covalent bond.[13]

  • Consequence: This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[11] The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of postsynaptic receptors, causing uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[11] This inhibition is considered irreversible because the phosphorylated enzyme is extremely slow to hydrolyze and regenerate.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation No Hydrolysis AChR->Postsynaptic Stimulates Hyperstimulation Hyperstimulation AChR->Hyperstimulation Flupyrazofos_Oxon This compound Oxon (Active Metabolite) Flupyrazofos_Oxon->AChE Irreversibly Binds ACh_Accumulation->AChR Constant Binding

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound Oxon.

Metabolism and Toxicokinetics

The transformation of this compound within a biological system is a critical determinant of its toxicity and persistence. Studies using rat liver microsomes have elucidated the primary metabolic pathway.[12]

The metabolism is a two-step process involving bioactivation followed by degradation:

  • Oxidative Desulfuration (Phase I): Cytochrome P450 enzymes convert this compound into its active oxon form, This compound oxon . This is the primary bioactivation step that significantly increases its toxicity.[12]

  • Hydrolysis: The active this compound oxon can then be hydrolyzed, breaking the ester bond. This detoxification step yields two main products: O,O-diethyl phosphoric acid and 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) .[12][14] The PTMHP metabolite is a key marker in toxicokinetic studies. Notably, the conversion of this compound oxon to PTMHP can also occur non-enzymatically through chemical hydrolysis.[12]

A toxicokinetic study in rats, following intravenous administration, demonstrated that these metabolites can be successfully detected and quantified in plasma, providing a means to study the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound.[14]

Flupyrazofos_Metabolism This compound This compound (P=S) Oxon This compound Oxon (P=O) This compound->Oxon Bioactivation PTMHP PTMHP (1-phenyl-3-trifluoromethyl-5-hydroxypyrazole) Oxon->PTMHP Detoxification Enzyme Cytochrome P450 (Oxidative Desulfuration) Hydrolysis Hydrolysis (Enzymatic/Chemical)

Figure 2: Primary metabolic pathway of this compound in rats.

Toxicological Profile

Understanding the toxicological profile is essential for risk assessment in both human health and ecological contexts.

Developmental Toxicity in Mammals

A developmental toxicity study was conducted on Sprague-Dawley rats to assess the potential of this compound to cause harm to a developing fetus.[4] Pregnant rats were administered this compound by gavage during gestation days 7-17. The results indicated that this compound induces adverse effects on fetal development, but primarily at doses that also cause toxicity to the mother.[4]

Dose Group (mg/kg/day)Maternal EffectsFetal EffectsNOAEL (mg/kg)
5 No signs of toxicityNo embryotoxicity5
12 Mortality (4.2%), nasal dischargeSome skeletal retardation-
30 Mortality (4.3%), decreased food intake, suppressed body weightReduced fetal weight, increased incidence of skeletal retardations-

NOAEL: No-Observed-Adverse-Effect Level. Data sourced from Chung et al. (2002).[4]

Ecotoxicology

While specific ecotoxicological data for this compound is limited in the public literature, the general properties of organophosphorus insecticides provide a basis for predicting potential environmental risks.[15] These compounds can pose a significant hazard to non-target organisms, particularly in aquatic ecosystems.[15][16] Runoff from agricultural areas can introduce the pesticide into water bodies, where it can be toxic to fish, aquatic invertebrates (like Daphnia magna), and other wildlife.[16][17] The toxicity is often acute, stemming from the same mechanism of AChE inhibition. A comprehensive environmental risk assessment would require standardized tests on representative aquatic and terrestrial organisms.[15][17]

Insecticidal Spectrum and Resistance

Spectrum of Activity

This compound is noted for its high activity against the diamondback moth (Plutella xylostella).[1][4] The broader spectrum of its activity against other insect pests requires further investigation, but its classification as a pyrazole organophosphate suggests potential efficacy against a range of chewing and sucking insects, similar to other compounds in this class.[18]

Mechanisms of Resistance

The intensive use of any insecticide creates strong selective pressure for the evolution of resistance.[19] For organophosphates, two primary mechanisms of resistance are well-documented:

  • Target-Site Insensitivity: This involves mutations in the gene encoding acetylcholinesterase (AChE). These mutations alter the structure of the enzyme's active site, reducing its binding affinity for the organophosphate inhibitor.[20] This allows the enzyme to continue functioning even in the presence of the insecticide.

  • Metabolic Resistance: Insects can evolve enhanced detoxification capabilities. This typically involves the upregulation or increased efficiency of enzyme families such as cytochrome P450s, esterases, and glutathione S-transferases (GSTs).[20][21] These enzymes can metabolize and neutralize the insecticide before it reaches its target site in the nervous system, effectively reducing the internal dose.[20]

Resistance_Mechanisms cluster_insect Insect System cluster_resistance Resistance Pathways Insecticide This compound Target AChE Target Site Insecticide->Target Reaches & Binds Metabolic Metabolic Resistance (Detoxification Enzymes: P450s, Esterases) Insecticide->Metabolic Blocked By Effect Lethal Effect Target->Effect Inhibition TargetSite Target-Site Resistance (AChE Mutation) Target->TargetSite Blocked By

Figure 3: Key mechanisms of insect resistance to organophosphate insecticides.

Analytical Methodologies

Accurate quantification of this compound and its metabolites is crucial for toxicokinetic studies, residue analysis, and environmental monitoring.

Protocol: Quantification in Rat Plasma via HPLC-UV

This protocol is adapted from the method developed by Lee et al. (1998) for the simultaneous determination of this compound, this compound oxon, and PTMHP.[14]

  • Principle: The method utilizes High-Performance Liquid Chromatography (HPLC) to separate the parent compound and its key metabolites from the plasma matrix. An ultraviolet (UV) detector is then used for quantification based on the absorbance of the analytes at a specific wavelength.[14]

  • Experimental Workflow

    HPLC_Workflow Sample Rat Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation (N₂ Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (232 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

    Figure 4: Workflow for the analysis of this compound in plasma by HPLC-UV.
  • Step-by-Step Methodology:

    • Sample Preparation (Liquid-Liquid Extraction):

      • To 1 mL of rat plasma in a glass tube, add an internal standard (e.g., parathion) to correct for extraction variability.

      • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

      • Vortex for 2 minutes to ensure thorough mixing and extraction of the analytes from the aqueous plasma into the organic layer.

      • Centrifuge at 2000 rpm for 10 minutes to separate the layers.

      • Carefully transfer the upper organic layer to a clean tube.

    • Concentration:

      • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C. Causality: This step concentrates the analytes, increasing the sensitivity of the method. Using nitrogen prevents oxidation of the analytes.

    • Reconstitution:

      • Reconstitute the dried residue in 200 µL of the mobile phase. Causality: Reconstituting in the mobile phase ensures compatibility with the HPLC system and proper peak shape.

      • Vortex briefly and transfer to an autosampler vial.

    • HPLC Analysis:

      • Column: Phenyl bonded phase column. Causality: A phenyl column provides a unique selectivity based on pi-pi interactions, which is effective for separating the aromatic pyrazole structures of this compound and its metabolites.

      • Mobile Phase: Isocratic mixture of 50 mM phosphate buffer (pH 3.0) and acetonitrile (40:60, v/v). Causality: The acidic pH ensures that the analytes are in a consistent, non-ionized state for reproducible retention. Acetonitrile provides the necessary organic strength to elute the compounds from the column.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV absorbance at 232 nm. Causality: This wavelength was determined to be optimal for detecting all three compounds (this compound, oxon, and PTMHP) with good sensitivity.[14]

    • Quantification:

      • Generate a calibration curve using standards of known concentrations.

      • Calculate the concentration of each analyte in the unknown samples by comparing its peak area (normalized to the internal standard) against the calibration curve.

  • Method Validation: The published method demonstrated good performance with recoveries exceeding 90% and a limit of quantitation of 40 ng/mL for this compound and 20 ng/mL for PTMHP.[14]

Environmental Fate and Degradation

The persistence and mobility of this compound in the environment determine its potential for long-term ecological impact and contamination of resources like groundwater.[22] The environmental fate is governed by a combination of transport and degradation processes.[23]

  • Transport:

    • Adsorption: Binding of the pesticide to soil particles, particularly organic matter.[23] Strongly adsorbed molecules are less likely to leach into groundwater but may be transported via soil erosion.

    • Runoff: Movement across the soil surface with rainwater, potentially contaminating surface water bodies.[22]

    • Leaching: Downward movement through the soil profile with water.[23] This is a primary route for groundwater contamination and is influenced by the pesticide's solubility and soil characteristics.

  • Degradation:

    • Microbial Degradation: Breakdown by soil microorganisms that may use the pesticide as a source of carbon or energy.[24] This is often a major pathway for the dissipation of organophosphates.[25]

    • Chemical Degradation (Hydrolysis): Non-biological breakdown through reaction with water. The rate is highly dependent on pH and temperature.[23][24] Organophosphates are generally more susceptible to hydrolysis under alkaline conditions.

    • Photodegradation: Breakdown by energy from sunlight, primarily on soil surfaces or in clear water.[23]

Environmental_Fate cluster_transport Transport Processes cluster_degradation Degradation Processes cluster_sinks Environmental Compartments Application This compound Application (Soil/Foliage) Runoff Surface Runoff Application->Runoff Leaching Leaching Application->Leaching Erosion Soil Erosion Application->Erosion Microbial Microbial Degradation Application->Microbial Application->Microbial Chemical Chemical Hydrolysis Application->Chemical Application->Chemical Photo Photodegradation Application->Photo Application->Photo SurfaceWater Surface Water Runoff->SurfaceWater Groundwater Groundwater Leaching->Groundwater Erosion->SurfaceWater Degradates Degradation Products Microbial->Degradates Chemical->Degradates Photo->Degradates

Figure 5: Conceptual model of the environmental fate of this compound.

Conclusion and Future Directions

This compound is a potent organophosphorus insecticide with a clear mechanism of action involving the bioactivation to its oxon form and subsequent irreversible inhibition of acetylcholinesterase. Its metabolic pathway has been characterized, and analytical methods for its detection in biological matrices are established. Toxicological data indicate a potential for developmental effects at maternally toxic doses.

While the core chemistry and mode of action are well-understood, several areas warrant further research:

  • Comprehensive Ecotoxicology: Detailed studies on a wider range of non-target aquatic and terrestrial organisms are needed for a complete environmental risk assessment.

  • Resistance Monitoring: As with any insecticide, continuous monitoring of pest populations for the emergence of resistance is crucial for sustainable use.

  • Environmental Persistence: Field studies under various soil and climatic conditions would provide more precise data on its environmental half-life and leaching potential.

  • Broad-Spectrum Efficacy: Investigating its effectiveness against a broader range of agricultural pests could expand its utility in integrated pest management (IPM) programs.

This guide serves as a foundational document, consolidating the current technical knowledge on this compound to support ongoing and future research in the fields of agriculture, environmental science, and toxicology.

References

  • Lee, S. K., Kim, Y. H., & Lee, M. G. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61–68. [Link]

  • CAS No : 122431-24-7 | Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • This compound - chemical point. (n.d.). Chemical Point. [Link]

  • This compound | C14H16F3N2O3PS | CID 11211184 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Sohn, U. D., Kim, Y. H., Lee, S. K., & Lee, M. G. (1998). In vitro metabolism of the new insecticide this compound by rat liver microsomes. Xenobiotica, 28(11), 1083–1090. [Link]

  • Chung, M. K., Han, S. S., & Roh, J. K. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 543–548. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • This compound data sheet - Compendium of Pesticide Common Names. (n.d.). Alanwood.net. [Link]

  • Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. (2024). MDPI. [Link]

  • Dara, S. K. (2017). Insect resistance to biopesticides. E-Journal of Entomology and Biologicals. [Link]

  • FATE, DISSIPATION AND ENVIRONMENTAL EFFECTS OF PESTICIDES IN SOUTHERN FORESTS: A REVIEW OF A DECADE OF RESEARCH PROGRESS. (n.d.). USDA Forest Service. [Link]

  • environmental fate of pesticides - Golf Course Superintendents Association of America. (n.d.). GCSAA. [Link]

  • Acetylcholinesterase and Insecticide Inhibition. (2011, October 26). YouTube. [Link]

  • Environmental Fate of Pesticides. (n.d.). University of Georgia. [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Acetylcholinesterase Inhibitors - Encyclopedia.pub. (n.d.). Encyclopedia.pub. [Link]

  • Special Issue : The Evolution of Pesticide Resistance. (n.d.). MDPI. [Link]

  • Pu, J., et al. (2024). Inheritance and Resistance Mechanisms of Field-Evolved Resistance to Pyrethroids in a Fall Armyworm (Spodoptera frugiperda J.E. Smith) (Lepidoptera: Noctuidae) Strain from Puerto Rico. MDPI. [Link]

  • de Souza, A. C. C., et al. (2015). Acute and chronic ecotoxicological effects of four pharmaceuticals drugs on cladoceran Daphnia magna. Drug and Chemical Toxicology, 38(4), 438-443. [Link]

  • Insight into the environmental fate, hazard, detection, and sustainable degradation technologies of chlorpyrifos—an organophosphorus pesticide. (2023). ResearchGate. [Link]

  • Alon, M., et al. (2012). Resistance Mechanisms to Chlorpyrifos and F392W Mutation Frequencies in the Acetylcholine Esterase Ace1 Allele of Field Populations of the Tobacco Whitefly, Bemisia tabaci in China. Journal of Integrative Agriculture, 11(3), 449-458. [Link]

  • Fent, K., Weston, A. A., & Caminada, D. (2006). Ecotoxicology of human pharmaceuticals. Aquatic Toxicology, 76(2), 122–159. [Link]

  • Zhao, P., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 987513. [Link]

  • Snape, J. R., et al. (2011). Ecotoxicology, ecophysiology, and mechanistic studies with rotifers. Aquatic Toxicology, 101(1), 1-13. [Link]

  • Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. (n.d.). MDPI. [Link]

  • Zhang, G., et al. (2018). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design, 24(35), 4150-4161. [Link]

Sources

Flupyrazofos: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Flupyrazofos is a noteworthy organophosphate insecticide belonging to the pyrazole chemical class. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, intended for researchers, scientists, and professionals in the fields of drug development and crop protection. The document synthesizes available data on its insecticidal and nematicidal activities, delves into its presumptive mechanism of action as an acetylcholinesterase inhibitor, and discusses its metabolic activation. Furthermore, it addresses the critical aspects of its impact on non-target organisms and the potential for resistance development. This guide is structured to offer a deep, field-proven perspective on the core attributes of this compound, supported by scientific literature and experimental insights.

Introduction: The Chemical and Biological Context of this compound

This compound, with the IUPAC name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, is a synthetic organothiophosphate insecticide[1]. Its chemical structure is characterized by a trifluoromethyl-substituted pyrazole ring linked to a diethyl phosphorothioate moiety (Figure 1). The presence of the pyrazole ring is significant, as this heterocyclic structure is a key pharmacophore in a wide range of biologically active compounds with diverse applications in medicine and agriculture[2].

Caption: Figure 1. Chemical Structure of this compound.

As an organophosphate, this compound is part of a class of compounds known for their neurotoxic effects on target organisms, primarily through the inhibition of acetylcholinesterase (AChE)[3]. This guide will explore the known and inferred biological activities of this compound, providing a detailed analysis for the scientific community.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals[3][4]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at synaptic clefts, a process essential for terminating nerve impulses[4].

Metabolic Bioactivation to this compound Oxon

Organothiophosphates like this compound are typically weak inhibitors of AChE in their native form. They undergo metabolic bioactivation in the target organism to their corresponding oxon analogues, which are significantly more potent AChE inhibitors[5]. In the case of this compound, this activation involves the oxidative desulfuration of the P=S bond to a P=O bond, forming this compound oxon. This conversion is primarily mediated by cytochrome P450 monooxygenases[5].

Bioactivation_Workflow Figure 2. Bioactivation of this compound This compound This compound (P=S) Flupyrazofos_Oxon This compound Oxon (P=O) This compound->Flupyrazofos_Oxon Cytochrome P450 Oxidative Desulfuration Inhibited_AChE Inhibited AChE (Phosphorylated) Flupyrazofos_Oxon->Inhibited_AChE Inhibition AChE Acetylcholinesterase (AChE) ACh_Buildup Acetylcholine Accumulation Inhibited_AChE->ACh_Buildup Prevents ACh hydrolysis Neurotoxicity Neurotoxicity & Pest Mortality ACh_Buildup->Neurotoxicity

Caption: Figure 2. Bioactivation of this compound and subsequent AChE inhibition.

Inhibition of Acetylcholinesterase

Once formed, this compound oxon acts as a pseudo-irreversible inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, rendering it inactive[6]. This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This hyperexcitation of the nervous system ultimately leads to paralysis and death of the target pest[7].

Biological Activity Spectrum

Insecticidal Activity

This compound has demonstrated high efficacy against specific insect pests.

  • Diamond-back Moth (Plutella xylostella) : Early research highlighted the high activity of this compound against the diamond-back moth, a significant pest of cruciferous crops worldwide[8].

While the broader insecticidal spectrum of this compound is not extensively detailed in the available public literature, related pyrazole organophosphorus compounds have shown activity against a range of pests, including aphids, mites, thrips, and whiteflies[9][10][11][12][13]. This suggests that this compound may also possess efficacy against these economically important agricultural pests. Further research is warranted to fully elucidate its insecticidal range.

Nematicidal Activity

The potential for nematicidal activity is a key area of interest for many organophosphate compounds. While direct studies on the nematicidal efficacy of this compound against economically important plant-parasitic nematodes such as root-knot nematodes (Meloidogyne spp.), lesion nematodes (Pratylenchus spp.), or cyst nematodes (Heterodera spp.) are not prominently available in the reviewed literature, the chemical class of pyrazole organophosphates has shown promise in this area.

Other nematicides, such as fluopyram and fluensulfone, have demonstrated efficacy against Meloidogyne incognita[2][14][15]. Given the structural similarities and the established mode of action, it is plausible that this compound could exhibit nematicidal properties.

Protocol for Assessing Nematicidal Activity of this compound against Meloidogyne incognita

This protocol is a standard methodology for evaluating the nematicidal potential of a compound like this compound.

Objective: To determine the in vitro effect of this compound on the mortality and infectivity of Meloidogyne incognita second-stage juveniles (J2).

Materials:

  • This compound (technical grade)

  • Acetone (for stock solution)

  • Pluronic F-127 solution (0.01%)

  • Meloidogyne incognita J2 suspension

  • 24-well cell culture plates

  • Tomato seedlings (e.g., cv. 'Rutgers')

  • Sterilized sand and potting mix

  • Microscope

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Serially dilute the stock solution with 0.01% Pluronic F-127 solution to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control solution with acetone and Pluronic F-127 only should also be prepared.

  • Mortality Assay:

    • Pipette 500 µL of each test concentration into the wells of a 24-well plate.

    • Add approximately 100 freshly hatched M. incognita J2 to each well.

    • Incubate the plates at 25°C for 24, 48, and 72 hours.

    • At each time point, count the number of motile and immotile nematodes under a microscope. Nematodes that do not move when probed with a fine needle are considered dead.

    • Calculate the percentage mortality for each concentration and time point.

  • Infectivity Assay:

    • Following the 72-hour incubation in the mortality assay, collect the nematodes from each treatment.

    • Inoculate tomato seedlings grown in pots with sterilized sand with the treated nematodes.

    • Maintain the plants in a greenhouse at 25-28°C for 4-6 weeks.

    • After the incubation period, gently uproot the plants and wash the roots.

    • Stain the roots with phloxine B to visualize egg masses and count the number of galls and egg masses per root system.

  • Data Analysis:

    • Use probit analysis to calculate the LC₅₀ (lethal concentration for 50% of the population) values for the mortality data.

    • Analyze the gall and egg mass data using analysis of variance (ANOVA) to determine significant differences between treatments.

Nematicidal_Assay_Workflow Figure 3. Workflow for Nematicidal Activity Assay cluster_0 In Vitro Assay cluster_1 In Vivo Assay A Prepare this compound Solutions B Incubate with M. incognita J2 A->B C Assess Mortality (24, 48, 72h) B->C D Inoculate Tomato Seedlings C->D Transfer treated nematodes E Greenhouse Incubation (4-6 weeks) D->E F Assess Root Galling & Egg Masses E->F

Caption: Figure 3. A generalized workflow for assessing the nematicidal activity of a test compound.

Effects on Non-Target Organisms

The assessment of a pesticide's impact on non-target organisms is crucial for its environmental risk profile.

Mammalian Toxicity

A study on the developmental toxicity of this compound in Sprague-Dawley rats indicated that the no-observed-adverse-effect levels (NOAELs) were 5 mg/kg/day for both dams and fetuses[8]. At higher doses (12 mg/kg/day and 30 mg/kg/day), maternal toxicity, including mortality and reduced body weight, was observed, along with fetal growth retardation[8]. These findings suggest that developmental effects occur at maternally toxic doses[8].

Ecotoxicology

Specific ecotoxicological data for this compound, such as its toxicity to aquatic organisms (e.g., fish, Daphnia magna) and soil microorganisms, is not widely available in the public domain. However, as an organophosphate insecticide, it is anticipated to exhibit some level of toxicity to non-target arthropods, including beneficial insects like bees. The environmental fate of this compound, including its persistence in soil and water and its degradation pathways, would be critical in determining its overall environmental impact. For other organophosphates, such as chlorpyrifos, these aspects have been more extensively studied and can provide a comparative framework[6][16].

Resistance Mechanisms

The development of resistance is a significant challenge in the long-term efficacy of any pesticide. For organophosphates, two primary mechanisms of resistance are well-documented in insects and nematodes:

  • Target-Site Insensitivity: Mutations in the gene encoding acetylcholinesterase can alter the enzyme's structure, reducing its affinity for the organophosphate inhibitor. This allows the enzyme to continue functioning even in the presence of the pesticide[17][18].

  • Metabolic Resistance: Increased activity of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450s, can lead to the rapid breakdown and excretion of the insecticide before it reaches its target site[3][5][19].

Given that this compound is an organophosphate, it is plausible that resistance in target pest populations could emerge through one or both of these mechanisms. Cross-resistance to other organophosphate and carbamate insecticides is also a possibility.

Conclusion

This compound is a pyrazole organophosphorus insecticide with demonstrated activity against the diamond-back moth. Its presumed mechanism of action is the inhibition of acetylcholinesterase following metabolic bioactivation to its oxon form. While its broader insecticidal and nematicidal spectra are not yet fully characterized in publicly available literature, its chemical class suggests potential for a wider range of activity. The available toxicological data in rats indicates developmental effects at maternally toxic doses. Further research is needed to fully elucidate its biological activity spectrum, to quantify its inhibitory potency against acetylcholinesterase from various target pests, and to establish a comprehensive environmental fate and ecotoxicological profile. Such data will be crucial for its potential development and for positioning it within integrated pest management programs.

References

  • Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 543-549.
  • Desaeger, J. (2021). Meloidogyne incognita management by nematicides in tomato production. Crop Protection, 144, 105581.
  • Faske, T. R., & Hurd, K. (2015). Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram.
  • Crow, W. T. (2023). Reduced Sensitivity to Fluopyram in Meloidogyne graminis following Long-Term Exposure in Golf Turf.
  • Yue, X., et al. (2020). Activity of four nematicides against Meloidogyne incognita race 2 on tomato plants.
  • Golf Course Superintendents Association of America. (n.d.).
  • Al-Harbi, S. I. (2022). Insect Resistance to Insecticides: Causes, Mechanisms, and Exploring Potential Solutions. Archives of Insect Biochemistry and Physiology, e21908.
  • Oka, Y., et al. (2020). Effects of fluensulfone, fluopyram and their combination on Meloidogyne incognita and M. javanica hatching and infectivity. Pest Management Science, 76(11), 3766-3774.
  • National Center for Biotechnology Information. (n.d.). ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents.
  • World Health Organization. (2023). Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control.
  • PubChem. (n.d.). This compound.
  • Ishaaya, I. (1993). Insect detoxifying enzymes: their importance in pesticide synergism and resistance. Biochemistry and Physiology of Insect Trans-membrane Signal Transduction Systems, 191-210.
  • Dara, S. K. (2017). Insect resistance to biopesticides. E-Journal of Entomology and Biologicals.
  • Siegfried, B. D., & Scharf, M. E. (2001). Mechanisms of Organophosphate Resistance in Insects. In Biochemicals as Insect Control Agents (pp. 269-289). Springer, Boston, MA.
  • alanwood.net. (n.d.). This compound data sheet. Compendium of Pesticide Common Names.
  • Bayer Global. (2023, November 24). All About Flupyradifurone.
  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry, 18(22), 3343-3351.
  • Nauen, R., et al. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862.
  • Singh, S., & Kumar, V. (2017). Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. Frontiers in Environmental Science, 5.
  • Rutgers University. (n.d.). The Insecticide and Miticide Mode of Action Field Guide.
  • Sketchy Medical. (n.d.). Acetylcholinesterase inhibitors.
  • Islam, M. R., et al. (2023). Insight into the environmental fate, hazard, detection, and sustainable degradation technologies of chlorpyrifos—an organophosphorus pesticide. Environmental Science and Pollution Research, 30(50), 108201-108226.
  • Griffin Greenhouse Supplies. (n.d.). Aphids, Mites and Thrips.
  • Racke, K. D. (1993). Environmental fate of chlorpyrifos.
  • Richardson, J. R., et al. (2006). Slow accumulation of acetylcholinesterase in rat brain during enzyme inhibition by repeated dosing with chlorpyrifos. Toxicology and Applied Pharmacology, 213(2), 133-140.
  • University of California Agriculture and Natural Resources. (n.d.). Managing Insects and Mites with Spray Oils. UC IPM.
  • Taylor, P., & Radić, Z. (2024). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Protein Science, 33(1), e4857.
  • Matsumoto, K., et al. (2010). Toxicity of agricultural chemicals in Daphnia magna. Journal of Toxicological Sciences, 35(1), 129-137.
  • National Pesticide Information Center. (n.d.). Pesticide Half-life.
  • RGUHS Journal of Pharmaceutical Sciences. (n.d.). Synthesis of Oxazoloquinolone Derivatives and Evaluation of their Potency to Reactivate Rat Brain Acetylcholinesterase Inhibited by Chlorpyrifos. Journalgrid.
  • Koppert. (2024, May 29). Effective Strategies to Control Thrips and Whitefly in Greenhouses.
  • Avilés, M., et al. (2024). Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans. Molecules, 29(5), 1153.
  • Integrated Pest Management Program, University of Massachusetts Amherst. (n.d.). Some selected insecticides and miticides for use on herb bedding plants.
  • ONfloriculture. (2020, June 3). New Chemical Control Option for Thrips and Whitefly.

Sources

Preliminary in-vitro studies of Flupyrazofos

The neurotoxicity assay provides further granularity. If significant neurite retraction occurs at 10 µM, this indicates a specific adverse effect on neuronal morphology that is more sensitive than overt cytotoxicity. This integrated dataset is critical for making informed decisions about progressing a compound into more advanced preclinical models. Future in-vitro work could explore effects on different neurotransmitter systems or use more complex models like primary neuron cultures or brain slice assays. [10]

References

    An In-depth Technical Guide to Flupyrazofos (C₁₄H₁₆F₃N₂O₃PS)

    Author: BenchChem Technical Support Team. Date: January 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    Flupyrazofos is a pyrazole-based organothiophosphate insecticide noted for its efficacy against specific agricultural pests, such as the diamondback moth (Plutella xylostella).[1][2] As with all organophosphates, its mode of action centers on the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, the biochemical basis of its insecticidal activity, its metabolic fate in mammalian systems, detailed analytical protocols for its quantification, and its toxicological profile. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, offering field-proven insights for professionals in chemical research and development.

    Physicochemical Characteristics

    This compound is chemically identified as O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate.[3] Its core structure consists of a trifluoromethylated pyrazole ring linked to a diethyl phosphorothioate moiety. The presence of the P=S (thiono) group is critical, as it necessitates metabolic activation to exert its biological effect.

    Caption: Molecular Structure of this compound.

    Table 1: Core Physicochemical Properties of this compound

    PropertyValueSource
    IUPAC Name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[3]
    CAS Number 122431-24-7[1][3][4]
    Molecular Formula C₁₄H₁₆F₃N₂O₃PS[3][4][5]
    Molecular Weight 380.32 g/mol [4][5]
    Synonyms KH 502; O,O-Diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazolyl) Thiophosphate[4]
    Compound Type Aryl Organothiophosphate Insecticide[3]

    Mechanism of Action: Irreversible Acetylcholinesterase Inhibition

    The insecticidal activity of this compound is not direct but relies on metabolic bioactivation. This is a hallmark of organothiophosphate pesticides.[6] The process unfolds in two critical stages:

    • Metabolic Activation: In the target organism, cytochrome P450 enzymes catalyze an oxidative desulfuration reaction. This process converts the parent this compound (P=S), which is a weak AChE inhibitor, into its oxygen analog, this compound-oxon (P=O).[7][8] This oxon metabolite is the potent, biologically active toxicant.

    • Enzyme Inhibition: this compound-oxon acts as an irreversible inhibitor of acetylcholinesterase (AChE).[9][10] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. The inhibitor phosphorylates a critical serine residue within the active site of AChE, rendering the enzyme non-functional.[10] This leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, sustained nerve impulses, and ultimately, paralysis and death of the insect.[9][11]

    cluster_0 Synaptic Cleft cluster_1 Inhibition Pathway ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Nerve Signal Nerve Signal Receptor->Nerve Signal Oxon This compound-oxon Oxon->AChE Irreversibly Binds & Phosphorylates AChE_Inhibited Inhibited AChE (Phosphorylated)

    Caption: Acetylcholinesterase inhibition by this compound-oxon.

    Metabolic Pathways and Biotransformation

    Understanding the metabolic fate of this compound is essential for assessing its toxicokinetics and persistence. Studies using rat liver microsomes have elucidated a clear biotransformation pathway.[7][12]

    • Phase I Metabolism: The initial and most critical step is the aforementioned oxidative desulfuration by cytochrome P450, converting this compound to the active this compound-oxon.[7][8] Subsequently, the active oxon metabolite can be detoxified through hydrolysis, cleaving the phosphate ester bond to yield two primary metabolites: diethyl phosphate and 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) .[7][12]

    • Phase II Metabolism: The PTMHP metabolite, containing a hydroxyl group, is susceptible to conjugation reactions. In vivo, it is further metabolized into PTMHP-sulfate and PTMHP-glucuronide, which are more water-soluble and readily excreted from the body.[12]

    This compound This compound (P=S) Oxon This compound-oxon (P=O) This compound->Oxon Phase I: Oxidative Desulfuration (CYP450) PTMHP PTMHP (Hydroxypyrazole) Oxon->PTMHP Phase I: Hydrolysis Conjugates PTMHP-Sulfate & PTMHP-Glucuronide PTMHP->Conjugates Phase II: Conjugation Excretion Excretion Conjugates->Excretion

    Caption: Metabolic degradation pathway of this compound.

    Analytical Methodologies

    Accurate quantification of this compound and its key metabolites is crucial for toxicokinetic, residue, and environmental studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a well-established method.[12][13]

    Protocol: HPLC-UV Analysis of this compound and Metabolites in Plasma

    This protocol is designed for the simultaneous determination of this compound, this compound-oxon, and PTMHP in rat plasma, adapted from established methodologies.[13]

    1. Rationale and System Validation: The choice of a phenyl bonded phase column provides favorable retention and separation for the aromatic structures of the analytes. An acidic mobile phase (pH 3.0) ensures that the analytes are in a non-ionized state, leading to sharp, symmetrical peaks. The UV detection wavelength of 232 nm represents a region of strong absorbance for the pyrazole chromophore common to all analytes, offering a good balance of sensitivity for simultaneous detection.[13] The system must be validated for linearity, accuracy, precision, and recovery before analyzing unknown samples.

    2. Materials and Reagents:

    • Reference standards for this compound, this compound-oxon, and PTMHP (>98% purity)

    • HPLC-grade acetonitrile and water

    • Potassium phosphate monobasic

    • Phosphoric acid

    • Rat plasma (or other biological matrix)

    • Syringe filters (0.22 µm, PTFE)

    3. Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    4. Chromatographic Conditions:

    • Instrument: HPLC system with UV-Vis Detector.

    • Column: Phenyl bonded phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 50 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (40:60, v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 232 nm.[13]

    • Run Time: Approximately 12-15 minutes.

    5. Quantification:

    • Prepare a series of calibration standards in blank plasma and process them alongside the samples.

    • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

    • Determine the concentration of analytes in the unknown samples by interpolation from the calibration curve. The limit of quantitation for this method is reported to be around 40 ng/mL for this compound and 20 ng/mL for PTMHP.[13]

    Sample Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (N₂) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Filter Syringe Filtration Reconstitute->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition & Quantification HPLC->Data

    Caption: Workflow for HPLC-UV analysis of this compound.

    Toxicological Profile

    The toxicity of this compound is directly linked to its metabolic activation. The primary concern is acute cholinergic toxicity resulting from AChE inhibition. Developmental toxicity studies in Sprague-Dawley rats provide key safety data.[2]

    • Maternal and Fetal Effects: At high doses (30 mg/kg/day), significant maternal toxicity was observed, including mortality, reduced food intake, and suppressed body weight. These maternally toxic doses also led to adverse fetal outcomes, such as reduced fetal weight and skeletal retardations.[2]

    • No-Observed-Adverse-Effect Level (NOAEL): The studies established a NOAEL of 5 mg/kg/day for both maternal and developmental toxicity in rats.[2] This value is critical for establishing safe exposure limits.

    Table 2: Summary of Developmental Toxicity in Rats[2]

    Dose Group (mg/kg/day)Maternal EffectsFetal Effects
    0 (Control) No adverse effectsNo adverse effects
    5 No adverse effectsNo adverse effects (NOAEL)
    12 Mortality (4.2%), nasal dischargeSome skeletal retardation
    30 Mortality (4.3%), clinical toxicity, reduced body weightReduced fetal weight, increased skeletal retardations

    Conclusion and Future Directions

    This compound is a potent organothiophosphate insecticide whose efficacy is rooted in the metabolic conversion to its oxon form, a powerful inhibitor of acetylcholinesterase. Its metabolic pathway involves Phase I oxidation and hydrolysis followed by Phase II conjugation, leading to detoxification and excretion. Established HPLC-UV methods allow for reliable quantification in biological matrices, and toxicological studies have defined its safety profile, identifying a clear NOAEL for developmental effects.

    For future research, several areas warrant deeper investigation:

    • Environmental Fate: Detailed studies on the persistence, degradation, and mobility of this compound and its primary metabolites (oxon and PTMHP) in soil and aquatic systems are needed to fully characterize its environmental risk profile.

    • Advanced Analytics: Development and validation of LC-MS/MS methods would provide significantly lower detection limits and higher specificity, which is essential for trace-level residue analysis in food and environmental samples.

    • Resistance Mechanisms: As with any insecticide, investigating potential mechanisms of resistance in target pest populations is crucial for sustainable long-term use.

    This guide provides a foundational technical understanding of this compound, offering the necessary scientific context and practical methodologies for researchers in the field.

    References

    • Lee, S. K., et al. (1998). In vitro metabolism of the new insecticide this compound by rat liver microsomes. Xenobiotica, 28(10), 945-953. Available at: [Link]

    • Yoon, Y. D., et al. (1999). Metabolism of this compound in the isolated perfused rat liver. Xenobiotica, 29(3), 293-304. Available at: [Link]

    • Compendium of Pesticide Common Names. This compound data sheet. Alanwood.net. Available at: [Link]

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11211184, this compound. Available at: [Link]

    • Lee, S. K., et al. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61-68. Available at: [Link]

    • Lee, S. K., et al. (1998). In vitro metabolism of the new insecticide this compound by rat liver microsomes. Taylor & Francis Online. Available at: [Link]

    • Pharmaffiliates. This compound (CAS No: 122431-24-7). Available at: [Link]

    • Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(5), 709-715. Available at: [Link]

    • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. Available at: [Link]

    • Wikipedia. Acetylcholinesterase inhibitor. Available at: [Link]

    • Sketchy. Acetylcholinesterase inhibitors. Available at: [Link]

    • Amitai, G., et al. (1998). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Biochemical Pharmacology, 56(3), 293-299. Available at: [Link]

    • Abhilash, P. C., & Singh, N. (2009). Pesticides: Environmental Fate and Their Toxicology. ResearchGate. Available at: [Link]

    Sources

    An In-depth Technical Guide to the Toxicological Profile of Flupyrazofos

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Flupyrazofos is a synthetic organothiophosphate insecticide characterized by a pyrazole chemical structure.[1][2] Developed for its high efficacy against specific agricultural pests like the diamond-back moth (Plutella xylostella), its toxicological profile is of paramount importance for risk assessment in both human health and environmental contexts.[1] As with all organophosphates, the primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] This guide provides a comprehensive technical overview of the toxicological properties of this compound, synthesizing available non-clinical data. We will delve into its mechanism of action, toxicokinetics, and specific toxicological endpoints, while also outlining the methodologies employed in its evaluation. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of this compound.

    Chemical and Physical Identity

    A precise understanding of a compound's chemical and physical properties is foundational to any toxicological assessment, as these characteristics govern its absorption, distribution, metabolism, excretion (ADME), and environmental fate.

    PropertyValueSource
    IUPAC Name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[2]
    CAS Number 122431-24-7[2][4]
    Molecular Formula C₁₄H₁₆F₃N₂O₃PS[4][5]
    Molecular Weight 380.32 g/mol [4][5]
    Synonyms KH 502, O,O-Diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazolyl) Thiophosphate[4][5]
    Physical Form Solid[6]

    Mechanism of Action: Acetylcholinesterase Inhibition

    The primary neurotoxic effect of this compound, like other organophosphate insecticides, stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[3][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses and neuromuscular junctions, a process essential for terminating nerve signals.[8]

    The inhibition process involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[8] This creates a stable, covalently bonded complex that renders the enzyme non-functional.[8] The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[7] This cholinergic crisis manifests as a wide range of symptoms, from muscle twitching and cramps to more severe effects like respiratory failure and seizures, which are characteristic of organophosphate poisoning.[9]

    cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor (Nicotinic/Muscarinic) ACh->Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Accumulates due to no hydrolysis Signal Nerve Signal Propagation Receptor->Signal Activates Hyperstimulation Receptor Hyperstimulation Receptor->Hyperstimulation Leads to NoSignal Signal Termination AChE->NoSignal Enables AChE_Inhibited Inhibited AChE (Phosphorylated) This compound This compound (or its Oxon Metabolite) This compound->AChE ACh_Accumulation->Receptor Continuously Binds

    Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

    Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

    The disposition of a xenobiotic within an organism is a critical determinant of its toxic potential.[10] Studies in animal models, primarily rats, have provided foundational insights into the metabolic fate and kinetic profile of this compound.

    Metabolism

    Hepatic metabolism is the primary route of biotransformation for this compound.[11] An in vitro study using isolated perfused rat liver demonstrated a very high hepatic extraction ratio of 0.93, indicating that the liver efficiently clears the compound from the blood in a single pass.[11]

    The principal metabolic pathway involves the cleavage of the phosphate ester bond, leading to the formation of 1-phenyl-3-trifluoromethyl-5-hydroxyprazole (PTMHP) .[11] This primary metabolite is then subject to Phase II conjugation reactions, forming PTMHP-sulfate and PTMHP-glucuronide, which facilitates its excretion.[11] Interestingly, the highly toxic oxon metabolite, a common activation product for organothiophosphates, was not detected in the liver perfusion study, though it has been identified in plasma, suggesting its formation is a key step in systemic toxicity.[11][12]

    cluster_phase1 Phase I Metabolism (Oxidative Desulfuration & Hydrolysis) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound (Parent Compound) oxon This compound Oxon (Active Toxicant) parent->oxon CYP450 (Activation) ptmhp PTMHP (1-phenyl-3-trifluoromethyl-5-hydroxyprazole) parent->ptmhp Esterase (Detoxification) oxon->ptmhp Esterase (Detoxification) sulfate PTMHP-Sulfate ptmhp->sulfate Sulfotransferase glucuronide PTMHP-Glucuronide ptmhp->glucuronide UDP-glucuronosyltransferase excretion Biliary & Renal Excretion sulfate->excretion glucuronide->excretion

    Caption: Proposed metabolic pathway of this compound.
    Analytical Methodology: Plasma Quantitation

    To support toxicokinetic studies, a validated analytical method is essential. A high-performance liquid chromatography (HPLC) method with UV detection has been established for the simultaneous determination of this compound and its key metabolites, PTMHP and this compound oxon, in rat plasma.[12]

    Objective: To quantify this compound, PTMHP, and this compound oxon in rat plasma samples.[12]

    • Sample Preparation (Liquid-Liquid Extraction):

      • To 0.5 mL of rat plasma in a centrifuge tube, add an internal standard.

      • Add 2.5 mL of an appropriate organic solvent (e.g., ethyl acetate).

      • Vortex for 2 minutes to ensure thorough mixing.

      • Centrifuge at 3000 x g for 10 minutes to separate the layers.

      • Carefully transfer the upper organic layer to a clean tube.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Chromatographic Conditions:

      • Instrument: HPLC system with UV-Vis Detector.

      • Column: Phenyl bonded phase column.

      • Mobile Phase: Isocratic elution with 50 mM phosphate buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 232 nm.

      • Injection Volume: 20 µL.

    • Quantitation:

      • Generate a calibration curve using standards of known concentrations prepared in blank plasma.

      • Calculate the peak area ratios of the analytes to the internal standard.

      • Determine the concentrations in unknown samples by interpolating from the linear regression of the calibration curve.

      • The reported limit of quantitation was 40 ng/mL for this compound and 20 ng/mL for PTMHP.[12]

    Specific Toxicological Endpoints

    Toxicological evaluation involves assessing a range of potential adverse effects, from acute lethality to long-term and specific organ system impacts.

    Acute, Sub-chronic, and Chronic Toxicity

    Currently, specific public-domain data on the acute (e.g., LD₅₀), sub-chronic (28 or 90-day), and chronic (1-2 year) toxicity of this compound are limited.[13] Such studies are fundamental to risk assessment. Sub-chronic studies are designed to identify adverse effects after repeated exposure over a moderate period, while chronic studies detect long-term, cumulative, or delayed effects that manifest after prolonged exposure.[13] For organophosphates, key endpoints in these studies typically include monitoring for clinical signs of cholinergic toxicity, body weight changes, food consumption, hematology, clinical chemistry (with special attention to plasma, red blood cell, and brain cholinesterase activity), and histopathological examination of organs.[14][15]

    Reproductive and Developmental Toxicity

    The potential for a substance to interfere with reproduction and development is a critical safety concern.[16][17] A key developmental toxicity study for this compound has been conducted in Sprague-Dawley rats.[1]

    In this study, pregnant rats were administered this compound by gavage from gestation day 7 to 17 at doses of 0, 5, 12, and 30 mg/kg/day.[1] The findings are summarized below.

    Dose Group (mg/kg/day)Maternal EffectsDevelopmental Effects
    5 No observed adverse effects.No observed adverse effects.
    12 Mortality (4.2%), nasal discharge.Some fetal skeletal retardation observed.
    30 Mortality (4.3%), clinical signs of toxicity, decreased food intake, suppressed body weight, increased relative organ weights (adrenal, kidney, heart).Reduced fetal weight, increased incidence of fetal skeletal retardations. No increase in external or visceral abnormalities.

    The study concluded that this compound induces fetal growth retardation and skeletal variations, but only at doses that also cause significant maternal toxicity.[1] This is a crucial finding, as it suggests that the fetus is not a unique target for toxicity in the absence of effects on the mother. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity was established at 5 mg/kg/day .[1]

    Objective: To assess the potential of a test substance to induce embryotoxicity, fetotoxicity, and teratogenicity following exposure during major organogenesis.[1]

    • Animal Model: Time-mated female Sprague-Dawley rats (approx. 100 animals).

    • Group Allocation: Randomly distribute animals into four groups (n=25/group): Control (vehicle only), Low Dose, Mid Dose, and High Dose.

    • Dosing Period: Administer the test substance (e.g., this compound) or vehicle daily by oral gavage from Gestation Day (GD) 7 through GD 17.

    • Maternal Observations:

      • Conduct clinical observations daily for signs of toxicity (e.g., changes in behavior, nasal discharge).

      • Record body weight on GD 0, 7, and daily during the dosing period, and at termination.

      • Measure food consumption daily during the dosing period.

    • Termination: On GD 20, euthanize all dams via CO₂ asphyxiation.

    • Maternal Necropsy:

      • Perform a gross pathological examination of the dam.

      • Collect and weigh key organs (e.g., liver, kidneys, adrenal glands, heart).

      • Examine the uterine contents and record the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

    • Fetal Examinations:

      • Individually weigh and determine the sex of all live fetuses.

      • Examine all fetuses for external abnormalities.

      • Approximately half of the fetuses per litter are fixed for visceral examination (e.g., using Wilson's sectioning technique).

      • The remaining half of the fetuses are processed for skeletal examination (e.g., stained with Alizarin Red S and Alcian Blue) to assess for ossification delays and malformations.

    • Data Analysis: Analyze data using appropriate statistical methods to compare treated groups to the control group for all maternal and fetal endpoints.

    Genotoxicity and Carcinogenicity

    No specific public-domain studies on the genotoxicity (mutagenicity) or carcinogenicity of this compound were identified. Organophosphates as a class are generally not considered to be potent mutagens, and most are not classified as carcinogenic, though some exceptions exist.[14] A standard battery of genotoxicity tests (e.g., Ames test for bacterial mutation, in vitro chromosomal aberration test, and in vivo micronucleus test) would be required for a full regulatory assessment. Long-term carcinogenicity bioassays in two rodent species are also a standard requirement.[18]

    Neurotoxicity

    The primary neurotoxic effect is AChE inhibition, as previously discussed.[3] Chronic exposure to some organophosphates can lead to Organophosphate-Induced Delayed Neuropathy (OPIDN), a condition not directly related to AChE inhibition. A full neurotoxicity assessment would typically include a dedicated acute and sub-chronic neurotoxicity study, evaluating detailed clinical observations, functional observational batteries, motor activity, and neuropathology of the central and peripheral nervous systems.

    Ecotoxicology and Environmental Fate

    The environmental impact of a pesticide is a critical component of its overall risk profile.[19]

    • Environmental Fate: As an organothiophosphate, this compound is expected to have low water solubility and a tendency to bind to soil and sediment, limiting its mobility.[20] Degradation in the environment can occur through both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) processes.[21]

    • Ecotoxicity: Pesticides can pose a risk to non-target organisms.[21] Aquatic organisms, particularly fish and invertebrates, are often sensitive to organophosphates due to AChE inhibition, which is a highly conserved mechanism.[21] Birds can also be affected.[22] A comprehensive ecotoxicological assessment would require acute and chronic toxicity data for representative aquatic species (fish, daphnids, algae), terrestrial species (earthworms, birds), and beneficial insects (bees).

    Clinical Toxicology and Human Health

    Human exposure can occur through oral, dermal, or inhalation routes.[14] The symptoms of acute this compound poisoning are expected to be consistent with those of other organophosphates and are a direct result of cholinergic overstimulation.[9]

    Symptoms of Poisoning: [9]

    • Muscarinic effects (DUMBELS): Diarrhea, Urination, Miosis (pinpoint pupils), Bradycardia (slow heart rate), Emesis, Lacrimation (tearing), Salivation.

    • Nicotinic effects: Muscle fasciculations (twitching), cramps, weakness, leading to paralysis.

    • Central Nervous System effects: Headache, restlessness, seizures, loss of consciousness, coma, and respiratory depression.[9]

    First Aid and Treatment: [9][23]

    • Decontamination: Immediately remove the individual from the source of exposure. Remove contaminated clothing and wash the skin thoroughly with soap and water.[23] If inhaled, move to fresh air. If ingested, do not induce vomiting.[23]

    • Medical Treatment: Immediate medical attention is critical. Treatment in a hospital setting involves:

      • Atropine: A muscarinic receptor antagonist to counteract the effects of acetylcholine accumulation.

      • Pralidoxime (2-PAM): An oxime that can reactivate the phosphorylated AChE enzyme, but it must be administered soon after exposure before the enzyme-inhibitor complex "ages" and becomes irreversible.

      • Supportive Care: Including respiratory support (mechanical ventilation) and seizure control (e.g., with benzodiazepines).

    Conclusion

    This compound is an effective organothiophosphate insecticide whose toxicological profile is defined by its primary mechanism of action: the inhibition of acetylcholinesterase. Toxicokinetic studies reveal rapid hepatic metabolism, primarily to PTMHP and its conjugates. Developmental toxicity studies in rats indicate that fetal effects occur only at dose levels that are also toxic to the mother, with a clear NOAEL of 5 mg/kg/day established for both endpoints.[1] While significant data exists, further publicly available information on chronic toxicity, carcinogenicity, and specific environmental fate would be necessary for a complete risk characterization. The established toxicological principles for organophosphates provide a robust framework for understanding the potential hazards of this compound and for guiding appropriate safety measures and clinical management in cases of exposure.

    References

    • Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(5), 723-728. [Link]

    • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

    • Lee, M. G., et al. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61-68. [Link]

    • Kim, J. H., et al. (1999). Metabolism of this compound in the isolated perfused rat liver. Xenobiotica, 29(1), 93-102. [Link]

    • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Alanwood.net. Retrieved from [Link]

    • Cambridge Environmental. (n.d.). Environmental Fate & Ecotoxicology of Pesticides. Retrieved from [Link]

    • University of Missouri Extension. (2017). Pesticide Poisoning Symptoms and First Aid. Retrieved from [Link]

    • Arysta LifeScience. (2019). Material Safety Data Sheet: AGROPIRIFOS 480 EC. Retrieved from [Link]

    • Taiwan Food and Drug Administration. (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Retrieved from [Link]

    • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. Retrieved from [Link]

    • Al-Hetlani, E., et al. (2024). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Molecules, 29(1), 221. [Link]

    • Covetrus North America. (2018). Safety Data Sheet. Retrieved from [Link]

    • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

    • Science.gov. (n.d.). subchronic toxicity studies: Topics. Retrieved from [Link]

    • Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2011). Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. Retrieved from [Link]

    • Wang, Y., et al. (2022). Advances in Microfluidics Techniques for Rapid Detection of Pesticide Residues in Food. Foods, 11(23), 3894. [Link]

    • NC State University. (2011, October 26). 7. Acetylcholinesterase and Insecticide Inhibition [Video]. YouTube. [Link]

    • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

    • Encyclopedia.pub. (n.d.). Acetylcholinesterase Inhibitors. Retrieved from [Link]

    • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 12(1), 54. [Link]

    • Poison Control. (n.d.). Poison Control | Call Poison Help Centers Now 1-800-222-1222. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Fluazifop. In PubChem Compound Database. Retrieved from [Link]

    • Gawarammana, I. B., et al. (2013). Acute intentional self-poisoning with a herbicide product containing fenoxaprop-P-ethyl, ethoxysulfuron and isoxadifen ethyl. A prospective observational study. Clinical Toxicology, 51(1), 37-40. [Link]

    • U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. Retrieved from [Link]

    • World Health Organization. (2011). Pesticide Residues in Food – 2010: Toxicological Evaluations. Retrieved from [Link]

    • Cleveland Clinic. (2024). Organophosphate Poisoning. Retrieved from [Link]

    • Racke, K. D. (1993). Environmental fate of chlorpyrifos. Reviews of Environmental Contamination and Toxicology, 131, 1-150. [Link]

    • Wang, Y., et al. (2024). Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice. Archives of Toxicology. [Link]

    • Omics Online. (2024). Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. Retrieved from [Link]

    • Padilla, S., et al. (1996). Slow accumulation of acetylcholinesterase in rat brain during enzyme inhibition by repeated dosing with chlorpyrifos. Toxicology and Applied Pharmacology, 136(1), 144-150. [Link]

    • Kumar, A., et al. (2025). A review on aquatic ecotoxicity of profenofos with reference to environmental fate and impact on fish. Journal of Applied and Natural Science. [Link]

    • Ntzani, E. E., et al. (2022). Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review. International Journal of Environmental Research and Public Health, 19(19), 12209. [Link]

    • OEHHA. (2008). EVIDENCE ON THE DEVELOPMENTAL AND REPRODUCTIVE TOXICITY OF Chlorpyrifos. Retrieved from [Link]

    • OUCI. (n.d.). Environmental Fate and Ecotoxicology of Fenpropathrin. Retrieved from [Link]

    • Horizon Research Publishing. (2024). A Review on Profenofos and its Reproductive Toxicity. Universal Journal of Agricultural Research, 12(1), 1-8. [Link]

    • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Perfluoroalkyls. Retrieved from [Link]

    • MDPI. (2023). Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. Toxins, 15(1), 47. [Link]

    • National Toxicology Program. (2018). Absorption, Distribution, Metabolism, Excretion, and Toxicokinetics. In NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Retrieved from [Link]

    • Saghir, S. A., et al. (2020). Review of the pharmacokinetics and metabolism of triclopyr herbicide in mammals: Impact on safety assessments. Regulatory Toxicology and Pharmacology, 116, 104714. [Link]

    Sources

    Methodological & Application

    Application Notes and Protocols for the Analytical Method Development of Flupyrazofos

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Analytical Imperative for Flupyrazofos

    This compound, an organothiophosphate insecticide, plays a role in modern agriculture.[1] Its chemical structure, O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, underpins its insecticidal activity. As with any agricultural input, rigorous analytical surveillance is paramount to ensure food safety, environmental protection, and toxicological assessment. This document provides a comprehensive guide for the development and validation of analytical methods for the determination of this compound residues in various matrices, tailored for researchers, regulatory scientists, and professionals in the food safety and environmental monitoring sectors.

    The development of a robust analytical method is not merely a procedural exercise; it is a scientifically driven process to ensure data of the highest quality and integrity. This guide is structured to provide not only the "how" but also the "why" behind the methodological choices, fostering a deeper understanding of the analytical chemistry of this compound.

    Physicochemical Properties of this compound

    A thorough understanding of the physicochemical properties of an analyte is the foundation of any successful analytical method development. These properties dictate the choice of extraction solvents, chromatographic conditions, and detection techniques.

    PropertyValueSource
    Chemical Formula C₁₄H₁₆F₃N₂O₃PS[1]
    Molecular Weight 380.32 g/mol
    CAS Number 122431-24-7[1]
    Appearance Solid (at room temperature)
    Mode of Action Organophosphate insecticide, acting as an acetylcholine esterase inhibitor.

    Analytical Workflow: A Strategic Overview

    The analytical workflow for this compound can be logically segmented into three core stages: sample preparation, instrumental analysis, and method validation. Each stage is interconnected, with decisions made in one stage directly impacting the others.

    Flupyrazofos_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation (SANTE Guidelines) Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GC_MSMS GC-MS/MS Cleanup->GC_MSMS Analysis LC_MSMS LC-MS/MS Cleanup->LC_MSMS Analysis Linearity Linearity GC_MSMS->Linearity LC_MSMS->Linearity Accuracy Accuracy (Recovery) Precision Precision (RSD) LOQ Limit of Quantification Specificity Specificity

    Caption: High-level analytical workflow for this compound.

    Part 1: Sample Preparation - The QuEChERS Approach

    The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become the gold standard for pesticide residue analysis in food matrices due to its simplicity, speed, and broad applicability.[2][3][4] This protocol outlines a modified QuEChERS procedure suitable for the extraction of this compound from various agricultural and environmental samples.

    Protocol 1: QuEChERS Extraction for Fruits and Vegetables

    This protocol is applicable to high-moisture matrices such as fruits and vegetables.

    1. Sample Homogenization:

    • Weigh 10-15 g of a representative portion of the sample into a blender.

    • Homogenize the sample until a uniform consistency is achieved. To prevent degradation of thermally labile pesticides, cryogenic milling can be employed.[4]

    2. Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard solution.

    • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄ and 1 g NaCl). Pre-packaged salts are recommended for consistency.

    • Immediately cap and shake the tube vigorously for 1 minute. This step partitions the aqueous and organic layers and drives the analytes into the acetonitrile.

    3. Centrifugation:

    • Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid matrix components.

    4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube. The choice of d-SPE sorbent is critical for removing matrix interferences. For many fruits and vegetables, a combination of:

      • 900 mg anhydrous MgSO₄ (to remove residual water)

      • 150 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and fatty acids)

      • 150 mg C18 (to remove non-polar interferences)

    • For samples with high chlorophyll content (e.g., leafy greens), the addition of 50 mg of Graphitized Carbon Black (GCB) is recommended. However, GCB should be used with caution as it can retain planar pesticides.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

    5. Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with water or a mobile phase-like solution to improve peak shape for early eluting compounds.[5]

    Part 2: Instrumental Analysis - High-Sensitivity Detection

    Given the low maximum residue limits (MRLs) for many pesticides, highly sensitive and selective analytical techniques are required. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the determination of this compound.

    Protocol 2: GC-MS/MS Analysis

    GC-MS/MS is well-suited for the analysis of volatile and semi-volatile pesticides like many organophosphates.

    Instrumentation:

    • A gas chromatograph coupled to a triple quadrupole mass spectrometer.

    GC Conditions (Typical Starting Point):

    ParameterSettingRationale
    Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)A standard non-polar column providing good separation for a wide range of pesticides.
    Inlet Temperature 250 °CEnsures efficient volatilization of the analyte.
    Injection Mode Splitless (1 µL)Maximizes the transfer of analyte to the column for trace analysis.
    Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
    Oven Program Initial 70°C (hold 2 min), ramp at 25°C/min to 150°C, then 10°C/min to 300°C (hold 5 min)A typical temperature program to separate a wide range of pesticides. This should be optimized for this compound.

    MS/MS Conditions (Multiple Reaction Monitoring - MRM): The selection of precursor and product ions is crucial for selectivity and sensitivity. These should be determined by infusing a standard solution of this compound into the mass spectrometer.

    Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
    380.1To be determinedTo be optimizedTo be determinedTo be optimized

    Note: The precursor ion will be the molecular ion [M]⁺ or a significant fragment. Product ions are characteristic fragments of the precursor ion.

    Protocol 3: LC-MS/MS Analysis

    LC-MS/MS is advantageous for polar, non-volatile, and thermally labile pesticides.

    Instrumentation:

    • A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    LC Conditions (Typical Starting Point):

    ParameterSettingRationale
    Column C18, 100 x 2.1 mm, 1.8 µmA standard reversed-phase column for the separation of a broad range of pesticides.
    Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formatePromotes ionization and improves peak shape.
    Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formateOrganic solvent for elution.
    Gradient 5% B to 95% B over 10 minutesA generic gradient to elute compounds with varying polarities. This must be optimized for this compound.
    Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
    Column Temperature 40 °CImproves peak shape and reduces backpressure.
    Injection Volume 5 µL

    MS/MS Conditions (MRM):

    Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
    381.1 ([M+H]⁺)To be determinedTo be optimizedTo be determinedTo be optimized

    Note: The precursor ion in positive ESI mode will typically be the protonated molecule [M+H]⁺. Product ions and collision energies must be empirically determined.[6]

    Part 3: Method Validation - Ensuring Data Integrity

    Method validation is a mandatory requirement to demonstrate that an analytical method is fit for its intended purpose. The European Union's SANTE/11312/2021 guidelines provide a comprehensive framework for the validation of pesticide residue methods.[7][8]

    Key Validation Parameters:

    ParameterAcceptance Criteria (SANTE/11312/2021)
    Linearity Correlation coefficient (r²) > 0.99
    Accuracy (Recovery) 70-120%
    Precision (Repeatability, RSDr) ≤ 20%
    Limit of Quantification (LOQ) The lowest concentration at which the method is validated with acceptable accuracy and precision.
    Specificity No significant interfering peaks at the retention time of the analyte.

    Metabolism and Degradation: Understanding the Analyte's Fate

    This compound, like other organophosphates, is subject to metabolic and environmental degradation. Understanding these pathways is crucial for identifying relevant residues for monitoring.

    The primary metabolic and degradation pathways for this compound are expected to involve:

    • Oxidative Desulfuration: Conversion of the thiono (P=S) group to the more toxic oxon (P=O) analogue, forming This compound-oxon .

    • Hydrolysis: Cleavage of the phosphoester bond, leading to the formation of 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) and diethyl thiophosphoric acid or diethyl phosphoric acid (from the oxon).

    Flupyrazofos_Degradation This compound This compound P=S Oxon This compound-oxon P=O This compound->Oxon Oxidative Desulfuration PTMHP PTMHP Pyrazole Ring This compound->PTMHP Hydrolysis Oxon->PTMHP Hydrolysis

    Caption: Proposed primary degradation pathway of this compound.

    Therefore, a comprehensive analytical method should ideally be able to quantify both the parent this compound and its major metabolites, this compound-oxon and PTMHP.

    Conclusion: A Framework for Reliable Analysis

    This application note provides a detailed framework for the development and validation of analytical methods for this compound. By combining the efficiency of the QuEChERS sample preparation method with the sensitivity and selectivity of GC-MS/MS and LC-MS/MS, and adhering to rigorous validation guidelines such as SANTE/11312/2021, analytical laboratories can generate high-quality, defensible data. The principles and protocols outlined herein are designed to be a starting point, and it is incumbent upon the analytical scientist to optimize and validate these methods for their specific instrumentation and sample matrices.

    References

    • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). [Link]

    • Masiá, A. (n.d.). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. AINIA. [Link]

    • Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803–812.
    • Thermo Fisher Scientific. (2015, September 28). Food Safety Sample Preparation: QuEChERS Method for Pesticides [Video]. YouTube. [Link]

    • Cole-Parmer. (2023, August 1). The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab [Video]. YouTube. [Link]

    • Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

    • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
    • Mastovska, K., Dorweiler, K., Lehotay, S. J., Wegscheid, J. S., & Szpylka, K. A. (2010). Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques. Journal of Agricultural and Food Chemistry, 58(10), 5959–5972.
    • Kittlaus, S., Schimanke, J., Kempe, G., & Speer, K. (2011). Optimization of a multiresidue analysis of 65 pesticides in surface water using solid-phase extraction by LC-MS/MS.
    • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. [Link]

    Sources

    Application Note: A Validated HPLC-UV Method for the Quantification of Flupyrazofos in Agricultural and Research Matrices

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    This document provides a comprehensive guide to the quantitative analysis of Flupyrazofos, an organothiophosphate insecticide, using High-Performance Liquid Chromatography (HPLC) with UV detection. Recognizing the need for a robust and reliable analytical method for quality control, residue monitoring, and toxicokinetic studies, we present a detailed protocol grounded in established scientific principles. The method employs reverse-phase chromatography for optimal separation and is coupled with a validated sample preparation procedure based on the QuEChERS methodology for agricultural samples. This application note is designed for researchers, analytical scientists, and quality control professionals, offering not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. All procedures are aligned with international validation standards, such as the SANTE/11312/2021 guidelines, to ensure data integrity and trustworthiness.

    Introduction and Scientific Principle

    This compound, O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, is an insecticide used to control a variety of pests.[1] Its presence in agricultural commodities and environmental samples necessitates sensitive and accurate quantification for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and adaptability.

    The principle of this method is based on reverse-phase chromatography (RP-HPLC). In this mode, the analyte, this compound, is separated on a non-polar stationary phase (a phenyl-bonded column) using a polar mobile phase.[2] The separation is driven by the differential partitioning of this compound between the mobile and stationary phases. The aromatic nature of this compound allows for strong π-π interactions with the phenyl stationary phase, providing excellent selectivity.[2] Following separation, the analyte is quantified using a UV-Vis detector set to a wavelength of maximum absorbance, which has been determined to be 232 nm.[2] The peak area response is directly proportional to the concentration of this compound in the sample.

    Table 1: Physicochemical Properties of this compound

    Property Value Source
    Molecular Formula C₁₄H₁₆F₃N₂O₃PS [3]
    Molecular Weight 380.32 g/mol [3][4]
    Appearance Solid [4]

    | IUPAC Name | O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate |[1] |

    Instrumentation and Chromatographic Conditions

    A standard HPLC system is suitable for this analysis. The specific components and conditions outlined below have been optimized for the robust quantification of this compound.

    Causality Behind Experimental Choices
    • Column: A phenyl-bonded stationary phase is chosen to leverage the aromatic structure of this compound. This provides enhanced selectivity through π-π stacking interactions, which can offer better separation from matrix components compared to a standard C18 column.[2]

    • Mobile Phase: A mixture of acetonitrile and a low-pH phosphate buffer is used. Acetonitrile serves as the strong organic solvent for elution. The phosphate buffer at pH 3.0 ensures that this compound and any acidic matrix components are fully protonated, leading to consistent retention times and sharp, symmetrical peak shapes.[2]

    • Detector Wavelength: The UV detection wavelength is set to 232 nm, corresponding to a strong absorbance maximum for this compound, which ensures high sensitivity for the analysis.[2]

    Table 2: Recommended HPLC Instrumentation and Conditions

    Parameter Specification
    HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
    Column Phenyl Bonded Phase Column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase 50 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detector UV-Vis or Photodiode Array (PDA)
    Detection Wavelength 232 nm

    | Run Time | Approximately 12 minutes |

    Detailed Protocols: Reagents, Standards, and Sample Preparation

    Preparation of Reagents and Standards
    • Mobile Phase Preparation:

      • Phosphate Buffer (50 mM, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 using analytical grade phosphoric acid. Filter through a 0.45 µm membrane filter.

      • Working Mobile Phase: Mix the prepared phosphate buffer and HPLC-grade acetonitrile in a 40:60 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath before use.

    • Standard Stock Solution (1000 µg/mL):

      • Accurately weigh 25 mg of this compound reference standard (purity ≥ 98%) into a 25 mL volumetric flask.

      • Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored at 4 °C and protected from light.

    • Working Standard Solutions (0.1 - 20 µg/mL):

      • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create concentrations for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL).

    Sample Preparation: The QuEChERS Protocol for Agricultural Matrices

    For analyzing pesticide residues in complex matrices like fruits, vegetables, or soil, an effective sample preparation step is crucial to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard and is highly recommended.[5][6][7]

    Protocol Steps:

    • Homogenization: Weigh 10-15 g of a representative sample (e.g., chopped fruit) into a blender and homogenize.

    • Extraction:

      • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The use of buffering salts helps to stabilize pH-labile pesticides.[5]

      • Immediately shake the tube vigorously for 1 minute.

      • Centrifuge at ≥3000 rcf for 5 minutes.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

      • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ (to remove residual water) and 50 mg of Primary Secondary Amine (PSA) sorbent. PSA is effective at removing organic acids, sugars, and other polar interferences.[6]

      • Vortex the d-SPE tube for 30 seconds.

      • Centrifuge at ≥5000 rcf for 5 minutes.

    • Final Sample:

      • Carefully collect the supernatant.

      • Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

    Workflow Visualization

    The entire analytical process, from sample preparation to data analysis, is depicted in the following workflow diagram.

    HPLC_Workflow cluster_prep Part 1: Sample Preparation (QuEChERS) cluster_analysis Part 2: Instrumental Analysis & Data Processing Sample Homogenize Representative Sample Extraction Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation (Phase Separation) Extraction->Centrifuge1 Cleanup d-SPE Cleanup (Supernatant + Sorbents) Centrifuge1->Cleanup Centrifuge2 Centrifugation (Removal of Sorbents) Cleanup->Centrifuge2 Final_Extract Filter and Collect Final Extract Centrifuge2->Final_Extract HPLC Inject into HPLC-UV System Final_Extract->HPLC Transfer to vial Detection Chromatographic Separation & UV Detection at 232 nm HPLC->Detection Data Data Acquisition (Peak Integration) Detection->Data Quant Quantification (External Standard Calibration) Data->Quant Report Final Report (Concentration in mg/kg) Quant->Report

    Caption: Analytical workflow for this compound quantification.

    Method Validation: A Self-Validating System

    To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to internationally recognized guidelines. The following parameters should be assessed based on the principles outlined in documents like SANTE/11312/2021 and ICH Q2(R2).[8][9]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank matrix sample and a spiked matrix sample to ensure no interfering peaks are present at the retention time of this compound.

    • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (R²) should be ≥ 0.99.

    • Accuracy: The closeness of the test results to the true value. It is determined by spike-recovery experiments at multiple concentration levels (e.g., low, medium, high). According to SANTE guidelines, mean recoveries should be within the 70-120% range.[10]

    • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) and should be assessed at two levels:

      • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

      • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

      • The %RSD should not exceed 20% for residue analysis.[10]

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the described HPLC-UV method, an LOQ in rat plasma was previously established at 40 ng/mL.[2] A similar or lower value is expected in cleaned-up agricultural matrices.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. It is often estimated as the concentration that yields a signal-to-noise ratio of 3:1.

    Table 3: Summary of Typical Method Validation Acceptance Criteria

    Validation Parameter Acceptance Criterion Source
    Linearity (R²) ≥ 0.99 [10][11]
    Accuracy (Recovery) 70 - 120% [10]
    Precision (%RSD) ≤ 20% [10]
    Specificity No significant interference at analyte retention time [9]

    | LOQ | Signal-to-Noise Ratio ≥ 10; demonstrate acceptable accuracy & precision |[12] |

    Conclusion

    The HPLC-UV method detailed in this application note provides a robust, specific, and reliable system for the quantification of this compound. The combination of a selective phenyl-bonded stationary phase and an optimized mobile phase ensures excellent chromatographic performance. When paired with the standardized QuEChERS sample preparation protocol, this method becomes a powerful tool for the analysis of this compound residues in complex agricultural and food matrices. The clear validation framework, grounded in authoritative international guidelines, ensures that the data generated is scientifically sound and defensible, meeting the rigorous demands of modern analytical laboratories.

    References

    • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

    • Lee, S. H., Kim, Y. H., Lee, Y. D., Lee, M. G., & Kim, J. H. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61-8. [Link]

    • QuEChERS.com. (n.d.). Home of the QuEChERS Method. [Link]

    • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

    • United States Environmental Protection Agency (EPA). (n.d.). Series 860 - Residue Chemistry Test Guidelines. [Link]

    • EU Reference Laboratories for Residues of Pesticides. (2026). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. [Link]

    • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. [Link]

    • European Commission. (n.d.). Guidelines - Maximum Residue levels. [Link]

    • Lynxee consulting. (2025). SANTE/11312/2021 Archives. [Link]

    • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

    • Agilent Technologies. (n.d.). Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. [Link]

    • United States Environmental Protection Agency (EPA). (1996). Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. [Link]

    • United States Environmental Protection Agency (EPA). (1996). Residue Chemistry Test Guidelines OPPTS 860.1300 Nature of the Residue— Plants, Livestock. [Link]

    • United States Environmental Protection Agency (EPA). (2025). Analytical Methods for Measuring Pesticide Residues. [Link]

    • International Atomic Energy Agency. (2014). SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES. [Link]

    • United States Environmental Protection Agency (EPA). (n.d.). Analytical Methods and Procedures for Pesticides. [Link]

    • Chemical Point. (n.d.). This compound. [Link]

    • IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

    • Alanwood.net. (n.d.). This compound data sheet. Compendium of Pesticide Common Names. [Link]

    • The Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

    • Raina-Fulton, R. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. ResearchGate. [Link]

    • Collaborative International Pesticides Analytical Council (CIPAC). (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

    • U.S. Food & Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • SIELC Technologies. (n.d.). UV-Vis Spectrum of Fluroxypyr-Meptyl. [Link]

    • MDPI. (2021). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. [Link]

    • National Center for Biotechnology Information. (2021). Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue. [Link]

    • ScienceDirect. (n.d.). UV-absorbance, fluorescence and FT-IR spectroscopy in biopharmaceutical development. [Link]

    • International Journal of Biology and Pharmaceutical Alliance. (2022). analytical method development and validation of fluconazole and tinidazole in bulk and tablet dosage form by rp-hplc. [Link]

    • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A New HPLC Method for the Quantification of Pantoprazole in Pharmaceuticals. [Link]

    • Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. [Link]

    • ResearchGate. (2025). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. [Link]

    • National Center for Biotechnology Information. (2004). Structural characterization, physicochemical properties, suspension stability, and adsorption properties of four solid forms of amitraz. [Link]

    Sources

    Application Note: Preparation of Flupyrazofos Solutions for In Vitro Acetylcholinesterase Inhibition Assays

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Flupyrazofos is an organophosphate insecticide whose neurotoxic effects stem from the inhibition of acetylcholinesterase (AChE), a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts.[1][2] The inactivation of AChE by organophosphates occurs through the phosphorylation of a serine residue in the enzyme's active site, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[1][3] Due to this well-defined mechanism, in vitro AChE inhibition assays are fundamental in toxicology and environmental science for assessing the potency of compounds like this compound.[3][4]

    Accurate and reproducible data from these assays are critically dependent on the precise preparation of inhibitor solutions. This guide provides a comprehensive, field-proven protocol for preparing this compound solutions, designed for researchers and drug development professionals. It covers essential compound properties, safety protocols, and step-by-step methodologies for creating stock and working solutions suitable for high-throughput screening and dose-response analysis.

    Compound Properties and Safety Considerations

    Prior to handling, it is imperative to be familiar with the physicochemical properties and safety requirements for this compound.

    Physicochemical Data

    A summary of key properties for this compound is presented below. This information is crucial for accurate molar concentration calculations and for understanding the compound's general characteristics.

    PropertyValueSource
    IUPAC Name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[5]
    CAS Number 122431-24-7[6]
    Molecular Formula C₁₄H₁₆F₃N₂O₃PS[6]
    Molecular Weight 380.32 g/mol [6]
    Appearance Solid (Form may vary)[7]
    Storage Temp. Room Temperature (as solid)[7]
    Safety & Handling

    This compound, like other organophosphates, must be handled with care. While aggregated GHS data from multiple suppliers indicates it may not meet formal hazard criteria, caution is always warranted with neurotoxic compounds.[6] Some safety data sheets for similar compounds or mixtures containing organophosphates list significant hazards.[8][9][10][11]

    • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

    • Engineering Controls: Handle the solid compound and concentrated stock solutions inside a chemical fume hood to avoid inhalation of dust or aerosols.[11]

    • Handling: Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.[10] Ensure all safety precautions have been read and understood before handling.[8][9]

    • Disposal: Dispose of all waste, including unused solutions and contaminated labware, in accordance with local, regional, and national environmental regulations for chemical waste.[8][9]

    Reagents and Equipment

    • This compound (solid, purity ≥98%)

    • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

    • Assay buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)

    • Analytical balance (readable to 0.0001 g)

    • Calibrated micropipettes (P1000, P200, P20) and sterile, low-retention tips

    • 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

    • Vortex mixer

    • Chemical fume hood

    Protocol 1: Preparation of 10 mM Primary Stock Solution

    The primary stock solution is prepared at a high concentration in an organic solvent to ensure complete dissolution and to minimize the volume of solvent added to the final aqueous assay, thereby preventing solvent-induced artifacts. DMSO is the solvent of choice for many non-polar compounds in biological assays due to its high solubilizing power and miscibility with aqueous buffers.[12]

    Causality: Preparing a concentrated stock in 100% DMSO ensures the compound remains fully dissolved. Subsequent dilutions into aqueous assay buffer for working solutions will result in a final DMSO concentration typically below 1%, which is tolerated by most enzyme systems, including AChE.

    • Tare Balance: Inside a chemical fume hood, place a clean 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Weigh Compound: Carefully weigh approximately 3.8 mg of this compound directly into the tared tube. Record the exact weight (e.g., 3.803 mg).

    • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed to achieve a 10 mM concentration:

      Volume (µL) = (Weight (mg) / 380.32 g/mol ) × 100,000

      Example Calculation: (3.803 mg / 380.32 g/mol ) × 100,000 = 1000 µL of DMSO

    • Dissolve Compound: Add the calculated volume of anhydrous DMSO to the tube.

    • Ensure Complete Solubilization: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if particulates remain.

    • Label and Store: Label the tube clearly as "10 mM this compound in DMSO" with the preparation date. Wrap the tube in aluminum foil or use an amber tube to protect it from light. Store at -20°C for long-term stability. For frequent use, aliquots can be stored at 4°C for short periods.

    Protocol 2: Preparation of Assay Working Solutions

    Working solutions are prepared by serially diluting the primary stock solution in the assay buffer. This process is essential for generating the multiple concentrations required for a dose-response curve to calculate IC₅₀ values.[3]

    Causality: A serial dilution series provides a logarithmic spacing of concentrations, which is ideal for visualizing the full inhibitory range of a compound, from no effect to complete inhibition. Performing dilutions in the same buffer used for the assay minimizes variability from matrix effects.

    • Equilibrate Stock: Remove the 10 mM primary stock solution from the freezer and allow it to come to room temperature completely before opening to prevent water condensation.

    • Prepare Dilution Series: Label a set of microcentrifuge tubes for each concentration required. The example below creates a 10-point, 3-fold serial dilution starting from a 100 µM working solution.

    • Create Highest Concentration Working Stock (e.g., 100 µM):

      • Pipette 990 µL of assay buffer into a clean tube.

      • Add 10 µL of the 10 mM primary stock solution.

      • Vortex thoroughly. This is your 100 µM working stock. The DMSO concentration is now 1%.

    • Perform Serial Dilutions:

      • Add 600 µL of assay buffer to 9 subsequent tubes.

      • Transfer 300 µL from the 100 µM stock into the second tube (containing 600 µL of buffer) to make a 33.3 µM solution. Vortex well.

      • Using a fresh pipette tip, transfer 300 µL from the 33.3 µM tube into the third tube to make an 11.1 µM solution. Vortex well.

      • Continue this process for all remaining tubes to complete the dilution series.

    • Prepare "No Inhibitor" Control: Prepare a control tube containing assay buffer with the same final concentration of DMSO (e.g., 1%) as the highest concentration sample, but without this compound. This ensures that any observed effect is due to the compound, not the solvent.

    • Use Immediately: These aqueous working solutions are less stable than the DMSO stock and should be prepared fresh daily and used immediately in the AChE assay.[3]

    Workflow Visualization

    The following diagram illustrates the complete workflow from weighing the solid compound to generating the final working solutions for the assay plate.

    G cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution Preparation (Example) weigh 1. Weigh this compound Solid (e.g., 3.8 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1000 µL) weigh->add_dmso In Fume Hood vortex_stock 3. Vortex to Dissolve add_dmso->vortex_stock stock_sol Primary Stock Solution 10 mM in 100% DMSO vortex_stock->stock_sol store 4. Store at -20°C (Protect from Light) stock_sol->store thaw_stock 5. Thaw Stock Solution store->thaw_stock Begin Assay Prep intermediate 6. Prepare 100 µM Stock (10 µL Stock + 990 µL Buffer) thaw_stock->intermediate serial_dil 7. Perform 3-fold Serial Dilutions (300 µL into 600 µL Buffer) intermediate->serial_dil final_sols Working Solutions (e.g., 100 µM to 5 nM) serial_dil->final_sols assay 8. Use Immediately in Assay final_sols->assay

    Workflow for preparing this compound solutions.

    References

    • PubChem. this compound | C14H16F3N2O3PS | CID 11211184. National Center for Biotechnology Information.[Link]

    • Kakon, A. et al. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.[Link]

    • Charoenkitkarn, V. et al. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. PubMed Central.[Link]

    • Alanwood.net. this compound data sheet. Compendium of Pesticide Common Names.[Link]

    • Wahyuni, S. et al. (2023). Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe. Environmental Engineering Research.[Link]

    • NIOSH. (1993). ORGANOPHOSPHORUS PESTICIDES 5600. Centers for Disease Control and Prevention.[Link]

    • Genfarm. (2020). Safety Data Sheet. Genfarm.[Link]

    • U.S. Environmental Protection Agency. (1982). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA.[Link]

    • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA.[Link]

    • Shriver, Z. et al. (2003). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. ACS Publications.[Link]

    • Liu, G. et al. (2011). Preparation and activity study of new organophosphate insecticide candidates. Journal of the Serbian Chemical Society.[Link]

    • CP Lab Safety. Understanding Common Lab Solvents. CP Lab Safety.[Link]

    Sources

    Application Notes and Protocols for Flupyrazofos in Agricultural Research

    Author: BenchChem Technical Support Team. Date: January 2026

    A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction to Flupyrazofos: A Chemical and Toxicological Profile

    This compound, with the IUPAC name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, is a pyrazole organophosphorus compound.[1] It is recognized for its insecticidal properties, particularly against pests like the diamond-back moth (Plutella xylostella). As an organothiophosphate insecticide, its efficacy stems from its impact on the nervous system of target organisms.[1]

    Chemical and Physical Properties

    A thorough understanding of the physicochemical properties of this compound is fundamental for its effective and safe application in research. These properties influence its behavior in the environment, its interaction with biological systems, and the choice of analytical methods for its detection.

    PropertyValueSource
    CAS Number 122431-24-7[1]
    Molecular Formula C₁₄H₁₆F₃N₂O₃PS[1]
    Molecular Weight 380.32 g/mol
    Toxicological Summary

    The toxicological profile of this compound is a critical consideration for its application. A study on the developmental toxicity of this compound in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg for both dams and fetuses when administered by gavage during gestation days 7-17. At higher doses of 12 mg/kg and 30 mg/kg, maternal toxicity and fetal skeletal retardations were observed.

    Mechanism of Action: Acetylcholinesterase Inhibition

    This compound, as an organophosphate pesticide, primarily functions by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and mammals.

    The Cholinergic System

    In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released at cholinergic synapses to transmit nerve impulses. To terminate this signal, AChE rapidly hydrolyzes ACh into choline and acetic acid.

    Inhibition by this compound

    Organophosphates like this compound act as irreversible inhibitors of AChE. They achieve this by phosphorylating the serine hydroxyl group at the active site of the enzyme. This phosphorylation renders the enzyme non-functional, leading to an accumulation of ACh in the synaptic cleft. The continuous stimulation of acetylcholine receptors results in neurotoxicity, paralysis, and ultimately, the death of the insect.

    cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh_release Acetylcholine (ACh) Released AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Transmission AChR->Nerve_Impulse Initiates Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Produces This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Irreversibly Inhibits ACh_accumulation ACh Accumulation Continuous_Stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_Stimulation Causes Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death Results in AChR_2 Acetylcholine Receptor (AChR) ACh_release_2 Acetylcholine (ACh) Released ACh_release_2->ACh_accumulation Leads to

    Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

    Laboratory Bioassay Protocols

    Standardized laboratory bioassays are essential for determining the efficacy of this compound against target pests. The following protocols are adapted from general nematicide and insecticide bioassay guidelines and should be optimized for specific research objectives.

    Nematicide Bioassay: In Vitro Mortality Study

    This protocol is designed to assess the direct impact of this compound on nematode mortality.

    Materials:

    • Technical grade this compound

    • Appropriate solvent (e.g., acetone, ethanol)

    • Sterile distilled water

    • Multi-well plates (24- or 96-well)

    • Nematode suspension of known concentration (e.g., Meloidogyne incognita J2 larvae)

    • Micropipettes

    • Incubator

    • Stereomicroscope

    Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

    • Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired test concentrations. A negative control (solvent only) and a water-only control should be included.

    • Nematode Suspension: Adjust the concentration of the nematode suspension to approximately 50-100 nematodes per 100 µL.

    • Assay Setup: Add 900 µL of each this compound dilution (or control) to the wells of a multi-well plate.

    • Nematode Inoculation: Add 100 µL of the nematode suspension to each well.

    • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

    • Mortality Assessment: At specified time intervals (e.g., 24, 48, 72 hours), observe the nematodes under a stereomicroscope. Nematodes that are straight and unresponsive to probing with a fine needle are considered dead.

    • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

    Insecticide Bioassay: Leaf-Dip Method

    This method is suitable for evaluating the efficacy of this compound against leaf-feeding insects.

    Materials:

    • Technical grade this compound

    • Solvent and surfactant (e.g., Triton X-100)

    • Distilled water

    • Leaf discs from a suitable host plant

    • Petri dishes with moist filter paper

    • Target insects (e.g., Plutella xylostella larvae)

    • Forceps

    • Incubator or growth chamber

    Procedure:

    • Treatment Solution Preparation: Prepare a series of aqueous solutions of this compound at different concentrations, including a surfactant to ensure even leaf coverage. A control solution (water + surfactant) should be prepared.

    • Leaf-Dip: Using forceps, dip leaf discs into the treatment solutions for a set time (e.g., 10-20 seconds).

    • Drying: Allow the treated leaf discs to air-dry completely.

    • Assay Setup: Place one treated leaf disc in each Petri dish.

    • Insect Infestation: Introduce a known number of insects (e.g., 10-20 larvae) into each Petri dish.

    • Incubation: Maintain the Petri dishes in an incubator or growth chamber under controlled conditions (temperature, humidity, photoperiod).

    • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).

    • Data Analysis: Calculate the percentage of mortality for each concentration, correct for control mortality, and determine the LC₅₀.

    cluster_0 Laboratory Bioassay Workflow start Start prep Prepare this compound Stock & Dilutions start->prep assay_setup Assay Setup (Multi-well plate or Petri dish) prep->assay_setup inoculation Inoculate with Test Organism assay_setup->inoculation incubation Incubate under Controlled Conditions inoculation->incubation assessment Mortality Assessment (Microscopy) incubation->assessment analysis Data Analysis (LC50 Calculation) assessment->analysis end End analysis->end

    Caption: General workflow for laboratory bioassays of this compound.

    Field Trial Protocols

    Field trials are crucial for evaluating the performance of this compound under real-world agricultural conditions. These protocols provide a framework for conducting scientifically sound field experiments.

    Experimental Design and Setup
    • Site Selection: Choose a field with a known history of the target pest infestation.

    • Plot Layout: Use a randomized complete block design (RCBD) with a minimum of four replications.

    • Plot Size: Ensure plots are of a sufficient size to minimize edge effects.

    • Treatments: Include a range of this compound application rates, a standard commercial nematicide/insecticide as a positive control, and an untreated control.

    Application of this compound
    • Calibration: Accurately calibrate application equipment to ensure the desired dose is applied uniformly.

    • Application Method: The method of application will depend on the target pest and crop.

      • Soil-dwelling pests (e.g., nematodes): In-furrow application, broadcast and incorporation, or chemigation.

      • Foliar pests: Foliar spray ensuring thorough coverage.

    • Timing: Apply at the appropriate crop stage and when the pest is at a susceptible life stage.

    Data Collection and Efficacy Assessment
    • Pest Population: Monitor pest populations before and at regular intervals after application.

      • Nematodes: Collect soil and root samples and extract nematodes for counting.

      • Insects: Use visual counts, sticky traps, or sweep nets.

    • Crop Phytotoxicity: Visually assess crops for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals.

    • Yield Data: At harvest, measure the yield from each plot.

    Residue Analysis

    The determination of this compound residues in environmental and agricultural samples is essential for food safety and environmental monitoring.

    Sample Preparation

    A common and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

    General QuEChERS Procedure:

    • Homogenization: Homogenize the sample (e.g., soil, plant tissue).

    • Extraction: Weigh a subsample and add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride). Shake vigorously.

    • Centrifugation: Centrifuge the sample to separate the layers.

    • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile layer to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

    • Centrifugation: Centrifuge again and collect the supernatant for analysis.

    Analytical Instrumentation

    High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful techniques for the quantification of this compound residues.

    • HPLC-UV: An isocratic HPLC system with UV detection has been successfully used for the simultaneous determination of this compound and its metabolites in rat plasma. This method utilized a phenyl bonded phase column and a mobile phase of 50 mM phosphate buffer (pH 3.0)-acetonitrile (40:60, v/v) with UV detection at 232 nm.[2] This method can be adapted for agricultural samples with appropriate validation.

    • GC-MS/MS: For complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity for pesticide residue analysis.

    Safety Precautions

    As an organophosphate pesticide, this compound should be handled with care.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection, when handling this compound.

    • Ventilation: Work in a well-ventilated area or under a fume hood.

    • Storage: Store this compound in a cool, dry, and secure location away from food and feed.

    • Disposal: Dispose of waste and unused product in accordance with local, state, and federal regulations.

    References

    • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved January 12, 2026, from [Link]

    • Shin, H. C., Shim, H. O., Lee, Y. M., Song, S. W., Kim, J. H., Chung, M. K., Han, S. S., & Roh, J. K. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61–68. [Link]

    Sources

    Application Protocol: Evaluating the Efficacy of Flupyrazofos on Diamondback Moth (Plutella xylostella)

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The diamondback moth, Plutella xylostella (L.), stands as one of the most destructive pests of cruciferous crops worldwide, inflicting billions of dollars in economic losses annually through direct damage and control costs.[1][2] A significant challenge in managing P. xylostella is its profound ability to rapidly develop resistance to a wide array of insecticides, including newly introduced chemical classes.[1][3][4] This notorious pest employs several resistance mechanisms, such as enhanced metabolic detoxification via enzymes like cytochrome P450s and glutathione S-transferases, and target-site insensitivity, particularly alterations in the acetylcholinesterase (AChE) enzyme, the target for organophosphate and carbamate insecticides.[1][5]

    Flupyrazofos is an organothiophosphate insecticide.[6] Like other organophosphates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[7][8][9][10] AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[10][11] By phosphorylating a serine residue in the active site of AChE, organophosphates cause irreversible inhibition of the enzyme.[8][11][12] This leads to an accumulation of acetylcholine at the synapse, resulting in continuous stimulation of acetylcholine receptors, which causes hyperexcitation, paralysis, and ultimately, the death of the insect.[8][13][14]

    Given the history of resistance in P. xylostella to organophosphates, it is imperative to rigorously evaluate the efficacy of compounds like this compound.[1] This document provides a comprehensive set of protocols for researchers and crop protection professionals to reliably assess the toxicity and efficacy of this compound against various life stages of P. xylostella under controlled laboratory conditions. The methodologies described herein are grounded in established toxicological principles and draw from guidelines set forth by bodies such as the Insecticide Resistance Action Committee (IRAC) to ensure data integrity and reproducibility.

    Materials and Reagents

    Insect and Plant Material
    • Plutella xylostella Colony: A susceptible laboratory strain and/or field-collected populations. Rearing should be conducted under controlled conditions (e.g., 25±2°C, 60-80% RH, 16:8 L:D photoperiod).[15][16]

    • Host Plants: Cabbage (Brassica oleracea) or other suitable cruciferous plants, grown without exposure to pesticides.[15][17]

    Chemicals and Reagents
    • This compound: Technical grade (>95% purity).

    • Acetone: Analytical grade (for topical application and stock solution preparation).

    • Triton X-100 or similar non-ionic surfactant: For leaf dip assays.

    • Distilled Water

    • Reference Insecticide: A compound with a known, different mode of action (e.g., a diamide or pyrethroid) to serve as a positive control.

    Equipment
    • Ventilated bioassay containers (e.g., Petri dishes, plastic cups with lids).

    • Micro-applicator or precision microsyringe (for topical application).

    • Analytical balance.

    • Volumetric flasks, pipettes, and beakers.

    • Forceps and fine camel-hair brushes.

    • Environmental growth chamber or incubator.

    • Binocular microscope.

    • Vortex mixer.

    • Paper towels and filter paper.

    Experimental Design & Rationale

    A robust evaluation of insecticide efficacy requires a multi-faceted approach. This protocol outlines three distinct bioassay methods—leaf dip, topical application, and diet incorporation—to provide a comprehensive toxicity profile of this compound against P. xylostella.

    • Leaf Dip Bioassay: This is the primary and most common method for pests like P. xylostella.[17][18] It simulates the natural route of exposure for a leaf-eating insect, combining both contact and stomach action. It is excellent for determining the concentration-mortality response (LC50).

    • Topical Application Bioassay: This method delivers a precise dose of the insecticide directly to the insect's cuticle.[19][20][21] It is the gold standard for determining the intrinsic toxicity of a compound (LD50) and is crucial for understanding baseline susceptibility and resistance mechanisms that may involve reduced cuticular penetration.[22][23]

    • Diet Incorporation Bioassay: This method is useful for assessing the efficacy of an insecticide purely through ingestion. It is particularly valuable when evaluating systemic compounds or for continuous exposure studies.

    For all assays, a dose-response approach is critical. Testing a range of concentrations allows for the determination of key toxicological endpoints like the LC50 (median lethal concentration) or LD50 (median lethal dose), which are essential for comparing toxicity between compounds or populations.[22][24]

    Visualization of Experimental Workflow

    Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Bioassays cluster_data Phase 3: Data Collection & Analysis cluster_output Phase 4: Interpretation P1 Insect Rearing (P. xylostella) P4 Serial Dilutions P1->P4 P2 Host Plant Cultivation (Pesticide-Free) P2->P4 P3 Stock Solution Prep (this compound in Acetone) P3->P4 A1 Leaf Dip Bioassay (LC50 Determination) P4->A1 A2 Topical Application (LD50 Determination) P4->A2 A3 Diet Incorporation (Ingestion Toxicity) P4->A3 D1 Mortality Assessment (24, 48, 72h) A1->D1 A2->D1 A3->D1 D2 Data Correction (Abbott's Formula) D1->D2 D3 Statistical Analysis (Probit/Logit) D2->D3 D4 LC50 / LD50 Calculation & Confidence Intervals D3->D4 O1 Efficacy Determination D4->O1 O2 Resistance Ratio Calc. (if applicable) D4->O2 O3 Final Report O1->O3 O2->O3

    Caption: High-level workflow for this compound efficacy testing.

    Detailed Protocols

    Protocol 1: Leaf Dip Bioassay (IRAC Method No. 007 adapted)

    This method is considered a standard for leaf-eating Lepidoptera and is ideal for determining lethal concentration (LC) values.[17][25]

    Step-by-Step Methodology:

    • Preparation of Test Solutions:

      • Prepare a primary stock solution of this compound in acetone.

      • Create a series of at least 5-7 serial dilutions in distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100). The concentration range should be determined by preliminary range-finding tests to bracket the expected mortality from 10% to 90%.

      • Prepare a control solution containing only distilled water and the surfactant.

    • Leaf Treatment:

      • Excise leaf discs (e.g., 5 cm diameter) from fresh, untreated cabbage leaves.

      • Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation, ensuring complete coverage.[17]

      • Start with the control solution and progress from the lowest to the highest concentration to avoid cross-contamination.

      • Place the treated discs on paper towels to air dry for 1-2 hours.[16]

    • Insect Infestation and Incubation:

      • Place one dried, treated leaf disc into each bioassay container (e.g., a Petri dish with a moistened filter paper to maintain humidity).[17]

      • Using a fine brush, carefully transfer 10-20 healthy, active 2nd or 3rd instar larvae of P. xylostella into each container.[17][26]

      • Each concentration, including the control, should have at least 3-4 replicates.[17]

      • Seal the containers and place them in an incubator at 25±2°C, 60-80% RH, and a 16:8 L:D photoperiod.

    • Mortality Assessment:

      • Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.

      • For slow-acting compounds, the final assessment may extend to 96 hours.[17]

    Protocol 2: Topical Application Bioassay

    This method provides a precise dose per insect, allowing for the calculation of the median lethal dose (LD50), a critical metric for resistance monitoring.[21][23]

    Step-by-Step Methodology:

    • Preparation of Dosing Solutions:

      • Prepare a stock solution of this compound in analytical grade acetone.

      • Create a series of 5-7 serial dilutions in acetone. Doses are typically expressed as nanograms (ng) of active ingredient per larva.

    • Insect Preparation and Dosing:

      • Select uniform, healthy 3rd instar larvae. Anesthetize them briefly with CO2 or by chilling to facilitate handling.

      • Determine the average weight of a larva from a representative sample (at least 20 larvae) to allow for dose calculation in ng/mg if desired.

      • Using a micro-applicator, apply a precise droplet (typically 0.2-1.0 µL) of the dosing solution to the dorsal thoracic region of each larva.[19][20]

      • A control group is treated with acetone only.

    • Incubation and Observation:

      • Place the treated larvae (10-20 per replicate) into clean containers with an untreated leaf disc as a food source.

      • Maintain at least 3-4 replicates for each dose and the control.

      • Incubate under the same conditions as the leaf dip assay (25±2°C, 60-80% RH, 16:8 L:D).

    • Mortality Assessment:

      • Record mortality at 24 and 48 hours post-application, using the same criteria as described above.

    Visualization of AChE Inhibition by Organophosphates

    AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Organophosphate (OP) Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Receptor ACh Receptor ACh->Receptor Binds & Stimulates ACh_Accum ACh Accumulation ACh->ACh_Accum Not Hydrolyzed Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Receptor->ACh Releases Choline Choline Hydrolysis->Choline Products Acetate Acetate Hydrolysis->Acetate Products OP This compound (OP) AChE_Inhibited Phosphorylated AChE (Inactive Enzyme) OP->AChE_Inhibited Irreversibly Binds & Phosphorylates Hyperexcitation Continuous Receptor Stimulation ACh_Accum->Hyperexcitation

    Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

    Data Analysis and Interpretation

    Mortality Correction

    Correct all mortality data for control mortality using Abbott's formula, especially if control mortality is between 5% and 20%.[27] If control mortality exceeds 20%, the test should be considered invalid and repeated.

    Abbott's Formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100

    Statistical Analysis

    The corrected mortality data should be subjected to probit or logit analysis to calculate the LC50/LD50 values and their corresponding 95% confidence intervals (CIs).[28][29] This analysis linearizes the sigmoidal dose-response curve, allowing for robust statistical comparison.[24][30]

    • LC50/LD50: The concentration or dose that is lethal to 50% of the test population. It is the most reliable point on the dose-response curve for comparisons.[22]

    • 95% Confidence Intervals: Provide a range within which the true LC50/LD50 value is likely to fall. Non-overlapping CIs between two populations (e.g., susceptible vs. field strain) indicate a statistically significant difference in susceptibility.

    • Slope: The slope of the probit line indicates the homogeneity of the response within the test population. A steep slope suggests a uniform population, while a shallow slope may indicate genetic variability in susceptibility.

    Data Presentation

    Summarize the results in a clear, tabular format.

    Table 1: Hypothetical Efficacy of this compound against P. xylostella (Leaf Dip Bioassay)

    StrainNSlope (±SE)LC50 (ppm) (95% CI)LC90 (ppm) (95% CI)
    Lab-Susceptible4502.85 (±0.21)0.75 (0.62 - 0.91)3.12 (2.55 - 4.01)
    Field-Strain A4501.98 (±0.18)15.6 (12.8 - 19.5)98.4 (75.2 - 135.7)

    Table 2: Hypothetical Intrinsic Toxicity of this compound (Topical Application)

    StrainNSlope (±SE)LD50 (ng/larva) (95% CI)LD90 (ng/larva) (95% CI)
    Lab-Susceptible3003.10 (±0.25)1.22 (1.05 - 1.43)4.50 (3.78 - 5.89)
    Field-Strain A3002.25 (±0.20)21.3 (17.9 - 25.8)120.5 (99.6 - 151.2)
    Interpretation
    • Resistance Ratio (RR): If testing a field population, calculate the RR to quantify the level of resistance compared to a known susceptible strain.

      • RR = LC50 of Field Strain / LC50 of Susceptible Strain

      • An RR > 10 is typically considered indicative of resistance that may lead to control failures in the field.

    Conclusion and Best Practices

    This document provides a standardized framework for assessing the efficacy of this compound against P. xylostella. Adherence to these protocols is crucial for generating reliable, reproducible data that can inform resistance management strategies and guide product development.

    Key Best Practices:

    • Always include a water/solvent control and a positive control (reference insecticide).

    • Ensure insect populations are healthy and not stressed.

    • Maintain consistent environmental conditions throughout the rearing and testing process.

    • Use a minimum of 3-4 replicates per concentration/dose.

    • Conduct preliminary range-finding tests to establish an appropriate concentration series.

    • Handle all insecticides with appropriate personal protective equipment (PPE) in a well-ventilated area.

    By following these detailed protocols, researchers can confidently characterize the toxicological profile of this compound and contribute valuable data to the ongoing effort to manage the formidable pest, Plutella xylostella.

    References

    • Mechanism of action of organophosphorus and carbamate insecticides. (n.d.). National Institutes of Health.
    • Diamondback Moth. (n.d.). Insecticide Resistance Action Committee.
    • Poodineh, M., Ravan, S., Sheikhigarjan, A., Sahebzade, N., & Emamjome, A. (n.d.). Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid. Science Publishing Group.
    • Fukuto, T. R. (1990). Mechanism of Action of Organophosphorus and Carbamate Insecticides. Environmental Health Perspectives.
    • Shehzad, M., Bodlah, I., Islam, W., et al. (2023). Recent insights into pesticide resistance mechanisms in Plutella xylostella and possible management strategies. Semantic Scholar.
    • Acetylcholinesterase inhibitor. (n.d.). Wikipedia.
    • Reaction of organophosphate pesticides with acetylcholinesterase. (n.d.). ResearchGate.
    • Organophosphate. (n.d.). Wikipedia.
    • Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. (n.d.). National Institutes of Health.
    • Khan, M. A., et al. (2024). Resistance Mechanism of Plutella xylostella (L.) Associated with Amino Acid Substitutions in Acetylcholinesterase-1: Insights from Homology Modeling, Docking and Molecular Dynamic Simulation. National Center for Biotechnology Information.
    • Plutella Xylostella. (n.d.). Insecticide Resistance Action Committee.
    • Shehzad, M., et al. (2023). Recent insights into pesticide resistance mechanisms in Plutella xylostella and possible management strategies. ResearchGate.
    • Richards, A., et al. (2023). Organophosphate Toxicity. National Center for Biotechnology Information.
    • Structure and mode of action of organophosphate pesticides: A computational study. (2025). Source not available.
    • Hamm, J. T., Wilson, B. W., & Hinton, D. E. (n.d.). Organophosphate-induced acetylcholinesterase inhibition and embryonic retinal cell necrosis in vivo in the teleost (Oryzias latipes). PubMed.
    • Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal.
    • Lotti, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. National Center for Biotechnology Information.
    • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies.
    • Shu-Juan, O., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments.
    • Leaf Eating Lepidoptera & Coleoptera. (2014). Insecticide Resistance Action Committee (IRAC).
    • Hsiao, J.-H., & Hou, R. F. (1978). ARTIFICIAL REARING OF THE DIAMONDBACK MOTH, PLUTELLA XYLOSTELLA (L.), ON A SEMI-SYNTHETIC DIET. Bulletin of the Institute of Zoology, Academia Sinica.
    • Xu, J. (2025). Laboratory Rearing Methods and Observations of Plutella xylostella L. Under Controlled Conditions. Molecular Entomology.
    • Bioassay technique for Plutella xylostella: Leaf dip method. (n.d.). Chinese Journal of Applied Entomology.
    • Jones, A. G., et al. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Insect Science.
    • Laboratory rearing of the diamondback moth Plutella xylostella (L.) (Lepidoptera: Plutellidae) with artificial diet. (2009). Kyushu University.
    • Jones, A. G., et al. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. ResearchGate.
    • Olivier, S. J., et al. (2022). Topical Application of Insecticidal Active Ingredients. Protocols.io.
    • Toxicity of Insecticides against Diamond Back Moth, Plutella xylostella in Laboratory and Field Conditions. (2023). International Journal of Pure & Applied Bioscience.
    • Insecticide Resistance and CDC Bottle Bioassay Testing. (2015). California West Nile Virus Website.
    • Jones, A. G., et al. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. PubMed.
    • The IRAC (Insecticide Resistance Action Committee) method of laboratory pesticide test. (n.d.). ResearchGate.
    • IRAC Lepidopteran Working Group. (2019). Insecticide Resistance Management Guidelines for Lepidopteran Pests. Scribd.
    • Sample Size and Bioassay Methods for Monitoring Insecticide Resistance in Diamondback Moth, Plutella xylostella (Linnaeus). (2026). ResearchGate.
    • Islam, M. A., et al. (n.d.). Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses. PubMed Central.
    • Yan, Z., et al. (2023). Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens. National Institutes of Health.
    • Production of Natural Insecticide on Management of Plutella xylostella (Linnaeus, 1758) (Lepidoptera: Plutellidae) in Family Farming. (2025). ResearchGate.
    • GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. (n.d.). World Health Organization.
    • Lepidoptera Insecticide Mode of Action Classification. (2014). Insecticide Resistance Action Committee (IRAC).
    • This compound data sheet. (n.d.). Compendium of Pesticide Common Names.
    • This compound. (n.d.). PubChem.

    Sources

    Application Notes & Protocols for the Experimental Use of Flupyrazofos

    Author: BenchChem Technical Support Team. Date: January 2026

    Executive Summary

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of Flupyrazofos (CAS 122431-24-7) for experimental use. This compound is an organothiophosphate insecticide.[1] Proper formulation is critical for obtaining reproducible and reliable results in toxicological, metabolic, and efficacy studies. These protocols emphasize safety, scientific integrity, and causality, providing not just procedural steps but also the rationale behind them. The guide covers compound characteristics, mechanism of action, safety precautions, and detailed, step-by-step protocols for solubility determination and the preparation of stock and working solutions for in vitro and in vivo experimental setups.

    Compound Profile: this compound

    Understanding the fundamental physicochemical properties of this compound is the first step in designing robust experimental protocols.

    PropertyValueSource
    IUPAC Name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[1]
    CAS Number 122431-24-7[2]
    Molecular Formula C₁₄H₁₆F₃N₂O₃PS[2][3]
    Molecular Weight 380.32 g/mol [2][3]
    Physical Form Solid (Supplied as)[4]
    Alternate Names KH 502; O,O-Diethyl O-(1-phenyl-3-trifluoromethyl-5-pyrazolyl) Thiophosphate[2]

    Mechanism of Action: Acetylcholinesterase Inhibition

    This compound, as an organothiophosphate, is presumed to act as an inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. The phosphorothioate (P=S) group typically requires metabolic bioactivation to its oxon analog (P=O), which is a much more potent inhibitor of AChE.

    The oxon metabolite phosphorylates a serine residue in the active site of AChE. This covalent modification is extremely stable, rendering the enzyme non-functional. The resulting accumulation of the neurotransmitter acetylcholine (ACh) at the synaptic cleft leads to overstimulation of cholinergic receptors, causing neurotoxicity and, ultimately, death in target organisms.[5]

    AChE_Inhibition cluster_bioactivation Bioactivation (e.g., in Liver) cluster_synapse Synaptic Cleft This compound This compound (P=S) Flupyrazofos_Oxon This compound Oxon (P=O) (Active Metabolite) This compound->Flupyrazofos_Oxon Metabolic Oxidation AChE Acetylcholinesterase (AChE) Flupyrazofos_Oxon->AChE Inhibits (Irreversible Phosphorylation) Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalyzes ACh_Accumulation ACh Accumulation -> Neurotoxicity ACh Acetylcholine (ACh) ACh->AChE Hydrolysis->ACh_Accumulation Blockage leads to

    Caption: Bioactivation of this compound and subsequent inhibition of Acetylcholinesterase (AChE).

    Critical Health and Safety Precautions

    This compound is an organophosphate compound intended for research use only and must be handled with extreme care.[2]

    • Consult Supplier SDS: Always review the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling the compound. Hazard classifications can vary based on purity and formulation.

    • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7]

    • Ventilation: Handle solid this compound and concentrated stock solutions only in a certified chemical fume hood or a well-ventilated enclosure to avoid inhalation of dust or vapors.

    • Exposure Response:

      • If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.[6][7]

      • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.

      • Inhalation: Move to fresh air. Seek medical attention if breathing difficulties occur.[7]

    • Disposal: Dispose of all waste materials (including contaminated vials, pipette tips, and solutions) in accordance with local, regional, and national hazardous waste regulations.

    Protocol 1: Solubility Determination in Common Laboratory Solvents

    Objective: To determine the practical solubility of this compound in various organic solvents to inform the preparation of high-concentration stock solutions.

    Rationale: this compound is expected to be poorly soluble in water but soluble in many organic solvents.[5][8] Establishing a reliable solvent is the first step for any formulation. This protocol uses a static gravimetric method to establish a practical solubility limit.

    Materials:

    • This compound (solid)

    • Analytical balance (readable to 0.1 mg)

    • Vortex mixer

    • Benchtop centrifuge

    • Calibrated pipettes

    • Glass vials (e.g., 2 mL HPLC vials)

    • Solvents for testing: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethanol, Acetonitrile.

    Procedure:

    • Preparation: Tare a clean, dry glass vial on the analytical balance.

    • Weighing: Accurately weigh approximately 5 mg of this compound into the vial and record the exact weight (W₁).

    • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

    • Solubilization Attempt: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved solid.

    • Iterative Addition: If solid material remains, add another precise aliquot of the solvent (e.g., 100 µL). Repeat Step 4.

    • Endpoint Determination: Continue the iterative addition of solvent until the solution becomes completely clear, with no visible particles. Record the total volume of solvent added (V_total).

    • Confirmation: To ensure no micro-particulates remain, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes. If a pellet forms, the compound is not fully dissolved; add more solvent and repeat from Step 4.

    • Calculation: Calculate the approximate solubility using the formula: Solubility (mg/mL) = W₁ (mg) / V_total (mL)

    • Repeat: Repeat this procedure for each solvent to be tested.

    Data Presentation:

    SolventPredicted SolubilityExperimental Solubility (mg/mL)Notes
    DMSOHighRecord experimental valueCommon for in vitro stock solutions
    DMFHighRecord experimental valueGood alternative to DMSO[9]
    AcetoneModerate-HighRecord experimental valueVolatile, suitable for some applications[5]
    EthanolModerateRecord experimental valueMay be suitable for in vivo studies[9]
    AcetonitrileModerateRecord experimental valueCommon in analytical chemistry[10]

    Protocol 2: Preparation of Concentrated Stock Solutions

    Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution.

    Rationale: A concentrated stock solution minimizes the volume of organic solvent introduced into the final experimental system (e.g., cell culture media), reducing potential solvent-induced artifacts. DMSO is often the solvent of choice due to its high solubilizing power and compatibility with many biological assays when diluted.[9]

    Materials:

    • This compound (solid)

    • Anhydrous, analytical grade DMSO

    • Analytical balance

    • A-grade volumetric flask or microcentrifuge tubes

    • Calibrated pipettes

    • Amber glass vials or cryovials for storage

    Procedure:

    • Determine Target Concentration: Based on the results from Protocol 1 and experimental needs, choose a target concentration well below the determined solubility limit (e.g., 10 mg/mL or 20 mM).

    • Calculate Required Mass: Calculate the mass of this compound needed.

      • For a 10 mg/mL solution in 2 mL: Mass = 10 mg/mL * 2 mL = 20 mg.

      • For a 20 mM solution in 2 mL (MW = 380.32 g/mol ): Mass = 20 mmol/L * 0.002 L * 380.32 g/mol = 15.2 mg.

    • Weighing: Accurately weigh the calculated mass of this compound into a tared container (e.g., a microcentrifuge tube).

    • Solubilization: Add approximately 80% of the final desired volume of DMSO. Cap and vortex until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Volume Adjustment: Carefully add DMSO to reach the final target volume. If using a volumetric flask, ensure the bottom of the meniscus is on the calibration mark. If using a tube, use a calibrated pipette for the final addition.

    • Mixing & Aliquoting: Invert the flask or vortex the tube to ensure homogeneity. Dispense the stock solution into smaller, single-use aliquots in amber cryovials.

    • Storage: Store aliquots at -20°C or -80°C to maximize long-term stability. Avoid repeated freeze-thaw cycles.

    Stock_Solution_Workflow start Start calc 1. Calculate Mass (Target Conc. & Volume) start->calc weigh 2. Weigh this compound calc->weigh add_solvent 3. Add ~80% Solvent (DMSO) weigh->add_solvent dissolve 4. Vortex / Sonicate Until Dissolved add_solvent->dissolve qs 5. QS to Final Volume dissolve->qs aliquot 6. Aliquot into Cryovials qs->aliquot store 7. Store at -20°C / -80°C aliquot->store end End: Ready for Use store->end

    Caption: Workflow for preparing a concentrated stock solution of this compound.

    Protocol 3: Preparation of Aqueous Working Solutions for In Vitro Assays

    Objective: To dilute the concentrated organic stock solution into an aqueous buffer or cell culture medium for direct use in biological assays.

    Rationale: Most biological assays are aqueous-based. Direct dilution of a hydrophobic compound from an organic stock often leads to precipitation. This protocol uses a serial dilution method and may incorporate a surfactant to maintain solubility and bioavailability in the final aqueous solution.[11][12]

    Materials:

    • Concentrated this compound stock solution (from Protocol 2)

    • Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

    • Optional: Surfactant stock solution (e.g., 1% Triton X-100 or Tween 80)

    • Sterile microcentrifuge tubes or 96-well plates

    Procedure:

    • Pre-Assay Check: Before starting, thaw one aliquot of the stock solution at room temperature. Centrifuge briefly to pellet any potential cryo-precipitate. Use the supernatant for dilutions.

    • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pure organic solvent (e.g., dilute the 10 mg/mL DMSO stock 1:10 in DMSO to get 1 mg/mL). This reduces the volume of concentrated stock needed for the final dilution step.

    • Final Dilution:

      • Pipette the required volume of the final aqueous buffer/medium into a tube.

      • While vortexing the aqueous buffer gently, add the required volume of the this compound stock (or intermediate dilution) drop-wise or in a thin stream below the surface of the liquid. This rapid mixing helps prevent immediate precipitation.

      • Example: To make a 10 µg/mL working solution from a 1 mg/mL stock, add 10 µL of stock to 990 µL of buffer (1:100 dilution).

    • Surfactant Addition (If Needed): If precipitation is observed, repeat the process with a buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Triton X-100).[11] The surfactant should be tested for compatibility with the specific assay beforehand.

    • Vehicle Control: It is critically important to prepare a vehicle control solution. This control should contain the same final concentration of organic solvent (and surfactant, if used) as the highest concentration of the this compound working solution.

    • Use Immediately: Aqueous working solutions of hydrophobic compounds can be unstable. It is best practice to prepare them fresh immediately before addition to the assay.

    References

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11211184, this compound. Available at: [Link]

    • alanwood.net. Compendium of Pesticide Common Names: this compound. Available at: [Link]

    • Centers for Disease Control and Prevention (1993). ORGANOPHOSPHORUS PESTICIDES 5600. NIOSH Manual of Analytical Methods. Available at: [Link]

    • U.S. Environmental Protection Agency (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

    • e-Krishi Shiksha. (n.d.). 23.ORGANOPHOSPHATES – CHARACTERISTICS, PREPARATION AND USE OF MONOCROTOPHOS, PHOSPHAMIDAN, MALATHION AND CHLORPYRIPHOS. Available at: [Link]

    • Genfarm (2020). Safety Data Sheet. Available at: [Link]

    • Yang, C., & Sun, D. (2011). Preparation and activity study of new organophosphate insecticide candidates. Journal of Chemical and Pharmaceutical Research, 3(3), 747-751. Available at: [Link]

    • Yang, C., & Sun, D. (2012). Preparation and Activity Study of a New Organophosphate Insecticidals. Asian Journal of Chemistry, 24(1), 449-450. Available at: [Link]

    • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as new potential media for green technology. Analytica chimica acta, 766, 61–68. Available at: [Link]

    • Kim, H. S., Kim, Y. H., Lee, Y. D., Kim, J. H., & Lee, M. G. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of chromatography. B, Biomedical sciences and applications, 718(1), 61–68. Available at: [Link]

    • De Bartolomeis, A., Tomasetti, C., Iasevoli, F., & Di Giannantonio, M. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(9), 773–799. Available at: [Link]

    • Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2017). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Journal of Molecular Liquids, 236, 144-149. Available at: [Link]

    • Patsnap. (2024). What is the mechanism of Fluspirilene? Available at: [Link]

    Sources

    Application Notes & Protocols for the Safe Laboratory Handling of Flupyrazofos

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    This document provides a comprehensive guide to the safe handling of Flupyrazofos in a research and development laboratory setting. This compound is an organophosphate insecticide, and like other members of this class, it necessitates stringent safety protocols to mitigate risks of exposure. These application notes detail the toxicological properties of this compound, outline engineering controls, personal protective equipment (PPE), and establish step-by-step protocols for its handling, storage, and disposal. The procedures herein are designed for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain experimental integrity.

    Introduction to this compound

    This compound, with the IUPAC name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, is a pyrazole organophosphate insecticide.[1] It was developed for its high activity against specific pests, such as the diamond-back moth.[2] As an organophosphate, its mechanism of action is presumed to involve the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This mode of action is characteristic of many organophosphate compounds, which are known for their neurotoxicity.[3] Therefore, all laboratory handling must be approached with the understanding that this compound is a potentially hazardous substance.

    While some aggregated reports suggest this compound may not meet GHS hazard criteria, this can be misleading and may not account for impurities or specific formulations.[4] A precautionary principle is paramount. Other data sources classify it with H302 (Harmful if swallowed), and as an organophosphate, it belongs to a class of highly toxic compounds.[5][6] For this reason, the protocols outlined in this document are based on a conservative risk assessment that respects the potential hazards of the compound class.

    Chemical and Physical Properties

    A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

    PropertyValueSource
    CAS Number 122431-24-7[4][7]
    Molecular Formula C₁₄H₁₆F₃N₂O₃PS[4][7]
    Molecular Weight 380.32 g/mol [4][7]
    Appearance Solid (Form may vary)[6]
    Storage Temperature Room Temperature[6]

    Hazard Analysis and Risk Assessment

    Safe laboratory practice begins with a thorough assessment of the potential hazards. The primary risks associated with this compound are related to its potential toxicity as an organophosphate.

    GHS Hazard Classification

    The following classification is a composite based on available safety data sheets and the known hazards of the organophosphate class.[6][8][9]

    Hazard ClassPictogramSignal WordHazard Statement
    Acute Toxicity (Oral)
    
    
    Warning H302: Harmful if swallowed
    Aquatic Hazard (Chronic)
    
    
    Warning H410: Very toxic to aquatic life with long lasting effects

    Note: This classification represents a cautious approach. Users must always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material being handled.

    Routes of Exposure and Health Effects
    • Inhalation: While the vapor pressure of solid this compound is low, aerosolized particles or dust can be inhaled, particularly during weighing and transfer operations. Inhalation of organophosphates can cause respiratory irritation and systemic toxicity.[5]

    • Dermal Contact: Organophosphates can be absorbed through the skin.[3] Prolonged or repeated contact may lead to skin irritation and systemic absorption, resulting in toxicity.

    • Eye Contact: Direct contact with the eyes can cause significant irritation.

    • Ingestion: Accidental ingestion is a primary route for acute toxicity and can be fatal.[10][11]

    Toxicity Data Summary

    A developmental toxicity study in rats provides critical insight into the potential health effects of this compound.

    Study TypeSpeciesDose LevelsKey FindingsNOAELSource
    Developmental ToxicitySprague-Dawley Rat0, 5, 12, 30 mg/kg/dayAt 30 mg/kg, maternal toxicity (mortality, weight loss) and fetal effects (reduced weight, skeletal retardation) were observed. At 12 mg/kg, some maternal and fetal effects were noted.5 mg/kg/day for both dams and fetuses[2]

    This data underscores the importance of minimizing exposure, as developmental effects were observed at maternally toxic doses.

    Core Safety Protocols and Procedures

    A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is mandatory.

    Engineering Controls

    The primary engineering control is to minimize the concentration of the substance in the laboratory air.

    • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

    • Designated Area: A specific area within the lab should be designated for work with this compound to prevent cross-contamination.

    Personal Protective Equipment (PPE)

    Appropriate PPE is the last line of defense against exposure. The selection of PPE should follow a risk-based approach.

    PPE_Selection cluster_ppe Mandatory Base PPE cluster_gloves Glove Selection cluster_respiratory Respiratory Protection (Task-Dependent) base_ppe Splash Goggles or Safety Glasses with Side Shields (ANSI Z87.1 Approved) lab_coat Flame-Resistant Lab Coat (fully buttoned) gloves Nitrile Gloves (Double-gloving recommended for handling neat compound or concentrated solutions) respirator N95 Respirator or higher (Required for large spills or if aerosol generation is unavoidable outside of a fume hood) start Task: Handling this compound start->base_ppe Always Wear start->lab_coat Always Wear start->gloves Always Wear start->respirator Assess Risk

    Caption: PPE Selection Workflow for this compound.

    Administrative Controls
    • Training: All personnel must receive documented training on the hazards of organophosphates and the specific procedures outlined in this document and the substance's SDS.

    • Restricted Access: The designated area where this compound is stored and handled should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.

    • Safe Work Practices: Do not work alone when handling highly toxic substances. Always wash hands thoroughly after handling the material.[11]

    Experimental Protocols

    Receiving and Storage
    • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Conduct this inspection within a chemical fume hood.

    • Verification: Confirm the label information matches the order details and the SDS.

    • Storage: Store this compound in a cool, dry, well-ventilated area, away from strong oxidizing agents.[10] The storage location should be a locked cabinet or area with restricted access. Ensure the container is tightly sealed.

    Weighing and Solution Preparation

    Causality Note: These steps are designed to prevent the generation and inhalation of airborne particles, which is the highest risk during the handling of solid compounds.

    • Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves).

    • Work Area: Conduct all weighing and dissolution steps inside a certified chemical fume hood.

    • Weighing: Use an anti-static weigh boat or tare a suitable container directly on the balance. Handle the solid material with a chemical spatula. Avoid any actions that could create dust.

    • Transfer: Carefully add the weighed solid to the solvent vessel.

    • Dissolution: Add the solvent slowly to the solid to avoid splashing. Cap the vessel and mix using a vortex or sonicator as required.

    • Labeling: Immediately label the solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

    Decontamination and Waste Disposal

    Self-Validation Note: A rigorous decontamination and waste disposal plan is critical to prevent inadvertent exposure and environmental contamination.

    • Glassware Decontamination: All glassware and equipment must be decontaminated. Rinse three times with a suitable solvent (e.g., acetone or methanol), collecting the rinsate as hazardous waste.[12][13] Then, wash with detergent and water.

    • Surface Decontamination: Wipe down the fume hood surfaces, balance, and any potentially contaminated areas with a suitable solvent, followed by a detergent solution.

    • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.

    • Liquid Waste: All unused solutions and solvent rinsates must be collected in a labeled, sealed hazardous waste container compatible with the solvents used.

    • Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

    Emergency Procedures

    Spill Response

    Immediate and correct response to a spill is critical to prevent exposure.

    Spill_Response start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert assess Assess spill size and risk alert->assess small_spill Small Spill (<100 mL / <10 g in fume hood) assess->small_spill Minor large_spill Large Spill (Outside fume hood or large quantity) assess->large_spill Major small_ppe Ensure appropriate PPE is worn small_spill->small_ppe large_evacuate Evacuate the immediate area large_spill->large_evacuate small_contain Cover with absorbent material (e.g., vermiculite or sand) small_ppe->small_contain small_collect Carefully collect material into a waste container using non-sparking tools small_contain->small_collect small_decon Decontaminate the area small_collect->small_decon large_notify Notify EHS and lab supervisor immediately large_evacuate->large_notify large_secure Secure the area and prevent entry large_notify->large_secure large_ehs Allow trained EHS personnel to manage the cleanup large_secure->large_ehs

    Caption: Spill Response Protocol for this compound.

    Personal Exposure and First Aid
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting .[10][11] Rinse the mouth with water. Seek immediate medical attention.[14] Provide the attending physician with the substance's SDS.

    References

    • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

    • NIOSH. (1994). ORGANOPHOSPHORUS PESTICIDES. Centers for Disease Control and Prevention. Retrieved from [Link]

    • Genfarm. (2020). Safety Data Sheet. Retrieved from [Link]

    • Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 541-546. Retrieved from [Link]

    • U.S. EPA. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

    • U.S. EPA. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

    • Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

    • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

    • alanwood.net. (n.d.). This compound data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

    • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

    • The Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

    • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

    • De Bartolomeis, A., et al. (2014). Update on the Mechanism of Action of Aripiprazole. CNS Drugs, 28(9), 797-810. Retrieved from [Link]

    • Patsnap Synapse. (2024). What is the mechanism of Fluspirilene?. Retrieved from [Link]

    • National Pesticide Information Center. (2011). Chlorpyrifos Technical Fact Sheet. Retrieved from [Link]

    Sources

    Application Note: High-Sensitivity LC-MS/MS Method for the Simultaneous Quantification of Flupyrazofos and its Key Metabolites in Human Plasma

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    This application note presents a robust and highly sensitive method for the simultaneous detection and quantification of the organophosphorus insecticide Flupyrazofos and its primary metabolites, this compound oxon and 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP), in human plasma. Leveraging a streamlined protein precipitation-based sample preparation protocol and state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS), this method provides the low limits of quantification necessary for toxicokinetic and exposure assessment studies. The protocol has been designed to ensure high accuracy, precision, and recovery, making it an invaluable tool for researchers, toxicologists, and professionals in drug development and environmental health.

    Introduction: The Analytical Imperative for this compound Monitoring

    This compound is a novel organophosphorus insecticide whose toxicological profile and metabolic fate are of significant interest in environmental and occupational health. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for accurate risk assessment. Following exposure, the parent compound undergoes metabolic transformation in the body. The primary metabolic pathways involve oxidative desulfuration to its more toxic oxon analog, this compound oxon, and hydrolysis to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP)[1][2]. PTMHP can be further metabolized into sulfate and glucuronide conjugates[3].

    The accurate quantification of this compound and its key metabolites in biological matrices such as plasma is crucial for establishing a comprehensive toxicokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its inherent selectivity, sensitivity, and wide dynamic range[4][5][6]. This application note provides a detailed protocol for a validated LC-MS/MS method, offering a reliable and efficient workflow for researchers in the field.

    Metabolic Pathway of this compound

    The metabolism of this compound is a critical aspect of its toxicology. The conversion of the parent thion form to the oxon form is a bioactivation step, as the oxon is a more potent inhibitor of acetylcholinesterase. The subsequent hydrolysis to PTMHP represents a detoxification pathway. A simplified representation of this metabolic pathway is illustrated below.

    Flupyrazofos_Metabolism This compound This compound Flupyrazofos_oxon This compound oxon This compound->Flupyrazofos_oxon Oxidative Desulfuration (Cytochrome P450) PTMHP PTMHP Flupyrazofos_oxon->PTMHP Hydrolysis Conjugates PTMHP-Sulfate & PTMHP-Glucuronide PTMHP->Conjugates Conjugation

    Caption: Metabolic pathway of this compound.

    Experimental Workflow

    The overall analytical workflow is designed for efficiency and high-throughput analysis, moving from sample collection to data interpretation in a systematic manner.

    Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection (e.g., 200 µL) Protein_Precipitation Protein Precipitation (Acetonitrile with Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation (e.g., 14,000 rpm, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution (Mobile Phase A) Supernatant_Transfer->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration & Quantification MS_Detection->Integration Reporting Data Reporting & Review Integration->Reporting

    Caption: High-level experimental workflow.

    Materials and Methods

    Reagents and Materials
    • This compound (≥98% purity)

    • This compound oxon (≥95% purity)

    • 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) (≥95% purity)

    • This compound-d10 (internal standard, IS)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water

    • Human plasma (K2-EDTA)

    Instrumentation
    • Liquid Chromatograph: High-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    Chromatographic and Mass Spectrometric Conditions

    The following tables summarize the optimized LC and MS parameters for the analysis.

    Table 1: Liquid Chromatography Parameters

    ParameterCondition
    Column C18, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Column Temperature 40 °C
    Gradient 10% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

    Table 2: Mass Spectrometry Parameters

    ParameterCondition
    Ionization Mode Electrospray Ionization (ESI), Positive
    Capillary Voltage 3.5 kV
    Source Temperature 150 °C
    Desolvation Temperature 400 °C
    Gas Flow 800 L/hr
    Acquisition Mode Multiple Reaction Monitoring (MRM)

    Table 3: MRM Transitions and Parameters

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
    This compound 395.1199.1 (Quantifier)0.053025
    395.1171.1 (Qualifier)0.053035
    This compound oxon 379.1199.1 (Quantifier)0.053020
    379.1171.1 (Qualifier)0.053030
    PTMHP 229.1145.1 (Quantifier)0.052515
    229.1117.1 (Qualifier)0.052525
    This compound-d10 (IS) 405.1209.10.053025

    Detailed Experimental Protocols

    Preparation of Stock and Working Solutions
    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard (this compound, this compound oxon, PTMHP, and this compound-d10) in methanol to achieve a final concentration of 1 mg/mL.

    • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

    Sample Preparation Protocol: Protein Precipitation

    This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis[7][8].

    • Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Precipitation: Add 600 µL of cold acetonitrile containing the internal standard (this compound-d10 at 50 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

    • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).

    • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates.

    • Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

    Method Validation and Performance

    The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:

    Table 4: Method Validation Summary

    ParameterResult
    Linearity (r²) > 0.995 for all analytes
    Calibration Range 0.5 - 500 ng/mL
    Limit of Quantification (LOQ) 0.5 ng/mL for all analytes
    Accuracy (% Bias) Within ±15% (±20% at LOQ)
    Precision (%RSD) < 15% (< 20% at LOQ)
    Recovery 85 - 105%
    Matrix Effect Minimal, compensated by internal standard

    The low limit of quantification (LOQ) of 0.5 ng/mL is essential for detecting trace levels of this compound and its metabolites in plasma, particularly in studies involving low-dose exposure or at later time points in toxicokinetic studies[2][9]. The high recovery and minimal matrix effect demonstrate the effectiveness of the sample preparation protocol.

    Conclusion and Discussion

    The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable tool for the simultaneous quantification of this compound and its primary metabolites in human plasma. The simple and rapid protein precipitation protocol allows for high-throughput analysis, which is critical in large-scale toxicokinetic or biomonitoring studies. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results by compensating for any variability during sample preparation and analysis. This method is well-suited for adoption in research and clinical laboratories for the assessment of this compound exposure and metabolism.

    References

    • Hu, J. Y., et al. (2000). In vitro metabolism of the new insecticide this compound by rat liver microsomes. Drug Metabolism and Disposition, 28(12), 1425-1428. [Link]

    • Lee, H. S., et al. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61-68. [Link]

    • Kim, J. H., et al. (2000). Metabolism of this compound in the isolated perfused rat liver. Xenobiotica, 30(10), 965-974. [Link]

    • Grabic, R. (2014). Answer to "Can anyone suggest which is the best method to detect pesticide (exposure) in blood samples?". ResearchGate. [Link]

    • Olson, L. K., et al. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and Bioanalytical Chemistry, 406(24), 5957–5964. [Link]

    • Wang, Y., et al. (2017). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1060, 243-249. [Link]

    • Deme, P., et al. (2013). LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water. Food Analytical Methods, 6, 1162–1169. [Link]

    • Yadav, S., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 674. [Link]

    • Kottadiyil, D., et al. (2022). Novel Method Development for Extraction and Analysis of Pesticide Residues in Human Serum Samples. Journal of Analytical Methods in Chemistry. [Link]

    • Otero-Ortega, L., et al. (2001). New method for determination of ten pesticides in human blood. Journal of Analytical Toxicology, 25(6), 464-470. [Link]

    • Saracino, M. A., & Roda, A. (2010). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 143-156. [Link]

    • Perry, P. J., et al. (1997). Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection. Therapeutic Drug Monitoring, 19(3), 307-313. [Link]

    Sources

    Application Notes and Protocols: Experimental Design for Flupyrazofos Toxicity Studies

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Flupyrazofos is a pyrazole organophosphate insecticide.[1] Its chemical formula is C14H16F3N2O3PS.[2][3][4][5] A comprehensive toxicological assessment of this compound is essential to ensure human and environmental safety, aligning with regulatory frameworks such as those established by the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).[6][7][8][9][10][11] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design of toxicity studies for this compound, emphasizing scientific integrity and adherence to established protocols.

    Mechanism of Action: Acetylcholinesterase Inhibition

    The primary mechanism of toxicity for organophosphate pesticides like this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh).[12][13][14] Inhibition of AChE leads to an accumulation of ACh in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic receptors.[14] This disruption of normal nerve impulse transmission can lead to a range of adverse effects, from muscle weakness and agitation to more severe outcomes.[14]

    The interaction between organophosphates and AChE involves the phosphorylation of a serine residue in the enzyme's active site, forming a stable complex that renders the enzyme inactive.[12][14] This process is often slow to reverse, leading to prolonged toxic effects.[12] Understanding this mechanism is fundamental to designing relevant toxicity studies, as key endpoints will revolve around the assessment of AChE activity and the downstream consequences of its inhibition.

    cluster_0 Synaptic Cleft cluster_1 This compound Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptors Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE Inhibition

    Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

    Tiered Approach to Toxicity Testing

    A tiered approach, integrating in vitro and in vivo studies, provides a comprehensive and ethically responsible framework for assessing the toxicity of this compound. This strategy allows for early identification of potential hazards and refinement of subsequent animal studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

    Tier 1: In Vitro Screening

    Initial screening using in vitro models can provide valuable data on cytotoxicity, genotoxicity, and specific mechanisms of action, guiding the design of more complex in vivo studies.[15][16]

    Cytotoxicity Assays

    Objective: To determine the concentration range of this compound that causes cell death in various cell lines, representing potential target organs.

    Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

    • Cell Culture: Culture relevant human or animal cell lines (e.g., HepG2 for liver, SH-SY5Y for neurons, Caco-2 for intestinal epithelium) in 96-well plates to achieve 80-90% confluency.[17]

    • Dosing: Prepare serial dilutions of this compound in culture medium. The concentration range should be wide to capture a full dose-response curve.

    • Exposure: Replace the culture medium with the this compound-containing medium and incubate for a defined period (e.g., 24, 48, and 72 hours).

    • Viability Assessment:

      • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and quantified spectrophotometrically.

      • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells.[15]

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value, the concentration of this compound that reduces cell viability by 50%.

    Cell LineTarget OrganEndpoint
    HepG2LiverCytotoxicity (IC50)
    SH-SY5YNervous SystemCytotoxicity (IC50), Neurite Outgrowth
    Caco-2IntestineCytotoxicity (IC50), Barrier Integrity
    Genotoxicity Assays

    Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.[18][19][20]

    Protocol: Ames Test (Bacterial Reverse Mutation Assay)

    • Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its metabolites.

    • Exposure: Plate the bacterial strains with various concentrations of this compound on a minimal agar medium.

    • Incubation: Incubate the plates for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

    Protocol: In Vitro Micronucleus Assay

    • Cell Culture: Use mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79).

    • Exposure: Treat the cells with a range of this compound concentrations, with and without metabolic activation.

    • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: Score the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells. A significant increase in micronucleus frequency indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.

    Tier 2: In Vivo Acute and Subchronic Toxicity Studies

    In vivo studies are essential to understand the systemic effects of this compound and to establish dose-response relationships.[21] Animal models should be selected based on their relevance to human physiology.[22]

    Acute Oral Toxicity (OECD TG 423)

    Objective: To determine the acute oral toxicity of this compound and to identify the signs of toxicity.

    Protocol:

    • Animal Model: Use a single sex (usually females) of a rodent species (e.g., Sprague-Dawley rats).

    • Dosing: Administer a single oral dose of this compound using a stepwise procedure with a starting dose based on in vitro data or structure-activity relationships.

    • Observation: Observe the animals closely for mortality, clinical signs of toxicity (e.g., changes in behavior, tremors, salivation), and body weight changes for at least 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

    • Endpoint: Determine the LD50 (median lethal dose) and identify the target organs of acute toxicity.

    28-Day or 90-Day Subchronic Oral Toxicity Study (OECD TG 407 or 408)

    Objective: To evaluate the adverse effects of repeated oral exposure to this compound and to determine a No-Observed-Adverse-Effect Level (NOAEL).

    Protocol:

    • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

    • Dose Groups: Include at least three dose levels and a control group. The highest dose should induce some toxicity but not significant mortality.

    • Administration: Administer this compound daily via gavage or in the diet for 28 or 90 consecutive days.

    • Monitoring: Regularly monitor clinical signs, body weight, and food/water consumption.

    • Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry (including AChE activity), and urinalysis at the end of the study.

    • Pathology: Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues from all animals.

    ParameterEndpoints
    Clinical Observations Morbidity, mortality, behavioral changes
    Body Weight Weekly measurements
    Food/Water Consumption Daily or weekly measurements
    Hematology Red and white blood cell counts, hemoglobin, hematocrit
    Clinical Chemistry Liver enzymes (ALT, AST), kidney function (BUN, creatinine), AChE activity
    Urinalysis Volume, specific gravity, pH, protein, glucose
    Gross Pathology Macroscopic examination of all organs and tissues
    Organ Weights Brain, liver, kidneys, spleen, gonads, etc.
    Histopathology Microscopic examination of a comprehensive set of tissues
    Tier 3: Specific Toxicity Studies

    Based on the findings from the initial tiers and the known properties of organophosphates, more specific toxicity studies are warranted.

    Developmental and Reproductive Toxicity (DART)

    Objective: To assess the potential of this compound to interfere with reproduction and normal development.[1][23][24][25][26]

    Protocol: Prenatal Developmental Toxicity Study (OECD TG 414)

    • Animal Model: Use pregnant female rats or rabbits.[27]

    • Dosing: Administer this compound daily during the period of major organogenesis.

    • Maternal Evaluation: Monitor maternal clinical signs, body weight, and food consumption.

    • Fetal Evaluation: Near term, euthanize the dams and examine the uterine contents. Evaluate the fetuses for external, visceral, and skeletal abnormalities.

    • Endpoints: Determine the NOAEL for maternal and developmental toxicity.[1]

    Protocol: Two-Generation Reproduction Toxicity Study (OECD TG 416)

    • Animal Model: Use male and female rats.

    • Dosing: Administer this compound continuously to the F0 generation before mating, during mating, gestation, and lactation.

    • F1 Generation: Select F1 offspring to become the parents of the F2 generation and continue dosing.

    • Endpoints: Evaluate reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development. Conduct histopathology on the reproductive organs of both generations.

    Neurotoxicity

    Objective: To specifically evaluate the adverse effects of this compound on the nervous system.[13]

    Protocol: Acute and Subchronic Neurotoxicity Study (OECD TG 424)

    • Animal Model: Use adult rats.

    • Dosing: Administer this compound as a single dose (acute) or for 28 or 90 days (subchronic).

    • Functional Observational Battery (FOB): Conduct a series of tests to assess sensory, motor, and autonomic function at various time points.

    • Motor Activity: Quantify motor activity using an automated device.

    • Neuropathology: Perform detailed histopathological examination of the central and peripheral nervous systems.

    • AChE Inhibition: Measure AChE activity in different brain regions and in red blood cells.

    cluster_0 Toxicity Assessment Workflow Tier1 Tier 1: In Vitro Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Tier1->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Tier1->Genotoxicity Tier2 Tier 2: In Vivo Acute & Subchronic Studies Cytotoxicity->Tier2 Genotoxicity->Tier2 Acute_Tox Acute Oral Toxicity (OECD TG 423) Tier2->Acute_Tox Subchronic_Tox 28/90-Day Subchronic Toxicity (OECD TG 407/408) Tier2->Subchronic_Tox Tier3 Tier 3: Specific Toxicity Studies Acute_Tox->Tier3 Subchronic_Tox->Tier3 DART Developmental & Reproductive Toxicity (DART - OECD TG 414/416) Tier3->DART Neurotoxicity Neurotoxicity (OECD TG 424) Tier3->Neurotoxicity

    Caption: Tiered approach for this compound toxicity testing.

    Conclusion

    A robust and comprehensive toxicological evaluation of this compound is imperative for regulatory approval and to ensure its safe use. The experimental designs and protocols outlined in this application note provide a structured and scientifically sound approach to assessing the potential hazards of this organophosphate insecticide. By integrating in vitro and in vivo methodologies, researchers can gain a thorough understanding of its toxicological profile, from the molecular mechanism of action to systemic effects on various organ systems. Adherence to internationally recognized guidelines, such as those from the OECD, is crucial for generating data that is both reliable and acceptable to regulatory authorities worldwide.

    References

    • Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 543-549. [Link]

    • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

    • Pereira, E. F. R., et al. (2014). Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. Journal of Pharmacology and Experimental Therapeutics, 350(3), 473-485. [Link]

    • Kovaleva, A. V., et al. (2020). Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides. Acta Naturae, 12(1), 58-64. [Link]

    • Abdo, N., et al. (2015). In vitro screening for population variability in toxicity of pesticide-containing mixtures. Toxicology and Applied Pharmacology, 289(2), 249-260. [Link]

    • MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. Retrieved from [Link]

    • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

    • Lein, P. J., et al. (2019). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in Neuroscience, 13, 137. [Link]

    • Eastmond, D. A. (2000). Genetic Toxicity of Pesticides. In R. Krieger (Ed.), Handbook of Pesticide Toxicology (2nd ed., Vol. 1, pp. 787-803). Academic Press. [Link]

    • Ferreira, H., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7622. [Link]

    • Grote, K. (2013). The OECD guidelines for the testing of chemicals and pesticides. Methods in Molecular Biology, 947, 37-56. [Link]

    • Behl, M., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 192(1), 116-133. [Link]

    • Karmaus, A. L., et al. (2016). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. Environmental Health Perspectives, 124(7), 972-980. [Link]

    • U.S. Environmental Protection Agency. (2025). Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. Retrieved from [Link]

    • Carter, J. A., et al. (2024). Characterization of Humanized Mouse Model of Organophosphate Poisoning and Detection of Countermeasures via MALDI-MSI. International Journal of Molecular Sciences, 25(10), 5519. [Link]

    • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

    • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

    • Behl, M., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 192(1), 116-133. [Link]

    • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

    • Pereira, E. F. R., et al. (2014). Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. Journal of Pharmacology and Experimental Therapeutics, 350(3), 473-485. [Link]

    • Bolognesi, C. (2003). Genotoxicity of pesticides: a review of human biomonitoring studies. Mutation Research/Reviews in Mutation Research, 543(3), 251-272. [Link]

    • IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. Retrieved from [Link]

    • Tõugu, V. (2001). Acetylcholinesterase: Mechanism of Catalysis and Inhibition. Current Medicinal Chemistry - Central Nervous System Agents, 1(2), 155-170. [Link]

    • Kunkulol, R. (n.d.). Acetylcholinesterase inhibitors. In Slideshare. Retrieved from [Link]

    • Al-Quraan, L., et al. (2023). Genotoxicity of Occupational Pesticide Exposures among Agricultural Workers in Arab Countries: A Systematic Review and Meta-Analysis. Toxics, 11(8), 666. [Link]

    • PubChemLite. (n.d.). This compound (C14H16F3N2O3PS). Retrieved from [Link]

    • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from [Link]

    • PETA Science Consortium International e.V. (2023). Use of in vitro skin irritation/corrosion test methods for the toxicity assessment of pesticides. Retrieved from [Link]

    • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025). About Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]

    • Organisation for Economic Co-operation and Development. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

    • Maitra, S. K., & Mitra, A. (2018). Reproductive Toxicity of Organophosphate Pesticides. Annals of Clinical Toxicology, 1(1), 1004. [Link]

    • Maitra, S. K., & Mitra, A. (2018). Reproductive Toxicity of Organophosphate Pesticides. Annals of Clinical Toxicology, 1(1), 1004. [Link]

    • National Toxicology Program. (n.d.). Health Effects Test Guidelines OPPTS 870.3700 Prenatal Developmental Toxicity Study. Retrieved from [Link]

    • Chemical Point. (n.d.). This compound. Retrieved from [Link]

    • Kim, Y. H., et al. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(2), 245-250. [Link]

    • U.S. Environmental Protection Agency. (2025). Pesticide Registration. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025). Pesticide Product Registration; Receipt of Applications for New Uses (March-May 2025). Federal Register, 90(100), 12345-12347. [Link]

    • U.S. Environmental Protection Agency. (n.d.). Pesticides. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025). Data Requirements for Pesticide Registration. Retrieved from [Link]

    • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025). Pesticide Registration Manual: Chapter 2 - Registering a Pesticide Product. Retrieved from [Link]

    • de Bartolomeis, A., et al. (2014). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 28(9), 793-818. [Link]

    • Buescher, H., et al. (1983). Toxicological evaluation of fluproquazone. Arzneimittel-Forschung, 33(7a), 1048-1055. [Link]

    Sources

    Application Note & Protocol: Spectrofluorimetric Methods for the Analysis of Flupyrazofos

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Analytical Imperative for Flupyrazofos

    This compound is an organothiophosphate insecticide characterized by a pyrazole moiety.[1][2] Its role in agriculture necessitates robust and sensitive analytical methods for monitoring its presence in various matrices to ensure environmental safety and regulatory compliance. While chromatographic techniques like HPLC with UV detection are established for this compound analysis[3], spectrofluorimetry offers a compelling alternative due to its inherent high sensitivity, rapid response times, and operational simplicity.[4] This document provides a comprehensive guide to the principles and application of indirect spectrofluorimetric methods for the determination of this compound.

    Direct spectrofluorimetric analysis of this compound is not widely documented, as the native fluorescence of the molecule may not be sufficient for sensitive detection. However, the pyrazole group, a key structural feature of this compound, is found in many fluorescent derivatives, suggesting potential for future development of direct methods.[5][6] The protocols detailed herein focus on highly sensitive indirect methods that leverage the well-established inhibitory effect of organophosphorus pesticides on the enzyme acetylcholinesterase (AChE).

    Principle of the Method: Acetylcholinesterase Inhibition-Based Fluorometric Detection

    The core principle of this indirect spectrofluorimetric method is the inhibition of acetylcholinesterase (AChE) activity by this compound. AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Organophosphorus pesticides, including this compound, are potent inhibitors of AChE.[7][8] This inhibition can be quantified by monitoring a reaction catalyzed by AChE that produces a fluorescent product or induces a change in the fluorescence of a probe.

    A common approach involves the use of acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine. In the presence of a suitable fluorescent probe system, the concentration of thiocholine can be correlated to a change in fluorescence intensity. When this compound is present, it inhibits AChE, leading to a decrease in the rate of ATCh hydrolysis and a corresponding change in the fluorescence signal. This change is proportional to the concentration of this compound.

    Several fluorescent probe systems can be coupled with the AChE-ATCh reaction, including those based on:

    • Carbon Quantum Dots (CQDs): These nanomaterials exhibit intrinsic fluorescence that can be quenched by various molecules.[9][10] In one common setup, the fluorescence of CQDs is quenched by Au(III) ions. The thiocholine produced by the AChE reaction can effectively scavenge Au(III), leading to a recovery of fluorescence. The presence of an organophosphate pesticide inhibits AChE, reduces thiocholine production, and thus suppresses the fluorescence recovery.[7][8]

    • Aggregation-Induced Emission (AIE) Probes: These molecules are non-emissive in their dissolved state but become highly fluorescent upon aggregation. The products of the AChE-catalyzed reaction can induce aggregation of AIE probes, leading to a "turn-on" fluorescence signal.[4][11][12][13] Inhibition of AChE by an organophosphate pesticide prevents this aggregation and the subsequent fluorescence enhancement.

    This application note will focus on a protocol utilizing a Carbon Quantum Dot-Au(III) complex system due to its high sensitivity and the extensive documentation of similar methods for other organophosphorus pesticides.

    Experimental Workflow for this compound Detection

    G cluster_prep Preparation cluster_reaction Reaction Steps cluster_measurement Measurement cluster_analysis Data Analysis CQDs Carbon Quantum Dots (CQDs) Synthesis mix1 Mix CQDs and Au(III) -> Fluorescence Quenching CQDs->mix1 Au_sol Au(III) Solution Preparation Au_sol->mix1 AChE_sol AChE Solution Preparation mix2 Add AChE and this compound (Sample/Standard) -> AChE Inhibition AChE_sol->mix2 ATCh_sol ATCh Solution Preparation mix3 Add ATCh -> Initiates Enzymatic Reaction ATCh_sol->mix3 Flu_std This compound Standard Preparation Flu_std->mix2 mix1->mix2 mix2->mix3 measure Measure Fluorescence Intensity (Excitation/Emission Scan) mix3->measure plot Plot Fluorescence vs. This compound Concentration measure->plot quant Quantify this compound in Unknown Samples plot->quant

    Figure 1: Experimental workflow for the spectrofluorimetric detection of this compound.

    Detailed Experimental Protocol

    This protocol is a template and may require optimization for specific sample matrices and instrumentation.

    Apparatus
    • Spectrofluorometer equipped with a xenon lamp source and quartz cuvettes.

    • pH meter.

    • Vortex mixer.

    • Micropipettes.

    Reagents and Solutions
    • Carbon Quantum Dots (CQDs): Synthesized via a hydrothermal method (e.g., using citric acid or other green precursors) or purchased commercially. The CQDs should be characterized for their excitation and emission maxima.

    • Gold(III) Chloride (HAuCl₄) solution: 1 mM in deionized water.

    • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel): 1 U/mL in phosphate buffer (pH 8.0).

    • Acetylthiocholine chloride (ATCh): 10 mM in deionized water.

    • Phosphate Buffer Solution (PBS): 0.1 M, pH 8.0.

    • This compound standard stock solution: 1 mg/mL in methanol. Prepare working standards by serial dilution in PBS.

    Preparation of the CQD-Au(III) Probe
    • Dilute the stock CQD solution with PBS (pH 8.0) to achieve a moderate fluorescence intensity.

    • To the diluted CQD solution, add the Au(III) solution dropwise while vortexing until the fluorescence is significantly quenched (e.g., >90%). The final concentration of Au(III) will need to be optimized. This mixture constitutes the CQD-Au(III) probe.

    Analytical Procedure
    • In a series of microcentrifuge tubes, add a fixed volume of the CQD-Au(III) probe.

    • To each tube, add a specific volume of AChE solution and varying concentrations of this compound standard solutions (or the sample extract). Include a blank with no this compound.

    • Incubate the mixtures for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37 °C) to allow for the inhibition of AChE by this compound.

    • Initiate the enzymatic reaction by adding a fixed volume of the ATCh solution to each tube.

    • Immediately transfer the solution to a quartz cuvette and record the fluorescence emission spectrum over time or at a fixed time point after the addition of ATCh. The excitation wavelength should be set at the maximum for the CQDs, and the emission should be monitored at the corresponding emission maximum.

    • The fluorescence recovery will be inversely proportional to the concentration of this compound.

    Data Analysis
    • Plot the fluorescence intensity (or the rate of fluorescence recovery) against the concentration of this compound to generate a calibration curve.

    • Determine the concentration of this compound in unknown samples by interpolating their fluorescence intensity on the calibration curve.

    Quantitative Data Summary

    The following table provides typical parameters that should be determined during method validation. The values are illustrative and will depend on the specific experimental conditions.

    ParameterTypical ValueRationale
    Excitation Wavelength (λex) ~340-360 nmDependent on the synthesized Carbon Quantum Dots.
    Emission Wavelength (λem) ~440-470 nmDependent on the synthesized Carbon Quantum Dots.
    pH 8.0Optimal pH for acetylcholinesterase activity.
    Incubation Time (Inhibition) 15 minutesSufficient time for the inhibitor (this compound) to bind to the enzyme.
    Reaction Time (ATCh) 10 minutesTime for the enzymatic reaction to produce a measurable change in fluorescence.
    Linear Range e.g., 1 - 100 ng/mLThe concentration range over which the fluorescence response is proportional to the analyte concentration.
    Limit of Detection (LOD) e.g., 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
    Limit of Quantitation (LOQ) e.g., 1.5 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

    Trustworthiness: A Self-Validating System

    The reliability of this indirect spectrofluorimetric method is ensured through several key validation steps:

    • Blanks and Controls: Running parallel experiments with a blank (no this compound) and a positive control (a known concentration of this compound) is crucial. A reagent blank (no AChE) should also be included to account for any background fluorescence.

    • Calibration Curve: A multi-point calibration curve should be generated for each batch of samples to account for any variations in reagent activity or instrument response. The linearity of the curve (R² > 0.99) is a key indicator of method performance.

    • Spike and Recovery Studies: To assess the effect of the sample matrix, recovery studies should be performed. This involves adding a known amount of this compound to a blank sample matrix and measuring the recovery. Recoveries between 80-120% are generally considered acceptable.

    • Specificity: The primary limitation of this method is its potential lack of specificity, as any AChE inhibitor in the sample will produce a positive signal. To confirm the presence of this compound, positive results should be confirmed by a more selective method, such as HPLC or GC-MS.[3][14]

    Logical Relationships in the Detection Mechanism

    G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCh Acetylthiocholine (ATCh) ATCh->Thiocholine CQDs_Free Free CQDs (Fluorescence Recovered) Thiocholine->CQDs_Free Scavenges Au(III) from CQDs_Au CQDs-Au(III) Complex (Fluorescence Quenched) CQDs_Au->CQDs_Free This compound This compound This compound->AChE Inhibits

    Figure 2: Mechanism of this compound detection using the CQD-Au(III) probe.

    Conclusion

    The spectrofluorimetric method detailed in this application note provides a highly sensitive and rapid approach for the detection of this compound. While it is an indirect method based on the inhibition of acetylcholinesterase, its simplicity and high throughput make it an excellent screening tool. For regulatory purposes, confirmatory analysis using a chromatographic technique is recommended. The principles and protocols outlined here offer a solid foundation for researchers and drug development professionals to implement this powerful analytical technique for the monitoring of this compound and other organophosphorus pesticides.

    References

    • Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. (1998). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

    • Fluorescent peptide probes for organophosphorus pesticides detection. (2020). Talanta. [Link]

    • Carbon quantum dots for the detection of antibiotics and pesticides. (2021). Frontiers in Chemistry. [Link]

    • A Novel Green Synthesized Carbon Dots for the Detection of Organophosphate Pesticides in Fruits and Vegetables. (2020). Key Engineering Materials. [Link]

    • Universal organophosphate pesticides detection by peptide based fluorescent probes. (2023). Journal of Hazardous Materials. [Link]

    • Fluorescent peptide probes for organophosphorus pesticides detection. (2020). ResearchGate. [Link]

    • Recent Advances in Fluorescent Detection of Pesticides in Environmental and Food Matrices: From Molecular Probes to Nanoparticle-Based Sensors. (2024). ACS Agricultural Science & Technology. [Link]

    • “Off–On” fluorescent sensing of organophosphate pesticides using a carbon dot–Au(iii) complex. (2018). Analytical Methods. [Link]

    • Modification-free carbon dots as turn-on fluorescence probe for detection of organophosphorus pesticides. (2018). Food Chemistry. [Link]

    • “Off–On” fluorescent sensing of organophosphate pesticides using a carbon dot–Au(III) complex. (2018). RSC Publishing. [Link]

    • A Signal-on Detection of Organophosphorus Pesticides by Fluorescent Probe Based on Aggregation-induced Emission. (2020). ResearchGate. [Link]

    • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. [Link]

    • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). ResearchGate. [Link]

    • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2021). International Journal of Molecular Sciences. [Link]

    • Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. (2021). The Journal of Immunology. [Link]

    • This compound. (2024). PubChem. [Link]

    • Selective Spectrofluorimetric Approach for the Assessment of Two Antipsychotic Drugs through Derivatization with O-Phthalaldehyde. (2022). Molecules. [Link]

    • This compound data sheet. (n.d.). Compendium of Pesticide Common Names. [Link]

    • Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. (2017). ResearchGate. [Link]

    • Flow-injection spectrofluorimetric determination of flufenamic and mefenamic acid in pharmaceuticals. (1995). Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Highly Sensitive Spectrofluorimetric Method for Determination of Certain Aminoglycosides in Pharmaceutical Formulations and Human Plasma. (2014). Journal of the Brazilian Chemical Society. [Link]

    • Molecular Probes Tutorial Series— Anatomy of Fluorescence Spectra. (2014). YouTube. [Link]

    • Analytical parameters for spectrofluorometric assessment of aripiprazole and clozapine. (2022). ResearchGate. [Link]

    • Recent Advances in Fluorescence Recovery after Photobleaching for Decoupling Transport and Kinetics of Biomacromolecules in Cellular Physiology. (2021). International Journal of Molecular Sciences. [Link]

    • A Novel and Sensitive Fluorescent Probe for Glyphosate Detection Based on Cu 2+ Modulated Polydihydroxyphenylalanine Nanoparticles. (2019). Molecules. [Link]

    • Quantification of Polymer Surface Degradation Using Fluorescence Spectroscopy. (2023). ACS Applied Polymer Materials. [Link]

    • Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. (2025). Applied Sciences. [Link]

    • Sensitive detection and primary metabolism analysis of flualprazolam in blood. (2022). Journal of Forensic and Legal Medicine. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Flupyrazofos Solubility & Handling

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for Flupyrazofos. This resource is designed for researchers, scientists, and professionals in drug development who are working with this organothiophosphate insecticide. This compound presents significant solubility challenges in aqueous media due to its hydrophobic nature. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these issues effectively in your experiments.

    I. Understanding the Challenge: Physicochemical Properties of this compound

    The solubility issues of this compound are rooted in its chemical structure. A high partition coefficient (logP) and low water solubility are the primary contributors to its hydrophobic behavior. Understanding these properties is the first step in developing an effective dissolution strategy.

    PropertyValueSource
    Molecular Formula C₁₄H₁₆F₃N₂O₃PSPubChem[1]
    Molecular Weight 380.32 g/mol PubChem[1]
    CAS Number 122431-24-7PubChem[1]
    Physical Form SolidSigma-Aldrich
    Water Solubility 0.0161 g/L (16.1 mg/L) at 25°CSigma-Aldrich[2]
    logP (n-octanol/water) 4.2 at 25°CSigma-Aldrich[2]

    This table summarizes key physicochemical properties of this compound relevant to its solubility.

    II. Frequently Asked Questions (FAQs) & Troubleshooting

    This section addresses common questions and problems encountered when preparing this compound solutions for experimental use.

    Q1: I am trying to dissolve this compound directly in my aqueous buffer (e.g., PBS, cell culture media), but it won't dissolve or forms a precipitate. What is happening?

    Answer: This is expected behavior. This compound has a very low water solubility of 16.1 mg/L[2]. Direct dissolution in aqueous solutions is nearly impossible at concentrations typically required for in-vitro experiments. The high logP value of 4.2 indicates that it is significantly more soluble in lipids and nonpolar solvents than in water[2]. You will need to prepare a concentrated stock solution in an appropriate organic solvent first.

    Q2: What is the best organic solvent to use for creating a this compound stock solution?

    Answer: The choice of solvent depends on the requirements of your experimental system. Here are some common choices for poorly soluble compounds like this compound:

    • Dimethyl Sulfoxide (DMSO): This is a widely used solvent for in-vitro studies due to its high solubilizing power and miscibility with aqueous solutions. However, be aware that DMSO can have biological effects on its own, so it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

    • Acetonitrile (ACN): Acetonitrile is another suitable solvent, particularly for analytical applications like HPLC[3]. It is also miscible with water. As with DMSO, a vehicle control is necessary.

    • Ethanol or Methanol: While less common for cell-based assays due to potential cytotoxicity at higher concentrations, these alcohols can be used for preparing stock solutions for some applications.

    Recommendation: Start with DMSO as your primary choice for preparing a high-concentration stock solution.

    Q3: My this compound stock solution is clear, but when I dilute it into my aqueous experimental medium, a precipitate forms. How can I prevent this?

    Answer: This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent in the final aqueous solution is not high enough to keep the hydrophobic compound dissolved. Here are several strategies to overcome this:

    • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

    • Increase the Organic Solvent Concentration: Ensure your final working solution contains a sufficient amount of the organic solvent to maintain solubility. For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5% (v/v) to minimize solvent-induced artifacts.

    • Use a Surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) in your final aqueous solution to help form micelles that encapsulate and solubilize this compound.

    • Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    Q4: I am concerned about the stability of this compound in my aqueous solution during a long-term experiment. What should I consider?

    Answer: this compound, being an organothiophosphate, is susceptible to hydrolysis, especially under certain conditions. While specific data for this compound is limited, the hydrolysis of similar organophosphates like chlorpyrifos is known to be influenced by pH and temperature[4][5].

    • pH: Hydrolysis is generally faster in alkaline (basic) conditions compared to neutral or acidic conditions[4][5]. If your experimental medium is alkaline, the stability of this compound may be reduced.

    • Temperature: Higher temperatures will accelerate the rate of hydrolysis[4].

    • Light: Photodegradation can also be a concern for some pesticides. It is good practice to protect your solutions from light.

    Recommendation: Prepare fresh working solutions of this compound for each experiment. If long-term incubation is necessary, consider conducting a preliminary stability study by analyzing the concentration of this compound in your medium over time using a suitable analytical method like HPLC.

    III. Experimental Protocols & Workflows

    Protocol 1: Preparation of a Concentrated Stock Solution of this compound

    This protocol describes the preparation of a 10 mM stock solution in DMSO.

    Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Analytical balance

    • Microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator (optional)

    Procedure:

    • Calculate the required mass:

      • Molecular weight of this compound = 380.32 g/mol

      • To prepare 1 mL of a 10 mM solution:

        • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 380.32 g/mol = 0.0038032 g = 3.80 mg

    • Weigh this compound: Accurately weigh approximately 3.80 mg of this compound and place it into a clean microcentrifuge tube or glass vial.

    • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

    • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

    • Storage: Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.

    Workflow for Preparing Aqueous Working Solutions

    This workflow outlines the decision-making process for preparing your final experimental solutions.

    G cluster_troubleshoot Troubleshooting Options start Start: Need Aqueous this compound Solution stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Medium stock->dilute check Observe for Precipitation dilute->check clear Solution Clear: Proceed with Experiment check->clear No precipitate Precipitate Forms: Troubleshoot check->precipitate Yes lower_conc Lower Final Concentration precipitate->lower_conc surfactant Add Surfactant (e.g., Tween® 20) precipitate->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitate->cyclodextrin lower_conc->dilute surfactant->dilute cyclodextrin->dilute

    Workflow for preparing and troubleshooting aqueous solutions of this compound.

    IV. Analytical Verification

    For critical applications, it is advisable to verify the concentration and stability of this compound in your solutions. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

    Example HPLC Conditions:
    • Column: Phenyl bonded phase[2]

    • Mobile Phase: 50 mM Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)[2]

    • Detection: UV at 232 nm[2]

    • Quantitation Limit: Approximately 40 ng/mL in plasma has been reported[2].

    This method can be adapted to quantify this compound in your experimental media to confirm its concentration and assess its stability over the course of your experiment.

    V. Safety Precautions

    • Always handle this compound in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

    References

    • Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. PubMed. Available at: [Link]

    • This compound | C14H16F3N2O3PS | CID 11211184. PubChem, National Institutes of Health. Available at: [Link]

    • Organophosphorus pesticides exhibit compound specific effects in rat precision-cut lung slices (PCLS): mechanisms involved in airway response, cytotoxicity, inflammatory activation and antioxidative defense. PMC, National Institutes of Health. Available at: [Link]

    • HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. Available at: [Link]

    • (PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. Available at: [Link]

    Sources

    Technical Support Center: Optimizing Flupyrazofos Concentration for Insect Bioassays

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flupyrazofos. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize this compound concentrations for accurate and reproducible insect bioassays. As an organophosphate insecticide, precise concentration is paramount for meaningful results. This resource is designed to navigate the complexities of experimental design and execution.

    Understanding this compound: A Quick Reference

    This compound is a pyrazole organophosphate insecticide.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[2]

    PropertyValueSource
    IUPAC Name O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate[1]
    CAS Number 122431-24-7[1]
    Molecular Formula C₁₄H₁₆F₃N₂O₃PS[1]
    Molecular Weight 380.32 g/mol [1]

    Frequently Asked Questions (FAQs)

    Q1: What is the first step in determining the optimal concentration range for my bioassay?

    A1: The first step is to conduct a range-finding study. This involves testing a wide range of this compound concentrations, often in orders of magnitude (e.g., 0.01, 0.1, 1, 10, 100 ppm), to identify a preliminary bracket that causes between 10% and 90% mortality in your target insect species. This initial experiment will inform the narrower, more refined concentrations for your definitive dose-response bioassay.

    Q2: Which solvent should I use to prepare my this compound stock solution?

    A2: Acetone is a commonly used solvent for preparing stock solutions of organophosphate insecticides due to its volatility, which allows it to evaporate quickly from treated surfaces in bioassays.[3] However, the choice of solvent can impact the results, so it is crucial to include a solvent-only control in your experiments to account for any potential toxicity or behavioral effects of the solvent itself.[4] For certain bioassay types, other solvents like dimethyl sulfoxide (DMSO) or ethanol may be used, but their compatibility with your specific assay and insect species should be verified.

    Q3: How should I store my this compound stock and working solutions?

    A3: Organophosphate solutions can be sensitive to temperature and light.[5] It is recommended to store stock solutions in a refrigerator (around 4°C) or freezer, protected from light, to minimize degradation.[6] Working dilutions should ideally be prepared fresh for each experiment to ensure accuracy. If storage of working solutions is necessary, it should be for a short duration and under the same protected conditions as the stock solution.

    Q4: How long should I expose the insects to this compound in my bioassay?

    A4: The optimal exposure time can vary depending on the insect species, life stage, and the bioassay method. A common starting point is a 24-hour exposure period.[7] However, for some insecticides and insects, shorter or longer durations may be necessary to observe a clear dose-response relationship. It is advisable to record mortality at several time points (e.g., 24, 48, and 72 hours) to understand the speed of action and select the most appropriate endpoint for your study.

    Q5: My control mortality is high (>10%). What should I do?

    A5: High control mortality can invalidate your bioassay results. Potential causes include unhealthy or stressed insects, contamination of the diet or environment, or toxicity from the solvent. If control mortality exceeds an acceptable level (typically 10-20%), the experiment should be repeated. Ensure your insects are healthy, the experimental setup is clean, and consider reducing the solvent concentration in your preparations if solvent toxicity is suspected.

    Troubleshooting Guide

    Issue 1: High Variability in Mortality Rates Between Replicates

    Question: I am observing significant differences in insect mortality across my replicate treatments, even at the same this compound concentration. What could be causing this inconsistency?

    Answer: High variability is a common challenge in insect bioassays and can stem from several factors. Here's a systematic approach to troubleshooting:

    • Inconsistent Application: Ensure that the application of the this compound solution is uniform across all replicates. In a leaf-dip assay, for example, ensure each leaf is submerged for the same duration and allowed to dry consistently. For topical applications, calibrate your microapplicator frequently to ensure precise droplet delivery.

    • Insect Heterogeneity: The age, developmental stage, and physiological condition of the insects can significantly influence their susceptibility to insecticides.[4] Use a synchronized cohort of insects of the same age and developmental stage for your bioassays.

    • Environmental Fluctuations: Minor variations in temperature, humidity, and light exposure between replicates can affect insect metabolism and behavior, influencing their interaction with the insecticide. Conduct your bioassays in a controlled environment with stable conditions.

    • Solution Instability: Organophosphates can degrade in solution, especially when exposed to high pH, elevated temperatures, or light.[8][9] Prepare fresh dilutions for each experiment and ensure your water source has a neutral or slightly acidic pH.

    Caption: Troubleshooting high variability in bioassay replicates.

    Issue 2: No Clear Dose-Response Relationship Observed

    Question: I have tested a range of this compound concentrations, but I am not seeing a corresponding increase in mortality. What could be wrong?

    Answer: The absence of a clear dose-response curve can be perplexing. Consider the following possibilities:

    • Inappropriate Concentration Range: Your selected concentrations may be too high (resulting in 100% mortality across all doses) or too low (resulting in little to no mortality). Conduct a wider range-finding study to identify the correct concentration window.

    • Insecticide Resistance: The insect population you are testing may have developed resistance to organophosphates.[10] If possible, test a known susceptible population alongside your field-collected population to assess for resistance.

    • Suboptimal Bioassay Method: The chosen bioassay method may not be suitable for your target insect or for this compound. For example, a contact bioassay may be ineffective if the primary route of exposure for a particular insect is ingestion. Consult scientific literature for established bioassay protocols for your target species and insecticide class.

    • Degradation of this compound: As an organophosphate, this compound can be susceptible to hydrolysis, particularly in alkaline conditions.[9] If your solutions are not prepared and used promptly, the active ingredient may have degraded, leading to lower than expected mortality.

    Caption: Investigating the absence of a dose-response relationship.

    Issue 3: Biphasic or U-Shaped Dose-Response Curve

    Question: I'm observing lower mortality at higher concentrations of this compound, resulting in a U-shaped or biphasic dose-response curve. How do I interpret this?

    Answer: A biphasic dose-response curve, also known as hormesis, can be a complex phenomenon.[4][11][12] While less common in insecticide bioassays, it is not unheard of. Here are some potential explanations and considerations:

    • Behavioral Responses: At very high concentrations, the insecticide may act as a repellent, causing the insects to avoid contact with the treated surface or reduce feeding, leading to lower mortality than at slightly lower, non-repellent concentrations.

    • Activation of Detoxification Mechanisms: In some cases, high concentrations of a toxicant can trigger a strong induction of detoxification enzymes in the insect, leading to a temporary increase in tolerance.

    • Experimental Artifact: Such curves can sometimes result from experimental errors, such as improper dilution series or issues with the formulation at high concentrations (e.g., precipitation of the active ingredient).

    Interpretation and Action: If you consistently observe a biphasic curve, it is important to:

    • Verify your dilution series and solution preparation.

    • Observe insect behavior during the bioassay to note any avoidance or repellency at high concentrations.

    • Consider the biological plausibility of the observed effect.

    • Statistically model the curve using appropriate non-linear regression models that can accommodate a biphasic response.[11]

    Experimental Protocols

    Protocol 1: Preparation of this compound Stock and Working Solutions

    This protocol outlines the preparation of a 1000 ppm this compound stock solution in acetone and subsequent serial dilutions.

    Materials:

    • This compound (technical grade, known purity)

    • Acetone (analytical grade)

    • Volumetric flasks (e.g., 10 mL, 100 mL)

    • Glass vials with caps

    • Calibrated micropipettes

    Procedure:

    • Calculate the required mass of this compound:

      • Account for the purity of the technical grade material. For example, to prepare 10 mL of a 1000 ppm (1 mg/mL) solution using this compound with 98% purity, you would need: (10 mg) / 0.98 = 10.2 mg.

    • Prepare the Stock Solution (1000 ppm):

      • Accurately weigh the calculated mass of this compound and transfer it to a 10 mL volumetric flask.

      • Add a small amount of acetone to dissolve the this compound.

      • Once dissolved, bring the volume up to the 10 mL mark with acetone.

      • Cap the flask and invert several times to ensure a homogenous solution.

      • Store the stock solution in a labeled glass vial in a refrigerator or freezer, protected from light.

    • Prepare Serial Dilutions:

      • From the 1000 ppm stock solution, perform serial dilutions to obtain your desired working concentrations. For example, to make a 100 ppm solution, transfer 1 mL of the 1000 ppm stock to a 10 mL volumetric flask and bring it to volume with acetone.

      • Always prepare dilutions from the highest concentration to the lowest to minimize contamination.

    Protocol 2: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

    This method is adapted from established protocols for testing the efficacy of insecticides against leaf-feeding insects.

    Materials:

    • This compound working solutions

    • Host plant leaves (e.g., cabbage, broccoli), untreated

    • Petri dishes lined with filter paper

    • Soft forceps

    • Target insect larvae (e.g., 2nd or 3rd instar)

    Procedure:

    • Prepare Treated Leaves:

      • Individually dip host plant leaves into each this compound working solution for a standardized time (e.g., 10 seconds).

      • Include a control group where leaves are dipped in the solvent solution only.

      • Allow the leaves to air dry completely on a clean, non-absorbent surface.

    • Set up Bioassay Arenas:

      • Place one treated leaf in each labeled petri dish.

    • Introduce Insects:

      • Using soft forceps, carefully transfer a known number of larvae (e.g., 10) onto the leaf in each petri dish.

    • Incubation:

      • Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

    • Data Collection:

      • Assess larval mortality at predetermined time points (e.g., 24, 48, 72 hours). Larvae that are unable to move in a coordinated manner when gently prodded are considered dead.

    • Data Analysis:

      • Correct for control mortality using Abbott's formula if necessary.

      • Analyze the dose-response data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters.

    References

    • PubChem. This compound. National Center for Biotechnology Information. [Link]

    • Mali, H., Shah, C., & Patel, H. (2022). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. Scientific Reports, 12(1), 5195.
    • Science.gov. biphasic dose-response curve: Topics by Science.gov. [Link]

    • ResearchGate. Lethal doses (LD 50 ) for individual tested compounds to S. frugiperda third instar larvae. [Link]

    • USDA ARS. Susceptibility of Aphis gossypii (Glover) to Insecticides as Affected by Host Plant Using a Rapid Bioassay for Detection of Resistance. [Link]

    • ResearchGate. The effects of heat treatment on the degradation of the organophosphate pesticide chlorpyrifos-ethyl in tomato homogenate. [Link]

    • ACS Publications. A Versatile Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. [Link]

    • BioAssay Systems. Troubleshooting. [Link]

    • Junqueira, A. C. M., et al. (2013). Investigating the Molecular Mechanisms of Organophosphate and Pyrethroid Resistance in the Fall Armyworm Spodoptera frugiperda. PLoS ONE, 8(4), e62268.
    • IRAC. IRAC Susceptibility Test Method No. 024. [Link]

    • Utah State University Extension. Effect of Water pH on the Chemical Stability of Pesticides. [Link]

    • MDPI. Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. [Link]

    • ResearchGate. (PDF) Organophosphate Pesticide Degradation Under Drinking Water Treatment Conditions. [Link]

    • Liu, Y., et al. (2021). A Universal Delayed Difference Model Fitting Dose-response Curves. Journal of visualized experiments : JoVE, (173), 10.3791/62529.
    • ResearchGate. (PDF) Real time PCR detection of pirimicarb and organophosphate resistance in Australian field isolates of cotton aphid, Aphis gossypii. [Link]

    • Perennial Plant Association. Effect of pH on Pesticide Stability and Efficacy. [Link]

    • Connect Journals. RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. [Link]

    • ResearchGate. Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. [Link]

    • ResearchGate. Rapid Bioassay for Detection of Insecticide Resistance in Aphis gossypii Glover, 1877 (Hemiptera: Aphididae). [Link]

    • Journal of Entomology and Zoology Studies. Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

    • ResearchGate. Statistical models for biphasic dose-response relationships (hormesis) in toxicological studies. [Link]

    • PubMed. Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. [Link]

    • Safe Work Australia. Health monitoring, Guide for organophosphate pesticides. [Link]

    • PubMed. Biphasic Dose Responses in Biology, Toxicology and Medicine: Accounting for Their Generalizability and Quantitative Features. [Link]

    • ResearchGate. Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. [Link]

    • De Oliveira, A. C., et al. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Insects, 14(1), 81.
    • Journal of Applied Biotechnology Reports. A Review on Biodegradation of Toxic Organophosphate Compounds. [Link]

    • PLOS ONE. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii. [Link]

    • Centers for Disease Control and Prevention. CONUS Manual for Evaluating Insecticide Resistance in Mosquitoes Using the CDC Bottle Bioassay Kit. [Link]

    • Centers for Disease Control and Prevention. Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]

    • PubMed. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. [Link]

    • ResearchGate. Susceptibility of Diamond Back Moth Plutella xylostella (L.) to Diamide Insecticides. [Link]

    Sources

    Technical Support Center: Flupyrazofos Degradation Kinetics

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for researchers studying the environmental fate of Flupyrazofos. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for experiments on its degradation kinetics in soil and water. As an organophosphorus insecticide, understanding its persistence and transformation is critical for accurate environmental risk assessment.

    This center is structured to address your challenges from experimental design to data interpretation, ensuring your studies are robust, reliable, and scientifically sound.

    Frequently Asked Questions (FAQs)

    Here we address common high-level questions regarding the environmental behavior of this compound and related pesticides.

    Q1: What is this compound and why are its degradation kinetics important?

    This compound is an organophosphorus insecticide. Studying its degradation kinetics—how quickly it breaks down in soil and water and what products it forms—is essential for evaluating its environmental persistence, potential for groundwater contamination, and long-term effects on non-target organisms.

    Q2: What are the primary mechanisms of pesticide degradation in soil and water?

    Pesticide degradation in the environment occurs through three main processes:

    • Microbial Degradation: Breakdown by microorganisms like bacteria and fungi, which use the pesticide as a food source. This is often the most significant pathway in soil.[1][2]

    • Chemical Degradation (Abiotic): Non-biological breakdown, primarily through hydrolysis, where the pesticide molecule reacts with water. This is highly influenced by pH and temperature.[1]

    • Photodegradation (Abiotic): Breakdown caused by exposure to sunlight (photolysis), which is a key process for pesticides in surface waters or on soil surfaces.[1]

    Q3: What major factors influence the rate of this compound degradation?

    The degradation rate is not constant and is influenced by a variety of environmental factors:

    • In Soil: Soil type, organic matter content, pH, moisture, and temperature are critical.[3][4] Higher moisture and temperature generally accelerate microbial activity and hydrolysis.[3] Soil organic carbon can increase sorption, which may slow degradation.[4][5]

    • In Water: pH, temperature, and sunlight intensity are the dominant factors.[6] The presence of dissolved organic matter can also influence indirect photolysis.[7]

    Q4: What kinetic model is typically used to describe pesticide degradation?

    The first-order kinetics model is most commonly used to describe pesticide degradation.[8][9] This model assumes the rate of degradation is directly proportional to the concentration of the pesticide. From this model, the half-life (DT50)—the time required for 50% of the initial concentration to degrade—can be calculated, which is a key parameter for environmental risk assessments.[8][10] However, if the data does not fit this model well, more complex models like the Double First-Order in Parallel (DFOP) or Indeterminate Order Rate Equation (IORE) may be necessary.[11]

    Experimental Design & Protocols

    To ensure data quality and regulatory acceptance, studies should be designed based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

    Protocol 1: Aerobic Transformation in Soil (Based on OECD Guideline 307)

    This study determines the rate of aerobic degradation and the formation of transformation products in soil under controlled laboratory conditions.[12][13][14][15]

    Objective: To determine the degradation rate (DT50) of this compound and identify major metabolites in soil under aerobic conditions.

    Methodology:

    • Soil Selection & Preparation:

      • Select at least four different soil types representative of agricultural areas where the pesticide might be used.[16] Key soil properties (pH, organic carbon, texture) should be characterized.

      • Sieve fresh soil samples and adjust the moisture content to 40-60% of maximum water holding capacity.

      • Pre-incubate the soil for several days in the dark at the test temperature to allow microbial populations to stabilize.

    • Application of Test Substance:

      • Use ¹⁴C-labeled this compound to facilitate mass balance calculations and metabolite tracking.[13]

      • Apply the substance at a concentration corresponding to the maximum recommended application rate.[15]

      • Prepare a sterile control (e.g., via autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.[13]

    • Incubation:

      • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).[13]

      • Use a flow-through system or biometer flasks to maintain aerobic conditions and trap evolved ¹⁴CO₂ and other volatile products.[13][15]

      • The study duration is typically up to 120 days.[13][14]

    • Sampling and Analysis:

      • Collect duplicate samples at a minimum of five time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).[13]

      • Extract the soil samples using an appropriate solvent or series of solvents (e.g., acetonitrile, methanol).

      • Analyze the extracts for the parent compound and transformation products using HPLC with UV and radio-detection.[13] Mass spectrometry (LC-MS/MS or GC-MS/MS) should be used for metabolite identification.

      • Quantify non-extractable residues (NER) by combustion analysis of the extracted soil.

    Protocol 2: Degradation in Aquatic Systems (Hydrolysis & Photolysis)

    These studies assess the abiotic degradation of this compound in water.

    Part A: Hydrolysis as a Function of pH (Based on OECD Guideline 111)

    Objective: To determine the rate of chemical hydrolysis at different pH values.

    Methodology:

    • Solution Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.[17]

    • Application: Add this compound to each buffer solution at a known concentration.

    • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).[17]

    • Sampling: Collect samples at appropriate intervals. The study typically lasts up to 30 days, or until 90% degradation is observed.[17]

    • Analysis: Quantify the concentration of this compound at each time point using a suitable analytical method like HPLC-UV.[18][19]

    Part B: Photolysis in Water

    Objective: To determine the rate of degradation due to sunlight.

    Methodology:

    • Solution Preparation: Prepare a solution of this compound in sterile, purified water.

    • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[7] A dark control must be run in parallel to correct for any hydrolysis or other non-photolytic degradation.

    • Incubation: Maintain a constant temperature during the experiment.

    • Sampling & Analysis: Collect samples at various time points and analyze for the parent compound concentration using HPLC or LC-MS.

    Visual Workflow Diagrams

    The following diagrams illustrate the general workflows for conducting soil and water degradation studies.

    Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_select 1. Select & Characterize Soils moisture_adjust 2. Adjust Moisture & Pre-Incubate soil_select->moisture_adjust application 3. Apply ¹⁴C-Flupyrazofos moisture_adjust->application incubate 4. Incubate in Dark (e.g., 20°C) Up to 120 days application->incubate trap_volatiles 5. Trap ¹⁴CO₂ & Volatiles incubate->trap_volatiles sampling 6. Collect Samples at Time Points incubate->sampling extraction 7. Solvent Extraction sampling->extraction analysis 8. HPLC/LC-MS Analysis extraction->analysis ner 9. Analyze Non-Extractable Residues extraction->ner kinetics 10. Calculate DT50 & Model Kinetics analysis->kinetics

    Caption: Experimental workflow for soil degradation studies.

    Water_Degradation_Workflow cluster_hydrolysis Hydrolysis Study (OECD 111) cluster_photolysis Photolysis Study h_prep 1a. Prepare Sterile Buffers (pH 4, 7, 9) h_app 2a. Add this compound h_prep->h_app h_incubate 3a. Incubate in Dark at Constant T h_app->h_incubate h_sample 4a. Sample & Analyze by HPLC h_incubate->h_sample h_kinetics 5a. Calculate Rate vs. pH h_sample->h_kinetics p_prep 1b. Prepare Aqueous Solution p_app 2b. Add this compound p_prep->p_app p_incubate 3b. Irradiate (Simulated Sunlight) + Dark Control p_sample 4b. Sample & Analyze by HPLC p_app->p_sample p_incubate->p_sample p_kinetics 5b. Calculate Photodegradation Rate

    Caption: Experimental workflows for water degradation studies.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

    Sample Preparation & Extraction

    Q: My recovery of this compound from freshly spiked soil samples is low or highly variable. What's wrong?

    A: This points to issues with your extraction or analytical method, not degradation.

    • Insufficient Extraction Solvent: Organophosphorus pesticides can bind to soil matrices, especially those with high organic matter or clay content.[3] Ensure your solvent is appropriate for this compound's polarity. You may need to perform sequential extractions with solvents of increasing polarity or use a technique like Accelerated Solvent Extraction (ASE).[20]

    • Sample Homogeneity: Ensure your soil samples are thoroughly homogenized before spiking and before taking a subsample for extraction. Inconsistent distribution of the chemical is a common source of variability.[21]

    • Analyte Stability in Solvent: this compound, like many organophosphates, can be susceptible to hydrolysis, especially under alkaline conditions.[1] If your extraction solvent is mixed with water from a moist sample, the resulting pH could cause degradation. Consider buffering your extraction solvent or ensuring rapid processing and analysis. Some pesticides are also known to degrade in certain solvents during storage.[22]

    Analytical & Instrumental Issues

    Q: I'm seeing significant peak tailing or splitting for my this compound standard on my HPLC/GC column. How can I fix this?

    A: This is a common chromatography issue.

    • Column Contamination: The column may be contaminated with matrix components from previous injections. Run a column wash cycle or, if necessary, replace the guard column or the analytical column itself.

    • Mismatched Injection Solvent: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause poor peak shape.[22] Try to dissolve your final extract in a solvent that matches the initial mobile phase conditions as closely as possible.[22]

    • Column Degradation: For GC analysis, active sites on the column can cause peak tailing. For HPLC, the stationary phase can degrade, especially at extreme pH values. Consider using a different, more robust column type.

    Q: My instrument sensitivity seems to be decreasing over a sequence of sample injections. What is the cause?

    A: This is likely due to matrix effects, a common problem in environmental analysis.

    • Source Contamination (LC-MS/MS or GC-MS): Non-volatile matrix components from your soil or water extracts can build up in the mass spectrometer's ion source, suppressing the signal. The source needs to be cleaned regularly.

    • Inlet Contamination (GC): Matrix components can accumulate in the GC inlet liner, affecting vaporization and transfer of the analyte to the column. Regular replacement of the inlet liner is crucial.[23]

    • Solution: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) can remove many interfering compounds before analysis. Also, use an internal standard that is structurally similar to this compound to compensate for signal drift.

    Data Interpretation & Kinetics

    Q: The degradation of this compound in my soil study doesn't follow first-order kinetics. The degradation rate slows down significantly over time. Why?

    A: This is a very common observation in soil studies and can be explained by several factors:

    • Analyte Bioavailability: Over time, the pesticide can become more strongly sorbed to soil organic matter or sequestered within soil micropores, making it less available to microorganisms or chemical reaction.[4] This "aged residue" is more persistent.

    • Microbial Adaptation: The initial rapid degradation may be due to a readily degradable fraction of the pesticide, while the remaining portion is more resistant. Alternatively, the microbial population capable of degrading the pesticide may decline over time.[24]

    • Model Misspecification: Simple first-order kinetics may not be adequate.[8][11] You should attempt to fit the data to other models, such as the DFOP model, which accounts for a rapidly degrading fraction and a slowly degrading fraction.[11]

    Q: My sterile control shows significant degradation. What does this mean?

    A: This indicates that abiotic degradation is occurring and your sterilization was successful.

    • Hydrolysis: The most likely cause is hydrolysis, especially if the soil pH is neutral or alkaline.[3]

    • Interpretation: This is a valid result. Your overall degradation rate in the non-sterile samples is a combination of both microbial and abiotic processes. You can now quantify the contribution of each. If the degradation in the sterile control is very rapid and nearly identical to the live samples, it suggests that microbial degradation plays a minor role for this compound under your test conditions.

    Q: I've identified several transformation products, but I can't achieve a full mass balance (e.g., the sum of parent, metabolites, and CO₂ is only 70% of the initial ¹⁴C applied). Where did the rest go?

    A: Achieving 100% mass balance is difficult, but a significant loss suggests a specific issue.

    • Formation of Non-Extractable Residues (NER): A significant portion of the applied radioactivity may have become strongly bound to the soil matrix (e.g., humic substances).[25] This is a crucial component of the environmental fate and must be quantified by combustion of the extracted soil.

    • Volatile Metabolites: You may be forming volatile organic metabolites other than CO₂ that are not being captured by your trapping system. Consider adding a trap with a material like activated carbon or Tenax to capture these compounds.

    • Inefficient Extraction: Your extraction method may not be efficient for all the metabolites, which may have very different polarities than the parent compound. You may need to modify your extraction procedure to include a wider range of solvent polarities.

    By following standardized protocols and anticipating these common challenges, you can generate high-quality, reliable data on the degradation kinetics of this compound, contributing to a more accurate understanding of its environmental behavior.

    References

    • Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD. [Link]

    • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

    • Factors Influencing Degradation of Pesticides in Soil. ACS Publications. [Link]

    • OECD 307: Aerobic and Anaerobic Transformation in Soil. ibacon GmbH. [Link]

    • Factors influencing degradation of pesticides in soil. PubMed. [Link]

    • OECD 308: Aerobic and anaerobic transformation in aquatic sediment systems. Tentamus. [Link]

    • Pesticides and the Environment. MU Extension. [Link]

    • OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. Situ Biosciences. [Link]

    • Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations. PMC - NIH. [Link]

    • Pesticide Degradation Kinetics. Oklahoma State University. [Link]

    • OECD 307: Aerobic and anaerobic transformation in soil. Tentamus. [Link]

    • Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD. [Link]

    • Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD. [Link]

    • Test No. 307 : Aerobic and anaerobic transformation in Soil PDF. ZLibrary. [Link]

    • Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD. [Link]

    • Factors controlling degradation of pesticides in the soil environment: A Review. ResearchGate. [Link]

    • Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. PubMed. [Link]

    • First-Order Degradation of Pesticides: Theory, D.L. Nofziger. Soil Physics. [Link]

    • First-order kinetics plot of the organophosphate pesticide degradation. ResearchGate. [Link]

    • Aerobic and Anaerobic Transformation in Aquatic Sediment System. Fera Science Ltd. [Link]

    • Guidance for Evaluating and Calculating Degradation Kinetics in Environmental Media. EPA. [Link]

      • pesticide residue analysis in the food control laboratory. FAO Knowledge Repository. [Link]

    • Impact of Photolysis and TiO2 on Pesticides Degradation in Wastewater. MDPI. [Link]

    • Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview. Frontiers. [Link]

    • Abiotic hydrolysis of pesticides in the aquatic environment. ResearchGate. [Link]

    • Improving Your Pesticide Residues Analysis: A Step-by-Step Guide. AnalyteGuru. [Link]

    • Removal of Pesticides from Water Combining Low Pressure UV Photolysis with Nanofiltration. ResearchGate. [Link]

    • On the photolysis of selected pesticides in the aquatic environment. Digital.CSIC. [Link]

    • Direct photolysis mechanism of pesticides in water. PMC - PubMed Central. [Link]

    • Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]

    • Hydrolysis and biotic transformation in water in the pesticide model TOXSWA. WUR eDepot. [Link]

    • GC/MS/MS Pesticide Residue Analysis. Agilent. [Link]

    • Tips and Tricks for Pesticide Residue Analysis in Cannabis. C45 Quality Association. [Link]

    • Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

    • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. University of Cádiz. [Link]

    • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

    • Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. PubMed. [Link]

    • Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. ResearchGate. [Link]

    • Modeling degradation kinetics of profenofos using Acinetobacter sp.33F. Bohrium. [Link]

    • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. [Link]

    • Adsorption of flupyradifurone onto soils: kinetics, isotherms, and influencing factors. PubMed. [Link]

    • Degradation of antidepressant pharmaceuticals by photoperoxidation in diverse water matrices: a highlight in the evaluation of acute and chronic toxicity. PubMed. [Link]

    • Chlorpyrifos degradation and its impacts on phosphorus bioavailability in microplastic-contaminated soil. PubMed. [Link]

    • Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. MDPI. [Link]

    • A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]

    • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. [Link]

    • Brief review analytical methods for the determination of glyphosate. ResearchGate. [Link]

    Sources

    Technical Support Center: Flupyrazofos Stock Solution Stability

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Flupyrazofos. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the stability and reliability of your this compound stock solutions.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended solvent for preparing this compound stock solutions?

    A: this compound, an organophosphate insecticide, exhibits good solubility in a range of organic solvents. For general laboratory use, high-purity, anhydrous-grade solvents such as acetone , acetonitrile , or dimethyl sulfoxide (DMSO) are recommended. The choice of solvent can impact the long-term stability of the stock solution, with aprotic solvents like DMSO often providing a more stable environment by minimizing the risk of hydrolysis.

    Q2: How should I store my this compound stock solution to maximize its shelf-life?

    A: To maximize stability, this compound stock solutions should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. The storage vials should be tightly sealed to prevent solvent evaporation and the ingress of moisture. Additionally, protecting the solution from light by using amber vials or by wrapping the vials in aluminum foil is a crucial step to prevent photodegradation.

    Q3: What are the common signs of this compound degradation in a stock solution?

    A: Visual inspection can often reveal signs of degradation. These include:

    • Precipitation or crystallization: This may indicate that the compound is coming out of solution, possibly due to solvent evaporation or temperature fluctuations.

    • Color change: A noticeable change in the color of the solution can be a sign of chemical decomposition.

    • Cloudiness or turbidity: This suggests the formation of insoluble degradation products.

    If you observe any of these signs, it is recommended to discard the stock solution and prepare a fresh one. For quantitative experiments, periodic analytical validation of the stock solution concentration (e.g., using HPLC) is the most reliable way to confirm its integrity.

    Q4: Can I store my this compound stock solution at 4°C?

    A: While short-term storage at 4°C (for a few days) may be acceptable for some applications, long-term storage at this temperature is not recommended. The higher temperature, compared to -20°C, can accelerate the rate of chemical degradation, particularly hydrolysis. For optimal stability and experimental reproducibility, -20°C is the standard.

    Q5: How do pH and water content in my solvent affect the stability of this compound?

    A: this compound, like other organophosphates, is susceptible to hydrolysis, a chemical process where water molecules break down the compound. The rate of hydrolysis is significantly influenced by pH. While specific data for this compound is limited, organophosphates are generally most stable in slightly acidic conditions (pH 4-6) and degrade rapidly under alkaline (basic) conditions. Therefore, it is critical to use anhydrous-grade solvents with minimal water content and to avoid any contact with basic solutions.

    Troubleshooting Guide: this compound Stock Solution Instability

    This section provides a structured approach to diagnosing and resolving common issues encountered with this compound stock solutions.

    Problem Potential Causes Recommended Solutions
    Precipitate forms in the stock solution upon storage at -20°C. 1. Concentration exceeds solubility limit at low temperatures. 2. Solvent evaporation. 3. Freeze-thaw cycles. 1. Prepare a more dilute stock solution. 2. Ensure vials are tightly sealed with high-quality caps. 3. Aliquot the stock solution into smaller, single-use volumes.
    The stock solution appears cloudy or has changed color. 1. Chemical degradation due to hydrolysis or oxidation. 2. Photodegradation from exposure to light. 3. Contamination. 1. Use anhydrous-grade solvents and protect from moisture. 2. Store in amber vials or wrap in foil. 3. Use sterile filtration for the final solution if microbial contamination is a concern.
    Inconsistent experimental results using the same stock solution. 1. Inaccurate initial concentration. 2. Degradation of the stock solution over time. 3. Incomplete dissolution of this compound. 1. Calibrate balances and ensure accurate weighing. 2. Prepare fresh stock solutions more frequently. 3. Use sonication or gentle warming to ensure complete dissolution before storage.

    Best Practices for Preparation and Storage of this compound Stock Solutions

    Following a standardized protocol is essential for ensuring the stability and accuracy of your this compound stock solutions.

    Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
    • Pre-analysis and Calculation:

      • Determine the molecular weight of this compound.

      • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, for 10 mL of a 10 mM solution, you would need: Mass (g) = 10 mmol/L * 0.010 L * MW (g/mol).

    • Weighing this compound:

      • Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

      • Carefully weigh the calculated amount of this compound powder into the tube. Record the exact weight.

    • Dissolution:

      • Add the appropriate volume of anhydrous-grade DMSO to the tube.

      • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

      • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

    • Aliquoting and Storage:

      • Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped cryovials.

      • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

      • Store the aliquots at -20°C.

    Workflow for Preparing Stable this compound Stock Solutions

    G cluster_prep Preparation cluster_storage Storage & Handling calc Calculate Mass weigh Weigh this compound calc->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C aliquot->store minimize_thaw Minimize Freeze-Thaw store->minimize_thaw G cluster_check1 Initial Checks cluster_check2 Preparation Review start Problem: Inconsistent Results or Visual Degradation check_age Is the stock solution old? start->check_age check_storage Was it stored correctly? (-20°C, dark, sealed) check_age->check_storage No solution Solution: Prepare a fresh stock solution following best practices. check_age->solution Yes check_solvent Was the solvent anhydrous-grade? check_storage->check_solvent Yes check_storage->solution No check_dissolution Was dissolution complete? check_solvent->check_dissolution Yes check_solvent->solution No check_dissolution->solution Yes/No

    Caption: Troubleshooting flowchart for unstable this compound stock solutions.

    Troubleshooting inconsistent results in Flupyrazofos experiments

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for Flupyrazofos experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common inconsistencies that can arise during the use of this organophosphate nematicide. By understanding the underlying principles of the compound and the experimental systems, you can ensure the generation of robust and reproducible data.

    Troubleshooting Guide: Inconsistent Results in this compound Experiments

    This section addresses specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to resolve them.

    Q1: I'm observing lower than expected efficacy or a complete lack of effect of this compound in my nematode bioassay. What are the likely causes?

    A1: Insufficient bioavailability of the active ingredient is a primary suspect. This can stem from several factors related to solubility, stability, and interaction with the experimental environment.

    This compound, like many organophosphates, has limited water solubility. Achieving a homogenous and stable concentration in your aqueous assay medium is critical for consistent exposure to the nematodes.

    Troubleshooting Steps & Explanations:

    • Verify Stock Solution Integrity:

      • Causality: The accuracy of your entire experiment hinges on the quality of your stock solution. Degradation or precipitation in the stock will lead to incorrect final concentrations.

      • Protocol:

        • Always prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO.

        • Store stock solutions in small, single-use aliquots at -20°C or lower, in glass vials with Teflon-lined caps to prevent solvent evaporation and absorption of water.

        • Before use, allow the aliquot to come to room temperature completely to prevent condensation from introducing water, which can cause precipitation.

    • Address Aqueous Solubility Issues:

      • Causality: When a DMSO stock of a hydrophobic compound is added to an aqueous buffer, it can crash out of solution, forming microscopic precipitates. This dramatically reduces the bioavailable concentration.

      • Protocol:

        • Create an intermediate dilution of your DMSO stock in your assay medium. This gradual dilution helps to keep the compound in solution.

        • Ensure the final DMSO concentration in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent effects on the organism and to reduce the risk of precipitation.

        • Always include a vehicle control (assay medium with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent itself.

    • Consider Adsorption to Plastics:

      • Causality: Hydrophobic compounds can adsorb to the surface of plastics, such as multi-well plates and pipette tips. This can significantly reduce the actual concentration of this compound in your assay medium.

      • Protocol:

        • If possible, use glass-coated plates or low-adhesion microplates for your assays.

        • Pre-coating the wells with a non-reactive blocking agent, such as a solution of bovine serum albumin (BSA), can sometimes reduce non-specific binding. Be sure to test if the blocking agent itself affects your nematodes.

    Q2: My acetylcholinesterase (AChE) inhibition assay results are variable and not dose-dependent. What could be wrong?

    A2: Inconsistent results in AChE inhibition assays with this compound can be due to issues with the enzyme, the substrate, the inhibitor, or the assay conditions themselves.

    This compound is an organophosphate that acts by inhibiting acetylcholinesterase, a key enzyme in the nervous system. The kinetics of this inhibition are crucial for obtaining reliable data.

    Troubleshooting Steps & Explanations:

    • Ensure Proper Reagent Handling and Temperature:

      • Causality: Enzyme activity is highly sensitive to temperature. If reagents are not properly equilibrated, the reaction rates will be inconsistent.

      • Protocol:

        • Allow all reagents, except the enzyme, to equilibrate to the specified assay temperature (e.g., room temperature or 37°C).

        • Keep the AChE enzyme stock on ice at all times to prevent degradation.

        • Use a consistent and validated protocol for mixing reagents, ensuring that the reaction is initiated uniformly across all wells.

    • Check for Interference from Commercial Formulation Components:

      • Causality: If you are using a commercial formulation of this compound, be aware that it contains adjuvants, surfactants, and solvents that can be more toxic or have different inhibitory properties than the active ingredient alone.[1][2][3][4][5] These components can interfere with the assay, for example, by denaturing the enzyme or interacting with the detection reagents.

      • Protocol:

        • Whenever possible, use technical-grade this compound for in vitro assays to avoid interference from formulation components.

        • If you must use a commercial formulation, run a control with the formulation's vehicle (if available from the manufacturer) to assess its baseline effect on the assay.

    • Optimize Substrate and Inhibitor Concentrations:

      • Causality: The kinetics of enzyme inhibition are dependent on the relative concentrations of the enzyme, substrate, and inhibitor. If these are not in the optimal range, you may not observe a clear dose-response relationship.

      • Protocol:

        • Determine the Michaelis-Menten constant (Km) for your substrate (e.g., acetylthiocholine) with your specific enzyme preparation and assay conditions.

        • Run your inhibition assay at a substrate concentration close to the Km value to ensure sensitive detection of inhibition.

        • Perform a wide range of this compound concentrations in your initial experiments to identify the IC50 (the concentration that causes 50% inhibition) and to ensure your chosen concentrations fall within the dynamic range of the assay.

    Q3: I'm working with C. elegans and my results are inconsistent between experiments, even when I use the same this compound concentration. Why?

    A3: Biological variability, including the metabolic activity of the nematodes, can be a significant source of inconsistency in in vivo experiments.

    Caenorhabditis elegans possesses metabolic pathways that can detoxify xenobiotics, including pesticides.[6][7][8] The efficiency of these pathways can vary depending on the age, developmental stage, and nutritional status of the worms.

    Troubleshooting Steps & Explanations:

    • Synchronize Worm Cultures:

      • Causality: The metabolic state and susceptibility to toxins can vary significantly between different developmental stages of C. elegans.

      • Protocol:

        • Use a standardized protocol for age-synchronizing your worm populations (e.g., hypochlorite treatment to isolate eggs).

        • Ensure that all experiments are conducted with worms at the same developmental stage (e.g., L4 larvae).

    • Control for Nutritional Status:

      • Causality: The nutritional state of the worms can influence their metabolic rate and expression of detoxification enzymes.

      • Protocol:

        • Maintain a consistent feeding schedule and food source (e.g., OP50 E. coli) for your worm cultures.

        • Be aware that components of the bacterial food source can potentially interact with or metabolize the this compound.

    • Consider Metabolic Inactivation of this compound:

      • Causality: C. elegans has a range of enzymes, including cytochrome P450s, that can metabolize and inactivate organophosphates.[7] This can reduce the effective concentration of this compound over the course of the experiment.

      • Protocol:

        • Be mindful of the duration of your exposure experiments. Longer exposure times may allow for more significant metabolic clearance of the compound.

        • If you suspect metabolic inactivation is a major issue, you could consider using genetic mutants of C. elegans that have deficiencies in specific detoxification pathways, although this would be a more advanced research question.

    Frequently Asked Questions (FAQs)

    • What is the best solvent to use for this compound?

      • For creating stock solutions, high-purity, anhydrous DMSO is recommended. For final dilutions in aqueous media, ensure the final DMSO concentration is minimal (ideally <0.5%).

    • How should I store my this compound stock solution?

      • Store in small, single-use aliquots in glass vials with Teflon-lined caps at -20°C or below, protected from light.

    • Can I use a commercial formulation of this compound for my experiments?

      • While possible, it is not recommended for in vitro assays due to potential interference from formulation components.[1][2][3][4][5] If you must use a commercial product, be sure to run appropriate vehicle controls. For in vivo studies in soil or whole organisms, using the commercial formulation may be more representative of real-world applications.

    • My nematodes are showing signs of stress even in the vehicle control wells. What's happening?

      • The DMSO concentration may be too high. Ensure it is below 0.5%. Also, check for any potential contamination in your assay medium or on your plates.

    Visualizations and Data

    Experimental Workflow for an Acetylcholinesterase Inhibition Assay

    AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition P1 Prepare Reagents: - AChE Enzyme - Substrate (ATCh) - DTNB - Buffer A1 Add Buffer, DTNB, and This compound/Vehicle to Plate P1->A1 P2 Prepare this compound Serial Dilutions P2->A1 A2 Pre-incubate A1->A2 Mix A3 Initiate Reaction: Add Substrate (ATCh) A2->A3 Equilibrate R1 Measure Absorbance at 412 nm (Kinetic Reads) A3->R1 Monitor R2 Calculate Reaction Rate (Vmax) R1->R2 R3 Plot % Inhibition vs. [this compound] R2->R3 R4 Determine IC50 R3->R4

    Caption: Workflow for a typical acetylcholinesterase inhibition assay.

    Mechanism of Acetylcholinesterase Inhibition by this compound

    AChE_Inhibition_Mechanism cluster_normal Normal Function cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Active Site (Serine) Products Choline + Acetate AChE->Products Hydrolysis Inhibited_AChE Inhibited AChE Phosphorylated Serine ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site ACh->Inhibited_AChE Binding Blocked This compound This compound (Organophosphate) This compound->AChE

    Caption: Simplified mechanism of AChE inhibition by this compound.

    Quantitative Data Summary
    ParameterRecommended Value/ConditionRationale
    Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Good solvating power for many organic compounds; miscibility with aqueous media.
    Stock Solution Storage -20°C to -80°C in small, sealed aliquotsMinimizes degradation and prevents solvent evaporation and water absorption.
    Final DMSO Concentration in Assay < 0.5% (v/v)Reduces solvent-induced artifacts and cytotoxicity; minimizes risk of compound precipitation.
    AChE Assay pH 7.4 - 8.0Optimal pH range for acetylcholinesterase activity.
    AChE Assay Temperature 25°C - 37°CEnsure consistency; higher temperatures increase reaction rates but can also decrease enzyme stability.

    References

    • E. N. Esimbekova, et al. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. MDPI. Available: [Link]

    • Forsyth, C. S., & Chambers, J. E. (2002). Interactions between pesticides and components of pesticide formulations in an in vitro neurotoxicity test. Toxicology Letters. Available: [Link]

    • E. N. Esimbekova, et al. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. ResearchGate. Available: [Link]

    • Esimbekova, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PMC. Available: [Link]

    • Forsyth, C. S., & Chambers, J. E. (2002). Interaction between pesticides and components of pesticides formulation an in vitro neurotoxicity test. ResearchGate. Available: [Link]

    • Cole, R. D., et al. (2004). The nematode Caenorhabditis elegans as a model of organophosphate-induced mammalian neurotoxicity. PubMed. Available: [Link]

    • Roh, J. Y., et al. (2021). Xenobiotic metabolism and transport in Caenorhabditis elegans. PMC. Available: [Link]

    • Rathod, D. M., & Pandit, R. A. (2022). Caenorhabditis Elegans as a Model for the Study of the Toxicity of Organophosphate Insecticides- A Minireview. ijrpr. Available: [Link]

    Sources

    Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Flupyrazofos

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Challenge of Specificity in Using Flupyrazofos

    This guide provides researchers, scientists, and drug development professionals with a framework for proactively minimizing and troubleshooting the off-target effects of this compound. It combines established principles of chemical probe validation with specific knowledge of the organophosphate class to ensure the generation of robust and reliable experimental data.[4][5]

    Section 1: Understanding the Primary Off-Target Liabilities of an Organophosphate

    This compound, as an organothiophosphate insecticide, achieves its primary effect by irreversibly inhibiting the serine hydrolase, acetylcholinesterase (AChE).[1] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity in target organisms.[1] However, the reactive nature of the organophosphate moiety presents several predictable off-target risks in a complex biological system.

    • Closely Related Family Members: The most common off-target interaction for AChE inhibitors is with Butyrylcholinesterase (BChE), a structurally similar enzyme.[6][7] BChE is found in plasma, the liver, and the nervous system and can also hydrolyze acetylcholine.[6][8] Inhibition of BChE can produce confounding results or distinct physiological effects that might be mistakenly attributed to AChE inhibition.

    • Other Serine Hydrolases: The mammalian genome encodes a large superfamily of serine hydrolases involved in diverse processes (e.g., lipases, proteases). The electrophilic phosphorus center of organophosphates can potentially react with the active site serine of these enzymes, leading to a broad range of unintended biological consequences.

    • Non-Enzymatic Interactions: At higher concentrations, small molecules can engage in non-specific interactions, such as membrane disruption or protein aggregation, which can produce assay artifacts or cellular toxicity unrelated to any specific target engagement.[9]

    Section 2: Troubleshooting Guide - Investigating Unexpected Results

    This section is formatted as a series of common questions encountered during experimental workflows. Each answer provides a logical path to diagnose and resolve potential off-target issues.

    Q1: My phenotypic assay (e.g., cell viability, neurite outgrowth) shows a potent effect with this compound, but I'm not confident it's mediated by AChE inhibition. How can I validate this?

    Answer: This is a critical validation step. The goal is to determine if the observed phenotype is directly linked to the on-target mechanism. A multi-pronged approach, using orthogonal methods, is the most rigorous strategy.[10][11]

    • Step 1: Confirm Target Engagement in Cells. First, verify that this compound is inhibiting AChE in your specific cellular model at the concentrations showing the phenotype. A cellular AChE activity assay is essential. If there is no correlation between the concentration required for AChE inhibition and the concentration producing the phenotype, the effect is likely off-target.

    • Step 2: Use a Structurally Unrelated AChE Inhibitor. Treat your cells with a well-characterized, structurally distinct AChE inhibitor (e.g., Donepezil). If this compound recapitulates the phenotype observed with this compound, it strengthens the hypothesis that the effect is on-target.[4] If it does not, the phenotype is likely due to an off-target effect specific to the this compound chemical scaffold.

    • Step 3: Genetic Target Knockdown. Use a genetic method like siRNA or CRISPR/Cas9 to reduce the expression of the gene encoding AChE (ACHE). If reducing the primary target protein mimics the effect of this compound, this provides strong evidence for an on-target mechanism.[12] Conversely, if this compound still produces the effect in knockdown cells, the mechanism is definitively off-target.

    • Step 4: Introduce an Inactive Control. Synthesize or acquire a structurally similar analog of this compound that is known to be inactive against AChE. This compound serves as a crucial negative control.[4] If this inactive analog produces the same phenotypic result, it points to an off-target effect or a non-specific artifact related to the chemical scaffold.

    The following workflow diagram illustrates this decision-making process.

    G cluster_0 A Phenotypic Effect Observed with this compound B Does Phenotype Concentration Correlate with Cellular AChE Inhibition? A->B C Does a Structurally Different AChE Inhibitor Recapitulate the Phenotype? B->C Yes F High Confidence OFF-TARGET Effect B->F No D Does Genetic Knockdown of ACHE Mimic the Phenotype? C->D Yes C->F No E High Confidence ON-TARGET Effect D->E Yes D->F No

    Caption: Key steps in the Cellular Thermal Shift Assay (CETSA).

    Section 4: Frequently Asked Questions (FAQs)

    • Q: What does it mean if my compound is a "promiscuous inhibitor"? A: Promiscuity refers to a small molecule's tendency to bind to multiple, often unrelated, protein targets, rather than a single, specific one. [3]This is often associated with certain chemical features or physicochemical properties and is a major source of off-target effects. [2]

    • Q: Can computational docking predict all off-target effects? A: While computational tools can be useful for generating hypotheses about potential off-target interactions, they are not exhaustive and require experimental validation. [3][12]They are one part of a larger strategy and should not be used as a substitute for empirical testing.

    • Q: this compound is an irreversible inhibitor. Does this change how I should approach these experiments? A: Yes. For irreversible or covalent inhibitors, it is crucial to validate the formation of a covalent bond with the target protein and to carefully evaluate its reactivity. [13]Methods like mass spectrometry can be used to identify the modified residue on the target protein. The time-dependent nature of inhibition also needs to be considered in assay design.

    • Q: Are off-target effects always undesirable? A: While they are a significant problem for basic research aiming to dissect a specific pathway, the polypharmacology (i.e., multiple-target activity) of some compounds can sometimes be exploited for therapeutic benefit, as seen with certain drugs in psychiatry or oncology. [14][15]However, for a research tool or chemical probe, high selectivity is paramount.

    References

    • EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

    • Workman, P., et al. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Retrieved from [Link]

    • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. Retrieved from [Link]

    • Bartleby. (n.d.). Acetylcholinesterase and Butyrylcholinesterase Substrate Selectivity and Various Acting Cholinesterase Inhibitors. Retrieved from [Link]

    • Luo, W., et al. (2025). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules. Retrieved from [Link]

    • YouTube. (2020). Best Practices: Chemical Probes Webinar. Retrieved from [Link]

    • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

    • Nachon, F., et al. (2018). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. International Journal of Molecular Sciences. Retrieved from [Link]

    • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

    • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

    • Magnus, C. J., et al. (2016). Unparalleled Control of Neural Activity Using Orthogonal Pharmacogenetics. ACS Chemical Neuroscience. Retrieved from [Link]

    • ResearchGate. (2023). Impact of some selected organophosphate pesticides on non-target fish species. Retrieved from [Link]

    • National Institutes of Health. (2024). Acute off-target toxicity and chronic toxicity of organophosphorus compounds. Journal of Family Medicine and Primary Care. Retrieved from [Link]

    • News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

    • Consensus. (n.d.). How can CRISPR/Cas9 off-target effects be minimized?. Retrieved from [Link]

    • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

    • eNews Park Forest. (2012). Study Reveals: Organophosphate Pesticides Cause Lasting Damage to Brain and Nervous System. Retrieved from [Link]

    • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

    • National Institutes of Health. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Retrieved from [Link]

    • Alan Wood. (n.d.). This compound data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

    • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

    • Science Publishing Group. (n.d.). Toxicological Effects of Organophosphates Pesticides. Retrieved from [Link]

    • MDPI. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences. Retrieved from [Link]

    • National Institutes of Health. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. Retrieved from [Link]

    • Patsnap. (2024). What is the mechanism of Fluspirilene?. Retrieved from [Link]

    Sources

    Navigating Flupyrazofos Forced Degradation Studies: A Technical Support Guide

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center for Flupyrazofos Forced Degradation Studies. As Senior Application Scientists with extensive field experience, we've designed this guide to move beyond rote protocols. Instead, this resource provides in-depth, causal explanations for experimental choices and robust troubleshooting strategies to ensure the integrity and success of your stability-indicating studies. Our goal is to empower you with the scientific rationale needed to anticipate challenges, interpret complex results, and maintain regulatory compliance.

    The 'Why' Before the 'How': Understanding the Stakes of Forced Degradation

    Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development and a regulatory necessity.[1] These studies intentionally expose a drug substance like this compound to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[1] The primary objectives are not merely to destroy the molecule but to:

    • Elucidate Degradation Pathways: To understand the chemical routes through which this compound breaks down.

    • Identify Potential Degradants: To generate and identify degradation products that could form under normal storage conditions over time.

    • Develop and Validate Stability-Indicating Methods: To ensure that the analytical methods, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the intact drug from its degradation products.[1]

    A well-executed forced degradation study provides a foundational understanding of a molecule's intrinsic stability and is critical for developing stable formulations and ensuring patient safety.

    Frequently Asked Questions (FAQs) & Troubleshooting

    This section addresses common challenges encountered during this compound forced degradation studies in a practical, question-and-answer format.

    Q1: I'm not seeing any degradation of this compound under my initial stress conditions. What should I do?

    A1: This is a common starting point, as this compound, like many organophosphorus pesticides, may exhibit considerable stability under mild stress. The key is to incrementally increase the stressor's intensity without causing unrealistic or complete degradation.

    • For Hydrolysis: If you began with 0.1N HCl or 0.1N NaOH at room temperature, consider increasing the temperature in 10°C increments (e.g., up to 50-70°C). Organophosphorus esters are susceptible to hydrolysis, but the reaction rate is temperature-dependent.

    • For Oxidation: If a low concentration of hydrogen peroxide (e.g., 3%) at room temperature is ineffective, you can cautiously increase the concentration (e.g., up to 30%) or the temperature. Be aware that higher concentrations of H₂O₂ can be hazardous and require appropriate safety precautions.

    • For Thermal Stress: Ensure you are exceeding the conditions of accelerated stability testing (typically 40°C/75% RH). For solid-state thermal stress, temperatures of 70°C or higher may be necessary. For solutions, thermal degradation can be evaluated in conjunction with hydrolysis.

    Q2: My chromatogram shows a significant loss of the main this compound peak, but I'm not seeing corresponding degradation peaks. What's happening?

    A2: This issue often points to a "mass balance" problem, which can have several causes:

    • Degradants are Not UV-Active: The degradation products may lack a chromophore that absorbs at the detection wavelength used for this compound. It is crucial to use a photodiode array (PDA) detector to evaluate the entire UV spectrum of the stressed sample.

    • Degradants are Not Eluting: Highly polar degradants may be retained on a reversed-phase HPLC column, or highly non-polar degradants may be irreversibly adsorbed. A gradient elution method with a strong organic solvent wash at the end is recommended.

    • Formation of Volatile Degradants: The degradation process may have produced volatile compounds that are lost during sample preparation or analysis.

    • Precipitation of Degradants: The degradation products may not be soluble in the sample diluent. Visually inspect your stressed samples for any precipitates.

    Q3: I'm observing poor peak shape for this compound or its degradation products in my HPLC analysis. How can I improve this?

    A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise the accuracy and precision of your analysis. Consider the following:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analytes. For organophosphorus compounds and their potential acidic or basic degradants, a buffered mobile phase is often necessary to ensure consistent ionization and good peak shape.

    • Column Choice: A standard C18 column may not be optimal for separating this compound and its potentially more polar degradants. Consider screening other column chemistries, such as phenyl-hexyl or polar-embedded phases.

    • Sample Diluent: The composition of the diluent in which the sample is injected can significantly impact peak shape. Ideally, the diluent should be weaker than the initial mobile phase of your gradient.

    Q4: How much degradation should I aim for in my studies?

    A4: The goal is to achieve meaningful degradation without completely destroying the parent molecule. A generally accepted range is 5-20% degradation of the active pharmaceutical ingredient. This level is typically sufficient to generate and detect primary degradation products without overly complicating the chromatogram with secondary and tertiary degradants.

    Experimental Protocols: A Starting Point for Your Investigations

    The following protocols are intended as a robust starting point. Remember to always run a control sample (this compound in solvent, without the stressor) in parallel for each condition.

    Hydrolytic Degradation
    • Objective: To assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.

    • Protocol:

      • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

      • For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 1N HCl.

      • For basic hydrolysis, mix another aliquot with an equal volume of 1N NaOH.

      • Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

      • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample.

      • Neutralize the acidic sample with 1N NaOH and the basic sample with 1N HCl.

      • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

    Oxidative Degradation
    • Objective: To evaluate the sensitivity of this compound to oxidation.

    • Protocol:

      • Prepare a stock solution of this compound as described above.

      • Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (start with 3% H₂O₂ and increase to 30% if no degradation is observed).

      • Store the solution at room temperature.

      • Monitor the reaction at various time points.

      • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

    Photolytic Degradation
    • Objective: To determine the photostability of this compound.

    • Protocol:

      • Prepare a solution of this compound in a photochemically transparent solvent (e.g., water or acetonitrile).

      • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

      • Prepare a control sample by wrapping the container in aluminum foil to protect it from light and store it under the same conditions.

      • Analyze the samples at appropriate time intervals by HPLC.

    Data Presentation: Structuring Your Findings

    For clarity and ease of comparison, summarize your quantitative results in a well-structured table.

    Stress ConditionStressor ConcentrationTemperature (°C)Duration (hours)% Degradation of this compoundNumber of Degradation Products
    Acid Hydrolysis1N HCl6024
    Base Hydrolysis1N NaOH6024
    Oxidation30% H₂O₂25 (RT)8
    PhotolysisICH Q1B25 (RT)-
    Thermal (Solid)-8048

    Visualizing Workflows and Pathways

    Experimental Workflow

    The following diagram illustrates a typical workflow for a forced degradation study, from sample preparation to data analysis.

    Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare this compound Stock Solution Acid Acid Stress (e.g., 1N HCl, 60°C) Stock->Acid Stress Application Base Base Stress (e.g., 1N NaOH, 60°C) Stock->Base Stress Application Oxidative Oxidative Stress (e.g., 30% H2O2) Stock->Oxidative Stress Application Photo Photolytic Stress (ICH Q1B) Stock->Photo Stress Application Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Stress Application HPLC HPLC-PDA/UV Analysis Acid->HPLC Time-point Sampling Base->HPLC Time-point Sampling Oxidative->HPLC Time-point Sampling Photo->HPLC Time-point Sampling Thermal->HPLC Time-point Sampling LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation LCMS->Pathway

    Forced degradation experimental workflow.
    Potential Degradation Pathways of this compound

    As an organophosphate ester, this compound is susceptible to degradation at several key functional groups. The following diagram outlines plausible degradation pathways based on its chemical structure and the known reactivity of similar compounds. The primary point of hydrolytic attack is often the phosphate ester linkage.

    Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) This compound This compound (Parent Molecule) Hydrolysis_Product_1 1-phenyl-3-trifluoromethyl -5-hydroxypyrazole This compound->Hydrolysis_Product_1 Cleavage Hydrolysis_Product_2 O,O-diethyl phosphorothioic acid This compound->Hydrolysis_Product_2 Cleavage Oxidation_Product This compound-oxon (P=S to P=O) This compound->Oxidation_Product Oxidation Photodegradant Ring-hydroxylated or other photoproducts This compound->Photodegradant Photoreaction

    Plausible degradation pathways for this compound.

    Conclusion: Building a Robust Stability Profile

    Forced degradation studies are a dynamic and investigative part of pharmaceutical science. They require a blend of systematic protocol execution and adaptive, scientifically-grounded troubleshooting. By understanding the underlying chemical principles and anticipating potential analytical hurdles, researchers can efficiently navigate these studies, leading to the development of robust, stable, and safe pharmaceutical products. This guide serves as a foundational resource to support you in this critical endeavor.

    References

    • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). CORE. Retrieved January 12, 2026, from [Link]

    • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

    • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

    • Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

    • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. Retrieved January 12, 2026, from [Link]

    • Metabolization and Degradation Kinetics of the Urban-use Pesticide Fipronil by White Rot Fungus Trametes versicolor. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Effects of Adding UV and H2O2 on the Degradation of Pharmaceuticals and Personal Care Products during O3 Treatment. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

    • Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. (2020). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

    • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 12, 2026, from [Link]

    • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. Retrieved January 12, 2026, from [Link]

    • PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

    • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

    • Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

    • Catalytic Degradation of Nerve Agents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

    • General degradation pathway of organophosphorous compounds (Chemdraw Ultra 8.0). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    Sources

    Technical Support Center: The Influence of pH on Flupyrazofos Degradation and Activity

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Flupyrazofos. This resource is designed to provide in-depth, field-proven insights into the critical role pH plays in the degradation and biological activity of this organothiophosphate insecticide. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to conduct robust experiments and effectively troubleshoot challenges.

    Introduction: Why pH is a Critical Parameter for this compound

    This compound, an organothiophosphate insecticide, is, like many in its class, susceptible to pH-dependent degradation. The stability of its phosphate ester bonds is significantly influenced by the hydrogen ion concentration of the surrounding medium. This has profound implications for its storage, formulation, application, and environmental fate. Understanding and controlling pH is paramount to ensure the integrity and efficacy of this compound in your experimental systems.

    Under alkaline conditions, organothiophosphates are prone to alkaline hydrolysis, a chemical reaction that cleaves the ester bonds, leading to a loss of insecticidal activity.[1][2][3] Conversely, while some pesticides can undergo acid hydrolysis, many organophosphates exhibit greater stability in acidic to neutral conditions.[4] The rate of this degradation is often expressed as a half-life (t½), which is the time required for 50% of the active ingredient to degrade.[5] For every unit increase in pH above neutral, the rate of alkaline hydrolysis can increase tenfold.[6]

    This guide will equip you with the necessary knowledge to navigate the complexities of pH effects on this compound, from understanding its degradation pathways to designing and troubleshooting your experiments.

    Frequently Asked Questions (FAQs)

    Here we address common questions regarding the impact of pH on this compound.

    Q1: What is the primary mechanism by which pH affects this compound stability?

    A1: The primary mechanism is hydrolysis. This compound, being an organothiophosphate, is susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are more abundant in alkaline (high pH) solutions. This process, known as alkaline hydrolysis, leads to the cleavage of the phosphoester bond, rendering the molecule inactive.[1][2] While acid-catalyzed hydrolysis can occur, alkaline hydrolysis is typically the more significant degradation pathway for this class of compounds.[3]

    Q2: What are the expected degradation products of this compound under hydrolytic conditions?

    A2: The primary degradation of this compound involves the cleavage of the P-O bond linking the diethyl thiophosphate group to the pyrazole ring. This results in the formation of two main products:

    • 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole

    • This compound oxon , where the sulfur atom is replaced by an oxygen atom.

    An isocratic high-performance liquid chromatography (HPLC) system with UV detection has been developed for the simultaneous determination of this compound and these metabolites.[7]

    Q3: How does pH affect the insecticidal activity of this compound?

    A3: The insecticidal activity of organophosphates like this compound is primarily due to the inhibition of the acetylcholinesterase (AChE) enzyme in insects.[8] The pH of the environment can influence this in two main ways:

    • Chemical Stability: As discussed, alkaline pH degrades this compound, reducing the concentration of the active ingredient available to inhibit AChE.

    • Enzyme Activity and Inhibition Kinetics: The activity of AChE itself and the rate of its inhibition by organophosphates are pH-dependent. The inhibition kinetics of AChE by phosphorus acid esters often show a bell-shaped curve with an optimal pH range, typically between 7.5 and 9.0.[1][7] Deviations from this optimal pH can alter the ionization state of amino acid residues in the enzyme's active site, affecting inhibitor binding and the rate of phosphorylation.

    Q4: What is the ideal pH range for working with and storing this compound solutions?

    A4: To minimize degradation, this compound solutions should be prepared and stored in slightly acidic to neutral buffered solutions (pH 4-7). It is crucial to avoid alkaline conditions (pH > 7) to prevent rapid hydrolysis.[9][10] For long-term storage, it is recommended to use a buffered solution and store at a low temperature to further reduce the degradation rate.

    Experimental Protocols

    This section provides detailed methodologies for assessing the impact of pH on this compound degradation.

    Protocol 1: Determining the Hydrolytic Stability of this compound at Different pH Values

    This protocol outlines a robust method to determine the half-life of this compound in aqueous solutions at various pH levels.

    Objective: To quantify the rate of this compound degradation as a function of pH.

    Materials:

    • This compound analytical standard

    • HPLC-grade acetonitrile and water

    • Buffer solutions:

      • pH 4: Citrate buffer

      • pH 7: Phosphate buffer

      • pH 9: Borate buffer

    • Volumetric flasks, pipettes, and autosampler vials

    • HPLC-UV or LC-MS/MS system

    • Constant temperature incubator or water bath

    Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • Preparation of Test Solutions:

      • In separate volumetric flasks for each pH (4, 7, and 9), add the respective buffer solution.

      • Spike each flask with the this compound stock solution to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the volume of acetonitrile from the stock solution is minimal (e.g., <1%) to avoid co-solvent effects.

      • Prepare a sufficient volume to allow for sampling at multiple time points.

    • Incubation:

      • Incubate the test solutions at a constant temperature (e.g., 25°C or 50°C to accelerate degradation). Protect the solutions from light to prevent photodegradation.

    • Sampling:

      • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and so on, adjusted based on expected degradation rates), withdraw an aliquot from each test solution.

      • Immediately quench any further degradation by adding an equal volume of acetonitrile and store the samples at a low temperature (e.g., -20°C) until analysis.

    • Analysis:

      • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound remaining.

    • Data Analysis:

      • Plot the natural logarithm of the this compound concentration versus time for each pH.

      • If the degradation follows first-order kinetics, the plot will be linear.

      • Determine the degradation rate constant (k) from the slope of the line (slope = -k).

      • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    Workflow Diagram:

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution test_sol Prepare Test Solutions (pH 4, 7, 9) stock->test_sol incubate Incubate at Constant Temperature test_sol->incubate sampling Sample at Time Intervals incubate->sampling quench Quench Degradation sampling->quench hplc HPLC/LC-MS/MS Analysis quench->hplc data Data Processing & Half-Life Calculation hplc->data

    Caption: Workflow for determining the hydrolytic stability of this compound.

    Protocol 2: Analytical Method for this compound and its Degradation Products using HPLC-UV

    Objective: To provide a starting point for developing an HPLC-UV method for the simultaneous determination of this compound and its primary degradation products.

    Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    Chromatographic Conditions (starting point, optimization may be required):

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to adjust the aqueous phase to pH 3) can improve peak shape.[7]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 232 nm[7]

    Method Validation:

    For quantitative analysis, the method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11]

    Troubleshooting Guide

    This section addresses common issues encountered during the analysis of this compound stability.

    Problem Potential Cause(s) Troubleshooting Steps
    Rapid, unexpected degradation of this compound in all samples, including t=0. 1. Contaminated glassware with alkaline residues. 2. Unbuffered or high pH of the water used for dilutions. 3. High storage temperature of stock or working solutions.1. Use acid-washed glassware. 2. Always use freshly prepared buffers and verify the pH. 3. Store stock solutions in a freezer and working solutions in a refrigerator.
    Poor peak shape (tailing or fronting) in HPLC analysis. 1. Mismatch between sample solvent and mobile phase. 2. Column degradation due to extreme pH. 3. Secondary interactions with the stationary phase.1. Dissolve the final sample in the mobile phase if possible. 2. Ensure the mobile phase pH is within the column's recommended range (typically pH 2-8 for silica-based C18 columns). 3. Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic analytes) or adjust the mobile phase pH.
    Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column. 3. Pump malfunction or leaks in the HPLC system.1. Prepare mobile phase accurately and degas thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Perform routine HPLC maintenance, including checking for leaks and ensuring proper pump performance.[12]
    No detection of degradation products. 1. Degradation is slower than anticipated. 2. Degradation products are not retained or do not elute from the column. 3. Degradation products do not have a chromophore at the selected wavelength.1. Extend the duration of the stability study or increase the incubation temperature. 2. Modify the mobile phase composition (e.g., change the organic modifier or gradient). 3. Use a diode array detector (DAD) to screen for the optimal wavelength or switch to a more universal detection method like mass spectrometry (LC-MS).
    "Ghost" peaks appearing in the chromatogram. 1. Contamination of the mobile phase or HPLC system. 2. Carryover from previous injections. 3. Late eluting compounds from a previous run.1. Use high-purity solvents and prepare fresh mobile phase daily. 2. Implement a robust needle wash protocol in the autosampler. 3. Increase the run time or include a column flushing step between injections.[12]

    Logical Troubleshooting Flowchart:

    G cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_quant Quantitation Issues start Chromatographic Problem Observed rt_drift Inconsistent Retention Times? start->rt_drift peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape quant_issue Unexpectedly Low Concentration? start->quant_issue check_mp Verify Mobile Phase Composition & Degassing rt_drift->check_mp check_temp Check Column Temperature Stability check_mp->check_temp check_pump Inspect Pump & System for Leaks check_temp->check_pump check_solvent Match Sample Solvent to Mobile Phase peak_shape->check_solvent check_col_ph Verify Column pH Compatibility check_solvent->check_col_ph adjust_mp Adjust Mobile Phase (e.g., pH, additives) check_col_ph->adjust_mp check_prep Review Sample Preparation (pH, Temp) quant_issue->check_prep verify_standards Check Standard Integrity check_prep->verify_standards

    Caption: A logical flowchart for troubleshooting common HPLC issues.

    Data Summary

    While specific public data on the hydrolysis half-life of this compound is limited, the table below provides a general expectation for an organothiophosphate insecticide and can be populated with your experimental data.

    pHTemperature (°C)Expected Degradation RateHalf-life (t½)
    425Slow> 30 days
    725Moderate1-4 weeks
    925Rapid< 24 hours

    These are generalized estimates for organothiophosphate pesticides and should be experimentally verified for this compound. For example, the half-life of chlorpyrifos oxon at pH 8 and 23°C is approximately 20.9 days, while at pH 9 it decreases to 6.7 days.[5]

    Conclusion

    The stability and activity of this compound are intrinsically linked to the pH of its environment. A thorough understanding and control of pH are essential for obtaining reliable and reproducible experimental results. By utilizing the protocols and troubleshooting guides provided, researchers can confidently investigate the properties of this compound and ensure the scientific integrity of their findings.

    References

    • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. The Journal of Physical Chemistry B, 118(26), 7277–7289. [Link]

    • Lee, S. G., Lee, J. K., Kim, S. S., & Lee, J. K. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61–68. [Link]

    • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ResearchGate. [Link]

    • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. Sci-Hub. [Link]

    • Various Authors. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. PubMed Central. [Link]

    • Various Authors. (n.d.). HPLC Analysis of Organophosphate Pesticides in Soil. Studylib. [Link]

    • Various Authors. (n.d.). HPLC Troubleshooting Guide. Chromatography Online. [Link]

    • Various Authors. (2022). Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. PubMed. [Link]

    • Various Authors. (2022). Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. ResearchGate. [Link]

    • Various Authors. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]

    • Various Authors. (2009). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. PubMed. [Link]

    • Various Authors. (n.d.). Pesticide Analysis Guide. Teledyne Instruments. [Link]

    • Various Authors. (2013). Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. PubMed. [Link]

    • Various Authors. (2019). Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution. National Institutes of Health. [Link]

    • Various Authors. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central. [Link]

    • Racke, K. D. (1993). Environmental fate of chlorpyrifos. Reviews of environmental contamination and toxicology, 131, 1-150. [Link]

    • Various Authors. (2018). Activity of acetylcholinesterase and acid and alkaline phosphatases in different insecticide-treated Helicoverpa armigera (Hübner). PubMed. [Link]

    • Various Authors. (2017). Effect of pH on the toxicity and bioconcentration of sulfadiazine on Daphnia magna. ResearchGate. [Link]

    • Kumar, A., Singh, N., & Kumar, A. (2019). Effect of pH on Persistence and Degradation of Cyantraniliprole in Aqueous Media. Indian Journal of Entomology, 81(1), 20-23. [Link]

    • Various Authors. (2020). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. PubMed Central. [Link]

    • Various Authors. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central. [Link]

    • Various Authors. (2024). Industrial Applications, Environmental Fate, Human Exposure, and Health Effects of PFAS. MDPI. [Link]

    • Various Authors. (2006). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. [Link]

    • Various Authors. (2012). Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs of Flurbiprofen. Indian Journal of Pharmaceutical Sciences. [Link]

    • Various Authors. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

    • Various Authors. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. [Link]

    • Various Authors. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. [Link]

    • Various Authors. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. [Link]

    • Various Authors. (1994). Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine. PubMed. [Link]

    • Various Authors. (2023). Insight into the environmental fate, hazard, detection, and sustainable degradation technologies of chlorpyrifos—an organophosphorus pesticide. ResearchGate. [Link]

    • Various Authors. (2022). Amorphous and Co-Amorphous Olanzapine Stability in Formulations Intended for Wet Granulation and Pelletization. PubMed Central. [Link]

    • Various Authors. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate. [Link]

    • Various Authors. (2021). Toxicity, Histopathological Alterations and Acetylcholinesterase Inhibition of Illicium verum Essential Oil in Drosophila suzukii. MDPI. [Link]

    • Various Authors. (2016). A comparative study of the effect of different alkaline stabilizers on physicochemical properties of lansoprazole in formulation. ResearchGate. [Link]

    • Various Authors. (2015). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]

    • Various Authors. (2022). Amorphous and Co-Amorphous Olanzapine Stability in Formulations Intended for Wet Granulation and Pelletization. Egas Moniz School of Health and Science. [Link]

    • Various Authors. (2017). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. SciSpace. [Link]

    • Various Authors. (2002). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. PubMed. [Link]

    Sources

    Technical Support Center: The Influence of Temperature on Flupyrazofos Stability and Degradation

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flupyrazofos. This guide is designed to provide in-depth technical support and troubleshooting advice for experiments involving the stability and degradation of this compound, with a specific focus on the effects of temperature. As an organophosphorus compound, the stability of this compound is intrinsically linked to environmental conditions, particularly temperature, which can significantly impact its shelf-life and degradation pathways.

    This document will provide a detailed exploration of these effects through a series of frequently asked questions and troubleshooting guides. While specific experimental data on this compound is limited in publicly available literature, the principles outlined here are based on the well-established behavior of related organophosphorus pesticides and provide a robust framework for your experimental design and data interpretation.

    Frequently Asked Questions (FAQs)

    Q1: What is the expected general stability of this compound at different temperatures?

    As a solid organophosphorus compound, this compound is expected to be relatively stable at room temperature when protected from moisture and light.[1] However, elevated temperatures can significantly accelerate its degradation. Conversely, extremely low temperatures may not necessarily preserve the compound indefinitely and could potentially affect the formulation of the product, though this is less of a concern for the pure compound.

    For formulated products containing this compound, storage at very low temperatures could lead to crystallization or phase separation of components, which may not always be reversible upon warming.[2] Therefore, it is crucial to adhere to the storage conditions specified by the manufacturer.

    Table 1: General Expected Impact of Temperature on this compound Stability

    Temperature RangeExpected Stability of Pure CompoundPotential Issues for Formulated Products
    < 0°CGenerally stable, but potential for physical changes.Crystallization, phase separation.
    0°C - 25°C (Room Temp)High stability when dry and protected from light.Optimal storage range.
    25°C - 40°CIncreased rate of degradation, particularly with moisture.Reduced shelf-life.
    > 40°CSignificant acceleration of degradation.Rapid loss of active ingredient.
    Q2: How does temperature influence the hydrolysis of this compound in aqueous solutions?

    Hydrolysis is a primary degradation pathway for organophosphorus compounds, and its rate is highly dependent on both pH and temperature. For compounds similar to this compound, the rate of hydrolysis generally increases with increasing temperature.[3][4][5] The reaction follows the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the cleavage of the phosphate ester bonds.

    Q3: What role does temperature play in the microbial degradation of this compound in soil?

    Microbial degradation is a key process for the breakdown of pesticides in the environment. The activity of soil microorganisms is highly sensitive to temperature. Generally, microbial activity and, consequently, the rate of pesticide degradation increase with temperature up to an optimal point, beyond which the activity may decline due to heat stress on the microbial populations.[7][8]

    For most soil microorganisms involved in pesticide degradation, the optimal temperature range is typically between 25°C and 35°C.[9] At lower temperatures, microbial metabolism slows down, leading to a significantly reduced rate of degradation. Conversely, at very high temperatures (e.g., above 40-45°C), enzymatic activity can be denatured, also leading to a decrease in degradation rates. Therefore, the persistence of this compound in soil is expected to be longer in colder climates compared to warmer regions.

    Q4: How does temperature interact with photolysis to affect this compound degradation?

    Photolysis, or degradation by light, is another important environmental fate process for many pesticides. Temperature can influence the rate of photolytic degradation, although the primary driver is the intensity and wavelength of light. An increase in temperature can enhance the quantum yield of a photochemical reaction, which is the efficiency with which absorbed light leads to chemical change.[10][11][12][13][14]

    For some compounds, higher temperatures can increase molecular vibrations and the probability of bond cleavage upon photoexcitation, thus accelerating degradation. However, the specific impact of temperature on the photolysis of this compound would require experimental determination. It is crucial to control temperature in photostability studies to obtain reproducible results.

    Troubleshooting Guide

    Issue 1: Inconsistent results in thermal stability studies.

    Possible Cause:

    • Inadequate Temperature Control: Fluctuations in oven or incubator temperatures can lead to variable degradation rates.

    • Sample Heterogeneity: If the sample is not homogenous, different aliquots may show different degradation profiles.

    • Moisture Content: The presence of moisture can significantly accelerate degradation, especially at elevated temperatures.

    Troubleshooting Steps:

    • Verify Temperature Uniformity: Use a calibrated thermometer to map the temperature distribution within your heating apparatus.

    • Ensure Sample Homogeneity: Thoroughly mix the this compound sample before aliquoting for the study.

    • Control for Moisture: Conduct studies in a controlled humidity environment or use sealed vials to prevent moisture ingress. For solid-state studies, ensure the sample is thoroughly dried before initiating the experiment.

    Issue 2: Faster than expected degradation of this compound in solution.

    Possible Cause:

    • pH of the Solution: As an organophosphorus ester, this compound is likely susceptible to hydrolysis, which is pH-dependent. Alkaline conditions can significantly accelerate degradation.[4][5]

    • Solvent Effects: The type of solvent used can influence the stability of the compound.

    • Contaminants: The presence of catalytic impurities in the solvent or on the glassware can accelerate degradation.

    Troubleshooting Steps:

    • Buffer the Solution: Use a well-characterized buffer system to maintain a constant pH throughout the experiment.

    • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents and assess the stability of this compound in different solvents if necessary.

    • Glassware Preparation: Ensure all glassware is scrupulously clean. Consider using silanized glassware to minimize surface-catalyzed degradation.

    Issue 3: Difficulty in identifying thermal degradation products.

    Possible Cause:

    • Low Concentration of Degradants: The extent of degradation may be too low to produce detectable levels of degradation products.

    • Co-elution with Parent Compound: Chromatographic conditions may not be adequate to separate the degradation products from the parent this compound peak.

    • Formation of Multiple, Minor Degradants: Thermal stress can sometimes lead to a complex mixture of minor degradation products, each below the limit of detection.

    Troubleshooting Steps:

    • Increase Stress Conditions: Extend the duration of thermal stress or increase the temperature to generate a higher percentage of degradation products. A target degradation of 5-20% is often recommended for method development.[15][16][17]

    • Optimize Analytical Method: Develop a stability-indicating analytical method, typically using HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.[18][19][20][21][22] Vary the mobile phase composition, pH, column type, and gradient to achieve separation.

    • Concentrate the Sample: If degradation levels are low, consider concentrating the sample before analysis to increase the concentration of the degradants.

    Experimental Protocol: Forced Thermal Degradation Study

    This protocol outlines a general procedure for conducting a forced thermal degradation study on this compound to assess its stability and identify potential degradation products.

    Objective: To evaluate the thermal stability of this compound and to generate degradation products for the development of a stability-indicating analytical method.

    Materials:

    • This compound (analytical standard)

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • Buffers of various pH (e.g., pH 4, 7, and 9)

    • Calibrated oven or heating block

    • HPLC system with PDA or MS detector

    • Appropriate HPLC column (e.g., C18)

    • Volumetric flasks and vials

    Procedure:

    • Sample Preparation:

      • Solid State: Accurately weigh a known amount of this compound into several amber glass vials.

      • Solution State: Prepare solutions of this compound at a known concentration in water buffered at pH 4, 7, and 9. Also, prepare a solution in a relevant organic solvent (e.g., acetonitrile/water).

    • Thermal Stress:

      • Place the vials (both solid and solution) in a calibrated oven at an elevated temperature (e.g., 60°C, 80°C).

      • Include control samples stored at a reference temperature (e.g., 4°C) and protected from light.

      • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours).

    • Sample Analysis:

      • For solid samples, dissolve them in a suitable solvent to a known concentration before analysis.

      • For solution samples, dilute as necessary to fall within the linear range of the analytical method.

      • Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

    • Data Evaluation:

      • Calculate the percentage of this compound remaining at each time point.

      • Determine the rate of degradation and the half-life at each temperature.

      • Examine the chromatograms for the appearance of new peaks, which are potential degradation products.

      • If using a PDA detector, check for peak purity of the this compound peak.

      • If using an MS detector, obtain mass spectra of the degradation products to aid in their identification.

    G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Evaluation prep_solid Solid this compound in Vials stress Incubate at Elevated Temperatures (e.g., 60°C, 80°C) prep_solid->stress prep_solution This compound in Buffered Solutions (pH 4, 7, 9) prep_solution->stress sampling Sample at Time Points (0, 24, 48, 72h) stress->sampling control Control Samples at 4°C control->sampling hplc HPLC-PDA/MS Analysis sampling->hplc quant Quantify Degradation hplc->quant identify Identify Degradants hplc->identify

    Caption: Workflow for a forced thermal degradation study of this compound.

    Expected Degradation Pathways

    Based on the structure of this compound and the known degradation pathways of other organophosphorus pesticides, the following thermal degradation routes can be anticipated.

    G This compound This compound hydrolysis Hydrolysis Products (Cleavage of P-O-Aryl bond) This compound->hydrolysis Heat, H₂O oxidation Oxidation Products (P=S to P=O) This compound->oxidation Heat, O₂ isomerization Thiono-Thiolo Isomerization This compound->isomerization Heat

    Caption: Potential thermal degradation pathways for this compound.

    It is important to note that the actual degradation products and pathways for this compound must be confirmed experimentally. The conditions of the thermal stress (e.g., presence of oxygen, moisture) will significantly influence the observed degradation profile.

    References

    • PubChem. This compound. National Center for Biotechnology Information. [Link]

    • MDPI. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. [Link]

    • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

    • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

    • MedCrave. Forced Degradation Studies. [Link]

    • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

    • National Institutes of Health. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

    • CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

    • National Institutes of Health. Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. [Link]

    • idUS. Effect of soil temperature and moisture on degradation of the oxyfluorfen herbicide. [Link]

    • ResearchGate. Temperature dependence of fluorescence quantum yield at 282 nm... [Link]

    • National Institutes of Health. Biodegradation of aircraft deicing fluids in soil at low temperatures. [Link]

    • African Journal of Biomedical Research. Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. [Link]

    • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

    • National Institutes of Health. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

    • National Institutes of Health. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. [Link]

    • ResearchGate. Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. [Link]

    • Royal Society of Chemistry. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. [Link]

    • National Institutes of Health. Effect of temperature and moisture on the degradation and sorption of florasulam and 5-hydroxyflorasulam in soil. [Link]

    • ResearchGate. (PDF) Effect of soil temperature and moisture on degradation of the oxyfluorfen herbicide. [Link]

    • MDPI. Development and Validation of a Stability-Indicating Greener HPTLC Method for the Estimation of Flufenamic Acid. [Link]

    • Edinburgh Instruments. Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. [Link]

    • Universiti Kebangsaan Malaysia. HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. [Link]

    • National Institutes of Health. Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase. [Link]

    • ResearchGate. Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. [Link]

    • ResearchGate. Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms. [Link]

    • De Gruyter. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. [Link]

    • National Institutes of Health. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]

    • ResearchGate. Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. [Link]

    • National Institutes of Health. Fluorescence Quantum Yield Measurements. [Link]

    • Wikipedia. Quantum yield. [Link]

    Sources

    Technical Support Center: Overcoming Analytical Challenges in Flupyrazofos Detection

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the analysis of Flupyrazofos. This guide is designed for researchers, analytical chemists, and professionals in drug development and food safety who are working with this organophosphate insecticide. Here, we address common and complex challenges encountered during the detection and quantification of this compound and its key metabolites, providing field-proven insights and evidence-based solutions. Our goal is to empower you with the expertise to develop and troubleshoot robust analytical methods.

    Troubleshooting Guide: From Sample to Signal

    This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the causality behind these challenges and provide step-by-step protocols for their resolution.

    Question 1: I'm experiencing significant signal suppression or enhancement (matrix effects) when analyzing this compound in complex matrices like fruits and vegetables using LC-MS/MS. How can I mitigate this?

    Answer:

    Matrix effects are a primary challenge in LC-MS/MS analysis, arising from co-eluting endogenous components of the sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy and precision of quantification.

    Underlying Cause: The complexity of food matrices means that even after cleanup, compounds like phospholipids, pigments, and sugars can be present in the final extract.[2] These compounds can compete with this compound and its metabolites for ionization, alter the droplet formation and evaporation in the ESI source, or change the local chemical environment, all of which affect the ionization efficiency.

    Troubleshooting Protocol:

    • Optimize Sample Preparation: The first line of defense is a robust sample preparation method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide residue analysis in food matrices.[3][4][5][6]

      • Extraction: Use acetonitrile for the initial extraction.

      • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Select the appropriate d-SPE sorbents based on your matrix. For many fruits and vegetables, a combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols is effective. Be cautious with GCB as it can retain planar pesticides.

    • Chromatographic Separation: Improve the separation of this compound from matrix components.

      • Column Choice: Employ a high-efficiency column, such as a sub-2 µm particle size C18 column, to achieve better peak resolution.

      • Gradient Optimization: Develop a gradient elution profile that separates the analyte from the bulk of the matrix components. A "guard" period at the beginning of the gradient with a high aqueous mobile phase can allow polar interferences to elute first.

    • Matrix-Matched Calibration: This is a crucial step to compensate for matrix effects that cannot be eliminated through sample prep and chromatography.[1]

      • Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience similar ionization suppression or enhancement.

    • Internal Standards: The use of a suitable internal standard (IS) can help to correct for variability in both the sample preparation and the instrumental analysis. An isotopically labeled standard of this compound would be ideal. If unavailable, a structurally similar organophosphate pesticide with similar retention time and ionization behavior can be used.

    dot

    MatrixEffectTroubleshooting Troubleshooting Matrix Effects in this compound Analysis start Significant Matrix Effect Observed (Signal Suppression/Enhancement) sample_prep Optimize Sample Preparation (QuEChERS) start->sample_prep Is sample cleanup adequate? chromatography Improve Chromatographic Separation sample_prep->chromatography Still observing co-elution? calibration Implement Matrix-Matched Calibration chromatography->calibration Residual matrix effects present? internal_std Use an Internal Standard calibration->internal_std Need to correct for variability? result Accurate and Precise Quantification internal_std->result

    Caption: A decision tree for troubleshooting matrix effects.

    Question 2: I am having difficulty with the simultaneous analysis of this compound and its main metabolites, 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) and this compound-oxon. What are the key considerations for method development?

    Answer:

    Simultaneous analysis of a parent compound and its metabolites is often challenging due to differences in their physicochemical properties, such as polarity and ionization efficiency. This compound is a phosphorothioate, while its oxon analog is a phosphate, and PTMHP is a hydroxypyrazole. These structural differences necessitate careful optimization of the analytical method.

    Key Considerations and Protocol:

    • Extraction and Cleanup:

      • The QuEChERS method is generally suitable for all three compounds. However, PTMHP is more polar than this compound and its oxon. Ensure your extraction and cleanup steps do not lead to the loss of this more polar metabolite. A buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) can help maintain a stable pH and improve the recovery of pH-sensitive analytes.[6]

    • Chromatographic Separation (LC-MS/MS):

      • Column: A C18 column is a good starting point.

      • Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier is typically used. Formic acid (0.1%) is a common additive for positive ion mode ESI to promote protonation and improve peak shape.

      • Gradient Program: A well-designed gradient is crucial to separate the three compounds. PTMHP, being the most polar, will likely elute first, followed by the oxon and then the parent this compound. Start with a higher aqueous percentage in your mobile phase to retain and resolve PTMHP.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for all three compounds.

      • MRM Transitions: You will need to optimize the multiple reaction monitoring (MRM) transitions for each analyte. This involves infusing a standard of each compound into the mass spectrometer to determine the precursor ion and the most abundant and specific product ions.

    CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
    This compound [To be determined empirically][To be determined empirically][To be determined empirically]
    This compound-oxon [To be determined empirically][To be determined empirically][To be determined empirically]
    PTMHP [To be determined empirically][To be determined empirically][To be determined empirically]
    Caption: Example table for optimizing MRM transitions.

    A published HPLC-UV method for these analytes used a phenyl bonded phase column with a mobile phase of 50 mM phosphate buffer (pH 3.0)-acetonitrile (40:60, v/v) and UV detection at 232 nm.[7] This indicates that a phenyl-based column could also be a good alternative for LC-MS/MS, offering different selectivity compared to a C18 column.

    Question 3: My this compound results are showing poor reproducibility, and I suspect the analyte is degrading during sample storage or preparation. What are the best practices for ensuring analyte stability?

    Answer:

    The stability of organophosphate pesticides can be influenced by factors such as pH, temperature, and the composition of the solvent.[5][8] Degradation can lead to an underestimation of the parent compound and an overestimation of its degradation products.

    Best Practices for Stability:

    • Sample Storage:

      • Store samples at or below -20°C immediately after collection and until analysis to minimize enzymatic and chemical degradation.

      • Minimize freeze-thaw cycles.

    • Control of pH during Extraction:

      • The stability of many pesticides is pH-dependent. Using a buffered extraction system, such as the citrate or acetate buffering in QuEChERS, can help maintain a consistent and favorable pH environment (typically slightly acidic) and prevent hydrolysis.

    • Solvent Selection and Extract Storage:

      • Acetonitrile is a common and generally suitable extraction solvent.

      • After extraction and cleanup, store the final extracts in a tightly sealed vial at low temperatures (e.g., 4°C) if analysis is not performed immediately. For longer-term storage, -20°C is recommended.

      • Evaporate extracts to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C) to prevent thermal degradation.

    • Stability-Indicating Method Validation:

      • As part of your method validation, perform stability studies to assess the stability of this compound and its metabolites in the sample matrix and in the final extract under your storage conditions. This involves analyzing spiked samples at different time points and comparing the results to freshly prepared samples.

    Frequently Asked Questions (FAQs)

    Q1: Should I use LC-MS/MS or GC-MS/MS for this compound analysis?

    A1: Both techniques can be used, but LC-MS/MS is generally preferred for this compound and its metabolites. This compound is amenable to both, but its metabolites, particularly the more polar PTMHP, are better suited for LC-MS/MS. GC-MS/MS would likely require a derivatization step for the polar metabolites to improve their volatility and chromatographic performance. However, for a broader multi-residue pesticide screen that includes many non-polar pesticides, a GC-MS/MS method might be run in parallel.[1][4][9][10]

    Q2: What is the QuEChERS method, and why is it so widely recommended?

    A2: QuEChERS is a sample preparation technique that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[4][5][6] It involves a simple two-step process: an extraction with a solvent (usually acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE). It is highly recommended because it is a generic method applicable to a wide range of pesticides and matrices, requires minimal solvent and glassware, and is much faster than traditional methods.[3][11]

    dot

    QuEChERS_Workflow Generalized QuEChERS Workflow for this compound Analysis cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup homogenize 1. Homogenize Sample (e.g., 10-15g of fruit/vegetable) add_solvent 2. Add Acetonitrile (e.g., 10-15 mL) homogenize->add_solvent add_salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl, NaCitrate) add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Aliquot of Supernatant centrifuge1->transfer Acetonitrile Layer add_dspe 7. Add to d-SPE Tube (e.g., MgSO4, PSA, C18) transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analysis 10. Collect Supernatant for LC-MS/MS Analysis centrifuge2->analysis

    Caption: A diagram of the QuEChERS experimental workflow.

    Q3: Is this compound a chiral compound, and do I need to perform enantioselective separation?

    A3: this compound possesses a chiral center at the phosphorus atom, which is common for many organophosphate pesticides.[12] Therefore, it exists as a pair of enantiomers. Whether you need to perform enantioselective separation depends on the regulatory requirements and the goals of your study. Often, one enantiomer is more biologically active or degrades at a different rate in the environment.[3][11] For regulatory purposes, pesticide residue limits are often set for the total amount of the active ingredient (the sum of enantiomers). However, for environmental fate or toxicological studies, enantioselective analysis can provide crucial information. Chiral separation of organophosphates is typically achieved using specialized chiral stationary phases (CSPs) in HPLC.[12][13][14]

    Q4: How do I validate my analytical method for this compound?

    A4: Method validation is essential to ensure that your analytical method is reliable, accurate, and fit for its intended purpose. Key validation parameters, as outlined by guidelines from organizations like the ICH and FDA, include:

    • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked blank matrix samples.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    References

    • Hussain, A., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Chirality. Available at: [Link]

    • Moreno-González, D., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Molecules. Available at: [Link]

    • Hussain, A., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PubMed. Available at: [Link]

    • Moreno-González, D., & Gámiz-Gracia, L. (2022). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. International Journal of Molecular Sciences. Available at: [Link]

    • Ye, J., et al. (2009). Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography. ResearchGate. Available at: [Link]

    • Lee, H. S., et al. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

    • Restek Corporation. (n.d.). High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS. Restek Resource Hub. Available at: [Link]

    • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent. Available at: [Link]

    • Shimadzu Scientific Instruments. (n.d.). Simultaneous Analysis of Pesticides in Food With GC-MS/MS Using Hydrogen Carrier Gas. Shimadzu. Available at: [Link]

    • Zhang, Y., et al. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). MDPI. Available at: [Link]

    • Zhang, C., et al. (2022). Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. ResearchGate. Available at: [Link]

    • Ekezie, F. G. C., et al. (2019). Proposed degradation pathway of chlorpyrifos. ResearchGate. Available at: [Link]

    • Zhang, C., et al. (2022). Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. PubMed. Available at: [Link]

    • Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available at: [Link]

    • Moreno-González, D., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

    • Kotone, N., et al. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. Available at: [Link]

    • Choi, Y. H., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

    Sources

    Validation & Comparative

    A Researcher's Guide to Validating the Insecticidal Activity of Flupyrazofos: A Comparative Approach

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers and professionals in the fields of entomology and insecticide development, the rigorous validation of a compound's efficacy is paramount. This guide provides a comprehensive framework for evaluating the insecticidal activity of Flupyrazofos, an aryl organothiophosphate insecticide. In the absence of extensive, publicly available comparative datasets, this document emphasizes the establishment of self-validating experimental systems to objectively assess the performance of this compound against established insecticide classes. By providing detailed methodologies and explaining the rationale behind experimental design, this guide will empower researchers to generate robust and reliable data for their specific applications.

    Understanding this compound and its Place in the Insecticide Landscape

    This compound is classified as an aryl organothiophosphate insecticide[1]. Its mode of action, characteristic of organophosphates, involves the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and eventual death of the insect.

    To effectively validate the activity of this compound, it is essential to compare its performance against insecticides with different modes of action. This approach not only benchmarks the potency of this compound but also provides insights into its potential role in resistance management strategies. The primary comparator classes include:

    • Pyrethroids: These insecticides act on the voltage-gated sodium channels in nerve cells, causing paralysis[2][3].

    • Neonicotinoids: This class of insecticides targets the nicotinic acetylcholine receptors, leading to overstimulation of the nervous system and paralysis[1][4][5].

    The following diagram illustrates the distinct signaling pathways targeted by these insecticide classes.

    cluster_Organophosphate Organophosphate (e.g., this compound) cluster_Pyrethroid Pyrethroid cluster_Neonicotinoid Neonicotinoid OP This compound AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh_buildup Acetylcholine Buildup Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Paralysis Paralysis & Death ACh_buildup->Paralysis Leads to PY Pyrethroid Na_Channel Voltage-Gated Sodium Channel PY->Na_Channel Keeps Open Depolarization Persistent Depolarization Na_Channel->Depolarization Allows Na+ influx Depolarization->Paralysis Leads to NEO Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) NEO->nAChR Binds to Overstimulation Nerve Overstimulation nAChR->Overstimulation Causes Overstimulation->Paralysis Leads to

    Caption: Modes of action for major insecticide classes.

    Spectrum of Activity: Identifying Target Pests

    Initial research indicates that this compound, under the designation KH-502, exhibits insecticidal activity against the diamondback moth, Plutella xylostella[6]. Furthermore, its chemical class is generally effective against piercing-sucking insects such as aphids and whiteflies. A comprehensive validation should aim to define this spectrum more clearly. Key model organisms for testing include:

    • Lepidoptera: Diamondback moth (Plutella xylostella) - a major pest of cruciferous crops.

    • Hemiptera: Green peach aphid (Myzus persicae) - a polyphagous pest with a high propensity for developing insecticide resistance.

    Experimental Validation: A Step-by-Step Bioassay Protocol

    The cornerstone of validating insecticidal activity is the bioassay. The following leaf-dip bioassay protocol is a robust method for determining the lethal concentration (LC50) of a contact insecticide. This protocol is designed to be a self-validating system, with internal controls and clear endpoints.

    Experimental Workflow: Leaf-Dip Bioassay

    Caption: Workflow for a leaf-dip bioassay.

    Detailed Protocol: Leaf-Dip Bioassay for LC50 Determination

    Objective: To determine the median lethal concentration (LC50) of this compound and comparator insecticides against a target insect pest.

    Materials:

    • Technical grade this compound and comparator insecticides (e.g., a pyrethroid like lambda-cyhalothrin and a neonicotinoid like imidacloprid).

    • Acetone (analytical grade).

    • Distilled water.

    • Triton X-100 or similar non-ionic surfactant.

    • Host plant leaves (e.g., cabbage for P. xylostella, bell pepper for M. persicae).

    • Petri dishes lined with moistened filter paper.

    • Fine paintbrushes for handling insects.

    • Healthy, uniform-aged adult or larval insects.

    Procedure:

    • Preparation of Stock and Working Solutions:

      • Prepare a high-concentration stock solution of each insecticide in acetone.

      • From the stock solution, prepare a series of at least five serial dilutions in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even leaf coverage.

      • A control solution containing only distilled water and surfactant should also be prepared.

    • Leaf Disc Preparation:

      • Excise leaf discs of a uniform size from fresh, untreated host plant leaves.

    • Treatment Application:

      • Immerse each leaf disc in a dilution for a standardized time (e.g., 10 seconds) with gentle agitation.

      • Place the treated leaf discs on a wire rack to air dry completely.

    • Insect Exposure:

      • Place one treated leaf disc into each petri dish.

      • Introduce a set number of insects (e.g., 10-20) into each petri dish.

      • Seal the petri dishes with parafilm.

    • Incubation:

      • Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

    • Mortality Assessment:

      • Assess insect mortality at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to move when prodded with a fine paintbrush.

    • Data Analysis:

      • Correct for control mortality using Abbott's formula if necessary.

      • Perform probit analysis on the mortality data to determine the LC50 value for each insecticide.

    Comparative Performance Analysis

    Table 1: Comparative Efficacy (LC50) Against Plutella xylostella

    Insecticide ClassActive IngredientReported LC50 (ppm)Reference
    Organothiophosphate This compound Data to be determined -
    PyrethroidFenvalerate3.76072 - 4.12462[5]
    SpinosynSpinosad0.00486 - 0.00541[5]
    DiamideChlorantraniliprole0.000275 - 0.00037[5]
    OrganophosphateQuinalphos3.30209 - 3.66899[5]

    Table 2: Comparative Efficacy (LC50) Against Myzus persicae

    Insecticide ClassActive IngredientReported LC50 (mg/L) at 48hReference
    Organothiophosphate This compound Data to be determined -
    ButenolideFlupyradifurone8.491
    NeonicotinoidImidaclopridVaries by resistance
    CarbamatePirimicarbVaries by resistance

    Note: The LC50 values presented are from published studies and may vary depending on the insect strain, bioassay method, and environmental conditions. It is crucial to conduct in-house, side-by-side comparisons for accurate validation.

    Causality and Trustworthiness in Experimental Design

    The choice of a leaf-dip bioassay is based on its ability to simulate the contact and ingestion exposure pathways that are relevant for foliar-applied insecticides. The inclusion of a surfactant ensures that the insecticide solution spreads evenly across the waxy cuticle of the leaf, providing a uniform exposure surface.

    To ensure the trustworthiness of the generated data, the following considerations are critical:

    • Use of a susceptible reference strain: Whenever possible, a known susceptible strain of the target insect should be included in the bioassays to provide a baseline for comparison.

    • Replication: Each concentration, including the control, should be replicated at least three times to ensure the statistical validity of the results.

    • Control mortality: Control mortality should not exceed 10-20%. Higher control mortality indicates a problem with the experimental setup or the health of the insect colony.

    • Standardized conditions: Maintaining consistent environmental conditions is crucial for the reproducibility of the results.

    Conclusion and Future Directions

    While this guide provides a robust framework for validating the insecticidal activity of this compound, it is important to acknowledge that the landscape of insect pest management is constantly evolving. The development of insecticide resistance is a significant challenge, and ongoing monitoring of the efficacy of all insecticides, including this compound, is essential.

    Future research should focus on:

    • Establishing baseline susceptibility data for this compound against a wide range of economically important pests.

    • Investigating the potential for cross-resistance between this compound and other insecticide classes.

    • Evaluating the sub-lethal effects of this compound on insect behavior and reproduction.

    By adhering to the principles of scientific integrity and employing self-validating experimental designs, researchers can generate the high-quality data needed to accurately assess the insecticidal activity of this compound and determine its potential role in integrated pest management programs.

    References

    • Kim, S., Lee, K., Kim, H., Lee, J., & Kim, J. (2004). Insecticidal activity of this compound KH-502 against Plutella xylostella: a CoMFA study. Journal of the Korean Society for Applied Biological Chemistry, 47(3), 335-340.
    • Compendium of Pesticide Common Names. (n.d.). This compound. Alanwood.net.
    • Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of toxicology, 86(2), 165–181.
    • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids to insects. Annual review of entomology, 48, 339–364.
    • Casida, J. E., & Durkin, K. A. (2013). Neuroactive insecticides: targets, selectivity, resistance, and secondary effects. Annual review of entomology, 58, 99–117.
    • Kaur, R., & Singh, B. (2015). Relative toxicity of different insecticides against larvae of Plutella xylostella (Linnaeus) in Punjab. Journal of Insect Science, 28(1), 74-78.
    • IRAC. (n.d.). Aphids. Insecticide Resistance Action Committee.
    • Jo, S. H., & Kim, G. H. (2017).
    • Rani, S., & Kumar, R. (2018). Transgenerational hormetic effects of sublethal dose of flupyradifurone on the green peach aphid, Myzus persicae (Sulzer) (Hemiptera: Aphididae). PLoS One, 13(1), e0191539.
    • Koppert. (2023, September 1). New Strain Of Green Peach Aphid, Myzus Persicae, Requires More Aggressive Beneficial Insects. Koppert UK.

    Sources

    A Comparative Guide to the Efficacy of Flupyrazofos and Other Organophosphate Insecticides

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides an in-depth technical comparison of the efficacy of flupyrazofos, a newer pyrazole organophosphate insecticide, with that of other established organophosphates. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes available data to offer an objective performance analysis, supported by experimental evidence and mechanistic insights.

    Introduction: The Enduring Role and Mechanism of Organophosphates

    Organophosphate (OP) insecticides have been a cornerstone of pest management for decades, valued for their broad-spectrum activity and relatively rapid environmental degradation compared to organochlorines.[1][2] Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[3] By inhibiting AChE, OPs cause an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, leading to hyperstimulation of nerve impulses, paralysis, and ultimately, the death of the insect.[4][5] this compound, a more recent addition to this class, shares this fundamental mechanism but possesses a unique pyrazole structure that influences its efficacy and spectrum of activity.[4][6]

    This guide will delve into a comparative analysis of this compound's performance against other widely used organophosphates, focusing on quantitative efficacy data (LC50 values), spectrum of activity, and the underlying biochemical interactions that dictate their insecticidal potency.

    The Shared Battlefield: Acetylcholinesterase Inhibition

    The efficacy of all organophosphates, including this compound, is rooted in their ability to phosphorylate the serine hydroxyl group within the active site of the acetylcholinesterase enzyme. This action effectively inactivates the enzyme, preventing it from breaking down acetylcholine. The result is a continuous stimulation of cholinergic pathways, leading to the toxic effects observed in insects.

    Caption: General mechanism of acetylcholinesterase inhibition by organophosphates.

    While the fundamental mechanism is conserved, the potency and selectivity of different organophosphates can vary significantly. These differences arise from variations in their chemical structure, which affect their affinity for the AChE active site, the rate of phosphorylation, and their susceptibility to metabolic detoxification pathways within the target organism.

    Comparative Efficacy: A Quantitative Look at Performance

    The most direct measure of an insecticide's potency is its median lethal concentration (LC50) or median lethal dose (LD50). These values represent the concentration or dose required to kill 50% of a test population and serve as a crucial metric for comparing the efficacy of different compounds. A lower LC50 value indicates higher toxicity to the target pest.[7]

    While direct, side-by-side comparative studies including this compound are limited in publicly accessible literature, we can construct a comparative overview by collating data from various studies on key pests.

    Efficacy Against Lepidopteran Pests

    Lepidopteran pests, such as the diamondback moth (Plutella xylostella) and the tobacco cutworm (Spodoptera litura), are major targets for organophosphate insecticides. This compound is noted for its high activity against the diamondback moth.[2]

    InsecticidePest SpeciesLC50 ValueSource(s)
    This compound Plutella xylostellaHigh activity reported, specific LC50 not provided in comparative studies.[2]
    Chlorpyrifos Spodoptera litura18.3 - 421 mg/L (depending on resistance)[8]
    Profenofos Spodoptera litura3 - 169 mg/L (depending on resistance)[8]
    Quinalphos Spodoptera litura3 - 160 mg/L (depending on resistance)[8]
    Profenofos Plutella xylostellaLC95 of 70.37 ppm reported for a lab population.[9]
    Quinalphos Plutella xylostella3.30209 - 3.66899 %[10]

    Note: LC50 values can vary significantly based on the insect strain (susceptible vs. resistant), life stage, and bioassay methodology.

    Efficacy Against Hemipteran Pests (Aphids)

    Aphids are another significant group of pests targeted by organophosphates due to their piercing-sucking feeding habits.

    InsecticidePest SpeciesLC50 Value (ppm)Source(s)
    Malathion Aphis craccivora327.97 µg/cm²[11]
    Malathion Aphis gossypii25.28 - 333.92 µg/cm²[11][12]
    Chlorpyrifos Aphis craccivoraNot specified, but generally effective.
    Diazinon Aphis spp.Broadly effective.[13]
    Profenofos Aphis craccivora1.63 ml/L (least effective in one study)[14]

    Note: The efficacy of organophosphates against aphids can be influenced by their systemic activity within the plant.

    Efficacy Against Acari (Mites)

    Some organophosphates also exhibit acaricidal properties, making them useful for controlling spider mites.

    InsecticidePest SpeciesLC50 ValueSource(s)
    Profenofos Tetranychus urticaeResistance ratios up to 303-fold have been observed.[15]
    Malathion Tetranychus spp.Broadly effective.[9]
    Diazinon Tetranychus spp.Broadly effective.[13]

    Spectrum of Activity: A Comparative Overview

    The "spectrum of activity" refers to the range of pest species an insecticide is effective against. Broad-spectrum insecticides, like most organophosphates, are active against a wide variety of pests.

    • This compound : Marketed for its effectiveness against a range of pests, with a particular emphasis on Lepidoptera, such as the diamondback moth.[2][4] Patent literature also suggests its use in compositions for controlling various injurious insects including Lepidoptera, Heteroptera, Hymenoptera, and Coleoptera.[4]

    • Chlorpyrifos : A broad-spectrum insecticide used to control a wide array of foliage and soil-borne insect pests on numerous crops.[16] Its targets include cutworms, corn rootworms, cockroaches, grubs, and termites.[17]

    • Malathion : A non-systemic, wide-spectrum organophosphate used against a diverse range of pests including aphids, mites, scale insects, flies, and various caterpillars on a multitude of crops.[9][18]

    • Diazinon : A broad-spectrum insecticide effective against a variety of sucking and chewing insects, including aphids, scales, mites, and various flies and grubs.[13][19]

    • Profenofos : A broad-spectrum insecticide and acaricide with contact and stomach action, particularly effective against Lepidoptera and mites on crops like cotton.[1][10][20]

    Experimental Protocols: Standardized Efficacy Testing

    To ensure the generation of reliable and comparable data on insecticide efficacy, standardized testing protocols are essential. The following outlines a general workflow for determining the LC50 of an insecticide against a target pest, based on established methodologies.

    Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae

    This method is commonly used to assess the efficacy of insecticides against chewing insects like Plutella xylostella or Spodoptera litura.

    Methodology:

    • Insect Rearing : Maintain a healthy, age-standardized colony of the target insect species under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

    • Insecticide Preparation : Prepare a series of dilutions of the test insecticide (e.g., this compound and other organophosphates) in an appropriate solvent (e.g., acetone with a surfactant). A control group with only the solvent should also be prepared.

    • Leaf Treatment : Dip host plant leaves (e.g., cabbage for P. xylostella) into each insecticide dilution for a standardized time (e.g., 10-30 seconds) and allow them to air dry.

    • Exposure : Place the treated leaves into ventilated containers (e.g., petri dishes) with a set number of third-instar larvae (e.g., 10-20 larvae per replicate).

    • Incubation : Maintain the containers under the same controlled conditions as the insect colony.

    • Mortality Assessment : Record larval mortality at set time intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded are considered dead.

    • Data Analysis : Use probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.

    Caption: Workflow for a standard leaf-dip bioassay to determine insecticide LC50.

    Discussion and Future Directions

    The available data indicates that this compound is a potent organophosphate insecticide with a valuable spectrum of activity, particularly against challenging Lepidopteran pests like the diamondback moth. While a direct, comprehensive quantitative comparison with other organophosphates is hampered by a lack of publicly available, side-by-side studies, the existing information suggests its efficacy is in line with other members of its chemical class.

    The broader-spectrum nature of established organophosphates like chlorpyrifos and malathion has been well-documented through decades of use. However, this broad action can also impact non-target and beneficial insects. Future research should focus on direct comparative efficacy studies of this compound against a wider range of economically important pests, alongside assessments of its impact on beneficial arthropods. Such studies will be crucial for positioning this compound within integrated pest management (IPM) programs and for understanding its potential role in resistance management strategies.

    The development of resistance is a significant challenge for all insecticides, including organophosphates.[8] Cross-resistance between different organophosphates can occur, making the strategic rotation of insecticides with different modes of action essential.[8] As a newer molecule, this compound may offer an advantage in areas where resistance to older organophosphates has developed, although this requires further investigation.

    References

    • Ahmad, M., Iqbal, M. F., & Afzal, M. (2008). Resistance to Selected Organochlorin, Organophosphate, Carbamate and Pyrethroid, in Spodoptera Litura (Lepidoptera: Noctuidae) From Pakistan. Journal of Economic Entomology, 101(5), 1667–1675. [Link]

    • Herron, G. A., & Rophail, J. (1998). Organophosphate resistance in spider mites (Acari: Tetranychidae) from cotton in Australia. Experimental & Applied Acarology, 22(10), 593–599. [Link]

    • Kim, Y., et al. (2015). Synergistic insecticidal composition containing this compound and acetamiprid. Eureka, CN104957140A.
    • Nukala, N. K., & Acharya, M. F. (2013). Comparative relative toxicity of some modern insecticides against Spodoptera litura fabricius on groundnut. International Journal of Plant Protection, 8(1), 148-151. [Link]

    • Thakur, H., & Srivastava, R. P. (2019). Pairwise correlation coefficient comparison between log LC50 values of tested insecticides on field populations of Spodoptera litura. ResearchGate. [Link]

    • Singh, S., & Singh, B. (2018). Relative Toxicity of Some Newer Insecticides against Mustard aphid, Lipaphis erysimi (Kalt.) on Gobhi sarson. International Journal of Current Microbiology and Applied Sciences, 7(11), 481-489. [Link]

    • Ahmad, M., et al. (2022). Toxicity of Four New Chemistry Insecticides against Spodoptera litura (Noctuidae: Lepidoptera) under Controlled Laboratory Conditions. CORE Scholar. [Link]

    • Kranthi, K. R., et al. (2016). Field resistance of Spodoptera litura (Fab.) to conventional insecticides in India. Crop Protection, 86, 82-89. [Link]

    • Chandrasekaran, J., & Regupathy, A. (2009). Acute Toxicity of New Molecular Insecticides to Diamond Back Moth, Plutella xylostella (L.). Madras Agricultural Journal, 96(7-12), 584-587. [Link]

    • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. [Link]

    • Kumar, S., et al. (2024). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. International Journal of Advanced Biochemistry Research. [Link]

    • USDA ARS. (n.d.). Toxicity of Selected Acaricides in a Glass-Vial Bioassay to Twospotted Spider Mite (Acari: Tetranychidae). [Link]

    • PubChem. (n.d.). This compound. [Link]

    • Google Patents. (n.d.). CN104957140A - Insecticide composition containing flupyradifurone and cyhalodiamide.
    • Singh, K., & Singh, G. (2015). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. Connect Journals. [Link]

    • Insecticide Resistance Action Committee. (n.d.). MODE OF ACTION CLASSIFICATION SCHEME. [Link]

    • Pesticide Environmental Stewardship. (n.d.). Mode of Action Classification. [Link]

    • Kumar, A., et al. (2019). Evaluation of novel insecticides and their persistency against diamondback moth, Plutella xylostella Linn. Journal of Entomology and Zoology Studies, 7(3), 1136-1140. [Link]

    • dos Santos, A. C., et al. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Insects, 14(2), 98. [Link]

    • dos Santos, A. C., et al. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. MDPI. [Link]

    • Google Patents. (n.d.). CN103651553B - this compound-containing pesticide composition.
    • ResearchGate. (n.d.). lists the toxicity data (EC 50 or LC 50 (mg$L À1 )) of six pesticides for. [Link]

    • Al-Deeb, M. A. (2012). Toxicity of Certain Insecticides to the Parasitoid Diaeretiella Rapae. AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS). [Link]

    • Insecticide Resistance Action Committee. (n.d.). Mode of Action Classification. [Link]

    • Kumar, S., & Singh, S. (2021). Relative toxicity of insecticides against various species of aphids. The Pharma Innovation Journal, 10(9), 136-140. [Link]

    • Hegde, M., & Patil, B. V. (1995). Toxicity of Pesticides to the Red Spider Mite, Tetranychus mac/arlanei Baker and Pritchard and the Predatory mite, Amhlyseius lo. Informatics Journals. [Link]

    • Fishel, F. M. (2008). IRAC's Insecticide Mode of Action Classification. UF/IFAS Extension. [Link]

    • IRAC. (2023). Mode of Action Classification Brochure. [Link]

    • Zafar, M., et al. (2015). Relative toxicity of some insecticides and azadirachtin against four crop infesting aphid species. Journal of Entomology and Zoology Studies, 3(5), 32-36. [Link]

    • ResearchGate. (n.d.). The corrected mortality of SS mites when treated with LC30 and LC50 of.... [Link]

    • ChemSafetyPro.COM. (2016). Acute Toxicity. [Link]

    • Al-Jorany, F. S. A., & Al-jbory, N. K. M. (2020). LABORATORY BASED BIOEFFICACY OF SELECTED BIOPESTICIDES AGAINST THE ADULTS AND NYMPHS OF TWO-SPOTTED SPIDER MITE TETRANYCHUS URTI. Plant Archives, 20(2), 5241-5246. [Link]

    • Sparling, D. W., & Fellers, G. (2007). Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii. Environmental Pollution, 147(2), 535-539. [Link]

    • USDA ARS. (n.d.). Susceptibility of Five Nontarget Organisms to Aqueous Diazinon Exposure. [Link]

    • ResearchGate. (n.d.). LC 50 , 95% confidence limits and regression equations of different insecticides on different adult aphid species after 24 hours. [Link]

    • FishBase. (n.d.). LC50 Studies. [Link]

    • Khan, M. K. A., et al. (2017). Efficacy of malathion and carbosulfan against crop invadedaphid types Aphis craccivora (Koch) and Aphis. Punjab University Journal of Zoology, 32(2), 245-249. [Link]

    • Zafar, M., et al. (2015). Relative toxicity of some insecticides and azadirachtin against four crop infesting aphid species. ResearchGate. [Link]

    • Per, T., & Koci, J. (2023). Natural Products as Mite Control Agents in Animals: A Review. Molecules, 28(19), 6890. [Link]

    • ResearchGate. (n.d.). LC 50 baseline levels of amitraz, coumaphos, fluvalinate and flumethrin in populations of Varroa destructor from Buenos Aires Province, Argentina. [Link]

    • Formpak Software. (n.d.). Inhalation Acute Toxicity (LC50). [Link]

    • Pillai, K. S., et al. (2021). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Journal of Environmental Science and Health, Part B, 56(12), 1073-1079. [Link]

    • Maggi, M., et al. (2020). Sensitivity and Resistance of Parasitic Mites (Varroa destructor, Tropilaelaps spp. and Acarapis woodi) Against Amitraz and Amitraz-Based Product Treatment: A Systematic Review. Insects, 11(9), 567. [Link]

    Sources

    A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for Flupyrazofos

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides an in-depth comparison and cross-validation framework for the analytical methods used to quantify Flupyrazofos, an organophosphate insecticide.[1] As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, whether for toxicokinetic studies, environmental monitoring, or food safety analysis. This document moves beyond simple protocols to explain the causality behind experimental choices, grounding every recommendation in established regulatory standards and field-proven expertise.

    PART 1: The Foundation of Accurate Analysis: Sample Preparation

    The journey to accurate quantification begins long before the sample reaches the instrument. The complexity of matrices such as plasma, soil, or food products necessitates a robust sample preparation strategy to isolate the analyte of interest, this compound, from interfering substances.[2][3]

    The QuEChERS Method: The Industry Standard

    For pesticide residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard.[4][5] Its widespread adoption is due to its simplicity, high throughput, and effectiveness across a wide range of pesticide polarities and diverse matrices.[2][6] The procedure involves two main stages: extraction with a solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[7]

    Experimental Protocol: QuEChERS for this compound

    • Homogenization: Weigh 10-15 g of the homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

    • Extraction:

      • Add 10 mL of acetonitrile to the tube. If required, add an internal standard at this stage.

      • Agitate vigorously for 1 minute to ensure thorough mixing.

      • Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and a buffering agent like sodium citrate) to induce phase separation and stabilize the pH.[4][6]

      • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

    • Dispersive SPE (d-SPE) Cleanup:

      • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube. The sorbents in this tube are chosen based on the matrix. For many food matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences, is effective.[8]

      • Vortex for 30 seconds and centrifuge for 5 minutes.

    • Final Extract: The resulting supernatant is the final extract. It can be directly analyzed or diluted with a suitable mobile phase before injection into the chromatographic system.[7]

    Workflow for Sample Preparation and Analysis

    G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA / C18) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Analysis Analytical Instrument FinalExtract->Analysis HPLC_UV HPLC-UV Analysis->HPLC_UV LC_MSMS LC-MS/MS Analysis->LC_MSMS

    Caption: General workflow from sample preparation to instrumental analysis.

    PART 2: Core Analytical Techniques for this compound

    The choice of analytical instrumentation is a balance between the required sensitivity, selectivity, and available resources. Here, we compare two common techniques for the analysis of this compound.

    High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness.[9] The method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of ultraviolet light by the analyte.

    • Expertise & Experience: This technique is excellent for quality control of formulated products or for analyzing samples where this compound concentrations are relatively high.[10] However, its sensitivity can be a limiting factor for trace residue analysis.[11] A key consideration for this compound is that it possesses a UV chromophore, making it suitable for this detection method. A published study successfully developed an HPLC-UV method for this compound and its metabolites in rat plasma, detecting it at 232 nm.[1]

    • Trustworthiness: While reliable, HPLC-UV can be susceptible to matrix interferences, where co-eluting compounds absorb at the same wavelength, potentially leading to inaccurate quantification. Specificity must be rigorously demonstrated during validation.

    Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

    LC-MS/MS is the definitive technique for trace-level quantification of pesticides in complex matrices.[12] It couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer.

    • Expertise & Experience: This method provides unparalleled performance for residue analysis. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it can detect and quantify analytes at parts-per-billion (ppb) levels or lower, even in the presence of significant matrix background.[13][14]

    • Trustworthiness: The high selectivity of MS/MS minimizes the risk of false positives and provides a high degree of confidence in the results. It is the preferred method for regulatory submissions requiring low detection limits.

    PART 3: The Cross-Validation Framework

    Cross-validation demonstrates that two different analytical methods provide equivalent results, which is crucial when transferring methods between labs or updating from an older to a newer technology (e.g., HPLC-UV to LC-MS/MS). The framework for this process is defined by regulatory bodies like the ICH and FDA.[15][16][17] The objective is to prove that an analytical procedure is fit for its intended purpose.[16]

    Key Validation Parameters

    A validation protocol must be established before the study begins, defining the experiments and the acceptance criteria.[17] The core parameters to be evaluated for each method are:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.[18]

    • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels is recommended.[19]

    • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and is expressed as percent recovery.[20]

    • Precision: The closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels:

      • Repeatability: Precision under the same operating conditions over a short interval.

      • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[19][21]

    • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature).[16]

    Experimental Protocol: Cross-Validation Study
    • Prepare Samples: Use a certified analytical standard of this compound. Prepare a set of blank matrix samples (e.g., organic apples) and spike them at various concentration levels, covering the expected range of both the HPLC-UV and LC-MS/MS methods. Include levels near the expected LOQ for each method.

    • Sample Processing: Process all blank and spiked samples using the standardized QuEChERS protocol described in Part 1.

    • Analysis:

      • Analyze one set of the processed extracts using the validated HPLC-UV method.

      • Analyze the second set of extracts using the validated LC-MS/MS method.

    • Data Evaluation: For each method, calculate the performance characteristics (Accuracy, Precision, Linearity, LOQ, etc.).

    • Statistical Comparison: Compare the concentration results obtained from both methods for each spiked sample. Use appropriate statistical tests (e.g., Student's t-test and F-test) to determine if there are any significant differences in the means and variances of the results produced by the two methods.

    Logical Flow of a Cross-Validation Study

    G cluster_input Inputs cluster_methods Analytical Methods cluster_results Performance & Data Comparison cluster_output Output SpikedSamples Identical Sets of Spiked Matrix Samples (Low, Med, High Conc.) MethodA Method A (e.g., HPLC-UV) SpikedSamples->MethodA MethodB Method B (e.g., LC-MS/MS) SpikedSamples->MethodB RefStd Certified Reference Standard RefStd->MethodA RefStd->MethodB ResultsA Results A MethodA->ResultsA ResultsB Results B MethodB->ResultsB Comparison Statistical Comparison (t-test, F-test) ResultsA->Comparison ResultsB->Comparison Report Cross-Validation Report: Method Equivalence Assessed Comparison->Report

    Caption: Logical diagram illustrating the cross-validation process.

    PART 4: Comparative Data Summary

    The results of the cross-validation study should be summarized in a clear and concise table to facilitate direct comparison.

    Validation Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria
    Specificity No interference at analyte retention time from blank matrix.No interference in the specific MRM transition from blank matrix.Method is specific.
    Linearity (r²) > 0.995> 0.998r² ≥ 0.995
    Range 40 - 1000 ng/mL0.5 - 200 ng/mLCovers 80-120% of target concentration.[19]
    LOD 20 ng/mL0.1 ng/mLSignal-to-Noise ≥ 3:1
    LOQ 40 ng/mL[1]0.5 ng/mLSignal-to-Noise ≥ 10:1 with acceptable precision/accuracy.[22]
    Accuracy (% Recovery) 92 - 105%95 - 103%Typically 70-120% for residue analysis.[7]
    Precision (RSD%) < 10%< 5%Typically ≤ 20% at LOQ, ≤ 15% within range.
    Robustness Unaffected by ±0.2 pH change in mobile phase.Unaffected by ±5% change in organic mobile phase ratio.Results remain within system suitability limits.

    Note: The values presented in this table are illustrative and based on typical performance characteristics. Actual results must be determined experimentally.

    Conclusion and Recommendations

    This guide demonstrates a comprehensive framework for the cross-validation of analytical methods for this compound.

    • The HPLC-UV method proves to be a reliable and cost-effective tool for applications where analyte concentrations are expected to be high, such as in formulation analysis or certain toxicokinetic studies. Its primary limitation is its higher limit of quantification.[1]

    • The LC-MS/MS method is unequivocally superior for trace residue analysis in complex matrices like food and environmental samples. Its high sensitivity and selectivity are essential for meeting stringent regulatory limits.

    Recommendation: For laboratories performing diverse sample analyses, developing and validating an LC-MS/MS method is the most robust, future-proof strategy. An HPLC-UV method can serve as an excellent orthogonal technique or a primary method for high-concentration samples. Successful cross-validation, as outlined here, provides documented evidence that both methods are fit for purpose and that data generated by either method is reliable and trustworthy, which is the cornerstone of scientific integrity.

    References

    • Unknown. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
    • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
    • Unknown. (n.d.). QuEChERS: Home. quechers.com.
    • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
    • Measurlabs. (n.d.).
    • Lee, H. S., et al. (n.d.). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. PubMed.
    • Lab Manager. (2025).
    • AMSbiopharma. (2025).
    • FDA. (n.d.). Q2(R2)
    • ProPharma. (2024).
    • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
    • Unknown. (2025). Analytical Method Development and Validation in Pharmaceuticals. Unknown Source.
    • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.
    • Unknown. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes.
    • Unknown. (2018).
    • Unknown. (n.d.). Sample preparation in analysis of pharmaceuticals. Unknown Source.
    • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
    • Unknown. (2023).
    • Unknown. (2023).
    • Unknown. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
    • Bolygo, E., & Boseley, A. (2000). A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops. Fresenius' Journal of Analytical Chemistry.
    • Unknown. (2025). General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. NIH.
    • Unknown. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed.
    • Unknown. (n.d.).

    Sources

    A Comparative Guide to the Mode of Action of Flupyrazofos and Flupyradifurone for Researchers

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of modern crop protection, a nuanced understanding of the molecular mechanisms of insecticides is paramount for the development of effective and sustainable pest management strategies. This guide provides an in-depth, objective comparison of the mode of action of two distinct insecticides: Flupyrazofos, an organothiophosphate, and Flupyradifurone, a butenolide. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to elucidate their contrasting toxicological pathways.

    Introduction: Two Distinct Chemical Classes Targeting the Insect Nervous System

    This compound and Flupyradifurone, despite both being potent insecticides, represent two different chemical classes with fundamentally different modes of action at the molecular level. This compound is an aryl organothiophosphate insecticide[1], a class of compounds known for their potent inhibition of a critical enzyme in the insect nervous system. In contrast, Flupyradifurone is the first representative of the butenolide class of insecticides, developed to control a broad range of sucking pests with a distinct target site within the insect's central nervous system[2]. Their classification by the Insecticide Resistance Action Committee (IRAC) underscores their distinct mechanisms, placing them in different groups, which is a critical consideration for resistance management[3][4].

    I. This compound: The Acetylcholinesterase Inhibitor

    A. Molecular Mechanism of Action

    The primary mode of action of this compound, as with other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE)[5][6]. AChE is a crucial enzyme located in the synaptic cleft of the cholinergic synapses in the insect's nervous system. Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh), terminating the nerve signal.

    The process of AChE inhibition by organophosphates like this compound is a multi-step process:

    • Metabolic Activation: Organothiophosphates (with a P=S bond) like this compound are often weak inhibitors of AChE in their native form. They undergo metabolic activation within the insect, where the sulfur atom is replaced by an oxygen atom to form the more potent oxon analog (P=O)[5][6]. This conversion is typically mediated by cytochrome P450 enzymes.

    • Phosphorylation of the Active Site: The activated organophosphate then binds to the active site of AChE. Specifically, it phosphorylates a serine residue within the active site of the enzyme[2][7].

    • Irreversible Inhibition: This phosphorylation forms a stable, covalent bond between the insecticide and the enzyme. Unlike the rapid hydrolysis of acetylcholine, the dephosphorylation of the inhibited enzyme is extremely slow, rendering the inhibition effectively irreversible[7].

    • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft. This leads to the continuous stimulation of postsynaptic nicotinic and muscarinic acetylcholine receptors[6][8].

    • Neurotoxicity: The overstimulation of cholinergic pathways results in hyperactivity, tremors, convulsions, paralysis, and ultimately, the death of the insect[6].

    The Insecticide Resistance Action Committee (IRAC) classifies organophosphates, including this compound, in Group 1B [4].

    B. Visualizing the Pathway of AChE Inhibition

    AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Receptor Acetylcholine Receptor ACh_Receptor->Postsynaptic_Neuron Signal Transduction ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Blocked) ACh->AChE Hydrolysis This compound This compound (P=S) Activated_this compound Activated this compound (P=O) This compound->Activated_this compound Metabolic Activation Activated_this compound->AChE Phosphorylates Inhibited_AChE Inhibited AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products

    Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

    II. Flupyradifurone: The Nicotinic Acetylcholine Receptor Agonist

    A. Molecular Mechanism of Action

    Flupyradifurone operates through a distinct mechanism by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system[2][5]. nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine.

    The mode of action of Flupyradifurone can be summarized as follows:

    • Receptor Binding: Flupyradifurone acts as an agonist at the nAChR, meaning it binds to the same site as acetylcholine and mimics its action[5][9]. It is a competitive modulator of the nAChR[10].

    • Channel Activation: Upon binding, Flupyradifurone causes the nAChR ion channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron[8].

    • Persistent Depolarization: Unlike acetylcholine, which is rapidly degraded by AChE, Flupyradifurone is not broken down by this enzyme. This leads to a persistent and irreversible activation of the nAChRs, causing a sustained depolarization of the postsynaptic membrane[5].

    • Nerve Signal Disruption: The continuous depolarization of the neuron prevents the transmission of further nerve impulses, leading to a blockage of the cholinergic signaling pathway.

    • Neurotoxicity: The initial overexcitation of the nervous system is followed by paralysis and eventual death of the insect[7].

    The Insecticide Resistance Action Committee (IRAC) classifies Flupyradifurone in Group 4D as a butenolide[9][11]. This places it in a different subgroup from other nAChR agonists like neonicotinoids (Group 4A) and sulfoximines (Group 4C), highlighting its unique chemical structure[6][11].

    B. Visualizing the Pathway of nAChR Agonism

    nAChR_Agonism cluster_synapse Cholinergic Synapse cluster_agonism Agonism by Flupyradifurone Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft nAChR_Closed nAChR (Closed) nAChR_Open nAChR (Open) nAChR_Closed->nAChR_Open Opens nAChR_Closed->nAChR_Open Persistent Opening nAChR_Open->Postsynaptic_Neuron Na+/Ca2+ influx -> Depolarization ACh->nAChR_Closed Binds AChE AChE ACh->AChE Flupyradifurone Flupyradifurone Flupyradifurone->nAChR_Closed Binds & Mimics ACh Flupyradifurone->AChE Not Degraded Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products

    Caption: Workflow for an Acetylcholinesterase (AChE) Inhibition Assay.

    Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

      • Prepare a stock solution of AChE (e.g., from electric eel or recombinant human) in the assay buffer. The final concentration should be optimized for a linear reaction rate.

      • Prepare a 10 mM stock solution of DTNB in the assay buffer.

      • Prepare a 15 mM stock solution of acetylthiocholine iodide (ATCh) in deionized water. Prepare this solution fresh.

      • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

    • Assay Setup (in a 96-well microplate):

      • Blank wells: Add assay buffer only.

      • Negative control wells (100% activity): Add assay buffer, AChE solution, and the solvent vehicle.

      • Test wells: Add assay buffer, AChE solution, and the this compound dilutions.

      • Add the DTNB solution to all wells except the blank.

    • Pre-incubation:

      • Pre-incubate the plate at a controlled temperature (e.g., 23-37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[12]

    • Reaction Initiation and Measurement:

      • Initiate the enzymatic reaction by adding the ATCh substrate to all wells.

      • Immediately begin measuring the absorbance at 412 nm in a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity.[12]

    • Data Analysis:

      • Calculate the rate of reaction (change in absorbance per minute) for each well.

      • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[13]

    B. Nicotinic Acetylcholine Receptor (nAChR) Agonist Characterization (for Flupyradifurone)

    Two primary techniques are employed to characterize the interaction of compounds like Flupyradifurone with nAChRs: radioligand binding assays and electrophysiology.

    Principle: This assay measures the ability of a test compound (Flupyradifurone) to compete with a known radiolabeled ligand (e.g., [³H]imidacloprid or [³H]epibatidine) for binding to nAChRs in a preparation of insect neuronal membranes.[14][15] A high affinity of the test compound for the receptor will result in the displacement of the radioligand, leading to a decrease in the measured radioactivity.

    Step-by-Step Protocol:

    • Membrane Preparation:

      • Homogenize insect heads or thoraces (e.g., from houseflies, aphids, or cockroaches) in a suitable buffer.

      • Centrifuge the homogenate at low speed to remove large debris.

      • Centrifuge the supernatant at high speed to pellet the membranes containing the nAChRs.

      • Resuspend the membrane pellet in the assay buffer.

    • Binding Assay:

      • In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of Flupyradifurone.

      • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor like nicotine or imidacloprid).

      • Incubate the mixture to allow binding to reach equilibrium.

    • Separation and Quantification:

      • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

      • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

      • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Determine the percentage of inhibition of specific binding for each concentration of Flupyradifurone.

      • Plot the percentage of inhibition against the logarithm of the Flupyradifurone concentration and fit the data to determine the IC₅₀ value, which can be converted to an inhibition constant (Ki).

    Principle: This powerful technique directly measures the functional effect of a compound on the nAChR. It involves expressing the target insect nAChR in a heterologous system, typically Xenopus oocytes, and then measuring the ion currents that flow through the receptor channels in response to the application of the test compound.[16] An agonist like Flupyradifurone will elicit an inward current.

    Experimental Workflow:

    Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.

    Step-by-Step Protocol:

    • Receptor Expression:

      • Synthesize complementary RNA (cRNA) for the desired insect nAChR subunits (e.g., from Drosophila melanogaster or the target pest species).

      • Inject the cRNA into Xenopus laevis oocytes.

      • Incubate the oocytes for 2-5 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.

    • Electrophysiological Recording:

      • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., Ringer's solution).

      • Impale the oocyte with two microelectrodes, one for measuring the membrane potential and one for injecting current.

      • Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).

      • Apply solutions containing different concentrations of Flupyradifurone to the oocyte via the perfusion system.

    • Data Acquisition and Analysis:

      • Record the transmembrane currents elicited by the application of Flupyradifurone. Agonists will induce an inward current.

      • Measure the peak amplitude of the current for each concentration.

      • Construct a dose-response curve by plotting the current amplitude against the logarithm of the Flupyradifurone concentration.

      • Fit the curve to determine the EC₅₀ value (the concentration that elicits a half-maximal response) and the maximum efficacy (compared to the natural ligand, acetylcholine) to classify it as a full or partial agonist.[9]

    Conclusion

    This compound and Flupyradifurone exemplify the chemical diversity and mechanistic specificity of modern insecticides. This compound, a classic organophosphate, acts by irreversibly inhibiting the vital enzyme acetylcholinesterase, leading to a toxic accumulation of acetylcholine. In stark contrast, Flupyradifurone, a novel butenolide, functions as a potent agonist of nicotinic acetylcholine receptors, causing persistent activation and disruption of nerve signaling.

    This fundamental difference in their mode of action not only dictates their toxicological profiles but also has profound implications for their use in resistance management programs. A thorough understanding of these distinct molecular targets and the experimental methodologies used to characterize them is essential for the rational design of new insecticidal agents and the development of sustainable agricultural practices. The protocols and comparative data presented in this guide provide a robust framework for researchers to further investigate these and other neuroactive compounds.

    References

    • Wikipedia. Flupyradifurone. [Link]

    • Minnesota Department of Agriculture. Flupyradifurone | New Active Ingredient Review. [Link]

    • Nauen, R., et al. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862. [Link]

    • Health Canada. (2015). Flupyradifurone. [Link]

    • Keeley, L. (2011). 8. Organophosphate Insecticide Action. YouTube. [Link]

    • Food and Agriculture Organization of the United Nations. (2017). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FLUPYRADIFURONE. [Link]

    • World Health Organization. (2018). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES 4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl) amino]furan-2(5 - Extranet Systems. [Link]

    • Casida, J. E., & Durkin, K. A. (2018). Neonicotinoids and Other Insect Nicotinic Receptor Competitive Modulators: Progress and Prospects. Annual Review of Entomology, 63, 159-174. [Link]

    • Insecticide Resistance Action Committee. Mode of Action Classification. [Link]

    • Wikipedia. Organophosphate. [Link]

    • ResearchGate. Binding affinity of flupyradifurone to nicotinic acetylcholine... | Download Scientific Diagram. [Link]

    • Thany, S. H., et al. (2024). Flupyradifurone activates DUM neuron nicotinic acetylcholine receptors and stimulates an increase in intracellular calcium through the ryanodine receptors. Pesticide Biochemistry and Physiology, 205, 106147. [Link]

    • Kukuljan, M. (2014). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. IntechOpen. [Link]

    • Promgool, T., et al. (2020). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Scientific Reports, 10(1), 1-9. [Link]

    • Thany, S. H., et al. (2024). Pharmacology and molecular modeling studies of sulfoxaflor, flupyradifurone and neonicotinoids on the human neuronal α7 nicotinic acetylcholine receptor. Toxicology and Applied Pharmacology, 489, 117123. [Link]

    • Toloza, A. C., et al. (2018). Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster. Journal of Visualized Experiments, (141), 58552. [Link]

    • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

    • De Simone, A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 559-565. [Link]

    • Tomizawa, M., & Casida, J. E. (2006). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. Journal of Agricultural and Food Chemistry, 54(15), 5565-5570. [Link]

    • ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

    • U.S. Environmental Protection Agency. Organophosphate Insecticides. [Link]

    • Compendium of Pesticide Common Names. This compound data sheet. [Link]

    Sources

    A Comparative Toxicological Guide to Flupyrazofos and Its Metabolites

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed comparative analysis of the toxicity of the organophosphate insecticide Flupyrazofos and its principal metabolites. As direct comparative toxicity data for this compound and its metabolites are not extensively available in publicly accessible literature, this guide synthesizes established principles of organophosphate toxicology, data from analogous compounds, and available information on this compound to offer a comprehensive toxicological overview. We will delve into the metabolic activation that potentiates toxicity, compare the known toxicological endpoints of the parent compound, and infer the toxic potential of its key metabolites, supported by a framework of established experimental protocols.

    Introduction to this compound and its Metabolic Fate

    This compound, chemically known as O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, is an organophosphate insecticide.[1] Like other phosphorothioates, this compound itself is not a potent acetylcholinesterase (AChE) inhibitor. Its toxicity is primarily mediated through metabolic activation in the target organism.[2][3]

    The primary metabolic pathway involves oxidative desulfuration, a reaction catalyzed by cytochrome P450 enzymes in the liver, which converts the parent thion (P=S) form to its oxygen analog, or oxon (P=O) form.[4][5] This bioactivation is a critical step in the toxification of many organophosphate insecticides.[2][3]

    The principal metabolites of this compound identified in in vitro and in vivo studies are:

    • This compound oxon: The highly toxic oxygen analog.[4]

    • 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP): A breakdown product of this compound oxon, which can be further conjugated with sulfate and glucuronide for excretion.[4][5]

    The metabolic pathway of this compound is depicted in the following diagram:

    Flupyrazofos_Metabolism cluster_activation Bioactivation cluster_detoxification Detoxification & Excretion This compound This compound (P=S) Flupyrazofos_oxon This compound oxon (P=O) This compound->Flupyrazofos_oxon Oxidative Desulfuration (Cytochrome P450) PTMHP PTMHP Flupyrazofos_oxon->PTMHP Hydrolysis Conjugates Sulfate & Glucuronide Conjugates PTMHP->Conjugates Conjugation

    Caption: Metabolic pathway of this compound.

    The Principle of "Lethal Synthesis": Why Oxons are More Toxic

    The conversion of phosphorothionate organophosphates to their oxon analogs is a classic example of "lethal synthesis," where a less toxic parent compound is metabolized into a more potent toxin. The increased toxicity of the oxon form is primarily attributed to its significantly higher affinity for and potency in inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2][3]

    Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which manifests as the characteristic signs of organophosphate poisoning, including muscle spasms, paralysis, and in severe cases, death due to respiratory failure.[3][6]

    The enhanced inhibitory capacity of the oxon is due to the greater electrophilicity of the phosphorus atom in the P=O bond compared to the P=S bond, making it more reactive towards the serine hydroxyl group in the active site of AChE. This principle is well-documented for other organophosphates, such as chlorpyrifos, where its oxon metabolite is substantially more toxic than the parent compound. For instance, chlorpyrifos-oxon is reported to be 2.4 times more acutely toxic to Daphnia magna and approximately 3000 times more potent against the nervous system in animals than chlorpyrifos.[7][8]

    Comparative Toxicity Profile

    While direct comparative experimental data for this compound and its metabolites are scarce, we can construct a comparative profile based on the known toxicity of this compound, the established principles of organophosphate toxicology, and data from structurally related compounds.

    CompoundAcute Oral Toxicity (LD50)NeurotoxicityGenotoxicityDevelopmental Toxicity (NOAEL)
    This compound Data not available in reviewed literature.Moderate, following metabolic activation.Data not available in reviewed literature.5 mg/kg/day (rat)[9]
    This compound oxon Inferred to be High. (Significantly lower LD50 than this compound)High. Potent acetylcholinesterase inhibitor.[2][3]Data not available in reviewed literature.Data not available in reviewed literature.
    PTMHP Inferred to be Low to Moderate. Low. Lacks the phosphate ester group for AChE inhibition.Data not available in reviewed literature.Data not available in reviewed literature.
    This compound: The Parent Compound
    • Acute Toxicity: While a specific LD50 value for this compound was not found in the reviewed literature, organophosphates are generally classified from highly to moderately toxic.[6]

    • Developmental Toxicity: A study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day for both maternal and fetal toxicity.[9] At higher doses (12 mg/kg and 30 mg/kg), effects such as mortality, reduced fetal weight, and skeletal retardations were observed.[9]

    This compound oxon: The Potent Metabolite
    • Acute Toxicity & Neurotoxicity: Based on the established principles of organophosphate toxicology, this compound oxon is expected to be significantly more acutely toxic than this compound due to its potent inhibition of acetylcholinesterase.[2][3] The clinical signs of poisoning would be characteristic of cholinergic crisis, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[10]

    • Genotoxicity: There is no specific data on the genotoxicity of this compound oxon.

    1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP): The Breakdown Product
    • Acute Toxicity: PTMHP is a pyrazole derivative. Safety data for a structurally similar compound, 1-Phenyl-3-methyl-5-pyrazolone, indicates it is harmful if swallowed, with an oral LD50 in rats of 1915 mg/kg, placing it in Category 4 for acute oral toxicity.[11] While not directly applicable to PTMHP, this suggests a lower order of acute toxicity compared to the parent organophosphate and its oxon.

    • Neurotoxicity: As PTMHP lacks the organophosphate ester moiety, it is not expected to be a direct inhibitor of acetylcholinesterase and is therefore predicted to have low neurotoxicity via this mechanism.

    • Genotoxicity: No specific genotoxicity data for PTMHP was identified.

    Experimental Protocols for Comparative Toxicity Assessment

    To definitively determine the comparative toxicity of this compound and its metabolites, a battery of standardized in vitro and in vivo assays would be required. The following are examples of key experimental protocols.

    Acute Oral Toxicity (LD50) Determination

    This protocol is based on the OECD Test Guideline 423 for the Acute Oral Toxicity – Acute Toxic Class Method.

    Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.[12]

    Methodology:

    • Animal Model: Typically, young adult female rats (e.g., Sprague-Dawley strain) are used.

    • Dose Administration: The test substance is administered by gavage in a single dose. A stepwise procedure is used with a limited number of animals at each step.

    • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

    • Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

    Acute_Oral_Toxicity_Workflow Start Select Animal Model (e.g., Rats) Dosing Administer Single Oral Dose (Gavage) Start->Dosing Observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Analysis Estimate LD50 Necropsy->Analysis

    Caption: Workflow for Acute Oral Toxicity (LD50) testing.

    In Vitro Acetylcholinesterase Inhibition Assay

    Objective: To determine the concentration of a substance required to inhibit 50% of acetylcholinesterase activity (IC50).

    Methodology:

    • Enzyme Source: Purified acetylcholinesterase from a relevant species (e.g., human recombinant, rat brain homogenate).

    • Substrate: Acetylthiocholine iodide.

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Procedure: a. The enzyme is pre-incubated with various concentrations of the test substance (this compound, this compound oxon, PTMHP). b. The substrate and chromogen are added to initiate the reaction. c. The rate of the reaction, which produces a colored product, is measured spectrophotometrically.

    • Data Analysis: The IC50 value is calculated from the concentration-response curve.

    AChE_Inhibition_Assay Prepare_Reagents Prepare AChE, Substrate, Chromogen, and Test Compounds Incubation Pre-incubate AChE with Test Compounds Prepare_Reagents->Incubation Reaction Initiate Reaction with Substrate and Chromogen Incubation->Reaction Measurement Measure Absorbance (Spectrophotometry) Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

    Caption: Workflow for in vitro AChE inhibition assay.

    Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

    This protocol is based on OECD Test Guideline 471.

    Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

    Methodology:

    • Bacterial Strains: Use of multiple strains with different mutations to detect various types of mutagens.

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect pro-mutagens.

    • Exposure: Bacteria are exposed to the test substance at various concentrations.

    • Plating: The treated bacteria are plated on a minimal medium that does not support the growth of the original mutant strains.

    • Incubation & Counting: Plates are incubated, and the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted.

    • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

    Conclusion

    The toxicological profile of this compound is intrinsically linked to its metabolism. The parent compound undergoes metabolic activation to this compound oxon, a significantly more potent inhibitor of acetylcholinesterase, and is therefore expected to be substantially more acutely toxic. This is a well-established phenomenon for organophosphate insecticides. The subsequent hydrolysis of the oxon to PTMHP represents a detoxification step, with PTMHP anticipated to have a much lower order of toxicity.

    While a complete comparative toxicity profile is hampered by the lack of publicly available experimental data for the metabolites of this compound, this guide provides a robust framework for understanding their likely relative toxicities based on established scientific principles and data from analogous compounds. Further research employing the standardized experimental protocols outlined herein is necessary to definitively quantify the toxicity of this compound and its metabolites.

    References

    • 1-Phenyl-3-methyl-5-pyrazolone Safety D
    • Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 543-549.
    • Lee, H. S., et al. (1997). In vitro metabolism of the new insecticide this compound by rat liver microsomes. Xenobiotica, 27(5), 423-429.
    • Maggio, K. D., et al. (2021). Neurotoxicity of chlorpyrifos and chlorpyrifos-oxon to Daphnia magna. Chemosphere, 276, 130120.
    • PubChem. (n.d.). Chlorpyrifos oxon.
    • PubChem. (n.d.). This compound.
    • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings (6th ed.).
    • Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275–2292.
    • Taylor, P. (2018). Anticholinesterase agents. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.
    • OECD. (1992). Test No.
    • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Publishing.
    • Lee, H. S., et al. (1998).
    • Lee, H. S., et al. (1998). Simultaneous determination of this compound and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and this compound oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection.
    • Richardson, R. J. (2013). Organophosphorus insecticides. In Hayes' Handbook of Pesticide Toxicology (3rd ed.). Academic Press.
    • Yang, D., et al. (2023). Complementary biological and computational approaches identify distinct mechanisms of chlorpyrifos versus chlorpyrifos-oxon-induced dopaminergic neurotoxicity. Toxicological Sciences, 191(2), 199-212.
    • World Health Organization. (2010).
    • Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical Research in Toxicology, 22(4), 609-619.
    • Costa, L. G. (2006). Current issues in organophosphate toxicology. Clinica Chimica Acta, 366(1-2), 1-13.
    • Eaton, D. L., & Klaassen, C. D. (2013). Principles of toxicology. In Casarett & Doull's Toxicology: The Basic Science of Poisons (8th ed.). McGraw-Hill.
    • Hodgson, E. (2010). A Textbook of Modern Toxicology (4th ed.). Wiley.
    • International Union of Pure and Applied Chemistry. (n.d.). This compound.
    • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49.
    • Makhaik, M., et al. (2005). A review of the toxicology of organophosphorus pesticides. Journal of Toxicology and Environmental Health, Part B, 8(2), 97-124.
    • Mileson, B. E., et al. (1998). Common mechanism of toxicity: a case study of organophosphorus pesticides. Toxicological Sciences, 41(1), 8-20.
    • National Institutes of Health. (n.d.). Organophosphate Toxicity.
    • Timbrell, J. A. (2008). Principles of Biochemical Toxicology (4th ed.). Informa Healthcare.
    • U.S. Environmental Protection Agency. (n.d.). Toxicity Testing.
    • Wallace, K. B. (2011). Multiple Drug-Metabolizing Enzymes in Toxicology. Taylor & Francis.
    • Klaassen, C. D. (Ed.). (2019). Casarett & Doull's essentials of toxicology (4th ed.).
    • Hodgson, E., & Levi, P. E. (1996). A textbook of modern toxicology. Appleton & Lange.

    Sources

    In-Vivo Validation of Flupyrazofos: A Comparative Guide to its Insecticidal Properties

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive overview of the in-vivo validation of Flupyrazofos, a pyrazole organophosphorus insecticide. Designed for researchers, scientists, and drug development professionals, this document delves into the insecticidal properties of this compound, outlines detailed experimental protocols for its validation, and presents a comparative analysis with established alternative insecticides. While direct comparative efficacy data for this compound against key insect pests is not publicly available, this guide synthesizes existing knowledge of its chemical class and contrasts it with the proven performance of other insecticidal compounds.

    Introduction to this compound

    This compound is a pyrazole organophosphorus insecticide recognized for its high activity against the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops.[1] Chemically identified as O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, its chemical formula is C14H16F3N2O3PS. The name "this compound" is approved by the American National Standards Institute (ANSI), though it does not have an International Organization for Standardization (ISO) common name.[2] As an organothiophosphate insecticide, its mode of action is presumed to be the inhibition of acetylcholinesterase, a critical enzyme in the insect nervous system.

    Presumed Mode of Action: Acetylcholinesterase Inhibition

    Organophosphate insecticides, the class to which this compound belongs, are well-characterized as inhibitors of acetylcholinesterase (AChE).[3][4] AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, organophosphates lead to an accumulation of ACh, causing continuous stimulation of nerve fibers, which results in paralysis and ultimately, death of the insect.

    The proposed mechanism of AChE inhibition by this compound is illustrated below:

    AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Breaks down into Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Forms Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction This compound This compound This compound->AChE Irreversible Binding AChE_Inhibition_Outcome Accumulation of ACh Continuous Nerve Stimulation Paralysis & Death Phosphorylated_AChE->AChE_Inhibition_Outcome Leads to

    Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

    In-Vivo Validation Protocols

    To assess the insecticidal efficacy of a compound like this compound, standardized in-vivo bioassays are essential. The following are detailed protocols for two common methods used for evaluating insecticides against lepidopteran pests such as Plutella xylostella.

    Leaf-Dip Bioassay

    This method is widely used to determine the toxicity of insecticides to foliage-feeding insects.[1][5][6][7][8]

    Objective: To determine the lethal concentration (LC50) of an insecticide required to kill 50% of a test population.

    Materials:

    • Technical grade insecticide (e.g., this compound)

    • Solvent (e.g., acetone)

    • Surfactant (e.g., Triton X-100)

    • Distilled water

    • Host plant leaves (e.g., cabbage, broccoli)

    • Petri dishes or ventilated containers

    • Filter paper

    • Forceps

    • Third-instar larvae of Plutella xylostella

    • Beakers and graduated cylinders

    Step-by-Step Protocol:

    • Preparation of Test Solutions:

      • Prepare a stock solution of the insecticide in the chosen solvent.

      • Create a series of serial dilutions from the stock solution to obtain a range of concentrations.

      • Add a small amount of surfactant to each dilution to ensure even spreading on the leaf surface.

      • A control solution containing only distilled water and the surfactant should also be prepared.

    • Leaf Treatment:

      • Excise uniform-sized leaf discs from fresh, untreated host plant leaves.

      • Using forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10-20 seconds).

      • Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface.

    • Insect Exposure:

      • Place a moistened filter paper at the bottom of each Petri dish to maintain humidity.

      • Place one treated leaf disc into each labeled Petri dish.

      • Introduce a known number of third-instar larvae (e.g., 10-20) into each dish.

      • Seal the Petri dishes with ventilated lids.

    • Incubation and Observation:

      • Maintain the bioassay containers under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

      • Assess larval mortality at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Data Analysis:

      • Correct the observed mortality using Abbott's formula if mortality is observed in the control group.

      • Perform probit analysis on the corrected mortality data to calculate the LC50 value and its 95% confidence intervals.

    Leaf_Dip_Bioassay A Prepare Insecticide Dilutions B Dip Leaf Discs in Solutions A->B C Air Dry Treated Leaves B->C D Place Leaves in Petri Dishes C->D E Introduce Insect Larvae D->E F Incubate under Controlled Conditions E->F G Assess Mortality at 24, 48, 72h F->G H Calculate LC50 via Probit Analysis G->H

    Caption: Workflow for a Leaf-Dip Bioassay.

    Topical Application Bioassay

    This method determines the contact toxicity of an insecticide by direct application to the insect's body.[9][10][11][12][13]

    Objective: To determine the lethal dose (LD50) of an insecticide required to kill 50% of a test population.

    Materials:

    • Technical grade insecticide

    • Solvent (e.g., acetone)

    • Micro-applicator or microsyringe

    • CO2 or cold anesthesia setup

    • Third-instar larvae of Plutella xylostella

    • Petri dishes or holding vials with an artificial diet

    • Dissecting microscope

    Step-by-Step Protocol:

    • Preparation of Dosing Solutions:

      • Prepare a stock solution of the insecticide in the chosen solvent.

      • Create a series of dilutions to achieve the desired range of doses.

    • Insect Immobilization:

      • Anesthetize the third-instar larvae using CO2 or by placing them on a cold surface.

    • Topical Application:

      • Under a dissecting microscope, use a micro-applicator to apply a precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to the dorsal thoracic region of each larva.

      • Treat a control group of larvae with the solvent only.

    • Post-Treatment Care:

      • Place the treated larvae individually into holding vials containing an artificial diet.

      • Maintain the vials under controlled environmental conditions.

    • Mortality Assessment and Data Analysis:

      • Record mortality at 24, 48, and 72 hours post-application.

      • Analyze the data using probit analysis to determine the LD50 value.

    Topical_Application_Bioassay A Prepare Dosing Solutions B Anesthetize Insect Larvae A->B C Apply Precise Dose to Thorax B->C D Transfer to Vials with Diet C->D E Incubate under Controlled Conditions D->E F Record Mortality E->F G Calculate LD50 via Probit Analysis F->G

    Caption: Workflow for a Topical Application Bioassay.

    Comparative Performance of Alternative Insecticides

    InsecticideChemical ClassReported LC50 (ppm or % concentration)Reference(s)
    ChlorantraniliproleDiamide0.000275 - 0.00037 %[14]
    FlubendiamideDiamide0.00050 - 0.00062 %[14]
    SpinosadSpinosyn0.00486 - 0.00541 %[14]
    Emamectin BenzoateAvermectinData not consistently reported in comparable units
    IndoxacarbOxadiazine2.162 ppm (for a susceptible lab strain)[15]
    ProfenofosOrganophosphate9.430 ppm (for a susceptible lab strain)[15]
    ChlorfenapyrPyrrole0.432 ppm (for a susceptible lab strain)[15]
    DimethoateOrganophosphate76.6 mg a.i. ml⁻¹[16]

    Discussion and Future Directions

    The classification of this compound as an organophosphorus insecticide strongly suggests that its mode of action is the inhibition of acetylcholinesterase, a well-established target for insect control. However, the absence of publicly available in-vivo efficacy data, such as LC50 or LD50 values against its primary target, the diamondback moth, represents a significant knowledge gap.

    The comparative data for alternative insecticides highlight the high potency of modern chemistries, particularly the diamides (Chlorantraniliprole and Flubendiamide) and spinosyns (Spinosad), against P. xylostella. To accurately position this compound within the existing portfolio of insecticides for the control of this pest, direct comparative studies are imperative.

    Future research should prioritize conducting standardized in-vivo bioassays, such as the leaf-dip and topical application methods detailed in this guide, to determine the intrinsic toxicity of this compound to P. xylostella and other relevant agricultural pests. Such studies will not only establish the efficacy of this compound but also provide crucial data for resistance management strategies and integrated pest management (IPM) programs.

    References

    • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2017). protocols.io. [Link]

    • Chung, M. K., et al. (2002).
    • Schematic representation of the mechanism of action for organophophate (OP) poisoning with its associated toxicity in the central nervous system. (2021). ResearchGate. [Link]

    • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). JoVE. [Link]

    • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

    • Acetylcholinesterase inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

    • Mechanisms of acetylcholinesterase inhibition by organophosphate pesticides. (n.d.). ResearchGate. [Link]

    • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). NSF Public Access Repository. [Link]

    • Schematic diagram showing mechanism of action and sequence of events involved in toxicity of OPs and carbamates. (n.d.). ResearchGate. [Link]

    • Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. (n.d.). International Journal of Science and Research. [Link]

    • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]

    • Treatments and their details for leaf dip bioassay in laboratory and... (n.d.). ResearchGate. [Link]

    • Topical Application of Insecticidal Active Ingredients. (2022). protocols.io. [Link]

    • Topical Application of Insecticidal Active Ingredients. (2022). protocols.io. [Link]

    • Kumar, S., & Singh, S. (2014). Relative toxicity of different insecticides against larvae of Plutella xylostella (Linnaeus) in Punjab. Connect Journals. [Link]

    • Saminathan, V. R., et al. (2013). Acute Toxicity of New Molecular Insecticides to Diamond Back Moth, Plutella xylostella (L.). Madras Agricultural Journal, 100(4-6), 583-586. [Link]

    • This compound data sheet. (n.d.). Compendium of Pesticide Common Names. [Link]

    • Sun, C. N., et al. (1984). Selectivity of Insecticide to Plutella xylostella (L.) and Apanteles plutellae Kurd. Plant Protection Bulletin, 26(3), 275-282.
    • Abro, G. H., et al. (2013). Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. Crop Protection, 52, 91-96. [Link]

    • Susceptibility of Diamond Back Moth Plutella xylostella (L.) to Diamide Insecticides. (n.d.). ResearchGate. [Link]

    Sources

    A Comparative Guide to the Reproducibility of Flupyrazofos Developmental Toxicity Data

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pesticide development and regulation, the reproducibility of toxicity data is paramount for accurate risk assessment and the protection of human health and the environment. This guide provides a comprehensive analysis of the available developmental toxicity data for flupyrazofos, a pyrazole organophosphorus insecticide. Recognizing the current limitations in the body of research, this document serves as a critical examination of the existing data, a comparative analysis with alternative insecticides, and a call for further studies to establish a robust and reproducible toxicological profile for this compound.

    The Imperative of Reproducibility in Developmental Toxicology

    Developmental toxicity studies are a cornerstone of chemical safety assessment, designed to identify potential adverse effects on a developing organism. The outcomes of these studies, such as the No-Observed-Adverse-Effect Level (NOAEL), are critical for setting regulatory limits. However, the inherent variability in biological systems and experimental conditions can lead to challenges in the reproducibility of these studies[1]. A lack of reproducible data for a given compound, such as this compound, creates uncertainty in its safety profile and hinders evidence-based regulatory decisions. This guide aims to address this by contextualizing the available data within established testing frameworks and comparing it with more extensively studied alternatives.

    This compound: A Snapshot of Developmental Toxicity Data

    This compound is an organophosphorus insecticide effective against pests like the diamondback moth (Plutella xylostella)[2][3][4][5][6]. To date, the primary source of public-domain information on its developmental toxicity comes from a single study in Sprague-Dawley rats[2]. The key findings from this pivotal study are summarized below.

    Experimental Design: A Foundation in Regulatory Guidelines

    The study on this compound adhered to established protocols for developmental toxicity testing, which are crucial for ensuring the quality and relevance of the data. These protocols are outlined in guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA)[7][8][9][10]. The experimental choices, such as the use of rats as a test species and the administration of the compound during the period of major organogenesis, are standard practices in the field[11].

    The diagram below illustrates a typical workflow for a prenatal developmental toxicity study, providing a framework for understanding the experimental design of the this compound study.

    Developmental_Toxicity_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis & Reporting A Animal Selection (e.g., Sprague-Dawley Rats) B Acclimatization & Health Screening A->B C Mating & Confirmation of Pregnancy (Gestational Day 0) B->C D Random Assignment to Dose Groups (Control, Low, Mid, High) C->D E Daily Dosing during Organogenesis (e.g., Gestational Days 7-17) D->E F Maternal Observations (Clinical Signs, Body Weight, Food Intake) E->F G Cesarean Section (e.g., Gestational Day 20) E->G H Maternal Necropsy & Uterine Examination G->H I Fetal Examinations (External, Visceral, Skeletal) H->I J Statistical Analysis of Endpoints I->J K Determination of NOAELs (Maternal & Developmental) J->K L Final Study Report K->L

    Caption: A generalized workflow for a prenatal developmental toxicity study.

    Summary of this compound Developmental Toxicity in Rats
    EndpointControl5 mg/kg/day12 mg/kg/day30 mg/kg/day
    Maternal Toxicity
    Mortality0%0%4.2%4.3%
    Clinical SignsNoneNoneNasal dischargePresent
    Body WeightNormal GainNormal GainSuppressedSuppressed
    Food IntakeNormalNormalDecreasedDecreased
    Developmental Toxicity
    Fetal WeightNormalNormalNormalReduced
    Skeletal RetardationsBaselineNo increaseIncreasedIncreased
    NOAEL (No-Observed-Adverse-Effect Level)
    Maternal NOAEL-5 mg/kg/day--
    Developmental NOAEL-5 mg/kg/day--
    Data sourced from Chung et al., 2002[2]

    The study concluded that this compound induced fetal growth retardation only at doses that also caused maternal toxicity[2]. The NOAEL for both maternal and developmental toxicity was determined to be 5 mg/kg/day[2].

    Comparative Analysis with Alternative Insecticides

    To contextualize the developmental toxicity profile of this compound, it is essential to compare it with alternative insecticides used for similar applications, such as controlling Plutella xylostella. This section provides a comparative overview of the developmental toxicity data for chlorpyrifos, emamectin benzoate, and spinetoram.

    Chlorpyrifos: A Well-Studied Organophosphate

    Chlorpyrifos is another organophosphate insecticide with a more extensive body of developmental toxicity research. This allows for a more robust understanding of its potential hazards.

    SpeciesNOAEL (Maternal)NOAEL (Developmental)Key Developmental Effects
    Fischer 344 Rat3.0 mg/kg/day>15 mg/kg/dayNo developmental effects observed even at maternally toxic doses[1][12].
    Fischer 344 Rat15 mg/kg/day5 mg/kg/dayDecreased fetal weight and viability, increased fetal death and resorptions, and increased malformations at 25 mg/kg/day[7].
    Mouse<40 mg/kg/day<40 mg/kg/dayIncreased resorptions, external and skeletal malformations at 80 mg/kg.

    The data for chlorpyrifos shows some variability across studies, which underscores the importance of multiple studies for a comprehensive assessment. Some studies indicate developmental effects only at maternally toxic doses, while others suggest teratogenic and embryotoxic effects at doses below significant maternal toxicity[1][7][12].

    Emamectin Benzoate and Spinetoram: Alternative Modes of Action

    Emamectin benzoate and spinetoram represent different classes of insecticides with distinct modes of action.

    InsecticideSpeciesNOAEL (Maternal)NOAEL (Developmental)Key Developmental Effects
    Emamectin BenzoateRat-0.6 mg/kg/dayNeurotoxicity in offspring at 3.6/2.5 mg/kg/day, including tremors and motor activity changes[13].
    Rabbit-No increased sensitivityNo increased sensitivity in developmental toxicity studies[14].
    SpinetoramRat100 mg/kg/day300 mg/kg/day (highest dose tested)No treatment-related embryo/fetal toxicity or teratogenicity[8].
    Rabbit10 mg/kg/day60 mg/kg/day (highest dose tested)No signs of developmental toxicity[8].

    Emamectin benzoate has shown evidence of developmental neurotoxicity in rats[13], while spinetoram did not produce developmental toxicity in rats or rabbits at the highest doses tested[8].

    Mechanistic Insights and the Path Forward

    The primary mechanism of acute toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE)[11][15]. However, the developmental neurotoxicity of organophosphates is thought to involve multiple mechanisms beyond AChE inhibition, including effects on cell signaling, cell cycle, and apoptosis[9][16][17].

    Given that this compound is an organophosphate, it is plausible that its developmental toxicity involves similar pathways. The following diagram illustrates a potential signaling pathway for organophosphate-induced developmental neurotoxicity, which may be relevant for this compound.

    OP_DNT_Pathway cluster_mechanisms Potential Mechanisms of Developmental Neurotoxicity cluster_outcomes Adverse Developmental Outcomes OP Organophosphate Exposure (e.g., this compound) AChE Acetylcholinesterase Inhibition OP->AChE Signaling Altered Cell Signaling (e.g., MAPK/ERK) OP->Signaling OxidativeStress Increased Oxidative Stress OP->OxidativeStress CellCycle Cell Cycle Disruption OP->CellCycle Apoptosis Increased Apoptosis OP->Apoptosis Growth Fetal Growth Retardation OP->Growth Neurogenesis Impaired Neurogenesis & Gliogenesis AChE->Neurogenesis Signaling->Neurogenesis Synaptogenesis Altered Synaptogenesis Signaling->Synaptogenesis OxidativeStress->Apoptosis CellCycle->Neurogenesis Apoptosis->Neurogenesis Cognitive Cognitive & Behavioral Deficits Neurogenesis->Cognitive Synaptogenesis->Cognitive

    Caption: A proposed signaling pathway for organophosphate-induced developmental neurotoxicity.

    Conclusion and Future Directions

    The current developmental toxicity data for this compound is limited to a single, albeit well-conducted, study in rats. While this study provides a preliminary NOAEL, the lack of additional studies in other species or with alternative methodologies makes it difficult to assess the reproducibility of these findings.

    To build a more comprehensive and reliable safety profile for this compound, the following are recommended:

    • Further in vivo studies: Conducting developmental toxicity studies in a second species (e.g., rabbits) is a standard regulatory requirement and would provide critical data for comparison.

    • Mechanistic studies: Investigating the potential mechanisms of this compound-induced developmental toxicity, including its effects on the developing nervous system, would provide a more complete understanding of its potential risks.

    • Alternative testing methods: Employing new approach methodologies (NAMs), such as in vitro assays using embryonic stem cells or zebrafish models, could offer valuable insights into the developmental toxicity of this compound and aid in prioritizing further in vivo testing[18][19][20][21].

    By investing in further research to address these data gaps, the scientific community can ensure a robust and reproducible understanding of the developmental toxicity of this compound, ultimately leading to more informed and protective regulatory decisions.

    References

    • Farag, A. T., El Okazy, A. M., & El-Aswed, A. F. (2003). Developmental toxicity study of chlorpyrifos in rats. Reproductive Toxicology, 17(2), 203–208. [Link]

    • Food and Agriculture Organization of the United Nations. (2008). Pesticide residues in food - 2008: Toxicological evaluations. [Link]

    • U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.3500: Preliminary Developmental Toxicity Screen. [Link]

    • Breslin, W. J., Liberacki, A. B., Dittenber, D. A., & Quast, J. F. (1996). Evaluation of the developmental and reproductive toxicity of chlorpyrifos in the rat. Toxicological Sciences, 29(1), 119–130. [Link]

    • Cedergreen, N., Kudsk, P., Mathiassen, S. K., & Sørensen, H. (2007). Reproducibility of binary-mixture toxicity studies. Environmental Toxicology and Chemistry, 26(1), 149–156. [Link]

    • National Research Council (US) Committee on Pesticides in the Diets of Infants and Children. (1993). Pesticides in the Diets of Infants and Children. National Academies Press (US). [Link]

    • U.S. Environmental Protection Agency. (1991). Guidelines for Developmental Toxicity Risk Assessment. [Link]

    • U.S. Environmental Protection Agency. (2017). Emamectin Human Health Draft Risk Assessment. [Link]

    • Slotkin, T. A., & Seidler, F. J. (2007). Developmental neurotoxicity of organophosphates targets cell cycle and apoptosis, revealed by transcriptional profiles in vivo and in vitro. Neurotoxicology and Teratology, 29(4), 487–499. [Link]

    • Wise, L. D., Allen, H. L., Hoe, C. M., & Kwiecien, J. M. (2001). Developmental neurotoxicity evaluation of the avermectin pesticide, emamectin benzoate, in Sprague-Dawley rats. Neurotoxicology and Teratology, 23(4), 363–376. [Link]

    • Lotti, M. (2001). Organophosphate insecticide toxicity in neural development, cognition, behaviour and degeneration: insights from zebrafish. International Journal of Molecular Sciences, 23(23), 13812. [Link]

    • U.S. Environmental Protection Agency. (2015). Spinetoram; Pesticide Tolerances. Federal Register, 80(247), 80277-80282. [Link]

    • Slotkin, T. A., & Seidler, F. J. (2012). Developmental neurotoxicity of organophosphates targets cell cycle and apoptosis, revealed by transcriptional profiles in vivo and in vitro. Neurotoxicology, 33(6), 1432–1440. [Link]

    • Tian, Y., Ishikawa, H., & Yamaguchi, T. (2005). Teratogenicity and developmental toxicity of chlorpyrifos Maternal exposure during organogenesis in mice. Chemosphere, 61(4), 514–519. [Link]

    • U.S. Environmental Protection Agency. (2013). Emamectin Benzoate; Pesticide Tolerance. Federal Register, 78(59), 18506-18513. [Link]

    • Zhang, H., Lu, H., Liu, Z., Xiao, H., Liang, X., & Hu, C. (2020). Effects of spinetoram on the developmental toxicity and immunotoxicity of zebrafish. Fish & Shellfish Immunology, 96, 114–121. [Link]

    • Chung, M. K., Kang, J. H., & Roh, J. K. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 543–549. [Link]

    • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2023). Neurodevelopmental Toxicity of Emamectin Benzoate to the Early Life Stage of Zebrafish Larvae (Danio rerio). International Journal of Molecular Sciences, 24(4), 3757. [Link]

    • U.S. Food and Drug Administration. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. [Link]

    • World Health Organization. (2009). Pesticide residues in food - 2008: Toxicological evaluations. [Link]

    • Ahmad, M., Arif, M. I., & Ahmad, M. (2004). Efficacy of Different Insecticides Against Plutella xylostella under Field Conditions. International Journal of Agriculture and Biology, 6(5), 878-880. [Link]

    • Bielza, P., Quinto, V., Fernandez, E., & Gravalos, C. (2010). Baseline toxicity of spinetoram to life stages of the greenhouse whitefly and parasitoid Encarsia formosa, after topical or residual exposure. Pest Management Science, 66(10), 1085–1090. [Link]

    • Carvalho, G. A., de Souza, O., de Souza, B. H. S., & de Oliveira, R. L. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Insects, 14(1), 81. [Link]

    • Furlong, M. J., Wright, D. J., & Dosdall, L. M. (2013). Diamondback moth ecology and management: problems, progress, and prospects. Annual Review of Entomology, 58, 517–541. [Link]

    • Kim, M. S., & Jeung, E. B. (2025). Alternative methods for developmental toxicity testing: features, status and future directions. Journal of Veterinary Science, 26(1), e1. [Link]

    • Patel, K. G., & Singh, R. B. (2017). Efficacy of Different Insecticides against Diamond Back Moth, Plutella xylostella Linn. On Cabbage. International Journal of Current Microbiology and Applied Sciences, 6(7), 3251–3258. [Link]

    • Roy, S., & Muraleedharan, N. (2017). Bio-efficacy of new insecticides against diamond back moth (Plutella xylostella) on cabbage. International Journal of Molecular Biology and Biochemistry, 5(1), 1-5. [Link]

    • Kim, M. S., & Jeung, E. B. (2024). Alternative methods for developmental toxicity testing: features, status and future directions. Journal of Veterinary Science, 25(6), e102. [Link]

    • Estevan, C., Pamies, D., Vilanova, E., & Sogorb, M. A. (2021). Alternative methods to animal experimentation for testing developmental toxicity. In In Vitro Toxicology. IntechOpen. [Link]

    • Piersma, A. H. (2006). Alternative methods for developmental toxicity testing. Basic & Clinical Pharmacology & Toxicology, 98(5), 427–431. [Link]

    • National Research Council (US) Committee on Developmental Toxicology. (2000). Scientific Frontiers in Developmental Toxicology and Risk Assessment. National Academies Press (US). [Link]

    • Bailey, J., & Barrow, P. (2022). Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2020 and 2021. Reproductive Toxicology, 112, 108–115. [Link]

    • Li, X., Zhang, Y., & Wang, Y. (2023). Developmental toxicity and programming alterations of multiple organs in offspring induced by medication during pregnancy. Journal of Pharmaceutical Analysis, 13(10), 969–981. [Link]

    • Bailey, J., & Barrow, P. (2024). Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2022 and 2023. Reproductive Toxicology, 123, 108493. [Link]

    • U.S. Food and Drug Administration. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. [Link]

    • Farag, A. T., El Okazy, A. M., & El-Aswed, A. F. (2003). Developmental toxicity study of chlorpyrifos in rats. Reproductive Toxicology, 17(2), 203–208. [Link]

    Sources

    The Joint Action of Flupyrazofos and Deltamethrin: A Guide to Understanding Pesticide Interactions

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers and professionals in the fields of crop protection and drug development, a deep understanding of the interactions between different pesticide classes is paramount for effective pest management strategies and the development of novel, sustainable solutions. This guide provides an in-depth technical comparison of the individual and combined actions of flupyrazofos, an organophosphate insecticide, and deltamethrin, a synthetic pyrethroid. By examining their distinct modes of action and the potential for synergistic or antagonistic interactions, this document aims to equip scientists with the knowledge to design more effective and targeted pest control programs.

    Section 1: Individual Compound Profiles

    A thorough understanding of each pesticide's individual characteristics is the foundation for exploring their combined effects.

    This compound: An Organophosphate Insecticide

    This compound belongs to the organophosphate class of insecticides. While specific data on this compound is limited in publicly available literature, its mode of action is characteristic of its chemical family.

    • Chemical Structure and Properties: this compound is an aryl organothiophosphate.[1] Its chemical formula is C14H16F3N2O3PS.[1]

    • Mode of Action: Like other organophosphates, this compound acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[2][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (ACh).[3] By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3][4] This process of AChE inhibition occurs through the phosphorylation of the serine hydroxyl group at the enzyme's active site.[3]

    • Spectrum of Activity: Organophosphate insecticides generally exhibit a broad spectrum of activity against a wide range of chewing and sucking insect pests.

    Deltamethrin: A Type II Pyrethroid Insecticide

    Deltamethrin is a potent, broad-spectrum synthetic pyrethroid insecticide widely used in agriculture and public health.

    • Chemical Structure and Properties: Deltamethrin is a synthetic ester of pyrethroid acid. It is known for its high insecticidal activity at low application rates.

    • Mode of Action: Deltamethrin, a Type II pyrethroid, primarily targets the voltage-gated sodium channels in the insect's nervous system. It binds to these channels, delaying their closure and causing a prolonged influx of sodium ions. This leads to repetitive nerve discharges, hyperexcitability, paralysis (knockdown), and eventual death of the insect. The presence of an alpha-cyano group in its structure is characteristic of Type II pyrethroids and contributes to the prolonged channel opening.

    • Spectrum of Activity: Deltamethrin is effective against a wide array of pests, including Lepidoptera, Coleoptera, Hemiptera, and Diptera.[5]

    Section 2: The Interaction of this compound and Deltamethrin: A Mechanistic Perspective

    The combination of an organophosphate and a pyrethroid insecticide presents a fascinating case of potential biochemical interaction. Their distinct modes of action, targeting different components of the nervous system, create the possibility of joint actions that can be synergistic, antagonistic, or simply additive.

    Potential for Synergism

    Synergism occurs when the combined effect of two pesticides is greater than the sum of their individual effects.[6] A key mechanism for synergy between organophosphates and pyrethroids lies in the inhibition of metabolic detoxification pathways in the insect.

    Many insects possess metabolic enzymes, such as esterases and cytochrome P450 monooxygenases, that can break down insecticides, reducing their toxicity. Pyrethroids are particularly susceptible to detoxification by esterases. Organophosphates, in addition to their primary mode of action on AChE, can also inhibit these detoxifying esterases.[5] By inhibiting the enzymes that would normally metabolize deltamethrin, this compound could effectively increase the concentration and persistence of deltamethrin at its target site (the sodium channel), leading to enhanced toxicity.

    dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    } caption: "Potential Synergistic Interaction Pathway"

    Potential for Antagonism

    Antagonism, where the combined effect is less than the sum of the individual effects, is also a possibility.[7] While less commonly predicted for this specific combination, antagonistic effects can arise from various biochemical interactions. For instance, one compound might induce the production of detoxification enzymes that then act on the second compound. However, given the known inhibitory effect of organophosphates on esterases, this scenario is less likely. A study on the cotton bollworm, Helicoverpa armigera, demonstrated that while some organophosphates potentiated the effect of deltamethrin, others, such as profenofos, chlorpyrifos, quinalphos, and triazophos, exhibited an antagonistic effect.[8] This highlights that the nature of the interaction is highly dependent on the specific organophosphate used.

    Section 3: Experimental Evidence of Organophosphate-Pyrethroid Interactions

    Table 1: Joint Action of Deltamethrin with Various Organophosphates against Helicoverpa armigera

    OrganophosphateInteraction with Deltamethrin
    EthionPotentiation (Synergism)
    ProfenofosAntagonism
    ChlorpyrifosAntagonism
    QuinalphosAntagonism
    TriazophosAntagonism
    (Data sourced from Ahmad et al., 2004)[8]

    This study clearly demonstrates that the interaction between pyrethroids and organophosphates is not uniform and can range from synergistic to antagonistic. The potentiation observed with ethion suggests that it may be a more effective inhibitor of the specific pyrethroid-metabolizing enzymes present in that H. armigera population. Conversely, the antagonistic effects of the other organophosphates could be due to a variety of factors, including competition for target sites or induction of other detoxification pathways.

    Section 4: Experimental Protocols for Evaluating Pesticide Interactions

    To rigorously assess the interaction between this compound and deltamethrin, a series of well-defined experimental protocols are necessary.

    Determining the Median Lethal Concentration (LC50)

    The first step is to determine the LC50 (the concentration of a substance that kills 50% of a test population) for each insecticide individually against the target pest.

    Protocol: LC50 Determination via Diet Incorporation Bioassay

    • Insect Rearing: Maintain a healthy, uniform colony of the target insect species under controlled laboratory conditions (e.g., 25±1°C, 65±5% RH, 14:10 L:D photoperiod).

    • Insecticide Stock Solutions: Prepare stock solutions of technical grade this compound and deltamethrin in a suitable solvent (e.g., acetone).

    • Serial Dilutions: Prepare a series of at least five serial dilutions for each insecticide.

    • Diet Preparation: Incorporate the insecticide dilutions into an artificial diet at a consistent volume. A control diet containing only the solvent should also be prepared.

    • Bioassay: Place a known number of same-instar larvae (e.g., third-instar) into individual wells of a bioassay tray containing the treated diet.

    • Incubation: Incubate the trays under the same controlled conditions as insect rearing.

    • Mortality Assessment: Record mortality after a set period (e.g., 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Data Analysis: Analyze the mortality data using probit analysis to calculate the LC50 values and their 95% confidence intervals.

    dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    } caption: "Workflow for LC50 Determination"

    Evaluating the Joint Action

    Once the individual LC50 values are established, the interaction of the mixture can be evaluated.

    Protocol: Joint Action Evaluation

    • Mixture Preparation: Prepare mixtures of this compound and deltamethrin at various ratios based on their LC50 values (e.g., 1:1, 1:2, 2:1). Also, prepare mixtures with varying concentrations of one insecticide while keeping the other constant.

    • Bioassay: Conduct the diet incorporation bioassay as described above using the prepared mixtures.

    • Data Analysis and Calculation of Co-toxicity Coefficient: The interaction can be quantified using the co-toxicity coefficient (CTC), as described by Sun and Johnson (1960).[9]

      The formula for the co-toxicity coefficient is:

      CTC = (Toxicity Index of Mixture / Theoretical Toxicity Index of Mixture) x 100

      Where:

      • Toxicity Index (TI) = (LC50 of standard insecticide / LC50 of test insecticide) x 100

      • Theoretical Toxicity Index of Mixture = (TI of compound A x % of A in mixture) + (TI of compound B x % of B in mixture)

      A CTC value:

      • Near 100 indicates an additive effect.

      • Significantly greater than 100 indicates a synergistic effect.[10]

      • Significantly less than 100 indicates an antagonistic effect.[10]

    Section 5: Conclusion and Future Directions

    The interaction between this compound and deltamethrin is a complex interplay of their distinct modes of action and the target pest's metabolic capabilities. While a synergistic effect is mechanistically plausible due to the potential for organophosphate-mediated inhibition of pyrethroid detoxification, experimental evidence from similar combinations shows that antagonism is also a possible outcome.[8]

    For researchers, this underscores the importance of empirical testing rather than relying on assumptions. The protocols outlined in this guide provide a framework for systematically evaluating the joint action of these and other pesticide combinations. Future research should focus on:

    • Directly testing the this compound and deltamethrin combination against a range of economically important pests.

    • Investigating the biochemical basis of any observed synergy or antagonism by measuring the activity of key detoxification enzymes.

    • Exploring the impact of different mixture ratios on the nature and magnitude of the interaction.

    By building a comprehensive understanding of these interactions, the scientific community can develop more effective, targeted, and sustainable pest management strategies that optimize efficacy while minimizing the development of resistance and non-target effects.

    References

    • Mechanism of action of organophosphorus and carbamate insecticides. National Center for Biotechnology Information. [Link]

    • Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]

    • Organophosphate. Wikipedia. [Link]

    • Synergistic and antagonistic effects of insecticide binary mixtures against house flies (Musca domestica). Regulatory Mechanisms in Biosystems. [Link]

    • Structure and mode of action of organophosphate pesticides: A computational study. SpringerLink. [Link]

    • Synergistic and antagonistic actions of insecticide-synergist combinations and their mode of action. CABI Digital Library. [Link]

    • (PDF) Synergistic and antagonistic effects of insecticide binary mixtures against house flies (Musca domestica). ResearchGate. [Link]

    • Co-toxicity coefficient: Significance and symbolism. Wisdom Library. [Link]

    • Synergistic and antagonistic effects of insecticide binary mixtures against house flies (Musca domestica). CyberLeninka. [Link]

    • Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests. National Center for Biotechnology Information. [Link]

    • Antagonistic, additive and synergistic interactions in the fumigant toxicity of binary. GSC Online Press. [Link]

    • Co-Toxicity Factor Analysis Reveals Numerous Plant Essential Oils Are Synergists of Natural Pyrethrins against Aedes aegypti Mosquitoes. National Center for Biotechnology Information. [Link]

    • draft interaction profile for mixtures of insecticides: pyrethroids, organophosphorus compounds, and carbamates. CDC Stacks. [Link]

    • Sub-lethal effects of organophosphates and synthetic pyrethroid insecticides on muscle tissue transaminases of Oreochromis niloticus in vivo. National Center for Biotechnology Information. [Link]

    • Insecticide Reproductive Toxicity Profile: Organophosphate, Carbamate and Pyrethroids. IntechOpen. [Link]

    • Experimental Study on Natural and Chemical Insecticides and Pesticides: Research. Human Journals. [Link]

    • Relationship between Organophosphate and Pyrethroid Insecticides in Blood and Their Metabolites in Urine: A Pilot Study. MDPI. [Link]

    • Combination Effect of Different Insecticide Plants Against Acanthoscelides obtectus (Coleoptera: Bruchidea): Storage Pests of Common Bean (Phaseolus vulgaris). Longdom Publishing. [Link]

    • Evaluation of different combinations of insecticides and biopesticides for the management of fruit flies infesting bitter gourd. The Pharma Innovation. [Link]

    • (PDF) MODELING AND DESIGN TO DETECT INTERACTION OF INSECTICIDES, HERBICIDES AND OTHER SIMILAR COMPOUNDS. ResearchGate. [Link]

    • Synergism ratios of LD50 values (SR) plotted against co-toxicity... ResearchGate. [Link]

    • Tank-Mix Adjuvants Enhance Pesticide Efficacy by Improving Physicochemical Properties and Spraying Characteristics for Application to Cotton with Unmanned Aerial Vehicles. National Center for Biotechnology Information. [Link]

    • Quantifying Synergy: A Systematic Review of Mixture Toxicity Studies within Environmental Toxicology. National Center for Biotechnology Information. [Link]

    • Synergy: The Big Unknowns of Pesticide Exposure. Beyond Pesticides. [Link]

    • Interaction of Flupyradifurone and Deltamethrin, Two Pesticides Commonly Used for Plant Pest Control, in Honeybees. National Center for Biotechnology Information. [Link]

    • Organophosphate-pyrethroid combination pesticides may be associated with increased toxicity in human poisoning compared to either pesticide alone. ResearchGate. [Link]

    • Assessment of the synergy and repellency of pyrethroid/fungicide mixtures. ResearchGate. [Link]

    • Evaluation of Pesticide Mixture Interaction (Synergy) PPDC Meeting, May 3, 2017, Session 4d. Environmental Protection Agency. [Link]

    • Introduction to CDC Bottle Bioassays. YouTube. [Link]

    • This compound data sheet. Compendium of Pesticide Common Names. [Link]

    • Flupyradifurone: a brief profile of a new butenolide insecticide. National Center for Biotechnology Information. [Link]

    • Flupyradifurone and the general structure of the butenolide derivative. ResearchGate. [Link]

    • Sulfoxaflor and flupyradifurone: Neonicotinoids or not ?. Pesticide Action Network Europe. [Link]

    • Potentiation/antagonism of deltamethrin and cypermethrins with organophosphate insecticides in the cotton bollworm, Helicoverpa armigera (Lepidoptera: Noctuidae). ResearchGate. [Link]

    • Interaction of Flupyradifurone and Deltamethrin, Two Pesticides Commonly Used for Plant Pest Control, in Honeybees. ResearchGate. [Link]

    • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. [Link]

    • Use of Tank-mix Adjuvants to Improve Effectiveness and Persistence of Chlorpyrifos and Cyhalothrin Formulations. CABI Digital Library. [Link]

    • The effects of deltamethrin (a synthetic pyrethroid insecticide), an anionic surfactant alone, and a co-formulated mixture of these substances on the honeybee ( Apis mellifera ) temperature preference, CO 2 emission, and expression of detoxification-related genes. Plant Protection Research. [Link]

    • Flupyradifurone: a brief profile of a new butenolide insecticide. Semantic Scholar. [Link]

    • Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. PubMed. [Link]

    • Biochemical effects of chlorpyrifos and deltamethrin on altered antioxidative defense mechanisms and lipid peroxidation in rat liver. PubMed. [Link]

    • Identity and physicochemical properties of flupyradifurone. ResearchGate. [Link]

    • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]

    Sources

    A Comparative Analysis of Flupyrazofos and Biopesticide Alternatives for Integrated Pest Management

    Author: BenchChem Technical Support Team. Date: January 2026

    In the ever-evolving landscape of agricultural science, the demand for effective and environmentally conscious pest management strategies is paramount. This guide provides a comprehensive comparison of the organophosphate insecticide Flupyrazofos with leading biopesticide alternatives. Our analysis is grounded in scientific literature and experimental data, offering researchers, scientists, and drug development professionals a detailed resource to inform their work in developing sustainable and effective pest control solutions.

    Introduction: The Shifting Paradigm of Pest Control

    For decades, synthetic chemical pesticides have been the cornerstone of crop protection. However, growing concerns over environmental persistence, non-target toxicity, and the development of pest resistance have catalyzed a shift towards more integrated and sustainable approaches. This guide focuses on this compound, a pyrazole organophosphorus insecticide, and evaluates its performance characteristics against a backdrop of commercially available and scientifically validated biopesticides. Our objective is to provide a nuanced understanding of the trade-offs between these different modalities of pest control, with a specific focus on the management of the diamondback moth (Plutella xylostella), a globally significant agricultural pest known for its rapid development of resistance.[1]

    This compound: A Chemical Perspective

    This compound is a synthetic insecticide belonging to the organophosphate class of chemicals.[2] Its chemical structure incorporates a pyrazole ring, a feature often associated with a range of biological activities in agrochemicals.[3]

    Mode of Action: Acetylcholinesterase Inhibition

    Like other organophosphates, the primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[4][5]

    
    

    }

    Figure 1. Mechanism of Action of this compound.

    Acetylcholine is a neurotransmitter that carries signals between nerve cells. After a signal is transmitted, AChE rapidly breaks down acetylcholine to terminate the signal. This compound binds to AChE, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous and uncontrolled nerve impulses. The resulting overstimulation of the nervous system leads to paralysis and ultimately, the death of the insect.

    Efficacy and Target Pests

    This compound has demonstrated high activity against the diamondback moth (Plutella xylostella), a notoriously difficult pest to control due to its widespread resistance to conventional insecticides.[2]

    Biopesticide Alternatives: A New Frontier in Pest Management

    Biopesticides are derived from natural materials such as animals, plants, bacteria, and certain minerals. They are generally less toxic than conventional pesticides to non-target organisms and the environment. For the purpose of this comparison, we will focus on three major classes of biopesticides effective against lepidopteran pests like the diamondback moth: microbial, botanical, and fermentation-derived products.

    Bacillus thuringiensis (Bt): The Microbial Workhorse

    Bacillus thuringiensis (Bt) is a soil-dwelling bacterium that produces crystalline proteins (Cry toxins) that are toxic to specific insect species.

    Mode of Action: When ingested by a susceptible insect larva, the Cry protein crystals dissolve in the alkaline environment of the insect's midgut. The proteins are then activated by gut proteases and bind to specific receptors on the surface of the midgut epithelial cells. This binding initiates the formation of pores in the cell membranes, leading to a breakdown of the gut, septicemia, and eventual death of the insect.[6]

    
    

    }

    Figure 2. Mechanism of Action of Bacillus thuringiensis.

    Neem Oil (Azadirachtin): The Botanical Multifunctional

    Neem oil is a vegetable oil pressed from the fruits and seeds of the neem tree (Azadirachta indica). Its primary active ingredient with insecticidal properties is azadirachtin.

    Mode of Action: Neem oil, and specifically azadirachtin, has a multi-faceted mode of action:

    • Antifeedant: It deters insects from feeding on treated plants.[7]

    • Insect Growth Regulator: Azadirachtin mimics insect hormones, disrupting the molting process and preventing larvae from maturing.[7][8]

    • Repellent: It can repel insects from treated areas.[7]

    • Suffocation: The oil can coat the breathing pores (spiracles) of soft-bodied insects, leading to suffocation.[9]

    Spinosad: The Fermentation-Derived Neurotoxin

    Spinosad is a mixture of two active compounds, spinosyn A and spinosyn D, which are produced by the fermentation of the soil bacterium Saccharopolyspora spinosa.[10]

    Mode of Action: Spinosad has a unique mode of action that targets the insect's nervous system. It primarily acts on nicotinic acetylcholine receptors (nAChRs) in a way that is distinct from other insecticides.[3][10][11] It also has secondary effects on GABA receptors.[10][11] This dual action leads to the continuous activation of motor neurons, causing involuntary muscle contractions, paralysis, and ultimately, death.[11][12] Its novel mode of action makes it effective against insects that have developed resistance to other classes of insecticides.[3]

    Beauveria bassiana: The Entomopathogenic Fungus

    Beauveria bassiana is a fungus that grows naturally in soils throughout the world and acts as a parasite on various arthropod species.

    Mode of Action: When spores of B. bassiana come into contact with the cuticle of a susceptible insect, they germinate and penetrate the insect's body. The fungus then proliferates inside the insect, producing toxins and feeding on its internal tissues, leading to mortality.[13][14]

    Comparative Efficacy: A Data-Driven Analysis

    The efficacy of an insecticide is a critical factor in its adoption. The median lethal concentration (LC50), the concentration of a substance that kills 50% of a test population, is a standard metric for comparing the toxicity of different pesticides. The following table summarizes LC50 values for this compound and its biopesticide alternatives against the diamondback moth (Plutella xylostella) from various studies. It is important to note that direct comparisons of LC50 values across different studies should be made with caution due to variations in experimental conditions, insect strains, and formulations.

    PesticideActive IngredientTarget PestLC50Exposure TimeStudy Reference
    This compound This compoundPlutella xylostellaHigh activity noted, specific LC50 not found-[2]
    Bacillus thuringiensis Cry1Ac, Cry1Aa, etc.P. xylostella (2nd instar)3.1 - 7.13 µg/mL48 hours[15]
    Btk strainsP. xylostella (3rd instar)39.23 - 3715.08 µg/mL48 hours[16]
    Neem Oil AzadirachtinP. xylostella (3rd & 4th instar)0.34 - 0.66 µg/mL24-72 hours[17]
    Neem Methanolic ExtractP. xylostella0.61%-[18]
    Spinosad Spinosyn A & DP. xylostella (3rd instar)0.00486 - 0.00541%-[19]
    Spinosyn A & DP. xylostella (2nd instar)0.343 ppm72 hours[20]
    Spinosyn A & DP. xylostella (4th instar)0.598 ppm72 hours[20]
    Beauveria bassiana Fungal sporesSpodoptera litura2.81x10^10 conidia/L48 hours[21]

    Note: The efficacy of this compound is described as "high" in the available literature, but a specific LC50 value against P. xylostella was not found in the searched documents. The LC50 for B. bassiana is against a different moth species but is included for illustrative purposes.

    Environmental and Toxicological Profiles

    A crucial aspect of comparing pesticides is their impact on non-target organisms and the broader environment.

    This compound and Organophosphates

    Organophosphate pesticides are known for their potential to cause adverse effects on a wide range of non-target organisms, including humans, wildlife, and beneficial insects.[4][22][23] They can contaminate soil and water and have been linked to disruptions in ecosystems.[4][22] Exposure to organophosphates can inhibit acetylcholinesterase in non-target species, leading to a variety of toxic effects.[4] Studies on this compound in rats have shown developmental toxicity at maternally toxic doses, with a no-observed-adverse-effect level (NOAEL) of 5 mg/kg for both dams and fetuses.[2]

    Biopesticide Alternatives

    In general, biopesticides have a more favorable environmental and toxicological profile compared to conventional synthetic pesticides.

    • Bacillus thuringiensis : Bt is highly specific to its target insect pests. The Cry proteins are largely non-toxic to vertebrates and most beneficial insects because they require specific gut conditions and receptors that are absent in these organisms.

    • Neem Oil : While generally considered safe, neem oil can be irritating to the skin and eyes.[7] It has low toxicity to mammals, but some adverse reactions have been reported in cats.[7] It is important to follow label instructions to minimize exposure.

    • Spinosad : Spinosad has low mammalian toxicity and a good environmental profile.[10] It breaks down relatively quickly in the environment.[24] However, it can be toxic to bees upon direct contact, so application should be avoided when bees are active.[25]

    • Beauveria bassiana : This fungus is a naturally occurring organism and is generally considered safe for humans, animals, and beneficial insects.[13][14]

    Resistance Management

    The development of insecticide resistance is a major challenge in pest control. Plutella xylostella is notorious for its ability to develop resistance to a wide range of insecticides.[1]

    • This compound : As with other organophosphates, there is a risk of resistance development in target pest populations with repeated use.

    • Biopesticides : The complex and often multi-faceted modes of action of biopesticides can make it more difficult for insects to develop resistance. However, resistance to Bt has been documented in some populations of P. xylostella.[26] The use of biopesticides with different modes of action in rotation or combination is a key strategy for resistance management. Spinosad's unique mode of action means there is no known cross-resistance with other insecticide classes.[3]

    Experimental Protocols

    To ensure the reproducibility and validity of pesticide efficacy studies, standardized experimental protocols are essential. Below is a generalized protocol for a leaf-dip bioassay commonly used to determine the LC50 of insecticides against lepidopteran larvae.

    Leaf-Dip Bioassay Protocol
    • Insect Rearing: Maintain a healthy, multi-generational colony of the target insect (e.g., Plutella xylostella) on a suitable host plant (e.g., cabbage) under controlled laboratory conditions (e.g., 25±2°C, >50% RH, and a 16:8 hour light:dark photoperiod).

    • Pesticide Preparation: Prepare a series of dilutions of the test insecticide in distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. A control solution should consist of distilled water and the surfactant only.

    • Leaf Disc Preparation: Excise leaf discs of a uniform size (e.g., 5 cm diameter) from unsprayed host plant leaves.

    • Treatment Application: Dip each leaf disc into the respective pesticide dilution or control solution for a standardized period (e.g., 10 seconds).

    • Drying: Allow the treated leaf discs to air-dry completely in a fume hood.

    • Bioassay Setup: Place one treated leaf disc into a petri dish lined with moistened filter paper. Introduce a known number of same-instar larvae (e.g., 20 third-instar larvae) into each petri dish.

    • Incubation: Maintain the petri dishes under the same controlled conditions as the insect colony.

    • Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

    • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 values and their 95% confidence intervals.

    graph TD {
    A[Insect Rearing] --> B[Pesticide Dilution Series];
    C[Leaf Disc Preparation] --> D[Leaf Dip in Pesticide];
    B --> D;
    D --> E[Air Dry Leaf Discs];
    E --> F[Place Leaf in Petri Dish];
    A --> G[Introduce Larvae];
    G --> F;
    F --> H[Incubate under Controlled Conditions];
    H --> I[Record Mortality at Intervals];
    I --> J[Data Analysis: Probit Analysis to Determine LC50];
    }

    Figure 3. Workflow for a Leaf-Dip Bioassay.

    Conclusion and Future Directions

    The comparison between this compound and its biopesticide alternatives highlights a fundamental trade-off in modern pest management: the high potency of some synthetic insecticides versus the more favorable environmental and resistance management profiles of biopesticides. While this compound offers effective control of challenging pests like the diamondback moth, its use must be carefully considered within the broader context of integrated pest management (IPM) to mitigate risks of non-target toxicity and resistance development.

    Biopesticides such as Bacillus thuringiensis, Neem Oil, Spinosad, and Beauveria bassiana represent viable and often more sustainable alternatives. Their diverse modes of action make them valuable tools for rotation programs aimed at prolonging the effectiveness of all available insecticides.

    Future research should focus on direct, side-by-side comparisons of this compound and biopesticides under field conditions to provide a more comprehensive understanding of their relative performance. Additionally, further investigation into the sublethal effects of these pesticides on non-target organisms will be crucial for developing truly sustainable and ecologically sound pest management strategies. The continued exploration and development of novel biopesticides will undoubtedly play a critical role in the future of agriculture.

    References

    • The Combination of Bacillus Thuringiensis and Its Engineered Strain Expressing dsRNA Increases the Toxicity against Plutella Xylostella. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

    • What is the mechanism of Spinosad? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

    • Organophosphate Pesticide: Environmental impact and toxicity to organisms. (n.d.). Retrieved January 12, 2026, from [Link]

    • Neem Oil Insecticides | Knockdown Control Sprays. (n.d.). Arbico Organics. Retrieved January 12, 2026, from [Link]

    • Neem Oil Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 12, 2026, from [Link]

    • Neem Oil comes from the neem tree. (n.d.). LSU AgCenter. Retrieved January 12, 2026, from [Link]

    • What is neem mechanism of action? (n.d.). Consensus. Retrieved January 12, 2026, from [Link]

    • Spinosad. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

    • Organophosphate Pesticide: Environmental impact and toxicity to organisms. (n.d.). Agronomy Journal. Retrieved January 12, 2026, from [Link]

    • The Science Behind Spinosad: Mechanism of Action and Benefits. (n.d.). Retrieved January 12, 2026, from [Link]

    • Evaluating Biological Based Insecticides for Managing Diamondback Moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae). (n.d.). Science Alert. Retrieved January 12, 2026, from [Link]

    • Beauveria Biopesticide: Based on the entomopathogenic fungus Beauveria bassiana. (n.d.). TAAT Africa e-Catalogs. Retrieved January 12, 2026, from [Link]

    • (PDF) Organophosphate Pesticide: Environmental impact and toxicity to organisms. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Debug Modes of Action: Neem Insecticide MOA. (2023, March 16). Mycorrhizae Biostimulants for Plants | Horticulture Soil & Garden Mycorrhizal Products. Retrieved January 12, 2026, from [Link]

    • Studies on the Mode of Action of Spinosad, the Active Ingredient in TracerŽ Insect Control. (n.d.). The National Cotton Council. Retrieved January 12, 2026, from [Link]

    • Organophosphates Fact Sheet. (2021, November 23). National Caucus of Environmental Legislators. Retrieved January 12, 2026, from [Link]

    • Pesticide resistance in Plutella xylostella (Lepidoptera: Plutellidae) populations from Togo and Benin. (n.d.). CGSpace. Retrieved January 12, 2026, from [Link]

    • Insecticidal effect of spinosad on larvae of Plutella xylostella L. (Lepidoptera: Plutellidae) under laboratory conditions. (2012, January 23). Academic Journals. Retrieved January 12, 2026, from [Link]

    • RESISTANCE AGAINST SPINOSAD IN A LAB-REARING Plutella xylostella POPULATION AND ITS IMPACT ON FITNESS COST. (n.d.). Retrieved January 12, 2026, from [Link]

    • Interactions of Bacillus thuringiensis strains for Plutella xylostella (L.) (Lepidoptera: Plutellidae) susceptibility. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • CONTROL OF Plutella xylostella AND Crocidolomia binotalis THROUGH THE COMBINED EFFECTS OF Bacillus thuringiensis AND BOTANICAL PESTICIDES. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Effectiveness of Spinosad against Diamondback Moth (Plutella xylostella L.) Eggs and Larvae on Cabbage under Botswana Conditions. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

    • RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. (n.d.). Connect Journals. Retrieved January 12, 2026, from [Link]

    • Biological insecticides in controlling diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) on cabbage in south Florida. (n.d.). Retrieved January 12, 2026, from [Link]

    • Biological control of the diamondback moth, Plutella xylostella: A review. (n.d.). Retrieved January 12, 2026, from [Link]

    • Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review. (n.d.). ARCC Journals. Retrieved January 12, 2026, from [Link]

    • Toxicity of Bacillus thuringiensis strains and commercial formulations to the diamondback moth, Plutella xylostella (L.). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Comparative efficacy and economics of selected biopesticides with Chlorantraniliprole against diamondback moth (Plutella xyloste. (2023, May 30). The Pharma Innovation Journal. Retrieved January 12, 2026, from [Link]

    • Biological Control of Diamondback Moth—Increased Efficacy with Mixtures of Beauveria Fungi. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

    • Toxicological Effects of Organophosphates Pesticides. (n.d.). Science Publishing Group. Retrieved January 12, 2026, from [Link]

    • Based on the entomopathogenic fungus Beauveria bassiana. (2025, September 19). TAAT Africa e-Catalogs. Retrieved January 12, 2026, from [Link]

    • Biological activity and field efficacy of Bacillus thuringiensis kurstaki strains with protein film adjuvants (PFAs) against Plutella xylostella (Lepidoptera: Plutellidae). (2025, March 17). PubMed. Retrieved January 12, 2026, from [Link]

    • Effect of Beauvaria bassiana and wood vinegar on larva of the pest moth (Spodoptera litura) and on quality of sacred lotus (Nelumbo lucifera) plants. (n.d.). Acta Horticulturae. Retrieved January 12, 2026, from [Link]

    • (PDF) Efficacy of biological and chemical insecticides against diamondback moth (Plutella xylostella L.) on Cabbage (Brassica oleracea L. Var capitata). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • EFFICACY OF DIFFERENT BIO-PESTICIDES AND CHEMICAL PESTICIDES AGAINST DIAMOND-BACK MOTH, PLUTELLA XYLOSTELLA (LEPIDOPTERA. (n.d.). CABI Digital Library. Retrieved January 12, 2026, from [Link]

    • Toxicity of radiation-resistant strains of Bacillus thuringiensis (Berl.) to larval Plutella xyloStella (L.). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects. (n.d.). Retrieved January 12, 2026, from [Link]

    • Pesticide Effects on Nontarget Organisms1. (n.d.). Florida Online Journals. Retrieved January 12, 2026, from [Link]

    • Toxic effect of neem, Azadirachta indica (A. Juss) foliage extracts against diamondback moth (DBM), Plutella xylostella (L.) (lepidoptera, Plutellidae). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Efficacy of Chemical and Organic Insecticides Against Diamondback Moth, Plutella xylostella (L.), (Lepidoptera: Plutellidae) on. (n.d.). Retrieved January 12, 2026, from [Link]

    • Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. (n.d.). Retrieved January 12, 2026, from [Link]

    • Pesticides found widely toxic to non-target organisms in low concentrations. (2025, September 18). PAN Europe. Retrieved January 12, 2026, from [Link]

    Sources

    A Senior Application Scientist's Guide to the Statistical Analysis of Flupyrazofos Dose-Response Data

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of statistical methodologies for analyzing dose-response data, with a specific focus on the insecticide Flupyrazofos. Our objective is to move beyond mere procedural descriptions to offer a causal understanding of experimental and analytical choices, ensuring scientific integrity and robust, reproducible results.

    Introduction: Understanding this compound and Dose-Response Dynamics

    This compound is an organothiophosphate insecticide.[1] Understanding its toxicological profile is paramount for both efficacy and safety assessment. The cornerstone of this assessment is the dose-response relationship, a fundamental concept in pharmacology and toxicology that describes how the magnitude of a biological system's response is related to the dose of a given stimulus.[2] Accurately modeling this relationship is not just an academic exercise; it is critical for determining safe exposure levels, predicting environmental impact, and establishing effective application rates.

    This guide will compare and contrast the primary statistical models used to analyze the sigmoidal dose-response curves typically generated in these studies. We will explore the foundational principles, practical applications, and inherent limitations of both traditional linearized models (Probit and Logit) and the more contemporary non-linear regression approaches.

    Section 1: The Foundation - Designing a Robust this compound Dose-Response Study

    The quality of any statistical analysis is fundamentally dependent on the quality of the experimental design. A well-designed study minimizes variability and ensures that the data collected can robustly support the chosen statistical model. Authoritative bodies like the Organisation for Economic Co-operation and Development (OECD) provide comprehensive guidelines for toxicity testing that form the basis for sound experimental design.[3]

    Key Experimental Protocol: A Step-by-Step Methodology

    The following protocol outlines a generalized approach for an acute oral toxicity study, adaptable for this compound, based on OECD guidelines.[4][5]

    • Dose Range Finding: Conduct a preliminary range-finding study to identify a span of doses that elicit responses from minimal effect to mortality. This helps in selecting appropriate dose levels for the definitive study.

    • Dose Level Selection:

      • Select at least three, but preferably five to seven, dose levels for the main study.[5][6] These doses should be arranged in a geometric or logarithmic series.

      • The highest dose should aim to induce toxic effects but not cause severe suffering or death in all subjects.[5]

      • The lowest dose level should be selected with the goal of identifying a No-Observed-Adverse-Effect Level (NOAEL).[4][5]

    • Control Group: Always include a concurrent control group that is handled identically to the treatment groups but receives a placebo or the vehicle used to administer the test substance.[5]

    • Animal Allocation and Administration:

      • Use a standardized strain of laboratory animals (e.g., specific pathogen-free rodents).

      • Randomly assign animals to dose and control groups to minimize bias.

      • Administer this compound (or vehicle) orally once to each animal.

    • Observation:

      • Observe animals for signs of toxicity and mortality at regular intervals for a defined period (e.g., 14 days for acute studies).

      • Record the number of animals responding (e.g., showing a specific toxic effect or mortality) at each dose level.

    • Data Collection: The primary endpoint for this type of study is a quantal response (e.g., alive/dead, affected/unaffected), which is recorded for each animal at each dose level.

    Experimental Workflow Diagram

    The following diagram illustrates the logical flow of a well-structured dose-response experiment.

    G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Collection A Range-Finding Study B Select Dose Levels (Logarithmic Series) A->B C Prepare Test Substance (this compound in Vehicle) B->C D Randomly Assign Subjects (e.g., 10 per group) C->D E Administer Single Dose (Including Vehicle Control) D->E F Observe Subjects (e.g., for 14 days) E->F G Record Quantal Response (e.g., Mortality) F->G H Compile Data Table (Dose vs. # Responders) G->H I Statistical Modeling H->I Proceed to Statistical Analysis

    Caption: Workflow for a typical dose-response toxicity study.

    Section 2: A Comparative Guide to Statistical Models for Dose-Response Analysis

    The sigmoidal relationship between dose and response can be analyzed using several statistical models. The choice of model is critical and can influence the interpretation of the results. Historically, linearized models like Probit and Logit were favored due to their computational simplicity. However, with modern computing power, non-linear regression models are now generally preferred for their directness and superior fit to biological data.[2]

    A) Linearized Models: Probit and Logit Analysis

    Both Probit and Logit models transform the sigmoidal dose-response curve into a straight line, allowing for analysis with linear regression techniques.[7] This is achieved by converting the observed proportions of response into a different scale.

    • Probit Analysis: This model assumes that the tolerance of individuals in a population to the substance follows a normal distribution. The response proportions are transformed using the inverse of the cumulative normal distribution function (the "probit").[7]

    • Logit Analysis: This model is based on the logistic distribution and transforms the response proportions by taking the natural logarithm of the odds (the ratio of responders to non-responders).[8]

    Causality Behind the Choice: These models were developed when complex non-linear calculations were impractical. They provide a robust way to estimate the median effective dose (ED50) or lethal dose (LD50). In biological assays, probit analysis has been traditionally preferred.[7] However, both models yield very similar results, with the main differences appearing at the extreme ends of the curve.[7][8]

    Limitations: A key drawback of these models is that they force the data into a linear form, which may not always accurately represent the underlying biological reality. Furthermore, they are primarily designed for quantal (all-or-none) data and are not suitable for continuous responses.[7]

    B) Non-Linear Regression Models: The Four-Parameter Logistic (4PL) Model

    The Four-Parameter Logistic (4PL) model, also known as the Hill equation, is a non-linear regression model that directly fits the sigmoidal curve to the data without transformation.[2][9] This is now the preferred method for most dose-response analyses.[2]

    The 4PL model is defined by an equation with four key parameters, each having a direct and intuitive biological interpretation:[10]

    • Top (d): The maximum possible response (the upper plateau).

    • Bottom (a): The minimum response, even at zero dose (the lower plateau).

    • Hill Slope (b): Characterizes the steepness of the curve at its midpoint. A steeper slope indicates a more sensitive response to changes in dose.

    • EC50/IC50 (c): The concentration or dose that produces a response halfway between the Bottom and Top parameters. This is a critical measure of a substance's potency.[10]

    Causality Behind the Choice: The 4PL model is mathematically more flexible and often provides a better fit to biological data than linearized models. It doesn't assume an underlying distribution of tolerances in the same way as probit/logit analysis. Its parameters directly describe the key features of the dose-response curve, making interpretation more straightforward.[11]

    Comparison of Statistical Models
    FeatureProbit/Logit ModelsFour-Parameter Logistic (4PL) Model
    Core Principle Linearizes a sigmoidal curve via data transformation.[7]Directly fits a sigmoidal curve using non-linear regression.[9]
    Primary Output LD50/ED50, Slope of the transformed line.EC50/IC50, Hill Slope, Top and Bottom asymptotes.[10]
    Data Type Primarily for quantal (all-or-none) data.[7]Can be used for both quantal and continuous data.
    Assumptions Assumes an underlying normal (Probit) or logistic (Logit) distribution of tolerances.Makes fewer assumptions about the underlying data distribution.
    Advantages Computationally simpler (historically); well-established methodology.More flexible, often provides a better fit; parameters have direct biological meaning.[11]
    Disadvantages Data transformation can distort error; less accurate at the tails of the curve.Requires more complex computation; can be sensitive to poor initial parameter estimates.[11]
    When to Use For historical data comparison or when non-linear regression tools are unavailable.Recommended for most modern dose-response analyses , especially with high-quality data.[2]
    Model Selection Workflow

    This diagram provides a logical pathway for selecting the appropriate statistical model for your dose-response data.

    G A Start: Dose-Response Data Collected B What is the nature of the response data? A->B C Quantal (e.g., Dead/Alive) B->C Quantal D Continuous (e.g., % Inhibition) B->D Continuous E Are computational resources available for non-linear regression? C->E H Use 4-Parameter Logistic (4PL) Model (Preferred Method) D->H F Yes E->F Yes G No E->G No F->H I Use Probit or Logit Analysis G->I J End: Model Selected H->J I->J

    Caption: Decision tree for selecting a dose-response statistical model.

    Section 3: Data Interpretation and Trustworthiness

    Once a model is fitted, the resulting parameters must be interpreted correctly. The primary goal is to determine values that minimize the differences (residuals) between the observed data and the fitted curve.[10]

    • EC50/LD50: This is the most common metric of potency. A lower EC50 or LD50 value indicates a more potent substance. It represents the dose required to achieve 50% of the maximal effect.[2]

    • Hill Slope: This value describes the sensitivity of the response. A Hill slope greater than 1.0 indicates a steep, cooperative response, while a value less than 1.0 suggests a shallow, less sensitive response.

    • Confidence Intervals: Never report a point estimate (like LD50) without its 95% confidence interval. This interval provides a range within which the true value likely lies and is a critical measure of the estimate's precision. Comparing the confidence intervals of LD50s from different experiments is a standard method for determining if there is a statistically significant difference in potency.[12]

    • Goodness-of-Fit: A self-validating protocol requires assessing how well the chosen model describes the data. This can be done by examining the R-squared value (for non-linear regression) and performing statistical tests like the Chi-squared test to check for significant deviations between the model and the observed data.

    Conclusion: An Authoritative Recommendation

    For the statistical analysis of this compound dose-response data, the Four-Parameter Logistic (4PL) non-linear regression model is the superior and recommended approach. Its ability to directly model the sigmoidal relationship without data transformation, coupled with its biologically meaningful parameters, provides a more accurate and interpretable result than traditional linearized methods like Probit or Logit analysis.[2] While Probit and Logit models have historical significance and can still be useful in specific contexts, the 4PL model represents the current best practice for robust, reliable, and scientifically sound dose-response analysis in modern research.

    References

    • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]

    • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

    • Quantics Biostatistics. (2023, March 15). What is the 4PL Formula? Retrieved from [Link]

    • RDocumentation. (n.d.). dr4pl: Fitting 4 Parameter Logistic (4PL) models to dose-response data. Retrieved from [Link]

    • Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (1988). The analysis of dose-response curves--a practical approach. British journal of clinical pharmacology, 25(4), 513–517.
    • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PloS one, 10(12), e0146021.
    • Liao, J. G., & Liu, D. (2009). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data.
    • Hoaglin, D. C. (1988). The Statistical Analysis of Dose-Effect Relationships. Environmental Health Perspectives, 79, 167–171.
    • ResearchGate. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component? Retrieved from [Link]

    • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]

    • OECD. (1998). OECD GUIDELINES FOR TESTING OF CHEMICALS, 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved from [Link]

    • National Toxicology Program. (2008). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Retrieved from [Link]

    • National Toxicology Program. (2001). OECD Guidance Document Number 24: Acute Oral Toxicity Testing. Retrieved from [Link]

    • Wisner Baum. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, 453: Combined Chronic Toxicity/Carcinogenicity Studies. Retrieved from [Link]

    • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

    • Zhang, N., et al. (2021). Comparison of Lethal Doses Calculated Using Logit/Probit-Log(Dose) Regressions With Arbitrary Slopes Using R. Journal of Economic Entomology, 114(3), 1345–1352.
    • StatsDirect. (n.d.). Probit Analysis (Dose Response Curves, ED50 etc.). Retrieved from [Link]

    • Oxford Academic. (2021). Comparison of Lethal Doses Calculated Using Logit/Probit–Log(Dose) Regressions With Arbitrary Slopes Using R. Retrieved from [Link]

    • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from [Link]

    • JournalAgent. (n.d.). LOGISTIC REGRESSION ANALYSES IN DOSE RESPONSE STUDIES. Retrieved from [Link]

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of Flupyrazofos

    Author: BenchChem Technical Support Team. Date: January 2026

    As professionals dedicated to scientific advancement, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Flupyrazofos (CAS No: 122431-24-7), a pyrazole organophosphorus insecticide, requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in regulatory compliance and field-proven safety practices.

    Section 1: Hazard Profile of this compound

    Understanding the inherent risks of a compound is the foundation of its safe management. This compound, like other organophosphates, presents specific toxicological and environmental hazards that dictate its disposal pathway.[3] Its primary mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[3]

    The Globally Harmonized System (GHS) provides a clear summary of its dangers:

    Hazard ClassSignal WordHazard Statement CodeHazard Statement
    Acute toxicity, Oral (Category 4)WarningH302Harmful if swallowed.
    Specific target organ toxicity — repeated exposure (Category 2)WarningH373May cause damage to organs (muscle) through prolonged or repeated exposure.
    Hazardous to the aquatic environment, short-term (Acute) (Category 1)WarningH400Very toxic to aquatic life.[4]
    Hazardous to the aquatic environment, long-term (Chronic) (Category 1)WarningH410Very toxic to aquatic life with long lasting effects.[4]

    The high aquatic toxicity is a critical consideration. Improper disposal can lead to the contamination of waterways, harming fish and other aquatic organisms, with effects that persist in the environment.[5][6][7]

    Section 2: The Regulatory Framework: Navigating FIFRA and RCRA

    In the United States, the lifecycle of a pesticide like this compound is governed by two key federal statutes. Understanding their roles is essential for compliance.

    • Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): This act, enforced by the Environmental Protection Agency (EPA), governs the sale, distribution, and use of pesticides.[8][9] All handling and application procedures, including some disposal instructions, are detailed on the product label, which is a legally binding document.[10]

    • Resource Conservation and Recovery Act (RCRA): Once this compound is declared a waste, its disposal falls under the jurisdiction of RCRA.[8][9] This act ensures that hazardous waste is managed responsibly from "cradle to grave." this compound waste must be treated as hazardous waste unless determined otherwise by a qualified professional.

    It is crucial to remember that state and local regulations may be more stringent than federal requirements.[5][6][7] Always consult your institution's Environmental Health & Safety (EH&S) department and local authorities.

    Section 3: The Disposal Decision Hierarchy

    The most responsible disposal method is the one that minimizes waste and environmental impact. Follow this decision workflow when you have excess or unwanted this compound.

    G start Unwanted this compound (Pure, expired, or in solution) q1 Can the material be used for its intended purpose according to the label? start->q1 opt1 YES: Use it up (The Preferred Method) q1->opt1 Yes q2 Is a state or local 'Clean Sweep' or Household Hazardous Waste (HHW) collection program available and authorized for your lab? q1->q2 No opt2 YES: Transfer to Authorized Program q2->opt2 Yes opt3 NO: Manage as Hazardous Waste q2->opt3 No end Package, label, and manifest for pickup by a certified hazardous waste contractor. opt3->end

    This compound Disposal Decision Workflow
    • Use It Up: The best way to dispose of small amounts of a pesticide is to use it for its intended purpose according to the label directions.[5][7] This eliminates waste entirely.

    • Find a Take-Back Program: Many states operate "Clean Sweep" or similar programs for the collection of unwanted agricultural or commercial pesticides.[8] Check with your local solid waste authority or environmental agency to see if such a program is available.[6]

    • Professional Hazardous Waste Disposal: If the above options are not feasible, the material must be disposed of as hazardous waste through a licensed and approved disposal facility.

    Section 4: Operational Protocol: Waste Handling and Segregation

    Proper handling in the lab is the first step to proper disposal. This involves using the correct Personal Protective Equipment (PPE) and segregating waste streams correctly.

    Personal Protective Equipment (PPE)

    Exposure to this compound can occur via skin contact, inhalation, or ingestion.[11] A robust PPE protocol is non-negotiable.

    SituationBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
    Handling Concentrate Chemical-resistant apron over a long-sleeved shirt and long pants.[12]Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).[12][13]Chemical splash goggles or a face shield.[13][14]NIOSH-approved respirator if handling powders or in areas with poor ventilation.[13]
    Handling Diluted Solutions Long-sleeved shirt and long pants.[12]Chemical-resistant gloves.[12]Safety glasses with side shields.[14]Generally not required unless creating an aerosol.
    Spill Cleanup Chemical-resistant suit or coveralls (e.g., Tyvek®).[15]Heavy-duty, chemical-resistant gloves.[12]Chemical splash goggles and a face shield.[14]NIOSH-approved respirator with appropriate cartridges for organic vapors.[13][14]

    Causality: The use of chemical-resistant materials is critical because materials like cotton or leather can absorb pesticides, holding the chemical against the skin and increasing dermal exposure, which accounts for the vast majority of pesticide exposures.[11][13]

    Waste Segregation

    Never mix this compound waste with other waste streams.

    • Designate a Container: Use a clearly labeled, sealable, and chemically compatible container for "this compound Hazardous Waste."

    • Solid Waste: Place grossly contaminated items such as gloves, absorbent pads, and disposable lab coats into this container.

    • Liquid Waste: Collect unwanted this compound solutions in a separate, sealed, and labeled hazardous waste container.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and managed as hazardous waste.

    Section 5: Emergency Protocol: Spill Management and Decontamination

    A prepared response to a spill is essential to mitigate exposure and environmental contamination.

    Step 1: Control and Alert

    • Immediately alert others in the area.[16]

    • If the spill is large or poses a fire or inhalation hazard, evacuate the area and contact your institution's emergency services.

    • Secure the source of the leak if it is safe to do so.[15]

    Step 2: Don Appropriate PPE

    • Before attempting any cleanup, put on the full PPE recommended for spill cleanup (see Table 2).[16]

    Step 3: Contain and Absorb

    • For liquid spills, create a dike around the spill's perimeter using an absorbent material like cat litter, vermiculite, or a commercial spill absorbent.[17]

    • Once contained, spread the absorbent over the rest of the spill, working from the outside in.[17]

    Step 4: Clean and Decontaminate

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[17]

    • Decontaminate the spill surface. Many organophosphates can be neutralized by applying a 10% household bleach solution or a potassium hydroxide solution.[15][17] CAUTION: Bleach is corrosive and reactive; use with care.[17]

    • Allow a contact time of at least 20-30 minutes.[16][18]

    • Absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.[17]

    • Finally, clean the area with detergent and water, absorb this solution, and also add it to the waste container.[19]

    Step 5: Personal Decontamination

    • Wash the outside of your gloves with soap and water before removing them.[12]

    • Remove all PPE carefully and place disposable items in the hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.[17] A shower is recommended if significant contamination occurred.[20]

    Section 6: Protocol for Empty Container Disposal

    An "empty" container is not truly empty and can be as hazardous as a full one due to residual material.[5][7]

    Step-by-Step Triple-Rinsing Protocol This procedure is the industry and regulatory standard for decontaminating pesticide containers.[7]

    • Empty the container into the mixing or application tank and allow it to drain for at least 30 seconds.

    • Fill the container approximately one-quarter full with an appropriate solvent (typically water).[7]

    • Securely replace the cap and shake the container vigorously for 30 seconds to rinse all interior surfaces.[7]

    • Pour the rinsate into the mixing or application tank.[7] Allow the container to drain completely.

    • Repeat steps 2 through 4 two more times.[7]

    After triple-rinsing, render the container unusable by puncturing it.[5] It can then be disposed of in a permitted landfill or recycled through an approved program, as specified by the product label and local regulations.[5]

    By adhering to these rigorous procedures, you uphold your commitment to safety, scientific integrity, and environmental protection, ensuring that your valuable research does not come at the cost of unintended harm.

    References

    • Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
    • Sigma-Aldrich. (2025). Safety Data Sheet.
    • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. EPA.
    • Pharmaffiliates. (n.d.). This compound | CAS No : 122431-24-7. Pharmaffiliates.
    • Colonial Pest Control. (2012, January 27). How to Dispose of Old Pesticides – Advice from EPA.
    • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. EPA.
    • Chemical Point. (n.d.). This compound.
    • Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 122431-24-7. SCBT.
    • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
    • U.S. Environmental Protection Agency. (2025, September 17). Containers, Containment, Storage and Disposal of Pesticides. EPA.
    • The Pesticide Stewardship Alliance. (n.d.). Pesticide and Container Disposal. TPSA. Retrieved from [Link]

    • Arysta LifeScience South Africa. (n.d.). Material Safety Data Sheet.
    • Cayman Chemical. (2025, December 15). Safety Data Sheet.
    • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
    • Kentucky Pesticide Safety Education Program. (2018, November 30). Personal Protective Equipment. University of Kentucky.
    • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
    • Clemson University. (2022, August 22). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. Home & Garden Information Center.
    • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
    • University of Oklahoma Health Sciences Center. (2025). Spill Control/Emergency Response. EHSO Manual.
    • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
    • CropLife South Africa. (2023, March 1). Spill Management and Decontamination Protocol for Small Scale Pesticide Spills.
    • Clemson University. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines. Home & Garden Information Center.
    • Memorial University of Newfoundland. (n.d.). Biohazard Decontamination and Spill Response Standard Operating Procedure.
    • Wikipedia. (n.d.). Organophosphate.
    • Chung, M. K., et al. (2002). Developmental toxicity of this compound, a new organophosphorus insecticide, in rats. Food and Chemical Toxicology, 40(4), 547-553.

    Sources

    Navigating the Safe Handling of Flupyrazofos: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: January 2026

    As researchers and scientists at the forefront of drug development and chemical research, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate, and procedural information for the safe handling of Flupyrazofos, a pyrazole organophosphorus insecticide. By understanding its properties and adhering to rigorous safety protocols, we can mitigate risks and ensure a secure laboratory environment.

    Understanding the Hazard: A Proactive Approach to Safety

    This compound, with the chemical formula C14H16F3N2O3PS, is an organophosphate insecticide.[1] While instrumental in specific research applications, its handling necessitates a comprehensive understanding of its potential hazards. Although some aggregated reports suggest it does not meet GHS hazard criteria, it is crucial to treat it with the caution afforded to other organophosphates due to potential neurotoxicity and other health effects. A Safety Data Sheet (SDS) for a product containing this compound indicates it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects.

    Key Hazards:

    • Acute Oral Toxicity: Harmful if ingested.[2]

    • Target Organ Toxicity: Potential for organ damage with repeated exposure.

    • Environmental Hazard: Very toxic to aquatic ecosystems.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

    Activity Required Personal Protective Equipment
    Handling/Weighing (Solid) - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).- Eye Protection: Safety glasses with side-shields or chemical splash goggles.- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.- Lab Coat: Standard laboratory coat.
    Preparing Solutions - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).- Eye Protection: Chemical splash goggles.- Respiratory Protection: Work in a chemical fume hood.- Lab Coat: Chemical-resistant laboratory coat or apron.
    Conducting Reactions - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).- Eye Protection: Chemical splash goggles and a face shield.- Respiratory Protection: All operations should be conducted within a certified chemical fume hood.- Lab Coat: Chemical-resistant laboratory coat.
    Waste Disposal - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).- Eye Protection: Chemical splash goggles.- Lab Coat: Chemical-resistant laboratory coat.

    Operational Plan: Step-by-Step Handling Procedures

    A systematic approach to handling this compound minimizes the risk of exposure. The following workflow should be adopted for all procedures involving this compound.

    Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh In Fume Hood handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Conduct Reaction handling_dissolve->handling_react cleanup_decon Decontaminate Glassware handling_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb Spill contain->absorb collect Collect Residue absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

    Caption: Step-by-step spill response procedure.

    Spill Cleanup Protocol:

    • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.

    • Don PPE: Put on the appropriate PPE, including respiratory protection if the material is a powder or volatile.

    • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand. [3][4]4. Absorb the Material: Cover the spill with the absorbent material, working from the outside in. [3][4]5. Collect the Residue: Carefully scoop the absorbed material into a labeled, sealable waste container. [3][4]6. Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.

    • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations. [5]

    Disposal Plan: Responsible Waste Management

    Proper disposal of this compound and its containers is essential to prevent environmental contamination.

    • Unused Product: Unwanted this compound should be disposed of as hazardous chemical waste. Do not pour down the drain or discard in regular trash. [5][6][7]* Empty Containers: Empty containers are also considered hazardous due to residual chemicals. [6]They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. [6][8]After triple-rinsing, containers should be punctured or otherwise rendered unusable to prevent reuse and disposed of according to institutional guidelines. [9]* Contaminated Materials: All materials used in the handling and cleanup of this compound (e.g., gloves, absorbent pads, and disposable labware) must be collected in a designated, labeled hazardous waste container for proper disposal.

    By adhering to these guidelines, researchers can handle this compound with the confidence that they are protecting themselves, their colleagues, and the environment.

    References

    • Pesticide Environmental Stewardship. (n.d.). First Aid. Retrieved from [Link]

    • Clemson University. (2025). Pesticide Spill: Safe Management & Cleanup Guidelines. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

    • Pesticide Environmental Stewardship. (n.d.). Pesticide and Container Disposal. Retrieved from [Link]

    • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. Retrieved from [Link]

    • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

    • National Pesticide Information Center. (n.d.). Disposal of Pesticides. Retrieved from [Link]

    • PlantwisePlus Knowledge Bank. (n.d.). IPM: Decontamination & disposal of pesticide containers. Retrieved from [Link]

    • Genfarm. (2018). Safety Data Sheet. Retrieved from [Link]

    • Penn State Extension. (2023). First Aid for Pesticide Poisoning. Retrieved from [Link]

    • New Mexico State University. (n.d.). Safe Disposal of Household-Use Pesticide Containers. Retrieved from [Link]

    • ChemCERT. (2018). Pesticide First Aid Procedures. Retrieved from [Link]

    • Chem Service. (2014). Safety Data Sheet. Retrieved from [Link]

    • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

    • University of Florida. (n.d.). First Aid for Pesticide Exposure. Retrieved from [Link]

    • Tennessee State University. (n.d.). Spill Response Procedures. Retrieved from [Link]

    • University of Washington. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

    • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

    • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

    • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.